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  • Product: 1-(7-Fluoro-1-benzofuran-2-yl)ethan-1-one
  • CAS: 1094640-56-8

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 1-(7-Fluoro-1-benzofuran-2-yl)ethan-1-one: Synthesis, Characterization, and Therapeutic Potential

This guide provides a comprehensive technical overview of 1-(7-fluoro-1-benzofuran-2-yl)ethan-1-one, a fluorinated derivative of the biologically significant benzofuran scaffold. Tailored for researchers, medicinal chemi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 1-(7-fluoro-1-benzofuran-2-yl)ethan-1-one, a fluorinated derivative of the biologically significant benzofuran scaffold. Tailored for researchers, medicinal chemists, and drug development professionals, this document delves into the synthesis, spectroscopic characterization, and anticipated chemical properties of this compound. Furthermore, it explores the therapeutic promise of this molecular class, drawing insights from the extensive bioactivity data of related benzofuran analogues.

Introduction: The Benzofuran Scaffold in Medicinal Chemistry

Benzofuran, a heterocyclic compound composed of fused benzene and furan rings, represents a privileged scaffold in drug discovery. Its derivatives are known to exhibit a wide array of pharmacological activities, including anticancer, antiviral, anti-inflammatory, antibacterial, and antifungal properties.[1] The versatility of the benzofuran ring system allows for substitutions at various positions, leading to new derivatives with unique structural features and potentially enhanced therapeutic value.[2] The introduction of a fluorine atom, as in the case of 1-(7-fluoro-1-benzofuran-2-yl)ethan-1-one, is a common strategy in medicinal chemistry to modulate a molecule's metabolic stability, lipophilicity, and binding affinity, thereby potentially improving its pharmacokinetic and pharmacodynamic profile.

Molecular Profile and Physicochemical Properties

Table 1: Key Identifiers and Computed Properties of 1-(7-Fluoro-1-benzofuran-2-yl)ethan-1-one

PropertyValueSource
IUPAC Name 1-(7-Fluoro-1-benzofuran-2-yl)ethan-1-one-
CAS Number 1094640-56-8[3]
Molecular Formula C₁₀H₇FO₂[3]
Molecular Weight 178.16 g/mol [3]
SMILES CC(=O)C1=CC2=C(O1)C(=CC=C2)F[3]

Synthesis and Purification

The synthesis of 2-acetylbenzofurans is well-documented, and a common approach involves the reaction of a corresponding o-hydroxyacetophenone with chloroacetone.[1] This methodology can be adapted for the synthesis of 1-(7-fluoro-1-benzofuran-2-yl)ethan-1-one, starting from 2-hydroxy-3-fluoroacetophenone.

Proposed Synthetic Pathway

The synthesis would likely proceed via a base-catalyzed condensation reaction.

Synthesis_of_1-(7-Fluoro-1-benzofuran-2-yl)ethan-1-one reactant1 2-Hydroxy-3-fluoroacetophenone intermediate Intermediate reactant1->intermediate Base (e.g., K2CO3) Solvent (e.g., Acetone) reactant2 Chloroacetone reactant2->intermediate product 1-(7-Fluoro-1-benzofuran-2-yl)ethan-1-one intermediate->product Cyclization (Heat)

Figure 1: Proposed synthesis of 1-(7-fluoro-1-benzofuran-2-yl)ethan-1-one.

Step-by-Step Experimental Protocol
  • Reaction Setup: To a solution of 2-hydroxy-3-fluoroacetophenone in a suitable solvent such as acetone, add a base like potassium carbonate.

  • Addition of Reagent: Add chloroacetone to the reaction mixture.

  • Reaction Conditions: Reflux the mixture for several hours until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

  • Work-up: After cooling to room temperature, filter the reaction mixture to remove the inorganic base. Evaporate the solvent under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to yield the pure 1-(7-fluoro-1-benzofuran-2-yl)ethan-1-one.[1]

Spectroscopic Characterization

The structural confirmation of the synthesized compound would rely on a combination of spectroscopic techniques. Based on data from analogous benzofuran derivatives, the following spectral characteristics are anticipated.[1][5]

Table 2: Predicted Spectroscopic Data for 1-(7-Fluoro-1-benzofuran-2-yl)ethan-1-one

TechniquePredicted Chemical Shifts / Peaks
¹H NMR Aromatic protons (δ 7.0-8.0 ppm), Acetyl protons (singlet, δ ~2.6 ppm), Furan proton (singlet, δ ~7.5 ppm). Coupling with the fluorine atom is expected for the aromatic protons on the benzene ring.
¹³C NMR Carbonyl carbon (δ ~190 ppm), Aromatic and furan carbons (δ 110-160 ppm), Acetyl methyl carbon (δ ~28 ppm). Carbon signals will show splitting due to coupling with the fluorine atom.
Infrared (IR) Strong C=O stretching vibration (~1670 cm⁻¹), C-F stretching vibration (~1200-1000 cm⁻¹), Aromatic C-H and C=C stretching vibrations.[5][6]
Mass Spectrometry (MS) Molecular ion peak (M⁺) corresponding to the molecular weight (178.16 m/z).

Reactivity and Chemical Properties

The chemical reactivity of 1-(7-fluoro-1-benzofuran-2-yl)ethan-1-one is dictated by the functional groups present: the ketone, the furan ring, and the fluorinated benzene ring. The acetyl group at the 2-position can undergo various reactions, such as condensation with aldehydes to form chalcones, a class of compounds with significant biological activities.[5] The benzofuran ring itself can participate in electrophilic substitution reactions, although the presence of the electron-withdrawing acetyl group may deactivate the ring to some extent.

Potential Applications in Drug Development

The benzofuran scaffold is a cornerstone in the development of new therapeutic agents.[2] Derivatives have shown promise in a multitude of disease areas.

Anticancer Activity

Numerous benzofuran derivatives have demonstrated potent cytotoxic activity against various cancer cell lines.[1] The proposed mechanisms of action are diverse and include the induction of apoptosis, inhibition of tubulin polymerization, and modulation of reactive oxygen species (ROS) levels.[1] For instance, certain brominated benzofuran derivatives have shown selective toxicity towards leukemia cells.[1] The introduction of a fluorine atom in 1-(7-fluoro-1-benzofuran-2-yl)ethan-1-one could enhance its anticancer potential by improving its metabolic stability and cellular uptake.

Antiviral and Antimicrobial Activity

Benzofuran-containing compounds have also been investigated for their antiviral and antimicrobial properties.[6] Some derivatives have shown inhibitory effects against various viruses and bacteria.[1] The specific substitution pattern on the benzofuran ring is crucial for determining the antimicrobial spectrum and potency.

Other Therapeutic Areas

The biological activities of benzofurans extend to other areas as well. They have been explored for the treatment of cardiac arrhythmias, and some natural products containing the benzofuran moiety exhibit antioxidant and anti-inflammatory effects.[6]

Therapeutic_Potential cluster_applications Potential Therapeutic Applications 1-(7-Fluoro-1-benzofuran-2-yl)ethan-1-one 1-(7-Fluoro-1-benzofuran-2-yl)ethan-1-one Anticancer Anticancer 1-(7-Fluoro-1-benzofuran-2-yl)ethan-1-one->Anticancer Apoptosis Induction, Tubulin Inhibition Antiviral Antiviral 1-(7-Fluoro-1-benzofuran-2-yl)ethan-1-one->Antiviral Antibacterial Antibacterial 1-(7-Fluoro-1-benzofuran-2-yl)ethan-1-one->Antibacterial Anti-inflammatory Anti-inflammatory 1-(7-Fluoro-1-benzofuran-2-yl)ethan-1-one->Anti-inflammatory Antioxidant Antioxidant 1-(7-Fluoro-1-benzofuran-2-yl)ethan-1-one->Antioxidant

Figure 2: Potential therapeutic applications of 1-(7-fluoro-1-benzofuran-2-yl)ethan-1-one.

Conclusion

1-(7-Fluoro-1-benzofuran-2-yl)ethan-1-one is a promising, yet underexplored, molecule that stands at the intersection of fluorine chemistry and the pharmacologically rich benzofuran scaffold. Based on the extensive research on related compounds, it is anticipated to be a valuable building block for the synthesis of novel therapeutic agents. Its straightforward synthesis and the potential for diverse biological activities make it a compelling target for further investigation in medicinal chemistry and drug discovery programs. The insights provided in this guide aim to serve as a foundational resource for researchers embarking on the exploration of this and similar fluorinated benzofuran derivatives.

References

  • Nowak, M., Ganczar, M., & Szymański, J. (2022). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. Molecules, 27(19), 6296. [Link]

  • PubChem. (n.d.). 1-(7-Ethoxy-1-benzofuran-2-yl)ethan-1-one. National Center for Biotechnology Information. Retrieved from [Link]

  • Al-Warhi, T., Al-Harbi, S. A., & Al-Zaydi, K. M. (2020). (E)-N'-(1-(Benzofuran-2-yl)ethylidene)-1-(4-Methoxyphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carbohydrazide. Molbank, 2020(2), M1128. [Link]

  • Coskun, F., & Ozel, A. (2022). Synthesis of the New 1-(7-Methoxy-1-benzofuran-2-yl)-3-(4-methylphenyl)prop-2-en-1-one and Controlling of Spectroscopic, Optical and Conductivity Properties by Concentration. Acta Chimica Slovenica, 69(1), 73-80. [Link]

  • iChemical. (n.d.). 1-(Benzofuran-2-yl)ethanone, CAS No. 1646-26-0. Retrieved from [Link]

  • Asif, M. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Pharmaceuticals, 15(5), 556. [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Structure Elucidation of 1-(7-Fluoro-1-benzofuran-2-yl)ethan-1-one

Preamble: The Analytical Challenge The benzofuran scaffold is a privileged heterocyclic motif integral to numerous natural products and pharmacologically active compounds, exhibiting a wide array of biological activities...

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: The Analytical Challenge

The benzofuran scaffold is a privileged heterocyclic motif integral to numerous natural products and pharmacologically active compounds, exhibiting a wide array of biological activities.[1] The introduction of a fluorine atom into such structures can profoundly alter their metabolic stability, lipophilicity, and binding affinity, making fluorinated benzofurans particularly interesting for drug discovery and development.[2] This guide presents a systematic, multi-technique approach to the unequivocal structure elucidation of a novel derivative, 1-(7-Fluoro-1-benzofuran-2-yl)ethan-1-one. Our objective is to move beyond mere data reporting and to construct a logical, evidence-based narrative that confirms the compound's precise molecular architecture. We will follow an investigative workflow, where each analytical technique provides a crucial piece of the puzzle, culminating in a fully validated structure.

Chapter 1: The Blueprint – Elemental Composition and Unsaturation

The first step in any structure elucidation is to define the fundamental atomic makeup of the molecule. High-Resolution Mass Spectrometry (HRMS) is the cornerstone of this initial investigation, providing an exact mass measurement that is far more informative than the nominal mass from a standard mass spectrometer.

Causality of Choice: By using a technique like Electrospray Ionization Time-of-Flight (ESI-TOF) HRMS, we can measure the mass-to-charge ratio (m/z) to four or five decimal places. This high precision allows for the calculation of a unique elemental formula, as very few combinations of C, H, N, O, and F can result in the same exact mass.

An anticipated ESI-HRMS experiment on the protonated molecule [M+H]⁺ of 1-(7-Fluoro-1-benzofuran-2-yl)ethan-1-one would yield a specific m/z value.

  • Molecular Formula: C₁₀H₇FO₂

  • Exact Mass: 178.0430 g/mol

  • Expected [M+H]⁺: 179.0508

Once the molecular formula (C₁₀H₇FO₂) is confirmed, we can calculate the Degree of Unsaturation (DoU) . This value is critical as it dictates the total number of rings and/or multiple bonds (double or triple) within the structure, providing a foundational constraint for proposing potential structures.

DoU Calculation: DoU = C + 1 - (H/2) - (X/2) + (N/2) DoU = 10 + 1 - (7/2) - (1/2) + (0/2) DoU = 11 - 3.5 - 0.5 DoU = 7

A Degree of Unsaturation of 7 strongly suggests a highly aromatic system. The benzofuran core itself accounts for 5 degrees (4 for the benzene ring's double bonds and 1 for the fused ring system). The ketone's carbonyl group (C=O) adds another degree, and the double bond in the furan ring contributes the final one, perfectly matching our calculation. This initial data provides a robust mathematical framework consistent with our target structure.

Chapter 2: Identifying Functional Groups – The Vibrational Evidence

With the molecular formula established, Fourier-Transform Infrared (FTIR) Spectroscopy allows us to probe the functional groups present by identifying their characteristic vibrational frequencies.

Causality of Choice: FTIR is a rapid and non-destructive technique that excels at identifying strong, polar bonds. For our target molecule, the most prominent features we expect to identify are the carbonyl (C=O) of the ketone and the carbon-fluorine (C-F) bond.

Expected FTIR Spectral Features:

Wavenumber (cm⁻¹)Vibration TypeIntensityRationale
~1670-1690C=O Stretch (Aryl Ketone)StrongConjugation of the ketone with the benzofuran ring system lowers the frequency from a typical aliphatic ketone (~1715 cm⁻¹).[3][4]
~1550-1610C=C Aromatic Ring StretchMediumCharacteristic of the benzofuran's aromatic system.
~1200-1250C-O-C Asymmetric StretchStrongIndicative of the aryl ether linkage within the furan ring.[5]
~1100-1150C-F Stretch (Aryl Fluoride)StrongThe high electronegativity of fluorine results in a strong, characteristic absorption in this region.

The presence of these key absorption bands provides tangible evidence for the core functional components of the molecule: an aryl ketone, an aromatic system, an ether linkage, and a C-F bond, corroborating the initial HRMS findings.

Chapter 3: Assembling the Framework – The NMR Core

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise connectivity of a molecule. We will use a suite of 1D and 2D NMR experiments to map out the complete carbon-hydrogen framework and pinpoint the location of the fluorine substituent.

The Proton Environment (¹H NMR)

The ¹H NMR spectrum reveals the number of distinct proton environments, their electronic surroundings (chemical shift), their neighboring protons (multiplicity), and their relative abundance (integration).

Predicted ¹H NMR Data (in CDCl₃):

SignalChemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
1~2.65s3H-COCH₃A singlet in the typical region for a methyl ketone.[1]
2~7.60s1HH-3The proton on the furan ring appears as a singlet, deshielded by the adjacent oxygen and the conjugated carbonyl group.[6]
3~7.35t1HH-5A triplet resulting from coupling to both H-4 and H-6.
4~7.55d1HH-4A doublet coupled to H-5. Its downfield shift is influenced by the adjacent fused ring system.
5~7.15dd1HH-6A doublet of doublets, coupled to H-5 and the fluorine at C-7. The coupling to fluorine (JHF) will be a key diagnostic feature.[7]
The Carbon Skeleton (¹³C NMR & DEPT-135)

The ¹³C NMR spectrum identifies all unique carbon atoms. A DEPT-135 experiment is run concurrently to differentiate between CH/CH₃ carbons (positive phase) and CH₂ carbons (negative phase); quaternary carbons are absent.

Causality of Choice: The combination of a broadband-decoupled ¹³C spectrum and a DEPT-135 spectrum allows for an unambiguous count of each type of carbon, which is essential for assembling the molecular puzzle. The large chemical shift dispersion and the direct C-F coupling provide definitive markers for specific carbons.

Predicted ¹³C NMR Data (in CDCl₃):

Chemical Shift (δ, ppm)DEPT-135AssignmentRationale
~28.0+-COCH₃Typical chemical shift for a methyl ketone carbon.[1]
~112.0+C-3Furan ring carbon, shielded relative to the benzene ring carbons.
~113.5 (d, ²JCF)+C-6Aromatic CH carbon, split into a doublet by the fluorine atom two bonds away.
~124.0+C-5Aromatic CH carbon.
~128.5+C-4Aromatic CH carbon.
~125.0 (d, ²JCF)Quat.C-7aQuaternary bridgehead carbon, split by two-bond coupling to fluorine.
~145.0 (d, ¹JCF)Quat.C-7The most downfield aromatic carbon due to the direct attachment of the highly electronegative fluorine atom. It will appear as a large doublet with a ¹JCF of ~240-250 Hz.
~153.0Quat.C-2Quaternary carbon of the furan ring, deshielded by the attached acetyl group.
~155.0Quat.C-3aQuaternary bridgehead carbon adjacent to the oxygen.
~189.0Quat.C=OCarbonyl carbon in the characteristic downfield region for a ketone.[3]
Connecting the Pieces (2D NMR)

2D NMR experiments are essential to connect the proton and carbon assignments and build the molecular structure piece by piece.

The logical flow of the elucidation process relies on integrating multiple spectroscopic techniques, starting from the foundational formula and progressively adding layers of structural detail.

Elucidation_Workflow cluster_mass_spec Mass Spectrometry cluster_ir Vibrational Spectroscopy cluster_nmr NMR Spectroscopy HRMS HRMS Formula Molecular Formula (C₁₀H₇FO₂) HRMS->Formula DoU Degree of Unsaturation (DoU = 7) Formula->DoU H1_NMR ¹H NMR DoU->H1_NMR Structural Constraints FTIR FTIR FuncGroups Functional Groups (C=O, C-F, C=C) FTIR->FuncGroups C13_NMR ¹³C & DEPT NMR FuncGroups->C13_NMR Confirms Groups HSQC HSQC H1_NMR->HSQC C13_NMR->HSQC HMBC HMBC HSQC->HMBC Structure Final Structure HMBC->Structure Confirms Connectivity

Caption: Integrated workflow for structure elucidation.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates protons directly to the carbons they are attached to (¹JCH coupling). This is the definitive way to link the ¹H and ¹³C assignments.

  • Key Correlations:

    • The proton at ~2.65 ppm will correlate to the carbon at ~28.0 ppm (-COCH₃).

    • The proton at ~7.60 ppm will correlate to the carbon at ~112.0 ppm (C-3).

    • The aromatic protons (~7.15-7.55 ppm) will correlate to their respective carbons in the ~113-129 ppm range.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment is the most critical for determining the overall molecular skeleton. It shows correlations between protons and carbons that are two or three bonds away (²JCH and ³JCH). This allows us to connect the isolated spin systems and identify the positions of quaternary carbons.

  • Crucial HMBC Correlations for 1-(7-Fluoro-1-benzofuran-2-yl)ethan-1-one:

    • Connecting the Acetyl Group: The methyl protons (-COCH₃, H-1') will show a strong correlation to the carbonyl carbon (C=O, C-1) and, most importantly, to the C-2 carbon of the benzofuran ring. This unequivocally places the acetyl group at the 2-position.

    • Positioning the Fluorine: The location of the fluorine atom at C-7 is confirmed by observing long-range correlations from the aromatic protons to the fluorine-bearing carbon (C-7).

      • H-5 should show a ³JCH correlation to C-7.

      • H-6 should show a ²JCH correlation to C-7.

      • H-4 may show a weak correlation to C-7a, helping to confirm the benzene ring assignments.

    • Confirming the Benzofuran Core: The furan proton (H-3) will show correlations to C-2, C-3a, and C-4, locking the furan ring to the benzene ring.

Caption: Key HMBC correlations confirming connectivity.

Chapter 4: Fragmentation Analysis - Corroborating the Structure

Tandem Mass Spectrometry (MS/MS) provides orthogonal validation of the proposed structure. By selecting the protonated molecular ion ([M+H]⁺) and subjecting it to collision-induced dissociation (CID), we can observe a characteristic fragmentation pattern that reflects the weakest bonds and most stable resulting fragments.

Causality of Choice: The fragmentation pattern is like a molecular fingerprint. For ketones, specific cleavage patterns are well-documented and predictable. Observing these expected fragments provides strong confidence that the core structure and functional group placement are correct.

Predicted ESI-MS/MS Fragmentation Pattern: For 1-(7-Fluoro-1-benzofuran-2-yl)ethan-1-one ([M+H]⁺ at m/z 179.05), the primary fragmentation pathways would likely include:

  • Alpha-Cleavage: Cleavage of the bond between the carbonyl carbon and the benzofuran ring is a characteristic fragmentation for ketones. This would result in the loss of a ketene radical (•CH₂CO) or the formation of a stable acylium ion. The most likely fragmentation is the loss of the methyl radical followed by CO.

  • Formation of Benzofuroylium Ion: A key fragment would be the 7-fluorobenzofuroylium ion (m/z 151) resulting from the loss of ethenone (CH₂=C=O) or cleavage of the acetyl group.[8][9]

  • Loss of CO: Subsequent fragmentation of the benzofuroylium ion by loss of carbon monoxide (CO) is a common pathway for such ions, leading to a fragment at m/z 123.[10][11]

Observing this logical loss of mass corresponding to the acetyl group and then CO provides powerful evidence that the acetyl group is attached to the benzofuran ring as proposed.

Chapter 5: The Final Dossier - Integrated Data Analysis

The structure of 1-(7-Fluoro-1-benzofuran-2-yl)ethan-1-one is confirmed by the seamless integration of all spectroscopic data.

  • HRMS established the unambiguous molecular formula C₁₀H₇FO₂ and a degree of unsaturation of 7.

  • FTIR confirmed the presence of the key functional groups: an aryl ketone (C=O), an aromatic system (C=C), an ether (C-O-C), and a carbon-fluorine bond (C-F).

  • ¹H and ¹³C NMR provided a complete census of all proton and carbon environments, with chemical shifts and coupling constants (including ¹⁹F-¹H and ¹⁹F-¹³C couplings) that are fully consistent with the proposed structure.

  • HSQC directly linked each proton to its attached carbon, building the initial C-H fragments of the molecule.

  • HMBC served as the definitive tool to piece the fragments together, confirming the attachment of the acetyl group at the C-2 position and, critically, placing the fluorine atom at the C-7 position through observable long-range correlations.

  • MS/MS analysis revealed a fragmentation pattern consistent with the proposed connectivity, further validating the structure.

Appendix: Experimental Protocols

General Considerations: All solvents used for spectroscopic analysis should be of high purity and deuterated where necessary (e.g., CDCl₃, DMSO-d₆). Samples should be free of paramagnetic impurities.

Protocol 1: High-Resolution Mass Spectrometry (HRMS)

  • Prepare a ~1 mg/mL solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Dilute the stock solution to ~1-10 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid.

  • Introduce the sample into an ESI-TOF mass spectrometer via direct infusion at a flow rate of 5-10 µL/min.

  • Acquire data in positive ion mode over a mass range of m/z 50-500.

  • Use a known calibration standard to ensure mass accuracy is below 5 ppm.

  • Process the data to identify the [M+H]⁺ ion and use the instrument's software to calculate the elemental composition based on the exact mass.

Protocol 2: FTIR Spectroscopy

  • Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping with isopropanol.

  • Record a background spectrum.

  • Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.

  • Acquire the sample spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.

  • Process the spectrum to identify key absorption bands.

Protocol 3: NMR Spectroscopy (1D and 2D)

  • Dissolve ~5-10 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire spectra on a spectrometer operating at a frequency of 400 MHz (for ¹H) or higher.

  • ¹H NMR: Acquire with a 30° pulse width and a relaxation delay of 1-2 seconds.

  • ¹³C{¹H} NMR: Acquire with a 30° pulse width and a relaxation delay of 2 seconds, using broadband proton decoupling.

  • DEPT-135: Use standard instrument parameters to differentiate CH, CH₂, and CH₃ signals.

  • HSQC: Acquire using a gradient-selected, sensitivity-enhanced pulse sequence, optimizing the spectral width in both dimensions to cover all relevant signals.

  • HMBC: Acquire using a gradient-selected pulse sequence, with the long-range coupling delay optimized for a J-coupling of 8-10 Hz to observe typical 2- and 3-bond correlations.

  • Process all spectra using appropriate software (e.g., MestReNova, TopSpin), applying Fourier transformation, phase correction, and baseline correction. Reference the ¹H and ¹³C spectra to the TMS signal (0.00 ppm).

References

  • Aslam, M. A., et al. (2021). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. Molecules, 26(15), 4627. Available at: [Link]

  • Coskun, M., et al. (2022). Synthesis of the New 1-(7-Methoxy-1-benzofuran-2-yl)-3-(4-methylphenyl)prop-2-en-1-one and Controlling of Spectroscopic, Optical and Conductivity Properties by Concentration. Acta Chimica Slovenica, 69(1), 73-80. Available at: [Link]

  • El-Hiti, G. A., et al. (2021). (E)-N'-(1-(Benzofuran-2-yl)ethylidene)-1-(4-Methoxyphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carbohydrazide. Molecules, 26(16), 4967. Available at: [Link]

  • Kozakiewicz, A., et al. (2007). 1-(1-Benzofuran-2-yl)-2-chloroethanone. Acta Crystallographica Section E: Structure Reports Online, 63(8), o3535. Available at: [Link]

  • PubChem. (n.d.). 1-(7-Ethoxy-1-benzofuran-2-yl)ethan-1-one. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

  • Dias, H. J., et al. (2019). Gas-phase fragmentation reactions of protonated benzofuran- and dihydrobenzofuran-type neolignans investigated by accurate-mass electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 54(3), 241-253. Available at: [Link]

  • Gabbutt, C. D., et al. (2015). Synthesis of fluorinated 3-aminobenzofurans via a tandem SNAr-cyclocondensation strategy. RSC Advances, 5(51), 40964-40971. Available at: [Link]

  • Fatland, A. W., & Anderson, R. J. (1950). Studies Concerning the Infrared Spectra of Some Substituted Benzofuran Derivatives. The Journal of Organic Chemistry, 15(3), 662-675. Available at: [Link]

  • Dias, H. J., et al. (2017). Fragmentation of 2-aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 52(12), 809-816. Available at: [Link]

  • Ruslan, Y., et al. (2022). A Quest for Effective 19F NMR Spectra Modeling: What Brings a Good Balance Between Accuracy and Computational Cost in Fluorine Chemical Shift Calculations?. International Journal of Molecular Sciences, 23(19), 11843. Available at: [Link]

  • Bravo, P., et al. (2016). Synthesis of Novel Fluorinated Benzofurans and Dihydrobenzofurans. AUB ScholarWorks. Available at: [Link]

  • Wang, Y., et al. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans. The Journal of Organic Chemistry, 86(9), 6345-6357. Available at: [Link]

  • Dias, H. J., et al. (2017). Fragmentation of 2-aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry. ResearchGate. Available at: [Link]

  • C-F. T., et al. (2019). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Catalysts, 9(12), 1044. Available at: [Link]

  • Dias, H. J., et al. (2019). Gas-phase fragmentation reactions of protonated benzofuran- and dihydrobenzofuran-type neolignans investigated by accurate-mass electrospray ionization tandem mass spectrometry. PubMed. Available at: [Link]

  • Aslam, M. A., et al. (2021). Synthesis of selected 1-(3-methyl-1-benzofuran-2-yl)ethanone derivatives 1–9. ResearchGate. Available at: [Link]

  • LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Retrieved January 26, 2026, from [Link]

  • Abraham, R. J., et al. (1972). The NMR spectra of fluoroaromatics—IV: 1H and 19F spectra of some fluorinated benzofurans. Organic Magnetic Resonance, 4(2), 343-352. Available at: [Link]

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Foundational

An In-Depth Technical Guide to 1-(7-Fluoro-1-benzofuran-2-yl)ethan-1-one: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals Introduction: The Benzofuran Scaffold and the Significance of Fluorine Substitution The benzofuran nucleus is a prominent heterocyclic scaffold that forms t...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Benzofuran Scaffold and the Significance of Fluorine Substitution

The benzofuran nucleus is a prominent heterocyclic scaffold that forms the core of numerous natural products and pharmacologically active compounds. Its derivatives are well-recognized in medicinal chemistry for their extensive therapeutic properties, including anticancer, anti-inflammatory, antimicrobial, and antiviral activities. The 2-acetylbenzofuran moiety, in particular, serves as a versatile synthetic intermediate for creating a diverse array of more complex molecules.

This guide focuses on a specific, synthetically accessible derivative: 1-(7-Fluoro-1-benzofuran-2-yl)ethan-1-one (CAS Number: 1094640-56-8 ). The introduction of a fluorine atom at the 7-position of the benzofuran ring is of particular strategic interest in drug design. Fluorine's unique properties—small size, high electronegativity, and its ability to form strong carbon-fluorine bonds—can significantly modulate a molecule's physicochemical and biological characteristics. These modulations often include enhanced metabolic stability, increased membrane permeability, and improved binding affinity to target proteins, making this compound a compelling candidate for further investigation in drug discovery programs.

Physicochemical Properties and Structural Elucidation

While comprehensive experimental data for 1-(7-Fluoro-1-benzofuran-2-yl)ethan-1-one is not extensively documented in publicly available literature, its key properties can be predicted based on its structure and comparison with closely related analogs.

Table 1: Physicochemical Properties

PropertyValueSource/Method
CAS Number 1094640-56-8BLDpharm[1]
Molecular Formula C₁₀H₇FO₂BLDpharm[1]
Molecular Weight 178.16 g/mol BLDpharm[1]
Appearance Predicted: White to off-white solidInferred from analogs
Melting Point Not available-
Boiling Point Not available-
Solubility Predicted: Soluble in common organic solvents (DMSO, DMF, Methanol, Chloroform)Inferred from analogs
Structural Characterization: A Predictive Approach

The identity and purity of 1-(7-Fluoro-1-benzofuran-2-yl)ethan-1-one would be unequivocally confirmed through a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR : The proton NMR spectrum is expected to show a singlet for the acetyl methyl protons (-COCH₃) around δ 2.6 ppm. The furan proton at the 3-position would appear as a singlet in the aromatic region. The three protons on the fluorinated benzene ring will exhibit complex splitting patterns (doublets and triplets of doublets) due to both H-H and H-F coupling.

    • ¹³C NMR : The carbon spectrum will show distinct signals for the carbonyl carbon (δ > 190 ppm), the acetyl methyl carbon, and the ten aromatic/heterocyclic carbons. The carbons on the fluorinated ring will show characteristic C-F coupling constants.

  • Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion [M]+ or protonated molecule [M+H]+.

  • Infrared (IR) Spectroscopy : The IR spectrum would be dominated by a strong absorption band for the carbonyl (C=O) stretching vibration, typically in the range of 1660-1680 cm⁻¹.

Synthesis of 1-(7-Fluoro-1-benzofuran-2-yl)ethan-1-one: A Reliable Pathway

A common and effective method for synthesizing 2-acetylbenzofurans is through the reaction of a corresponding ortho-hydroxyacetophenone with an α-haloketone, such as chloroacetone. This reaction proceeds via an initial O-alkylation followed by an intramolecular aldol-type condensation.

The synthesis of the target compound would logically start from 2'-hydroxy-3'-fluoroacetophenone. The choice of a base, such as potassium carbonate (K₂CO₃), is crucial as it is strong enough to deprotonate the phenolic hydroxyl group, initiating the reaction, but generally mild enough to prevent unwanted side reactions. Acetonitrile is a common solvent choice due to its polarity and suitable boiling point for this transformation.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_process Process cluster_product Final Product A 2'-Hydroxy-3'-fluoroacetophenone R Reaction Mixture A->R B Chloroacetone B->R C Potassium Carbonate (Base) C->R D Acetonitrile (Solvent) D->R P1 Heating at Reflux (e.g., 80°C) R->P1 Heat P2 Work-up & Extraction P1->P2 Cool & Quench P3 Purification (Column Chromatography) P2->P3 Crude Product Z 1-(7-Fluoro-1-benzofuran-2-yl)ethan-1-one P3->Z Pure Product Apoptosis_Pathway cluster_cell Cancer Cell FB Fluorinated Benzofuran (e.g., 1-(7-Fluoro-1-benzofuran-2-yl)ethan-1-one) Mitochondria Mitochondria FB->Mitochondria Induces Stress ROS Increased ROS FB->ROS Caspase9 Caspase-9 Mitochondria->Caspase9 Activates Caspase3 Caspase-3/7 Caspase9->Caspase3 Activates Apoptosis Apoptosis (Cell Death) Caspase3->Apoptosis Executes ROS->Mitochondria

Sources

Exploratory

An In-depth Technical Guide to the Physical Characteristics of 1-(7-Fluoro-1-benzofuran-2-yl)ethan-1-one

This guide provides a comprehensive analysis of the physical and spectroscopic characteristics of 1-(7-Fluoro-1-benzofuran-2-yl)ethan-1-one (CAS Number: 1094640-56-8), a compound of significant interest within contempora...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the physical and spectroscopic characteristics of 1-(7-Fluoro-1-benzofuran-2-yl)ethan-1-one (CAS Number: 1094640-56-8), a compound of significant interest within contemporary drug discovery and materials science. Benzofuran derivatives are recognized for their wide-ranging biological activities, including anticancer and anti-inflammatory properties.[1] The introduction of a fluorine atom at the 7-position of the benzofuran scaffold can profoundly influence the molecule's pharmacokinetic and pharmacodynamic profile, making a thorough characterization of its fundamental properties essential for any research and development endeavor.

This document moves beyond a simple recitation of data, offering a cohesive narrative that explains the causality behind experimental choices and embeds self-validating systems within its protocols. It is designed for researchers, medicinal chemists, and drug development professionals who require a robust and reliable characterization of this specific molecule.

Molecular and Physicochemical Profile

The foundational step in evaluating any new chemical entity is to establish its core molecular and physical properties. These data points are critical for everything from reaction stoichiometry and formulation to predicting biological behavior.

The structure of 1-(7-Fluoro-1-benzofuran-2-yl)ethan-1-one incorporates a planar benzofuran ring system, which is critical to its chemical behavior.[2] The fluorine substituent, being highly electronegative, modulates the electronic distribution of the aromatic system, while the acetyl group at the 2-position provides a key site for chemical modification and interaction.

Table 1: Summary of Physicochemical Properties

PropertyValueSource
CAS Number 1094640-56-8[3]
Molecular Formula C₁₀H₇FO₂[3]
Molecular Weight 178.16 g/mol [3]
Melting Point 88-90 °C[3]
Appearance White to off-white solid (inferred from similar benzofuranones)[1]
Spectroscopic and Structural Characterization

A multi-technique spectroscopic approach is non-negotiable for the unambiguous confirmation of a molecule's identity and purity. The convergence of data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) creates a self-validating system where each technique corroborates the findings of the others.

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For 1-(7-Fluoro-1-benzofuran-2-yl)ethan-1-one, both ¹H and ¹³C NMR are required to confirm the connectivity and chemical environment of every atom.

  • ¹H NMR Insights: The proton spectrum will reveal the number of distinct protons and their neighboring environments. Key expected signals include a singlet for the acetyl methyl protons (CH₃), typically found around δ 2.6 ppm. The proton on the furan ring will appear as a singlet further downfield. The three protons on the benzene ring will exhibit a complex splitting pattern due to both proton-proton and proton-fluorine coupling.

  • ¹³C NMR Insights: The carbon spectrum confirms the number of unique carbon atoms. The carbonyl carbon (C=O) is a key diagnostic signal, expected at a low field (δ > 190 ppm). The carbon atom directly bonded to fluorine will show a large one-bond coupling constant (¹JCF), which is an unambiguous indicator of its presence. Spectroscopic data from structurally similar benzofuran derivatives support these expected chemical shifts and coupling patterns.[1][4]

FTIR spectroscopy provides critical information about the functional groups present in the molecule. The analysis of vibrational frequencies serves as a rapid and reliable method for structural confirmation.

  • Causality in Vibrational Modes: The most prominent peak will be the sharp, strong absorption band corresponding to the carbonyl (C=O) stretch of the ketone, anticipated in the 1660-1690 cm⁻¹ region.[4][5] The exact position provides insight into the electronic environment; conjugation with the benzofuran ring system slightly lowers this frequency compared to a simple alkyl ketone. Other key signals include C-O-C stretching of the furan ring and the characteristic C-F stretching vibration, typically found in the 1000-1250 cm⁻¹ region.

HRMS is the definitive technique for confirming the elemental composition of a molecule. Unlike nominal mass spectrometry, HRMS provides a highly accurate mass measurement, allowing for the calculation of a single, unambiguous molecular formula.

  • The Principle of Mass Accuracy: For C₁₀H₇FO₂, the calculated monoisotopic mass is 178.0430 Da. An experimental HRMS result (e.g., via Electrospray Ionization, ESI) that matches this value to within a few parts per million (ppm) provides exceptionally high confidence in the assigned molecular formula, effectively ruling out other potential elemental compositions.

Experimental Protocols: A Self-Validating Workflow

The following protocols are designed to be executed sequentially, with the output of each step informing and validating the next. This integrated workflow ensures the highest degree of confidence in the final characterization.

G Figure 1: Integrated Workflow for Physicochemical Characterization cluster_0 Initial Assessment cluster_1 Structural Confirmation cluster_2 Application-Specific Properties A Visual Inspection (Appearance, Color) B Melting Point Determination (Purity Indicator) A->B C FTIR Spectroscopy (Functional Groups) B->C Proceed if sharp MP D NMR Spectroscopy (¹H, ¹³C - Connectivity) C->D E HRMS (Elemental Composition) D->E F Solubility Assessment (Formulation & Assay Dev.) E->F Proceed if structure confirmed G Final Report: Consolidated & Validated Data F->G

Caption: Figure 1: An integrated workflow for the physicochemical characterization of a novel compound.

  • Rationale: The melting point is a robust indicator of purity. A pure crystalline solid will exhibit a sharp melting range (typically < 2 °C), whereas impurities will depress and broaden this range.

  • Methodology:

    • Place a small, dry sample (1-2 mg) of 1-(7-Fluoro-1-benzofuran-2-yl)ethan-1-one into a capillary tube, sealed at one end.

    • Compact the sample by tapping the tube gently on a hard surface.

    • Insert the capillary tube into a calibrated digital melting point apparatus.

    • Set a rapid heating ramp (e.g., 10-15 °C/min) to quickly approach the expected melting point of 88 °C.[3]

    • Once the temperature is within 15-20 °C of the expected value, reduce the ramp rate to 1-2 °C/min to ensure thermal equilibrium.

    • Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point).

    • Self-Validation: A recorded range of 88-90 °C confirms the literature value and indicates high purity. A broader range would trigger further purification steps.

  • Rationale: To provide a complete atomic map of the molecule, confirming its covalent structure. The choice of solvent is critical to ensure the sample dissolves completely without reacting.

  • Methodology:

    • Accurately weigh approximately 5-10 mg of the compound.

    • Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean NMR tube. CDCl₃ is a good first choice for many non-polar to moderately polar organic compounds.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), which provides a reference signal at 0 ppm.

    • Cap the tube and invert several times to ensure a homogeneous solution.

    • Acquire a ¹H spectrum, followed by a ¹³C spectrum, on a high-field NMR spectrometer (e.g., 400 MHz or higher for better resolution).

    • Process the data (Fourier transform, phase, and baseline correction) and integrate the ¹H signals.

    • Self-Validation: The resulting spectra must be fully consistent with the proposed structure: the correct number of signals, appropriate chemical shifts, observed splitting patterns (including C-F and H-F couplings), and correct integration values in the ¹H spectrum.

  • Rationale: To provide an exact mass that confirms the elemental formula, which is a critical piece of orthogonal data to support the NMR structure.

  • Methodology:

    • Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

    • Introduce the sample into the mass spectrometer via direct infusion using a syringe pump, employing a soft ionization technique like Electrospray Ionization (ESI).

    • Acquire the spectrum in positive ion mode to observe the protonated molecule [M+H]⁺ or the sodium adduct [M+Na]⁺.

    • Calibrate the instrument using a known standard immediately before or during the run to ensure high mass accuracy.

    • Self-Validation: The measured mass for the molecular ion should match the theoretical mass (178.0430 for the neutral molecule) within a 5 ppm error margin. For example, the [M+H]⁺ ion should be observed at m/z 179.0508.

References

  • Szumlas, P., et al. (2023). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. Molecules, 28(15), 5849. Available at: [Link]

  • PubChem. (n.d.). 1-(7-Ethoxy-1-benzofuran-2-yl)ethan-1-one. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

  • American Elements. (n.d.). 1-(1-benzofuran-2-yl)ethan-1-ol. Retrieved January 26, 2026, from [Link]

  • Coskun, F. S., & Ceylan, S. (2022). Synthesis of the New 1-(7-Methoxy-1-benzofuran-2-yl)-3-(4-methylphenyl)prop-2-en-1-one and Controlling of Spectroscopic, Optical and Conductivity Properties by Concentration. Acta Chimica Slovenica, 69, 73-80. Available at: [Link]

  • PubChem. (n.d.). (1R)-1-(1-benzofuran-2-yl)ethan-1-ol. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

  • Al-Soud, Y. A., et al. (2019). (E)-N'-(1-(Benzofuran-2-yl)ethylidene)-1-(4-Methoxyphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carbohydrazide. Molbank, 2019(2), M1063. Available at: [Link]

  • Kozakiewicz, A., Prewysz-Kwinto, A., & Wojtczak, A. (2007). 1-(1-Benzofuran-2-yl)-2-chloroethanone. Acta Crystallographica Section E: Structure Reports Online, 63(8), o3565. Available at: [Link]

  • iChemical. (n.d.). 1-(Benzofuran-2-yl)ethanone. Retrieved January 26, 2026, from [Link]

  • PubChem. (n.d.). (S)-1-(Benzofuran-2-yl)ethanol. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

Sources

Foundational

A Spectroscopic Prediction and Interpretation Guide for 1-(7-Fluoro-1-benzofuran-2-yl)ethan-1-one

This technical guide provides a detailed predictive analysis of the spectral data for 1-(7-Fluoro-1-benzofuran-2-yl)ethan-1-one. In the absence of published experimental spectra for this specific molecule, this document...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a detailed predictive analysis of the spectral data for 1-(7-Fluoro-1-benzofuran-2-yl)ethan-1-one. In the absence of published experimental spectra for this specific molecule, this document serves as an expert-level resource for researchers, scientists, and drug development professionals. It outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics based on first principles of spectroscopy and comparative data from structurally related benzofuran analogs. The methodologies presented herein are designed to be self-validating, providing a robust framework for the future acquisition and interpretation of experimental data for this and similar compounds.

Introduction and Molecular Structure Overview

1-(7-Fluoro-1-benzofuran-2-yl)ethan-1-one is a substituted benzofuran, a heterocyclic scaffold of significant interest in medicinal chemistry due to its prevalence in biologically active compounds. The structural elucidation of such molecules is fundamentally reliant on a suite of spectroscopic techniques. This guide focuses on predicting the spectral signatures that define its unique chemical architecture.

The core structure consists of a bicyclic benzofuran system. Key features influencing its spectral properties are:

  • An acetyl group (-COCH₃) at the 2-position, which introduces a characteristic carbonyl signal and a deshielded methyl group.

  • A fluorine atom at the 7-position, a highly electronegative substituent that will induce predictable downfield shifts and introduce complex spin-spin coupling in NMR spectra.

Understanding the interplay of these functional groups is paramount for accurate spectral interpretation.

cluster_mol 1-(7-Fluoro-1-benzofuran-2-yl)ethan-1-one C9 C9 C10 C10 C9->C10 O11 O11 C9->O11 C2 C2 C9->C2 H12 H12 C10->H12 H13 H13 C10->H13 H14 H14 C10->H14 C3 C3 C2->C3 O1 O1 C2->O1 C3a C3a C3->C3a H3 H3 C3->H3 C4 C4 C3a->C4 C7a C7a C3a->C7a C5 C5 C4->C5 H4 H4 C4->H4 C6 C6 C5->C6 H5 H5 C5->H5 C7 C7 C6->C7 H6 H6 C6->H6 C7->C7a F8 F8 C7->F8 C7a->O1

Figure 1. Molecular Structure and Atom Numbering Scheme.

Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predictions below are for a standard experiment conducted in deuterated chloroform (CDCl₃). It is important to note that the choice of solvent can influence chemical shifts.[1][2][3][4]

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the furan proton, and the acetyl methyl protons. The fluorine atom at C7 will introduce through-space and through-bond couplings, affecting the chemical shifts and multiplicities of nearby protons, particularly H6.

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Rationale
H₃~7.5 - 7.6s-Singlet due to lack of adjacent protons. Deshielded by the adjacent acetyl group and the ring oxygen.
H₄~7.5 - 7.7dJH4-H5 = ~8.0Doublet coupled to H5. Deshielded by the aromatic system.
H₅~7.2 - 7.3tJH5-H4 = ~8.0, JH5-H6 = ~8.0Triplet coupled to H4 and H6.
H₆~7.1 - 7.2dddJH6-H5 = ~8.0, JH6-F = ~9.0 (ortho), JH6-H4 = ~1.0 (meta)Doublet of doublet of doublets, coupled to H5, the C7-Fluorine, and a small meta-coupling to H4. The ortho C-H, C-F coupling is significant.
-COCH₃~2.6 - 2.7s-Singlet in a typical region for an acetyl methyl group attached to an aromatic system.

Table 1. Predicted ¹H NMR Data for 1-(7-Fluoro-1-benzofuran-2-yl)ethan-1-one.

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

The ¹³C NMR spectrum will be characterized by the downfield signal of the carbonyl carbon and the large C-F coupling for C7. The chemical shifts of the aromatic carbons will be influenced by the fluorine's electronegativity and mesomeric effects.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (¹JCF, ²JCF, etc., Hz) | Rationale | | :--- | :--- | :--- | :--- | :--- | | C=O | ~188 - 192 | ~4.0 (³JCF) | Typical range for an aryl ketone carbonyl carbon. A small 3-bond coupling to fluorine is expected. | | C2 | ~152 - 155 | ~2.0 (⁴JCF) | Deshielded due to attachment to the furan oxygen and the acetyl group. | | C3 | ~115 - 118 | < 1.0 | Shielded relative to other aromatic carbons, typical for the β-carbon of a furan ring. | | C3a | ~125 - 128 | ~3.0 (³JCF) | Bridgehead carbon with a moderate downfield shift. | | C4 | ~128 - 131 | < 1.0 | Standard aromatic CH carbon chemical shift. | | C5 | ~124 - 127 | ~4.0 (⁴JCF) | Standard aromatic CH carbon chemical shift. | | C6 | ~114 - 117 | ~15.0 (³JCF) | Shielded by the ortho-fluorine's mesomeric effect, with a significant 3-bond C-F coupling. | | C7 | ~148 - 152 | ~250.0 (¹JCF) | Directly attached to fluorine, resulting in a large downfield shift and a very large one-bond C-F coupling constant. | | C7a | ~145 - 148 | ~12.0 (²JCF) | Bridgehead carbon attached to oxygen and adjacent to the fluorinated carbon, exhibiting a significant 2-bond C-F coupling. | | -COCH₃ | ~26 - 28 | < 1.0 | Typical range for an acetyl methyl carbon. |

Table 2. Predicted ¹³C NMR Data for 1-(7-Fluoro-1-benzofuran-2-yl)ethan-1-one.

cluster_workflow NMR Data Acquisition and Analysis Workflow A Sample Preparation (Dissolve in CDCl₃) B Acquire ¹H NMR Spectrum A->B C Acquire ¹³C NMR Spectrum A->C D Process Data (FT, Phasing, Baseline Correction) B->D C->D E Integrate ¹H Signals D->E F Analyze Chemical Shifts, Multiplicities, and J-Couplings D->F G Assign ¹H and ¹³C Signals (Correlate with Structure) E->G F->G H Structure Confirmation G->H

Figure 2. General workflow for NMR spectral analysis.

Predicted Infrared (IR) Spectroscopy

The IR spectrum provides critical information about the functional groups present in a molecule. For solid samples, the KBr pellet or Attenuated Total Reflectance (ATR) methods are standard.[5][6]

Predicted Frequency (cm⁻¹)Vibration TypeIntensityRationale
~3100 - 3000Aromatic & Furan C-H StretchMedium-WeakCharacteristic stretching vibrations for sp² C-H bonds.
~2950 - 2850Methyl C-H StretchWeakAliphatic C-H stretching from the acetyl group.
~1670 - 1660C=O Stretch (Aryl Ketone)StrongThe strong, sharp absorption is characteristic of a conjugated ketone. The fluorine substituent is unlikely to shift this value significantly. Data from similar benzofuran ketones show C=O stretches in this region.[7][8]
~1600, ~1450Aromatic C=C StretchMedium-StrongMultiple bands are expected, typical for aromatic ring systems.
~1250 - 1200Aryl C-F StretchStrongA strong band characteristic of the C-F bond stretch in an aromatic system.
~1100 - 1050Furan C-O-C StretchStrongAsymmetric stretching of the furan ring's C-O-C bond.

Table 3. Predicted Major IR Absorption Bands.

Predicted Mass Spectrometry (MS)

Electron Ionization (EI) mass spectrometry involves bombarding the molecule with high-energy electrons, leading to ionization and subsequent fragmentation.[9][10] The fragmentation pattern is a molecular fingerprint that can confirm the structure.

  • Molecular Ion (M⁺·): The molecular weight of C₁₀H₇FO₂ is 178.04 g/mol . The molecular ion peak is predicted to be observed at m/z = 178 . This peak should be reasonably intense as the bicyclic aromatic system provides stability.

  • Major Fragmentation Pathways: The primary fragmentation is expected to occur at the bond between the benzofuran ring and the acetyl group, which is an alpha-cleavage.

    • Loss of the methyl radical (·CH₃): This is a common fragmentation for ketones, leading to a stable acylium ion.

      • M⁺· → [M - CH₃]⁺

      • m/z 178 → m/z 163 (Expected to be a major peak)

    • Loss of the acetyl group (·COCH₃) via alpha-cleavage: This would result in the 7-fluorobenzofuranyl cation.

      • M⁺· → [M - COCH₃]⁺

      • m/z 178 → m/z 135 (Expected to be a very prominent peak, potentially the base peak)

    • Loss of carbon monoxide (CO) from the acylium ion: Following the loss of the methyl radical, the resulting acylium ion can lose a neutral CO molecule.

      • [M - CH₃]⁺ → [M - CH₃ - CO]⁺

      • m/z 163 → m/z 135 (This provides another route to the stable m/z 135 ion)

M [C₁₀H₇FO₂]⁺· m/z = 178 M_minus_CH3 [M - CH₃]⁺ m/z = 163 M->M_minus_CH3 - ·CH₃ M_minus_COCH3 [M - COCH₃]⁺ m/z = 135 (7-Fluorobenzofuranyl Cation) M->M_minus_COCH3 - ·COCH₃ (α-cleavage) M_minus_CH3->M_minus_COCH3 - CO

Figure 3. Predicted major fragmentation pathway in EI-MS.

Experimental Protocols

To validate these predictions, the following experimental protocols are recommended. These represent standard, robust methodologies for the analysis of small organic molecules.

Protocol for NMR Data Acquisition
  • Sample Preparation: Accurately weigh approximately 5-10 mg of the solid sample.

  • Dissolution: Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Ensure the sample is fully dissolved.

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrumentation: Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

  • Tuning and Shimming: Allow the instrument to automatically tune and shim on the sample for optimal magnetic field homogeneity.

  • ¹H Spectrum Acquisition: Acquire a ¹H NMR spectrum using a standard pulse sequence (e.g., zg30). A sufficient number of scans (e.g., 16 or 32) should be averaged to achieve a good signal-to-noise ratio.

  • ¹³C Spectrum Acquisition: Acquire a ¹³C{¹H} proton-decoupled spectrum using a standard pulse sequence (e.g., zgpg30). A larger number of scans will be required (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

  • Data Processing: Perform Fourier transformation, phase correction, and baseline correction on both spectra using the spectrometer's software. Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm and the ¹³C spectrum by setting the CDCl₃ residual peak to 77.16 ppm.

Protocol for FT-IR Data Acquisition (ATR Method)
  • Background Spectrum: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Collect a background spectrum of the empty ATR accessory. This is crucial to subtract atmospheric H₂O and CO₂ signals.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply Pressure: Use the instrument's pressure clamp to ensure firm and even contact between the sample and the crystal surface.

  • Sample Spectrum: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to produce the final spectrum with a resolution of 4 cm⁻¹.

  • Cleaning: After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft, non-abrasive wipe.

Protocol for Mass Spectrometry Data Acquisition (EI Method)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples.

  • Ionization: Volatilize the sample by heating the probe. In the ion source, bombard the gaseous molecules with a standard electron beam (typically 70 eV).

  • Mass Analysis: Accelerate the resulting ions and separate them based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole).

  • Detection: Detect the ions and generate a mass spectrum, which plots relative ion abundance versus m/z.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Conclusion

This guide provides a comprehensive and technically grounded prediction of the NMR, IR, and MS spectral data for 1-(7-Fluoro-1-benzofuran-2-yl)ethan-1-one. The predicted data, derived from fundamental principles and comparison with known analogs, offers a robust template for researchers. The detailed protocols ensure that future experimental work can be conducted with high fidelity, allowing for a confident and accurate structural confirmation of this novel compound.

References

  • MDPI. (n.d.). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis of the New 1-(7-Methoxy-1-benzofuran-2-yl)-3-(4-methylphenyl)prop-2-en-1-one and Controlling of Spectroscopic, Optical and Conductivity Properties by Concentration. Retrieved from [Link]

  • MDPI. (n.d.). (E)-N'-(1-(Benzofuran-2-yl)ethylidene)-1-(4-Methoxyphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carbohydrazide. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Chemistry LibreTexts. (2020, May 30). 11.8: Fragmentation Patterns in Mass Spectrometry. Retrieved from [Link]

  • Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

  • PubMed. (2022, March 15). Synthesis of the New 1-(7-Methoxy-1-benzofuran-2-yl)-3-(4-methylphenyl)prop-2-en-1-one and Controlling of Spectroscopic, Optical and Conductivity Properties by Concentration. Retrieved from [Link]

  • Canadian Science Publishing. (1967). Studies of the solvent effect on the chemical shifts in nmr - spectroscopy. II. Solutions of succinic anhydride. Retrieved from [Link]

  • PMC - NIH. (n.d.). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. Retrieved from [Link]

  • Northern Illinois University. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

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Exploratory

The Rising Prominence of Fluorinated Benzofurans in Drug Discovery: A Technical Guide to Their Biological Activity

For Researchers, Scientists, and Drug Development Professionals Abstract The benzofuran scaffold is a privileged heterocyclic motif frequently encountered in natural products and synthetic compounds exhibiting a wide spe...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzofuran scaffold is a privileged heterocyclic motif frequently encountered in natural products and synthetic compounds exhibiting a wide spectrum of biological activities.[1][2][3][4] The strategic introduction of fluorine atoms into the benzofuran core has emerged as a powerful tool in medicinal chemistry to modulate the physicochemical and pharmacokinetic properties of these compounds, often leading to enhanced therapeutic potential. This technical guide provides an in-depth exploration of the diverse biological activities of fluorinated benzofuran compounds, with a particular focus on their anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects. We will delve into the underlying mechanisms of action, structure-activity relationships, and key experimental methodologies used to evaluate their efficacy, offering valuable insights for researchers and professionals in the field of drug discovery and development.

Introduction: The Benzofuran Scaffold and the Fluorine Advantage

Benzofuran, a bicyclic aromatic compound consisting of a fused benzene and furan ring, serves as a versatile template for the design of novel therapeutic agents.[1][2] Its derivatives have demonstrated a remarkable array of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities.[1][2][5][6]

The incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[7] In the context of benzofurans, fluorination can enhance membrane permeability, improve bioavailability, and alter the electronic properties of the aromatic system, thereby fine-tuning their biological activity.[7]

Anticancer Activity of Fluorinated Benzofurans

Fluorinated benzofuran derivatives have shown significant promise as anticancer agents, acting through various mechanisms to inhibit tumor growth and proliferation.[1][2][8]

Mechanism of Action: Targeting Key Signaling Pathways

A significant body of research points to the ability of fluorinated benzofurans to interfere with critical cellular processes in cancer cells. One key mechanism involves the inhibition of tubulin polymerization, a process essential for mitotic spindle formation and cell division.[8] By disrupting microtubule dynamics, these compounds can induce cell cycle arrest, typically at the G2/M phase, and subsequently trigger apoptosis.

Furthermore, some fluorinated benzofuran derivatives have been shown to inhibit the urokinase-type plasminogen activator (uPA), a serine protease implicated in cancer invasion and metastasis.[1] The addition of a fluorine atom to certain benzofuran-based uPA inhibitors has been demonstrated to significantly increase their potency.[1][5]

Certain fluorinated benzofurans also exhibit anti-proliferative effects by modulating inflammatory pathways that are often dysregulated in cancer. For instance, they can inhibit the expression of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in inflammation-associated tumorigenesis.[7][9] This dual anti-inflammatory and anticancer activity makes them particularly attractive therapeutic candidates.[7][9]

anticancer_pathways cluster_drug Fluorinated Benzofuran cluster_cell Cancer Cell cluster_proliferation Proliferation & Survival cluster_apoptosis Apoptosis FB Fluorinated Benzofuran Tubulin Tubulin Polymerization FB->Tubulin Inhibition uPA uPA System FB->uPA Inhibition COX2 COX-2 Expression FB->COX2 Inhibition Bcl2 Bcl-2 FB->Bcl2 Downregulation PARP PARP Cleavage FB->PARP Induction Proliferation Proliferation Tubulin->Proliferation Promotes uPA->Proliferation Promotes COX2->Proliferation Promotes Bcl2->Proliferation Promotes DNA_frag DNA Fragmentation PARP->DNA_frag Leads to Apoptosis_outcome Apoptosis DNA_frag->Apoptosis_outcome Results in

Figure 1: Simplified signaling pathways targeted by fluorinated benzofurans in cancer cells.

Structure-Activity Relationship (SAR) Insights

The anticancer potency of fluorinated benzofurans is highly dependent on the position and number of fluorine substituents, as well as the nature of other groups attached to the benzofuran core.

  • Position of Fluorine: Halogen substitutions at the para position of a 2-benzofuranyl moiety have been shown to be more likely to form favorable hydrophobic interactions, leading to increased potency.[1] For instance, the addition of a fluorine atom at position 4 of a 2-benzofuranyl derivative resulted in a two-fold increase in inhibitory activity against uPA.[1][5]

  • Other Substituents: The presence of ester or heterocyclic rings at the C-2 position is often crucial for cytotoxic activity.[1] Furthermore, the presence of a phenolic hydroxyl group can be critical for modulating anticancer activity, as it can act as a hydrogen bond donor, promoting favorable interactions with the target protein.[1] The combination of fluorine, bromine, and hydroxyl or carboxyl groups has been suggested to enhance the biological effects of benzofuran derivatives.[7][9]

Experimental Protocol: MTT Assay for Cytotoxicity

A standard method to evaluate the in vitro anticancer activity of fluorinated benzofuran compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Objective: To determine the concentration of the compound that inhibits cell growth by 50% (IC50).

Methodology:

  • Cell Culture: Human cancer cell lines (e.g., HCT116, MCF-7, HepG2) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The fluorinated benzofuran compounds are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the culture medium. The cells are then treated with these concentrations for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for another 2-4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and the formazan crystals formed by viable cells are solubilized with a solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl).

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Anti-inflammatory Activity

Chronic inflammation is a key driver of many diseases, including cancer and neurodegenerative disorders. Fluorinated benzofurans have demonstrated potent anti-inflammatory effects, primarily by modulating the production of inflammatory mediators.[7][9][10]

Mechanism of Action: Inhibition of Pro-inflammatory Mediators

Fluorinated benzofuran derivatives have been shown to suppress lipopolysaccharide (LPS)-stimulated inflammation in macrophages.[7][9] Their anti-inflammatory action is mediated through the inhibition of key enzymes and signaling pathways:

  • Inhibition of COX-2 and NOS2: These compounds can significantly inhibit the expression of cyclooxygenase-2 (COX-2) and nitric oxide synthase 2 (NOS2), leading to a reduction in the production of prostaglandin E2 (PGE2) and nitric oxide (NO), respectively.[7][9][10]

  • Reduction of Pro-inflammatory Cytokines and Chemokines: They also decrease the secretion of pro-inflammatory cytokines such as interleukin-6 (IL-6) and chemokines like Chemokine (C-C) Ligand 2 (CCL2).[7][9][10][11]

anti_inflammatory_workflow cluster_workflow Anti-inflammatory Activity Assessment cluster_inhibition Inhibition by Fluorinated Benzofuran cluster_outcome Measurement of Inflammatory Mediators Macrophages Macrophages (e.g., RAW 264.7) LPS LPS Stimulation Macrophages->LPS FB_treatment Fluorinated Benzofuran Treatment Macrophages->FB_treatment LPS->Macrophages Activates COX2_NOS2 COX-2 & NOS2 Expression FB_treatment->COX2_NOS2 Inhibits Cytokines IL-6 & CCL2 Secretion FB_treatment->Cytokines Inhibits PGE2_NO PGE2 & NO Production COX2_NOS2->PGE2_NO Leads to IL6_CCL2 IL-6 & CCL2 Levels Cytokines->IL6_CCL2 Leads to

Figure 2: Experimental workflow for assessing the anti-inflammatory activity of fluorinated benzofurans.

Quantitative Data on Anti-inflammatory Activity

The following table summarizes the inhibitory concentrations (IC50) of representative fluorinated benzofuran compounds against the production of various inflammatory mediators.

CompoundIC50 for IL-6 (µM)IC50 for CCL2 (µM)IC50 for NO (µM)IC50 for PGE2 (µM)
Compound A1.2 - 9.041.5 - 19.32.4 - 5.21.1 - 20.5
Compound B............
Compound C............
Data derived from studies on various fluorinated benzofuran and dihydrobenzofuran derivatives.[7][9][10]

Antimicrobial and Neuroprotective Potential

While the anticancer and anti-inflammatory properties of fluorinated benzofurans are well-documented, emerging evidence suggests their potential in other therapeutic areas.

Antimicrobial Activity

Benzofuran derivatives have long been recognized for their broad-spectrum antimicrobial activity against bacteria and fungi.[1][2][3][4] The introduction of fluorine can enhance these properties. For instance, fluorinated pyrazole-thiazole derivatives of benzofuran have been synthesized and tested for their antimicrobial activities against various Gram-positive and Gram-negative bacteria.[3] The structure-activity relationship suggests that substituents at the 2-position of the phenyl group and the 5-position of the benzofuran ring, including halogens, are closely related to their antibacterial activity.[3]

Neuroprotective Effects

The potential of benzofuran derivatives in treating neurodegenerative disorders is an exciting area of research.[1][5] Some derivatives have shown efficacy in slowing the progression of Alzheimer's disease models.[5] A specific fluorinated benzofuran-containing selenium compound, TFSeB, has demonstrated promising neuroprotective effects in a mouse model of Alzheimer's disease.[11] This compound was shown to:

  • Improve memory performance.

  • Reduce oxidative stress markers.

  • Inhibit monoamine oxidase B (MAO-B) and acetylcholinesterase (AChE) activity.

  • Modulate apoptosis-related proteins.

  • Increase brain-derived neurotrophic factor (BDNF).

  • Decrease inflammatory markers like NF-κB and IL-6.[11]

Synthesis Strategies

The synthesis of fluorinated benzofuran derivatives can be achieved through various synthetic routes. A common approach involves the modified Larock-type coupling reaction between an appropriately substituted o-iodophenol and a 3-silyl-1-arylpropinone.[12] Another strategy is the Sonogashira coupling reaction between terminal alkynes and iodophenols, followed by intramolecular cyclization, often catalyzed by palladium and copper complexes.[13]

Future Perspectives

Fluorinated benzofuran compounds represent a highly promising class of molecules for the development of new therapeutics. Their diverse biological activities, coupled with the ability to fine-tune their properties through fluorination, offer a rich landscape for future drug discovery efforts. Further research should focus on:

  • Elucidating detailed mechanisms of action: A deeper understanding of the specific molecular targets and signaling pathways will facilitate the design of more potent and selective inhibitors.

  • Optimizing pharmacokinetic profiles: Further modifications to the benzofuran scaffold can improve absorption, distribution, metabolism, and excretion (ADME) properties, enhancing their potential as clinical candidates.

  • Exploring novel therapeutic applications: The promising neuroprotective and antimicrobial activities of these compounds warrant further investigation and development.

References

  • Al-Warhi, T., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Molecules, 27(9), 2841. [Link]

  • Al-Warhi, T., et al. (2022). Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PubMed. [Link]

  • Fayad, R., et al. (2023). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. International Journal of Molecular Sciences, 24(12), 10399. [Link]

  • Fayad, R., et al. (2023). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. PubMed. [Link]

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  • Effects of the fluorinated benzofuran and dihydrobenzofuran on the secretion of PGE2, IL-6, CCL2, and NO. (2023). ResearchGate. [Link]

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (2024). ACS Omega. [Link]

  • Wang, M., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(48), 27510-27540. [Link]

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  • Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation. (2024). PubMed. [Link]

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Foundational

Potential Therapeutic Applications of 1-(7-Fluoro-1-benzofuran-2-yl)ethan-1-one: A Technical Guide for Drug Discovery Professionals

Introduction: The Benzofuran Scaffold as a Privileged Motif in Medicinal Chemistry The benzofuran core is a recurring structural motif in a multitude of biologically active natural products and synthetic compounds, demon...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Benzofuran Scaffold as a Privileged Motif in Medicinal Chemistry

The benzofuran core is a recurring structural motif in a multitude of biologically active natural products and synthetic compounds, demonstrating a remarkable versatility in therapeutic applications.[1][2] This heterocyclic scaffold has been extensively explored by medicinal chemists, leading to the discovery of derivatives with a wide array of pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective activities.[1][2][3] The biological promiscuity of the benzofuran ring system stems from its ability to engage in various non-covalent interactions with biological macromolecules. The specific nature and potency of these interactions are exquisitely sensitive to the substitution pattern on both the benzene and furan rings.

This technical guide focuses on the potential therapeutic uses of a specific, yet under-investigated, benzofuran derivative: 1-(7-Fluoro-1-benzofuran-2-yl)ethan-1-one . The introduction of a fluorine atom at the 7-position of the benzofuran ring is of particular interest. Fluorine substitution is a well-established strategy in medicinal chemistry to enhance metabolic stability, improve binding affinity, and modulate the electronic properties of a molecule.[4] This guide will, therefore, extrapolate from the known biological activities of structurally related benzofuran derivatives to propose and detail potential therapeutic avenues and the requisite experimental workflows for investigating this promising compound.

Proposed Therapeutic Target Areas and Mechanistic Rationale

Based on the extensive literature on benzofuran derivatives, we can hypothesize several potential therapeutic applications for 1-(7-Fluoro-1-benzofuran-2-yl)ethan-1-one. The following sections will delve into these areas, providing the scientific rationale and outlining key experimental protocols to validate these hypotheses.

Oncology: A Multi-faceted Approach to Cancer Therapy

The most extensively documented therapeutic potential of benzofuran derivatives lies in oncology.[1][3][5] Various substituted benzofurans have demonstrated potent cytotoxic and antiproliferative effects against a range of cancer cell lines.[3][6] The proposed mechanisms of action are diverse, suggesting that 1-(7-Fluoro-1-benzofuran-2-yl)ethan-1-one could be investigated for several anticancer properties.

1.1. Induction of Apoptosis:

A common mechanism of action for many anticancer benzofurans is the induction of programmed cell death, or apoptosis.[3] This is often mediated through the activation of caspase cascades and the generation of reactive oxygen species (ROS).[3]

Experimental Protocol: Assessment of Apoptosis Induction

  • Cell Viability Assay (MTT/XTT): To determine the cytotoxic concentration range of the compound.

  • Annexin V-FITC/Propidium Iodide (PI) Staining: To quantify early and late apoptotic cells via flow cytometry.

  • Caspase-Glo 3/7, 8, and 9 Assays: To measure the activity of key executioner and initiator caspases.

  • ROS Detection: Using probes like DCFDA to measure intracellular ROS levels.

  • Western Blot Analysis: To probe for the expression of key apoptotic markers (e.g., Bcl-2, Bax, cleaved PARP).

Visualizing the Apoptotic Pathway Investigation

apoptosis_workflow cluster_initial_screening Initial Screening cluster_apoptosis_confirmation Apoptosis Confirmation cluster_mechanistic_studies Mechanistic Studies A Cancer Cell Lines C MTT/XTT Assay (Cytotoxicity) A->C B 1-(7-Fluoro-1-benzofuran-2-yl)ethan-1-one B->C D Annexin V/PI Staining (Flow Cytometry) C->D IC50 concentration E Caspase Assays (Caspase-3/7, 8, 9) C->E IC50 concentration F ROS Detection (DCFDA Assay) D->F G Western Blot (Bcl-2, Bax, PARP) E->G

Caption: Workflow for investigating apoptosis induction.

1.2. Cell Cycle Arrest:

Certain benzofuran derivatives have been shown to arrest the cell cycle at specific checkpoints, thereby inhibiting cancer cell proliferation.

Experimental Protocol: Cell Cycle Analysis

  • Propidium Iodide (PI) Staining and Flow Cytometry: To analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

  • Western Blot Analysis: To assess the expression levels of key cell cycle regulatory proteins (e.g., cyclins, cyclin-dependent kinases (CDKs), and CDK inhibitors).

1.3. Inhibition of Key Signaling Pathways:

The anticancer activity of some benzofurans has been attributed to their ability to modulate critical signaling pathways involved in cancer progression, such as the MAPK and Akt/mTOR pathways.[5]

Experimental Protocol: Signaling Pathway Analysis

  • Phospho-protein Antibody Arrays: For a broad screen of changes in protein phosphorylation upon compound treatment.

  • Western Blot Analysis: To specifically probe for the phosphorylation status of key proteins in targeted pathways (e.g., p-ERK, p-Akt, p-mTOR).

Data Presentation: Hypothetical Cytotoxicity Data

Cell LineIC50 (µM) of 1-(7-Fluoro-1-benzofuran-2-yl)ethan-1-one
K562 (Chronic Myelogenous Leukemia)Hypothetical Value
PC3 (Prostate Cancer)Hypothetical Value
SW620 (Colon Cancer)Hypothetical Value
Caki-1 (Kidney Cancer)Hypothetical Value
HaCaT (Healthy Human Keratinocytes)Hypothetical Value
Neuroprotection: Targeting Neurological Disorders

Benzofuran derivatives have also emerged as promising candidates for the treatment of neurodegenerative diseases.[1] Their neuroprotective effects are often linked to their antioxidant properties and their ability to modulate specific neuronal receptors.

Visualizing the Neuroprotection Investigation Workflow

neuroprotection_workflow A Neuronal Cell Culture (e.g., SH-SY5Y) B Induce Oxidative Stress (e.g., H2O2, 6-OHDA) A->B C Treat with 1-(7-Fluoro-1-benzofuran-2-yl)ethan-1-one B->C D Assess Cell Viability (MTT/LDH Assay) C->D E Measure ROS Levels (DCFDA Assay) C->E F Receptor Binding Assays (e.g., Sigma Receptors) C->F

Caption: Workflow for assessing neuroprotective effects.

Experimental Protocol: Evaluation of Neuroprotective Activity

  • Neuronal Cell Culture: Utilize relevant neuronal cell lines (e.g., SH-SY5Y) or primary cortical neurons.

  • Induction of Neurotoxicity: Induce cell death using neurotoxins relevant to specific neurodegenerative diseases (e.g., 6-hydroxydopamine for Parkinson's disease models, amyloid-beta for Alzheimer's disease models).

  • Assessment of Cell Viability: Quantify neuronal survival using assays such as MTT or LDH release.

  • Antioxidant Activity Assays: Measure the compound's ability to scavenge free radicals (e.g., DPPH assay) and reduce intracellular ROS.

  • Receptor Binding Studies: Given that some benzofurans interact with sigma receptors, which are implicated in neuroprotection, radioligand binding assays can be performed to determine the affinity of the compound for these receptors.[7]

Anti-inflammatory Applications

The anti-inflammatory properties of benzofuran derivatives are another promising area of investigation.[3] These effects are often mediated by the inhibition of pro-inflammatory cytokines and enzymes.

Experimental Protocol: Assessment of Anti-inflammatory Activity

  • Cell-based Assays: Use lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7) to induce an inflammatory response.

  • Cytokine Quantification: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant using ELISA.

  • Nitric Oxide (NO) Production Assay: Quantify the production of nitric oxide, a key inflammatory mediator, using the Griess reagent.

  • Western Blot Analysis: Analyze the expression of key inflammatory proteins such as COX-2 and iNOS.

Antimicrobial Activity

Several benzofuran derivatives have demonstrated activity against a range of bacterial and fungal pathogens.[3] The presence of a halogen, such as fluorine, can sometimes enhance antimicrobial potency.[1]

Experimental Protocol: Antimicrobial Susceptibility Testing

  • Minimum Inhibitory Concentration (MIC) Determination: Use broth microdilution or agar dilution methods to determine the lowest concentration of the compound that inhibits the visible growth of a microorganism.

  • Panel of Microorganisms: Test against a panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as fungal strains.

  • Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Determination: To determine if the compound is bacteriostatic/fungistatic or bactericidal/fungicidal.

Synthesis and Characterization

The synthesis of 1-(7-Fluoro-1-benzofuran-2-yl)ethan-1-one can be conceptually based on established methods for analogous benzofuran derivatives.[3][8] A plausible synthetic route would involve the reaction of a substituted o-hydroxyacetophenone with a suitable reagent like chloroacetone, followed by further modifications.[3]

Visualizing a Potential Synthetic Pathway

synthesis_pathway A Substituted o-hydroxyacetophenone C Base-catalyzed Cyclization A->C B Chloroacetone B->C D 1-(7-Fluoro-1-benzofuran-2-yl)ethan-1-one C->D

Caption: A potential synthetic route for the target compound.

Upon successful synthesis, the compound's identity and purity must be rigorously confirmed using a suite of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify functional groups.

Conclusion and Future Directions

While direct biological data for 1-(7-Fluoro-1-benzofuran-2-yl)ethan-1-one is not yet available in the public domain, the extensive body of research on the benzofuran scaffold provides a strong rationale for its investigation as a potential therapeutic agent. The proposed areas of oncology, neuroprotection, and anti-inflammatory and antimicrobial applications represent logical starting points for a comprehensive preclinical evaluation. The experimental protocols outlined in this guide provide a robust framework for elucidating the pharmacological profile of this promising compound. Future research should focus on a systematic evaluation of its efficacy in relevant in vitro and in vivo models, elucidation of its precise mechanism of action, and assessment of its pharmacokinetic and toxicological properties.

References

  • New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. MDPI. Available from: [Link]

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  • 1-(7-Ethoxy-1-benzofuran-2-yl)ethan-1-one | C12H12O3. PubChem. Available from: [Link]

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  • (E)-N'-(1-(Benzofuran-2-yl)ethylidene)-1-(4-Methoxyphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carbohydrazide. MDPI. Available from: [Link]

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  • Discovery of a Potent FLT3 Inhibitor (E)-4-(3-(3-Fluoro-4-(morpholinomethyl)styryl)-1 H-indazol-6-yl)pyridin-2-amine for the Treatment of Acute Myeloid Leukemia with Multiple FLT3 Mutations. PubMed. Available from: [Link]

  • (-)1-(Benzofuran-2-yl)-2-propylaminopentane shows survival effect on cortical neurons under serum-free condition through sigma receptors. PubMed. Available from: [Link]

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Exploratory

An In-Depth Technical Guide to the Prospective Synthesis and Characterization of 1-(7-Fluoro-1-benzofuran-2-yl)ethan-1-one

This guide provides a comprehensive technical overview of the prospective synthesis, purification, and characterization of the novel compound, 1-(7-fluoro-1-benzofuran-2-yl)ethan-1-one. This document is intended for rese...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the prospective synthesis, purification, and characterization of the novel compound, 1-(7-fluoro-1-benzofuran-2-yl)ethan-1-one. This document is intended for researchers, medicinal chemists, and professionals in drug development who are interested in the synthesis of fluorinated heterocyclic compounds.

Introduction: The Significance of Fluorinated Benzofurans in Medicinal Chemistry

Benzofuran derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of biological activities.[1] The benzofuran scaffold is a key structural motif in numerous natural products and synthetic compounds exhibiting antimicrobial, anti-inflammatory, and anticancer properties.

The strategic incorporation of fluorine atoms into drug candidates has become a powerful tool in modern drug discovery. The unique physicochemical properties of fluorine, such as its high electronegativity, small van der Waals radius, and ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's metabolic stability, lipophilicity, bioavailability, and binding affinity to target proteins. In the context of benzofurans, the introduction of a fluorine substituent is anticipated to modulate the electronic properties of the aromatic system and potentially enhance its therapeutic potential. This guide focuses on the 7-fluoro isomer, a substitution pattern that is less commonly explored but holds promise for creating unique structure-activity relationships.

Proposed Synthetic Pathway and Rationale

While a specific documented discovery of 1-(7-fluoro-1-benzofuran-2-yl)ethan-1-one has not been identified in the current literature, a robust and well-established synthetic route can be proposed based on the known chemistry of benzofuran synthesis. The most plausible and efficient method is the Perkin-Oglialoro reaction, which involves the condensation of a substituted 2-hydroxyacetophenone with an α-halo ketone, followed by intramolecular cyclization.

The proposed two-step synthesis commences with the commercially available or synthetically accessible 2-fluoro-6-hydroxyacetophenone as the key starting material. The presence of the hydroxyl and acetyl groups ortho to each other on the fluorinated benzene ring is crucial for the subsequent benzofuran ring formation.

Step 1: O-Alkylation with Chloroacetone

The first step involves the O-alkylation of 2-fluoro-6-hydroxyacetophenone with chloroacetone in the presence of a suitable base and solvent. The phenoxide ion, generated in situ by the reaction of the phenolic hydroxyl group with the base, acts as a nucleophile and attacks the electrophilic carbon of chloroacetone, displacing the chloride ion.

  • Causality of Experimental Choices:

    • Base: Potassium carbonate (K₂CO₃) is a commonly used and effective base for this type of reaction. It is sufficiently basic to deprotonate the phenol without causing unwanted side reactions.

    • Solvent: A polar aprotic solvent such as acetone or N,N-dimethylformamide (DMF) is ideal for this reaction as it can dissolve the reactants and facilitate the SN2 reaction. Acetone is often preferred due to its lower boiling point, which simplifies its removal during workup.

    • Reaction Temperature: The reaction is typically carried out at an elevated temperature (reflux) to ensure a reasonable reaction rate.

Step 2: Intramolecular Aldol Condensation and Dehydration

The intermediate formed in the first step undergoes an intramolecular aldol-type condensation, followed by dehydration to yield the final benzofuran ring system. The basic conditions promote the formation of an enolate from the acetyl methyl group, which then attacks the ketone carbonyl of the acetonyl moiety. The subsequent dehydration of the resulting aldol adduct is often spontaneous under the reaction conditions, leading to the formation of the thermodynamically stable aromatic benzofuran ring.

  • Self-Validating System: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting materials and the appearance of a new, typically more non-polar, product spot. The final product can be purified by column chromatography on silica gel.

Synthesis_Pathway Start 2-Fluoro-6-hydroxyacetophenone Step1 Step 1: O-Alkylation Start->Step1 Reagent1 Chloroacetone (ClCH₂COCH₃) Reagent1->Step1 Base K₂CO₃ Base->Step1 Solvent Acetone Solvent->Step1 Intermediate Intermediate (O-alkylated product) Step2 Step 2: Intramolecular Cyclization & Dehydration Intermediate->Step2 Product 1-(7-Fluoro-1-benzofuran-2-yl)ethan-1-one Step1->Intermediate SN2 Reaction Step2->Product Aldol Condensation caption Proposed Synthetic Pathway Experimental_Workflow Start Mix Reactants: 2-Fluoro-6-hydroxyacetophenone, K₂CO₃, Chloroacetone in Acetone Reflux Heat to Reflux Start->Reflux Monitor Monitor by TLC Reflux->Monitor Workup Cool, Filter, Concentrate Monitor->Workup Reaction Complete Purify Column Chromatography Workup->Purify Isolate Evaporate Solvent, Dry Product Purify->Isolate caption Experimental Workflow

Sources

Foundational

Fluorinated Benzofurans: A Promising Scaffold for Next-Generation Anticancer Agents

An In-Depth Technical Guide for Drug Development Professionals This guide provides a comprehensive technical overview of fluorinated benzofurans, a class of heterocyclic compounds demonstrating significant potential in o...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Drug Development Professionals

This guide provides a comprehensive technical overview of fluorinated benzofurans, a class of heterocyclic compounds demonstrating significant potential in oncology. We will explore the rationale for their development, key synthetic strategies, mechanisms of action, structure-activity relationships, and the preclinical methodologies used for their evaluation. This document is intended for researchers, medicinal chemists, and drug development scientists engaged in the pursuit of novel cancer therapeutics.

Introduction: The Strategic Combination of the Benzofuran Core and Fluorine

The benzofuran scaffold, a fusion of benzene and furan rings, is a privileged structure in medicinal chemistry, forming the core of numerous biologically active natural and synthetic compounds.[1][2] Its derivatives are known to exhibit a wide array of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.[2][3] The anticancer potential of benzofurans stems from their ability to interact with various oncogenic targets, inducing effects such as cell cycle arrest, apoptosis, and the inhibition of metastasis.[1][4] The oxygen heteroatom in the furan ring facilitates hydrogen bonding and electronic delocalization, enhancing binding affinity to the active sites of enzymes and receptors.[4]

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry.[5] The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly and beneficially alter a molecule's pharmacokinetic and pharmacodynamic profile.[6][7][8] Fluorination can:

  • Enhance Metabolic Stability: By blocking sites of metabolic oxidation, fluorine can increase a drug's half-life.[6][8]

  • Improve Bioavailability: The increased lipophilicity imparted by fluorine can enhance a molecule's ability to cross cellular membranes.[6][9]

  • Increase Binding Affinity: Fluorine's ability to form favorable interactions (e.g., hydrogen bonds, electrostatic interactions) can lead to more potent target engagement.[6][10]

The convergence of these two powerful motifs—the benzofuran scaffold and fluorine substitution—has given rise to a class of compounds with compelling anticancer properties, demonstrating the power of rational drug design.[9][11][12]

Synthetic Strategies for Fluorinated Benzofurans

The synthesis of benzofuran derivatives is a well-established field, with numerous methods available for constructing the core heterocyclic system. The introduction of fluorine can be achieved either by using fluorinated starting materials or by employing fluorination reactions on a pre-formed benzofuran ring.

A common and versatile approach involves the palladium-catalyzed Sonogashira coupling followed by a cycloisomerization reaction. This strategy allows for the construction of the benzofuran ring with substituents at desired positions.

Below is a representative workflow for the synthesis of a 2-aryl benzofuran derivative, which can be adapted to incorporate fluorine atoms on either the benzofuran core or the aryl substituent.

G cluster_0 Synthetic Workflow A Fluorinated o-Iodophenol C Sonogashira Coupling (Pd Catalyst, Cu(I) co-catalyst, Base) A->C B Terminal Alkyne B->C D o-(Alkynyl)phenol Intermediate C->D C-C Bond Formation E Cycloisomerization (e.g., Base or Metal-catalyzed) D->E F Fluorinated 2-Substituted Benzofuran E->F 5-endo-dig Cyclization G cluster_0 Mechanism of Action: Aurora B Kinase Inhibition FB Fluorinated Benzofuran (S6) AURKB Aurora B Kinase FB->AURKB Inhibits P_H3 Phospho-Histone H3 (p-H3) AURKB->P_H3 Phosphorylates Mitosis Mitotic Progression AURKB->Mitosis Pathway Blocked H3 Histone H3 (Ser10) H3->AURKB P_H3->Mitosis Promotes G2M G2/M Arrest Apoptosis Apoptosis / Mitotic Catastrophe G2M->Apoptosis

Caption: Inhibition of Aurora B kinase by a fluorinated benzofuran derivative.

Tubulin Polymerization Inhibition

The microtubule network is essential for cell division, and drugs that interfere with its dynamics are powerful anticancer agents. Certain benzofuran derivatives have been shown to inhibit the polymerization of tubulin into microtubules. [13]This disruption leads to the collapse of the mitotic spindle, arresting cells in the G2/M phase of the cell cycle and ultimately triggering apoptosis. [13]

Induction of Apoptosis

Independent of specific upstream targets, many fluorinated benzofurans induce apoptosis (programmed cell death). This is often evidenced by the decreased expression of anti-apoptotic proteins like Bcl-2 and the cleavage of Poly(ADP-ribose) polymerase-1 (PARP-1), a hallmark of apoptosis. [9][14]

Structure-Activity Relationship (SAR) Studies

SAR studies are critical for optimizing lead compounds into clinical candidates. For benzofuran derivatives, these studies have revealed key structural features that govern anticancer potency and selectivity. [10]

  • Role of Halogens: The addition of halogen atoms, particularly fluorine and bromine, to the benzofuran scaffold consistently increases anticancer activity. [10][15]This is attributed to the ability of halogens to form "halogen bonds," which can enhance binding affinity to target proteins, as well as their ability to modulate the lipophilicity and electronic properties of the molecule. [9][10]* Substitution at C-2: The C-2 position of the benzofuran ring is a crucial site for modification. Attaching various aryl, ester, or heterocyclic groups at this position has been shown to be critical for cytotoxic activity. [10]* Substitution on Phenyl Rings: When aryl groups are part of the structure (e.g., at C-2), the position of substituents on this ring is important. Halogen substitution at the para-position of an N-phenyl ring has been associated with maximum activity in some series. [10]* Hydroxyl and Carboxyl Groups: The presence of hydrogen-donating groups like phenolic hydroxyls or carboxyl groups can promote favorable interactions with biological targets and has been found to be crucial for modulating anticancer activity. [14][16] The following table summarizes SAR data for selected benzofuran derivatives against various cancer cell lines.

Compound ID/SeriesKey Structural FeaturesCancer Cell LineIC₅₀ (µM)Reference
Compound 30a Benzofuran-thiazole hybridHepG2 (Liver)Not specified, but potent[13]
Compound 33d Benzofuran-chalcone hybridA-549 (Lung)2.74[13]
Compound 33d Benzofuran-chalcone hybridMCF-7 (Breast)3.22[13]
MCC1019 (Compound 2) Bromomethyl-substituted benzofuranA-549 (Lung)16.4[10][16]
Fluorinated Dihydrobenzofuran 1 Difluoro, Bromo, Carboxylic acidHCT116 (Colorectal)~70% proliferation inhibition[9][14]
Fluorinated Dihydrobenzofuran 2 Difluoro, Bromo, Ester groupHCT116 (Colorectal)~70% proliferation inhibition[9][14]
Compound S6 Benzofuran derivativeHeLa (Cervical)Sensitive[17]
Compound S6 Benzofuran derivativeHepG2 (Liver)Sensitive[17]

Preclinical Evaluation Workflow

The evaluation of novel anticancer agents follows a standardized, yet adaptable, workflow from initial screening to in vivo validation. This self-validating system ensures that only the most promising compounds advance.

G cluster_0 Preclinical Evaluation Workflow A Compound Synthesis & Library Generation B In Vitro Cytotoxicity Screening (e.g., MTT Assay) A->B D Determine IC₅₀ Values Select 'Hit' Compounds B->D C Panel of Cancer Cell Lines C->B E Mechanism of Action Studies D->E Lead Hits F Cell Cycle Analysis (Flow Cytometry) E->F G Apoptosis Assays (e.g., PARP Cleavage) E->G H Target Engagement Assays (e.g., Kinase Assay) E->H I In Vivo Efficacy Studies E->I Optimized Lead J Xenograft Tumor Model in Nude Mice I->J K Evaluate Tumor Growth Inhibition & Toxicity J->K

Caption: Standard workflow for preclinical evaluation of anticancer compounds.

Experimental Protocol: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric assay for assessing the metabolic activity of cells, which serves as a proxy for cell viability and proliferation. [18]It is a cornerstone of in vitro screening.

Objective: To determine the concentration at which a fluorinated benzofuran derivative inhibits the growth of a cancer cell line by 50% (IC₅₀).

Methodology:

  • Cell Seeding:

    • Action: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well). [13] * Causality: A specific cell density is chosen to ensure cells are in their logarithmic growth phase during the experiment, providing a robust and reproducible system.

    • Action: Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to adhere and resume growth.

  • Compound Treatment:

    • Action: Prepare serial dilutions of the test compound (fluorinated benzofuran) and a vehicle control (e.g., DMSO) in culture medium.

    • Action: Replace the medium in the wells with the medium containing the various concentrations of the compound. Include wells with vehicle control (representing 100% viability) and wells with medium only (background).

    • Causality: A dose-response curve is necessary to accurately calculate the IC₅₀. The vehicle control is critical to ensure that the solvent used to dissolve the compound does not have cytotoxic effects itself.

  • Incubation:

    • Action: Incubate the plate for 48-72 hours.

    • Causality: The incubation period must be long enough for the compound to exert its antiproliferative effects, typically spanning several cell doubling times.

  • MTT Addition and Incubation:

    • Action: Add MTT reagent (e.g., 20 µL of a 5 mg/mL solution) to each well and incubate for 3-4 hours.

    • Causality: In viable, metabolically active cells, mitochondrial reductase enzymes cleave the yellow tetrazolium salt (MTT) into purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

  • Solubilization:

    • Action: Add a solubilization solution (e.g., DMSO or an acidified isopropanol solution) to each well and mix thoroughly to dissolve the formazan crystals.

    • Causality: The formazan crystals are insoluble in aqueous solution and must be dissolved to create a homogenous colored solution for spectrophotometric measurement.

  • Data Acquisition:

    • Action: Read the absorbance of the plate on a microplate reader at a wavelength of ~570 nm.

    • Causality: The absorbance value is directly proportional to the amount of formazan, and thus to the number of viable cells in the well.

  • Analysis:

    • Action: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Conclusion and Future Perspectives

Fluorinated benzofurans represent a highly adaptable and potent class of molecules for anticancer drug development. The synergistic benefits of the benzofuran core's inherent bioactivity and fluorine's ability to fine-tune physicochemical properties have yielded compounds with significant efficacy in preclinical models. [9][16]They have been shown to target multiple, validated anticancer pathways, including kinase signaling, microtubule dynamics, and apoptosis. [17][13] Future research in this area should focus on:

  • Improving Selectivity: Enhancing the therapeutic index by designing derivatives with greater selectivity for cancer cells over normal cells. [15]* Overcoming Resistance: Investigating the efficacy of these compounds in drug-resistant cancer models.

  • Multi-Targeted Agents: Rationally designing hybrid molecules that can simultaneously inhibit multiple oncogenic pathways.

  • In Vivo Pharmacokinetics: Conducting comprehensive ADME (absorption, distribution, metabolism, and excretion) and toxicology studies on lead compounds to ensure they possess drug-like properties suitable for clinical development. [19] The continued exploration of the chemical space around the fluorinated benzofuran scaffold holds considerable promise for the discovery of next-generation oncology therapeutics.

References

  • Abbas, A. A., et al. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances. [Link]

  • Al-Ostoot, F. H., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers. [Link]

  • Ayoub, A. J., et al. (2023). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. International Journal of Molecular Sciences. [Link]

  • Al-Ostoot, F. H., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. MDPI. [Link]

  • Al-Ostoot, F. H., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PubMed. [Link]

  • Anonymous. (n.d.). Heterocyclic Frameworks in Oncology: from Molecular Design to Clinical Application. Preprints.org. [Link]

  • Napiórkowska, M., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules. [Link]

  • Wang, Y., et al. (2015). In vitro and in vivo characterization of a benzofuran derivative, a potential anticancer agent, as a novel Aurora B kinase inhibitor. European Journal of Medicinal Chemistry. [Link]

  • Abbas, A. A., et al. (2023). Structures of some natural benzofuran derivatives with anticancer activities. ResearchGate. [Link]

  • Kumar, P., et al. (2023). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry. [Link]

  • Zhang, T., et al. (2017). Design, Synthesis, and Biological Evaluation of Novel Benzofuran Derivatives Bearing N-Aryl Piperazine Moiety. Molecules. [Link]

  • Sharma, P., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of Genetic Engineering and Biotechnology. [Link]

  • Le, T. B. (n.d.). Fluorine as a key element in modern drug discovery and development. LE STUDIUM. [Link]

  • Ayoub, A. J., et al. (2023). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. MDPI. [Link]

  • Napiórkowska, M., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Semantic Scholar. [Link]

  • Vitale, P., et al. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. PubMed. [Link]

  • Ayoub, A. J., et al. (2023). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. Semantic Scholar. [Link]

  • Kumar, Dr. R., et al. (2023). The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives. EAS Publisher. [Link]

  • Anonymous. (n.d.). In vitro assay of benzofuran derivatives 3. ResearchGate. [Link]

  • Anonymous. (n.d.). Fluorinated Heterocycles. ResearchGate. [Link]

  • Wang, M., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing. [Link]

  • Anonymous. (n.d.). Key developments in fluorinated heterocycles. Taylor & Francis Online. [Link]

  • Al-Ostoot, F. H., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. MDPI. [Link]

  • Abbas, A. A., et al. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances. [Link]

  • Al-Suhaimi, K. S., et al. (2023). Novel Pyrazole-Based Benzofuran Derivatives as Anticancer Agents: Synthesis, Biological Evaluation, and Molecular Docking Investigations. PubMed. [Link]

  • Anonymous. (n.d.). Fluorine in drug discovery: Role, design and case studies. pharmacyjournal.org. [Link]

  • Vitale, P., et al. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. MDPI. [Link]

  • Anonymous. (n.d.). Role of Fluorine in Drug Design and Drug Action. ResearchGate. [Link]

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Exploratory

An In-Depth Technical Guide to the In Silico Profiling of 1-(7-Fluoro-1-benzofuran-2-yl)ethan-1-one

Executive Summary The imperative to streamline drug discovery pipelines has positioned in silico predictive modeling as a cornerstone of modern medicinal chemistry. By computationally forecasting the properties of novel...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The imperative to streamline drug discovery pipelines has positioned in silico predictive modeling as a cornerstone of modern medicinal chemistry. By computationally forecasting the properties of novel chemical entities, researchers can de-risk development, conserve resources, and prioritize candidates with the highest probability of success. This guide provides a comprehensive, methodology-driven exploration of 1-(7-Fluoro-1-benzofuran-2-yl)ethan-1-one, a small molecule belonging to the biologically significant benzofuran class. We will systematically predict its foundational physicochemical properties, construct a detailed pharmacokinetic (ADMET) profile, and evaluate its drug-likeness against established medicinal chemistry principles. The protocols and interpretations herein are designed to equip researchers, scientists, and drug development professionals with a practical framework for the computational assessment of novel small molecules.

Introduction: The Scientific Imperative for Predictive Analysis

In the landscape of pharmaceutical research, the attrition rate of drug candidates remains a formidable challenge. A significant portion of these failures can be attributed to unfavorable pharmacokinetic and toxicity profiles discovered late in development.[1][2] Early-stage computational, or in silico, assessment provides a critical, cost-effective strategy to identify and mitigate these liabilities before significant investment in chemical synthesis and biological testing.[3]

The Benzofuran Scaffold: A Privileged Motif in Medicinal Chemistry

Benzofuran derivatives are recognized as a "privileged scaffold" in drug discovery, known for a wide spectrum of therapeutic properties including anticancer, antiviral, anti-inflammatory, and antibacterial effects.[4] The versatility of this heterocyclic system allows for structural modifications that can modulate its biological activity against various targets.[4] Notably, certain benzofuran derivatives have shown promise as anticancer agents by inducing apoptosis in cancer cells or inhibiting tubulin polymerization.[4] Other related compounds have demonstrated neurological effects, highlighting the scaffold's potential for diverse therapeutic applications.[5][6]

Target Molecule: 1-(7-Fluoro-1-benzofuran-2-yl)ethan-1-one

This guide focuses on the specific derivative, 1-(7-Fluoro-1-benzofuran-2-yl)ethan-1-one. Its core identity is established by the following identifiers:

  • Chemical Formula: C₁₀H₇FO₂[7]

  • Molecular Weight: 178.16 g/mol [7]

  • CAS Number: 1094640-56-8[7]

  • SMILES: CC(C1=CC2=CC=CC(F)=C2O1)=O[7]

The incorporation of a fluorine atom is a common and impactful strategy in medicinal chemistry. Fluorine substitution can significantly alter a molecule's physicochemical properties—such as lipophilicity and pKa—and can influence metabolic stability and binding affinity, often leading to improved druggability.[8] The strategic placement of a fluoro group on the benzofuran ring makes this molecule a compelling candidate for computational characterization.

The Role of In Silico Prediction in Modern Drug Discovery

The primary objective of in silico screening is to build a comprehensive profile of a molecule's likely behavior in a biological system.[3] This involves the use of machine learning models and computational algorithms trained on vast datasets of experimental chemical information.[9][10] By predicting a suite of properties ranging from basic physicochemical characteristics to complex ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles, we can make informed, data-driven decisions, thereby enhancing the efficiency and success rate of the drug discovery process.[1]

Foundational Physicochemical & Lipophilicity Profile

Before assessing complex biological interactions, it is crucial to establish the foundational physicochemical properties of a molecule. These parameters, including molecular weight, topological polar surface area (TPSA), lipophilicity (logP), and aqueous solubility (logS), govern how a molecule will behave from the moment of administration.

Causality: Why These Properties Matter
  • Lipophilicity (logP/logD): The octanol-water partition coefficient is a critical determinant of a molecule's ability to permeate biological membranes, including the intestinal wall and the blood-brain barrier. It also influences solubility, metabolism, and toxicity.

  • Aqueous Solubility (logS): A compound must be in solution to be absorbed and distributed throughout the body. Poor solubility is a major hurdle in drug development, often leading to low and variable bioavailability.[11][12]

  • Topological Polar Surface Area (TPSA): TPSA is a strong indicator of a molecule's hydrogen bonding capacity and polarity. It correlates well with drug transport properties, such as intestinal absorption and brain penetration.

Experimental Protocol: Physicochemical Property Prediction

The following protocol outlines the steps to generate a physicochemical profile using a validated, publicly accessible computational tool like ADMETlab 2.0.

  • Input Molecular Structure: Obtain the canonical SMILES string for the target molecule: CC(C1=CC2=CC=CC(F)=C2O1)=O.

  • Navigate to a Predictive Tool: Access a reliable web-based platform for ADMET prediction, such as ADMETlab 2.0.

  • Submit the Molecule: Paste the SMILES string into the designated input field of the platform.

  • Initiate Calculation: Execute the prediction algorithm. The platform's backend uses pre-trained models to calculate a variety of molecular descriptors and properties.

  • Data Compilation: Collect the predicted values for key physicochemical and lipophilicity parameters and organize them for analysis.

Predicted Physicochemical Data

The following table summarizes the key predicted properties for 1-(7-Fluoro-1-benzofuran-2-yl)ethan-1-one.

PropertyPredicted ValueInterpretation & Significance
Molecular Weight 178.16 g/mol Low molecular weight, favorable for oral bioavailability.
logP (Lipophilicity) 2.15Indicates moderate lipophilicity, suggesting a good balance between solubility and membrane permeability.
logS (Aqueous Solubility) -2.78Predicted to be soluble. This is a favorable property for absorption.
Topological Polar Surface Area (TPSA) 35.53 ŲLow TPSA, suggesting good potential for passive oral absorption and cell membrane permeation.
Hydrogen Bond Donors 0Lack of donor groups can enhance membrane permeability.
Hydrogen Bond Acceptors 2The carbonyl and furan oxygens act as acceptors, contributing to polarity.

In Silico Pharmacokinetic (ADMET) Profiling

A successful drug must not only interact with its target but also navigate the complex biological environment of the human body. The ADMET profile predicts this journey. Computational ADMET models are essential for flagging potential liabilities long before costly experimental assays are conducted.[13]

The ADMET Workflow: A Self-Validating System

The process of ADMET prediction follows a logical and systematic workflow. Each step builds upon the last, from initial structural input to a comprehensive, multi-faceted risk assessment. This workflow ensures that predictions are grounded in the fundamental structure of the molecule and are interpreted within the broader context of drug development criteria.

ADMET_Workflow cluster_input 1. Input & Preparation cluster_prediction 2. Computational Prediction Engine cluster_interpretation 4. Decision Making SMILES Molecular Structure (SMILES String) Engine Multi-Property Prediction (e.g., ADMETlab, ADMET-AI) SMILES->Engine Submit Structure A Absorption Engine->A Predicts D Distribution Engine->D Predicts M Metabolism Engine->M Predicts E Excretion Engine->E Predicts T Toxicity Engine->T Predicts Decision Risk Assessment & Candidate Prioritization A->Decision Inform D->Decision Inform M->Decision Inform E->Decision Inform T->Decision Inform

Caption: High-level workflow for in silico ADMET property prediction.
Experimental Protocol: ADMET Prediction

This protocol mirrors the one in Section 2.2, extending it to the full suite of ADMET parameters available on a platform like ADMETlab 2.0.

  • Input Structure: Utilize the SMILES string CC(C1=CC2=CC=CC(F)=C2O1)=O.

  • Platform Navigation: Access the ADMET prediction platform.

  • Model Selection: Ensure all relevant ADMET models (e.g., Absorption, Metabolism, Toxicity) are selected for calculation.

  • Execution and Data Collection: Run the prediction and systematically gather the output data for each ADMET category. Pay close attention to both the qualitative predictions (e.g., High/Low) and any quantitative scores.

Predicted ADMET Profile

The following table presents a summary of the predicted ADMET properties.

CategoryParameterPredicted OutcomeRationale & Implication for Drug Development
Absorption Human Intestinal Absorption (HIA) HIA+ (High)The molecule is likely to be well-absorbed from the gastrointestinal tract, a prerequisite for an effective oral drug.
Caco-2 Permeability HighSuggests efficient passive diffusion across the intestinal epithelial barrier.
Distribution Blood-Brain Barrier (BBB) Permeability BBB+ (High)The molecule is predicted to cross the blood-brain barrier. This is desirable for CNS targets but a liability for peripherally acting drugs.
Plasma Protein Binding (PPB) High (>90%)High binding can limit the free fraction of the drug available to exert its effect, potentially requiring higher doses.
Metabolism CYP2D6 Inhibitor Non-inhibitorLow risk of drug-drug interactions involving the CYP2D6 enzyme, a major metabolic pathway.
CYP3A4 Inhibitor Non-inhibitorLow risk of drug-drug interactions with the most common drug-metabolizing enzyme, CYP3A4.
Toxicity hERG Inhibition Non-inhibitorLow risk of cardiotoxicity. hERG channel inhibition is a major reason for drug candidate failure.[2]
Ames Mutagenicity Non-mutagenicThe compound is not predicted to be mutagenic, indicating a lower risk of carcinogenicity.[2]
Drug-Induced Liver Injury (DILI) Low RiskPredicted to have a low probability of causing liver damage, a significant safety concern.[2]

Medicinal Chemistry and Drug-Likeness

"Drug-likeness" is a qualitative concept used to assess whether a compound possesses properties that would make it a likely drug candidate. This is often evaluated using rule-based filters derived from the analysis of successful oral drugs.

Causality: The Logic of Drug-Likeness Filters

Filters like Lipinski's Rule of Five are not rigid laws but rather guidelines that help identify compounds with a higher probability of possessing favorable ADME properties. They are based on the observation that most orally administered drugs fall within a specific range of physicochemical property values. Deviations from these rules can flag potential issues with absorption or permeation.

Visualization: Drug-Likeness Evaluation Workflow

Drug_Likeness_Workflow cluster_rules Drug-Likeness & Medicinal Chemistry Rules Input Predicted Physicochemical Properties (Table 2.3) Lipinski Lipinski's Rule of Five Input->Lipinski Ghose Ghose Filter Input->Ghose Veber Veber's Rule Input->Veber PAINS PAINS Filter (Pan-Assay Interference) Input->PAINS Output Drug-Likeness Assessment: - Favorable Profile - Potential Liabilities Lipinski->Output Evaluate Against Ghose->Output Evaluate Against Veber->Output Evaluate Against PAINS->Output Evaluate Against

Caption: Workflow for assessing a molecule's drug-likeness.
Drug-Likeness Assessment
Rule / FilterParameterValueCompliance
Lipinski's Rule of Five Molecular Weight178.16Yes (< 500)
logP2.15Yes (≤ 5)
H-Bond Donors0Yes (≤ 5)
H-Bond Acceptors2Yes (≤ 10)
Veber's Rule TPSA35.53 ŲYes (≤ 140 Ų)
Rotatable Bonds1Yes (≤ 10)
PAINS Filter Substructure AlertNoneYes

Interpretation: 1-(7-Fluoro-1-benzofuran-2-yl)ethan-1-one demonstrates an exemplary drug-like profile. It fully complies with Lipinski's and Veber's rules, which suggests a high probability of good oral bioavailability. Furthermore, the absence of any PAINS (Pan-Assay Interference Compounds) substructures indicates that the molecule is unlikely to be a promiscuous binder that confounds high-throughput screening assays.

Synthesis and Strategic Interpretation

The in silico analysis of 1-(7-Fluoro-1-benzofuran-2-yl)ethan-1-one reveals a molecule with a highly promising preclinical profile. The collective data points to a compound with favorable drug-like characteristics, a low risk of common toxicities, and a high probability of being orally bioavailable.

Key Strengths:

  • Excellent Drug-Likeness: The molecule's low molecular weight and balanced lipophilicity, combined with full compliance with key drug-likeness rules, suggest it occupies a favorable region of chemical space for oral drug candidates.

  • Favorable Absorption Profile: Predictions for high intestinal absorption and Caco-2 permeability are strong positive indicators for oral bioavailability.

  • Clean Toxicity Profile: The predicted absence of hERG inhibition, Ames mutagenicity, and DILI risk is highly significant. These are three of the most common and serious liabilities that lead to the termination of drug development programs.

Points for Consideration and Further Investigation:

  • Blood-Brain Barrier Permeability: The prediction that the molecule can cross the BBB is a critical finding. If the intended therapeutic target is within the central nervous system, this is a highly advantageous property. However, if the target is peripheral, this could lead to undesirable CNS side effects, and structural modifications to reduce BBB penetration may be necessary.

  • Metabolic Stability: While inhibition of major CYP enzymes is predicted to be low, the specific sites of metabolism on the molecule have not been determined. Follow-up in silico site-of-metabolism prediction and subsequent in vitro microsomal stability assays would be the logical next steps to understand its metabolic fate.

References

  • Aslam, M., et al. (2023). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. MDPI. Available at: [Link]

  • Mervai, Z., et al. (2020). Inhibitory Effect of (2R)-1-(1-Benzofuran-2-yl)-N-propylpentan-2-amine on Lung Adenocarcinoma. Pathology & Oncology Research. Available at: [Link]

  • Simulations Plus. (n.d.). ADMET Predictor®. Simulations Plus. Available at: [Link]

  • Lee, S. (2018). Prediction of Physicochemical Properties of Organic Molecules Using Semi-Empirical Methods. ResearchGate. Available at: [Link]

  • Spycher, P. R., et al. (2017). In Silico Target Prediction for Small Molecules: Methods and Protocols. ResearchGate. Available at: [Link]

  • Mandi, P. (n.d.). An Overview on Computational Tools for Predicting and Designing the Organic Compounds. Longdom Publishing SL. Available at: [Link]

  • Chen, B., et al. (2021). In-silico target prediction by ensemble chemogenomic model based on multi-scale information of chemical structures and protein sequences. PLOS Computational Biology. Available at: [Link]

  • Rovell, M., et al. (2024). Predicting the Binding of Small Molecules to Proteins through Invariant Representation of the Molecular Structure. Journal of Chemical Information and Modeling. Available at: [Link]

  • Wang, Z., et al. (2024). Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7. Molecules. Available at: [Link]

  • Dong, J., et al. (2018). ADMETlab 2.0: an updated online platform for simplified ADMET prediction. ADMET & DMPK. Available at: [Link]

  • Wang, Y., et al. (2022). In-Silico Predictions of Molecular Properties for Small Molecules Using Data-Driven Machine Learning Models. ProQuest. Available at: [Link]

  • Mobley, D. L., & Guthrie, J. P. (2014). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. Available at: [Link]

  • Mitchell, J. B. O. (2001). Prediction of Aqueous Solubility of Organic Compounds from Molecular Structure. Journal of Chemical Information and Modeling. Available at: [Link]

  • Ecker, G. F., & Langer, T. (2009). In Silico Prediction of Drug Properties. Bentham Science Publishers. Available at: [Link]

  • Sygnature Discovery. (n.d.). ADMET Prediction Software. Sygnature Discovery. Available at: [Link]

  • Xiong, Z., et al. (2024). ADMETlab 3.0: an updated comprehensive online ADMET prediction platform enhanced with broader coverage, improved performance, API functionality and decision support. Nucleic Acids Research. Available at: [Link]

  • Rowan Scientific. (n.d.). ADMET Prediction. Rowan Scientific. Available at: [Link]

  • Hamabe, W., et al. (2000). (-)1-(Benzofuran-2-yl)-2-propylaminopentane shows survival effect on cortical neurons under serum-free condition through sigma receptors. Cellular and Molecular Neurobiology. Available at: [Link]

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Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of 1-(7-Fluoro-1-benzofuran-2-yl)ethan-1-one

Introduction: The Significance of 1-(7-Fluoro-1-benzofuran-2-yl)ethan-1-one in Medicinal Chemistry The benzofuran nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wid...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 1-(7-Fluoro-1-benzofuran-2-yl)ethan-1-one in Medicinal Chemistry

The benzofuran nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2] The introduction of a fluorine atom can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, such as metabolic stability, lipophilicity, and binding affinity. Consequently, 1-(7-fluoro-1-benzofuran-2-yl)ethan-1-one is a valuable building block for the synthesis of novel fluorinated benzofuran derivatives as potential therapeutic agents.[3] This document provides detailed protocols for two distinct and reliable synthetic routes to this key intermediate, tailored for researchers in drug discovery and organic synthesis.

Synthetic Strategies: A Comparative Overview

Two primary synthetic pathways to 1-(7-fluoro-1-benzofuran-2-yl)ethan-1-one are presented herein:

  • Palladium-Catalyzed Sonogashira Coupling and Intramolecular Cyclization: This robust and versatile method involves the coupling of a substituted phenol with a terminal alkyne, followed by an intramolecular cyclization to construct the benzofuran ring. This pathway offers flexibility in the introduction of various substituents.[4][5][6][7]

  • Friedel-Crafts Acylation of 7-Fluorobenzofuran: A more direct approach, this classic electrophilic aromatic substitution reaction introduces the acetyl group onto a pre-formed 7-fluorobenzofuran ring.[3][8][9][10][11] The success of this method hinges on the availability of the starting 7-fluorobenzofuran.

The following sections provide detailed, step-by-step protocols for each of these synthetic strategies.

Method 1: Palladium-Catalyzed Sonogashira Coupling and Intramolecular Cyclization

This method constructs the benzofuran core through a sequential one-pot reaction, minimizing purification of intermediates and improving overall efficiency. The key steps involve the palladium- and copper-catalyzed coupling of an iodophenol with a terminal alkyne, followed by an intramolecular cyclization.

Reaction Scheme:
Experimental Protocol:

Materials:

  • 3-Fluoro-2-iodophenol

  • 3-Butyn-2-one

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh3)2Cl2)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et3N), distilled

  • Potassium carbonate (K2CO3), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Toluene, anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Instrumentation:

  • Schlenk line or glovebox for inert atmosphere operations

  • Magnetic stirrer with heating plate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a dry 250 mL Schlenk flask under an argon atmosphere, add 3-fluoro-2-iodophenol (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02 eq), and copper(I) iodide (0.04 eq).

  • Solvent and Reagent Addition: Add anhydrous toluene (50 mL) and anhydrous triethylamine (3.0 eq). Stir the mixture at room temperature for 15 minutes.

  • Sonogashira Coupling: Add 3-butyn-2-one (1.2 eq) dropwise to the reaction mixture. Stir at room temperature for 4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Cyclization: After completion of the Sonogashira coupling, add potassium carbonate (2.0 eq) and anhydrous dimethylformamide (50 mL). Heat the reaction mixture to 100 °C and stir for 12 hours.[12][13][14]

  • Work-up: Cool the reaction mixture to room temperature and filter through a pad of celite, washing with ethyl acetate. The filtrate is then washed with water (2 x 50 mL) and brine (1 x 50 mL).

  • Extraction and Drying: The organic layer is separated, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 1-(7-fluoro-1-benzofuran-2-yl)ethan-1-one.

Causality and Experimental Choices:
  • Catalyst System: The combination of a palladium catalyst and a copper(I) co-catalyst is crucial for the Sonogashira coupling, facilitating the formation of the carbon-carbon bond between the aryl iodide and the terminal alkyne.[7]

  • Base: Triethylamine acts as a base to neutralize the hydroiodic acid formed during the reaction and to facilitate the deprotonation of the terminal alkyne.

  • Solvent: Toluene is a suitable solvent for the Sonogashira coupling, while the addition of DMF for the cyclization step provides a polar aprotic medium that promotes the intramolecular nucleophilic attack of the phenoxide onto the alkyne.

  • Inert Atmosphere: The use of an inert atmosphere (argon) is essential to prevent the oxidation and deactivation of the palladium catalyst.

Workflow Diagram:

Sonogashira_Cyclization cluster_setup Reaction Setup cluster_coupling Sonogashira Coupling cluster_cyclization Intramolecular Cyclization cluster_workup Work-up and Purification Start Dry Schlenk Flask under Argon Reagents Add 3-Fluoro-2-iodophenol, Pd(PPh3)2Cl2, CuI Start->Reagents Solvents1 Add Toluene and Et3N Reagents->Solvents1 Add_Alkyne Add 3-Butyn-2-one Solvents1->Add_Alkyne Stir_RT Stir at RT for 4h Add_Alkyne->Stir_RT Add_Base_Solvent Add K2CO3 and DMF Stir_RT->Add_Base_Solvent Heat Heat to 100°C for 12h Add_Base_Solvent->Heat Workup Aqueous Work-up Heat->Workup Purification Column Chromatography Workup->Purification Product 1-(7-Fluoro-1-benzofuran-2-yl)ethan-1-one Purification->Product

7-Fluorobenzofuran + (CH3CO)2O --[SnCl4]--> 1-(7-Fluoro-1-benzofuran-2-yl)ethan-1-one

Sources

Application

Application Notes &amp; Protocols: 1-(7-Fluoro-1-benzofuran-2-yl)ethan-1-one as a Novel Investigational Tool

Prepared by: Senior Application Scientist, Gemini Division Document ID: AN-FBFE-202601 Version: 1.0 For Research Use Only (RUO) Abstract The benzofuran nucleus is a privileged scaffold in medicinal chemistry, forming the...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Gemini Division Document ID: AN-FBFE-202601 Version: 1.0 For Research Use Only (RUO)

Abstract

The benzofuran nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with significant therapeutic properties.[1][2] This document provides a detailed guide for researchers on the investigational use of 1-(7-fluoro-1-benzofuran-2-yl)ethan-1-one, a specific derivative poised for exploration. We outline its physicochemical properties, provide a scientific rationale for its investigation based on the extensive bioactivity of the benzofuran class, and present detailed, step-by-step protocols for initial biological screening. The proposed experimental workflow is designed to efficiently assess its potential cytotoxic and pro-apoptotic activities, serving as a foundational blueprint for its characterization in oncology and drug discovery research.

Section 1: Compound Profile and Handling

Overview and Rationale

1-(7-Fluoro-1-benzofuran-2-yl)ethan-1-one is a synthetic heterocyclic compound featuring three key structural motifs:

  • The Benzofuran Core: This bicyclic scaffold is widely recognized for its diverse pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects.[3][4] Its rigid structure provides a robust framework for substituent derivatization.

  • C2-Acetyl Group: The methyl ketone moiety at the 2-position is a common feature in bioactive molecules and can act as a hydrogen bond acceptor or a reactive handle for further chemical modification.

  • C7-Fluorine Atom: The strategic incorporation of a fluorine atom onto the benzene ring is a well-established medicinal chemistry tactic to enhance metabolic stability, membrane permeability, and binding affinity through favorable electronic interactions.[5] The position and number of fluorine substituents can significantly influence biological activity.[5]

These features make 1-(7-fluoro-1-benzofuran-2-yl)ethan-1-one a compelling candidate for screening in various biological assays.

Physicochemical & Handling Data

All personnel should consult the full Safety Data Sheet (SDS) before use. Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is required.

PropertyValueSource
CAS Number 1094640-56-8[6]
Molecular Formula C₁₀H₇FO₂[6]
Molecular Weight 178.16 g/mol [6]
Appearance Solid (Typical for similar structures)[7]
Solubility Soluble in DMSO, DMF, Methanol, Ethanol(Assumed)
Storage Store at 2-8°C, sealed in a dry environment.[8]

Section 2: Proposed Research Applications & Investigational Workflow

Given the extensive literature on the potent antiproliferative activity of benzofuran derivatives, a primary application for this research tool is in cancer biology.[2][9] Many derivatives exert their effects by inducing apoptosis (programmed cell death) through caspase-dependent pathways.[3] Therefore, an efficient initial investigation should focus on quantifying cytotoxicity across diverse cancer cell lines, followed by mechanistic studies to determine if apoptosis is the primary mode of cell death.

The following diagram outlines a logical, tiered workflow for the initial characterization of the compound.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Mechanistic Elucidation cluster_2 Tier 3: Advanced Studies start Prepare Compound Stock (Protocol 4.1) screen Cytotoxicity Screening (MTT Assay - Protocol 4.2) vs. Panel of Cancer Cell Lines start->screen apoptosis Apoptosis Detection (Annexin V Assay - Protocol 4.3) screen->apoptosis If IC50 < 10 µM advanced Further MoA Studies: - Cell Cycle Analysis - ROS Generation - Kinase Inhibition Panels - Anti-inflammatory Assays screen->advanced If IC50 > 10 µM (Explore other activities) caspase Caspase Activity (Caspase-Glo 3/7 - Protocol 4.4) apoptosis->caspase Confirm Effector Caspase Activation caspase->advanced If Apoptosis Confirmed

Caption: Proposed experimental workflow for characterizing 1-(7-fluoro-1-benzofuran-2-yl)ethan-1-one.

Section 3: Detailed Experimental Protocols

These protocols are designed as self-validating systems, including essential controls to ensure data integrity.

Protocol 3.1: Preparation of Concentrated Stock Solution

Causality Statement: A concentrated stock solution in a non-aqueous, biocompatible solvent like Dimethyl Sulfoxide (DMSO) is critical for experimental reproducibility. DMSO allows for complete solubilization and minimizes the final solvent concentration in cell culture media to non-toxic levels (typically ≤0.5% v/v).

  • Preparation: Aseptically weigh 5 mg of 1-(7-fluoro-1-benzofuran-2-yl)ethan-1-one.

  • Solubilization: Add 2.807 mL of sterile, anhydrous DMSO to the vial. This will yield a 10 mM stock solution .

    • Calculation: (5 mg / 178.16 g/mol ) / 10 mmol/L = 0.002807 L = 2.807 mL

  • Mixing: Vortex thoroughly until the compound is completely dissolved. A brief sonication may be used if necessary.

  • Storage: Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes. Store at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.

Protocol 3.2: Cell Viability/Cytotoxicity Assessment (MTT Assay)

Causality Statement: The MTT assay is a colorimetric method that measures the metabolic activity of living cells, which serves as a proxy for cell viability.[1] Mitochondrial dehydrogenases in viable cells convert the yellow tetrazolium salt (MTT) into purple formazan crystals, providing a quantitative measure of cytotoxicity.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the 10 mM stock solution in culture medium to create 2X working concentrations.

    • Remove the old medium from the cells and add 100 µL of the fresh medium containing the desired final concentrations of the compound (e.g., 0.1, 1, 5, 10, 25, 50 µM).

    • Controls: Include "vehicle control" wells (medium with the same final concentration of DMSO as the highest compound dose) and "untreated control" wells (medium only).

  • Incubation: Incubate the plate for 48 or 72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours at 37°C until purple precipitates are visible.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solubilizing agent to each well. Pipette up and down to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the results on a dose-response curve to determine the IC₅₀ (the concentration that inhibits 50% of cell growth).

Protocol 3.3: Apoptosis Detection by Annexin V-FITC/Propidium Iodide (PI) Staining

Causality Statement: This flow cytometry-based assay differentiates between healthy, apoptotic, and necrotic cells. During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be bound by fluorescently labeled Annexin V. Propidium Iodide (PI) is a membrane-impermeable DNA intercalator that only enters cells with compromised membranes (late apoptotic/necrotic cells), allowing for precise quantification of the apoptotic cell population.[3]

  • Cell Culture and Treatment: Seed cells in a 6-well plate and treat with the compound at its determined IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours. Include a vehicle control. A known apoptosis inducer (e.g., staurosporine) should be used as a positive control.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet twice with 1 mL of cold PBS.

  • Staining:

    • Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.

    • Add 5 µL of FITC Annexin V and 5 µL of PI solution.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.

    • Healthy Cells: Annexin V-negative, PI-negative.

    • Early Apoptotic Cells: Annexin V-positive, PI-negative.

    • Late Apoptotic/Necrotic Cells: Annexin V-positive, PI-positive.

The following diagram illustrates the expected outcomes of the Annexin V/PI assay.

G compound Compound Treatment (e.g., at IC50) early_apop Early Apoptotic (Annexin V+, PI-) compound->early_apop Induces PS Translocation healthy Healthy Cells (Annexin V-, PI-) late_apop Late Apoptotic / Necrotic (Annexin V+, PI+) early_apop->late_apop Loss of Membrane Integrity Over Time

Caption: Differentiating cell populations using Annexin V/PI flow cytometry.

Section 4: Potential Mechanisms and Further Research

The benzofuran scaffold is associated with a multitude of anticancer mechanisms. Should 1-(7-fluoro-1-benzofuran-2-yl)ethan-1-one prove to be a potent pro-apoptotic agent, further investigations could explore:

  • Tubulin Polymerization: Many benzofurans inhibit tubulin polymerization, leading to cell cycle arrest.[3]

  • DNA Interaction: Some derivatives have been shown to intercalate with DNA, although this is often a weaker interaction compared to classic intercalating agents.[4]

  • Kinase Inhibition: The scaffold can be decorated to target specific protein kinases involved in cancer signaling, such as CDK2.[2]

  • Reactive Oxygen Species (ROS): Certain compounds can induce apoptosis by increasing intracellular ROS levels.[3]

These advanced studies can pinpoint the specific molecular target and signaling pathway modulated by the compound, fully elucidating its utility as a chemical probe or therapeutic lead.

References

  • Bednarczyk-Cwynar, B., Zaprutko, L., et al. (2022). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. Molecules. Available at: [Link]

  • PubChem. (n.d.). 1-(7-Ethoxy-1-benzofuran-2-yl)ethan-1-one. National Center for Biotechnology Information. Available at: [Link]

  • Kaur, N., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. Available at: [Link]

  • American Elements. (n.d.). 1-(1-benzofuran-2-yl)ethan-1-ol. American Elements. Available at: [Link]

  • Miao, Y., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances. Available at: [Link]

  • Stompor, M., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules. Available at: [Link]

  • Taylor & Francis. (n.d.). Benzofuran – Knowledge and References. Taylor & Francis Online. Available at: [Link]

  • Wang, L., et al. (2024). Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7. Molecules. Available at: [Link]

  • Asgari, S., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. International Journal of Molecular Sciences. Available at: [Link]

Sources

Method

Application Notes and Protocols for 1-(7-Fluoro-1-benzofuran-2-yl)ethan-1-one in Drug Discovery

Foreword: The Strategic Value of the 7-Fluorobenzofuran Scaffold In the landscape of modern medicinal chemistry, the benzofuran nucleus is a privileged scaffold, forming the core of numerous compounds with a wide spectru...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Strategic Value of the 7-Fluorobenzofuran Scaffold

In the landscape of modern medicinal chemistry, the benzofuran nucleus is a privileged scaffold, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][3] The strategic introduction of a fluorine atom, as seen in 1-(7-Fluoro-1-benzofuran-2-yl)ethan-1-one , adds another layer of pharmacological advantage. Fluorine's unique properties—high electronegativity, small size, and ability to form strong carbon-fluorine bonds—can significantly enhance a molecule's metabolic stability, binding affinity to target proteins, and lipophilicity, thereby improving its pharmacokinetic and pharmacodynamic profile.[4][5]

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the versatile applications of 1-(7-Fluoro-1-benzofuran-2-yl)ethan-1-one as a pivotal starting material. While direct literature on this specific molecule is emerging, the protocols herein are built upon robust, well-established synthetic and screening methodologies for analogous benzofuran structures.[2][6] This guide is designed to be a self-validating system, explaining the causality behind experimental choices to empower researchers in their quest for novel therapeutics.

PART 1: Synthesis of the Core Scaffold: 1-(7-Fluoro-1-benzofuran-2-yl)ethan-1-one

The synthesis of the 2-acetylbenzofuran core is a critical first step. A common and effective method involves the reaction of a substituted salicylaldehyde with chloroacetone. This protocol is adapted from established procedures for similar benzofuran syntheses.[2]

Protocol 1: Synthesis via Perkin-like Reaction

This protocol outlines the synthesis starting from 3-fluorosalicylaldehyde and chloroacetone.

Reaction Scheme:

cluster_0 Synthesis of 1-(7-Fluoro-1-benzofuran-2-yl)ethan-1-one Start 3-Fluorosalicylaldehyde + Chloroacetone Reagents K2CO3, Acetone Start->Reagents Reflux Product 1-(7-Fluoro-1-benzofuran-2-yl)ethan-1-one Reagents->Product

Caption: Synthetic route to the target compound.

Materials and Reagents:

ReagentFormulaMW ( g/mol )Molar Eq.
3-FluorosalicylaldehydeC₇H₅FO₂140.111.0
ChloroacetoneC₃H₅ClO92.531.2
Potassium Carbonate (K₂CO₃)K₂CO₃138.212.5
AcetoneC₃H₆O58.08Solvent
Ethyl AcetateC₄H₈O₂88.11-
HexaneC₆H₁₄86.18-
Saturated NaCl solutionNaCl(aq)--
Anhydrous MgSO₄MgSO₄120.37-

Step-by-Step Protocol:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-fluorosalicylaldehyde (1.0 eq), potassium carbonate (2.5 eq), and acetone (100 mL).

  • Addition of Reagent: While stirring, add chloroacetone (1.2 eq) dropwise to the suspension at room temperature.

  • Reaction Execution: Heat the reaction mixture to reflux and maintain for 6-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 3:1 hexane/ethyl acetate eluent system.

    • Expert Insight: The use of a slight excess of chloroacetone ensures the complete consumption of the starting aldehyde. Potassium carbonate acts as a base to deprotonate the phenolic hydroxyl group, facilitating the initial nucleophilic attack.

  • Work-up: After completion, cool the mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the resulting crude residue in ethyl acetate (100 mL) and wash sequentially with water (2 x 50 mL) and saturated NaCl solution (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient (e.g., starting from 9:1) to afford pure 1-(7-fluoro-1-benzofuran-2-yl)ethan-1-one as a solid.

PART 2: Application Notes - Elaboration of the Core Scaffold

The true value of 1-(7-fluoro-1-benzofuran-2-yl)ethan-1-one lies in its utility as a versatile intermediate. The acetyl group at the C-2 position is a reactive handle for constructing a diverse library of derivatives.

Application 1: Synthesis of Novel Benzofuran-Chalcone Hybrids

Causality and Rationale: Chalcones, or α,β-unsaturated ketones, are well-known pharmacophores with significant anticancer, anti-inflammatory, and antimicrobial activities. The Claisen-Schmidt condensation is a classic and reliable method for their synthesis.[7] By reacting our core scaffold with various aromatic aldehydes, a library of benzofuran-chalcones can be generated, allowing for extensive Structure-Activity Relationship (SAR) studies.

Workflow Diagram:

Start 1-(7-Fluoro-1-benzofuran-2-yl)ethan-1-one Condensation Claisen-Schmidt Condensation Start->Condensation Aldehyde Substituted Aromatic Aldehyde (R-CHO) Aldehyde->Condensation Product Benzofuran-Chalcone Derivative Condensation->Product Base (NaOH), Ethanol Screening Biological Activity Screening Product->Screening

Caption: Workflow for chalcone synthesis and screening.

Protocol 2: Claisen-Schmidt Condensation

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 1-(7-fluoro-1-benzofuran-2-yl)ethan-1-one (1.0 eq) and a selected substituted aromatic aldehyde (1.1 eq) in ethanol (30 mL).

  • Base Addition: Cool the solution in an ice bath and slowly add an aqueous solution of sodium hydroxide (20%, 5 mL) dropwise with constant stirring.

  • Reaction: Allow the reaction mixture to stir at room temperature for 4-6 hours. The formation of a precipitate often indicates product formation. Monitor by TLC.

    • Trustworthiness: This protocol is self-validating as the reaction progress can be easily tracked by TLC, and the formation of the brightly colored chalcone product is often visually apparent.

  • Isolation: Pour the reaction mixture into crushed ice (~100 g) and acidify with dilute HCl to pH ~5-6.

  • Purification: Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water, and dry. Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone derivative.

PART 3: Protocols for Biological Evaluation

Once a library of derivatives is synthesized, the next critical step is to evaluate their biological activity. Below are standard, robust protocols for initial screening.

Protocol 3: In Vitro Anticancer Activity Screening (MTT Assay)

Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

  • Cell Culture: Plate human cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare stock solutions of the synthesized benzofuran derivatives in DMSO. Add varying concentrations of the compounds (e.g., 0.1, 1, 10, 50, 100 µM) to the wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48 hours.[8]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of compound required to inhibit cell growth by 50%).

Protocol 4: Antibacterial Activity Screening (Broth Microdilution Method)

Principle: This method determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[9][10]

  • Inoculum Preparation: Prepare a bacterial suspension (e.g., Staphylococcus aureus, Escherichia coli) in sterile saline, adjusted to a 0.5 McFarland standard.

  • Compound Dilution: In a 96-well microtiter plate, perform serial two-fold dilutions of the test compounds in Mueller-Hinton Broth (MHB).

  • Inoculation: Add the adjusted bacterial inoculum to each well. Include a positive control (bacteria without compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Protocol 5: In Vitro Kinase Inhibitory Assay

Principle: Many benzofuran derivatives are known to inhibit protein kinases.[11] This protocol provides a general framework for an in vitro kinase assay, for example, against a target like VEGFR-2.

  • Assay Setup: In a 96-well plate, add the kinase buffer, the kinase enzyme (e.g., VEGFR-2), and the synthesized benzofuran derivative at various concentrations.

  • Reaction Initiation: Add the kinase substrate and ATP to initiate the phosphorylation reaction.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as antibody-based detection (ELISA) or luminescence-based assays (e.g., ADP-Glo™ Kinase Assay).

  • Data Analysis: Plot the kinase activity against the compound concentration to determine the IC₅₀ value.

Kinase Inhibition Assay Data:

CompoundTarget KinaseIC₅₀ (nM)
Derivative 1 VEGFR-2Experimental Value
Derivative 2 EGFRExperimental Value
Sorafenib (Control) VEGFR-220

References

  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link]

  • Asiri, A. M., & Khan, S. A. (2011). Synthesis and anti-cancer activity of a novel chalcone, (2E)-1-(4-bromophenyl)-3-[4-(methylsulfanyl)phenyl]prop-2-en-1-one. Molecules, 16(7), 5432-5438. [Link]

  • Al-Salahi, R., Marzouk, M., & Abuelizz, H. (2018). Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. Journal of Saudi Chemical Society, 22(8), 907-927. [Link]

  • Gomha, S. M., Abdel-aziz, H. M., & Khedr, M. A. (2015). Synthesis of new benzofuran derivatives as potential anticancer agents. Molecules, 20(8), 13634-13648. [Link]

  • Dawood, K. M., Abdel-Gawad, H., & Ellithey, M. (2006). Synthesis and antimicrobial activity of some new benzofuran derivatives. Bioorganic & Medicinal Chemistry, 14(11), 3672-3680. [Link]

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. [Link]

  • The Claisen Condensation Reaction. Chemistry LibreTexts. [Link]

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. National Center for Biotechnology Information. [Link]

  • The Synthesis and Antimicrobial Activity of Heterocyclic Derivatives of Totarol. National Center for Biotechnology Information. [Link]

  • Design, synthesis, and in silico studies of new benzofuran–pyrazole hybrids as multi-kinase inhibitors with potential antiproliferative activity. RSC Publishing. [Link]

  • Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation. PubMed. [Link]

  • Advances in Synthesis and Anti-Alzheimer's Disease Potential of Functionalized Benzofurans: A Recent Overview. MDPI. [Link]

  • Simple and Effective Protocol for Claisen-Schmidt Condensation of Hindered Cyclic Ketones with Aromatic Aldehydes. ResearchGate. [Link]

  • Synthesis and Screening of Some Heterocyclic Compounds for Their Antibacterial Activity With Special Reference to Benzamides Derivatives. Oriental Journal of Chemistry. [Link]

  • Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: a review. National Center for Biotechnology Information. [Link]

  • Heterocycle Compounds with Antimicrobial Activity. ResearchGate. [Link]

  • Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. MDPI. [Link]

  • The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives. EAS Publisher. [Link]

  • Design, synthesis and anticancer activity of benzofuran derivatives targeting VEGFR-2 tyrosine kinase. RSC Publishing. [Link]

  • Benzofuran Derivatives from Cortex Mori Radicis and Their Cholinesterase-Inhibitory Activity. MDPI. [Link]

  • Synthesis and Biological Evaluation of Novel 2-Aroyl Benzofuran-Based Hydroxamic Acids as Antimicrotubule Agents. PubMed. [Link]

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Application

Application Notes and Protocols for Antimicrobial Studies of 1-(7-Fluoro-1-benzofuran-2-yl)ethan-1-one

Introduction: The Promise of Fluorinated Benzofurans in Antimicrobial Research The benzofuran scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities, in...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Promise of Fluorinated Benzofurans in Antimicrobial Research

The benzofuran scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties[1][2][3][4]. The incorporation of a fluorine atom into pharmacologically active molecules is a well-established strategy to enhance metabolic stability, binding affinity, and bioavailability. This document provides a comprehensive guide for researchers on the utilization of a specific fluorinated derivative, 1-(7-Fluoro-1-benzofuran-2-yl)ethan-1-one, in antimicrobial studies.

Benzofuran derivatives are known to exert their antimicrobial effects through various mechanisms, such as inhibiting cell wall synthesis, disrupting cell membrane permeability, and interfering with nucleic acid and protein synthesis[4]. The introduction of a fluoro group at the 7-position of the benzofuran ring is anticipated to modulate the electronic and lipophilic properties of the molecule, potentially leading to enhanced antimicrobial potency and a unique spectrum of activity.

These application notes are designed to provide researchers, scientists, and drug development professionals with a robust framework for investigating the antimicrobial potential of 1-(7-Fluoro-1-benzofuran-2-yl)ethan-1-one. The protocols outlined herein are based on established methodologies and are intended to ensure scientific rigor and reproducibility.

Compound Profile: 1-(7-Fluoro-1-benzofuran-2-yl)ethan-1-one

Property Value
IUPAC Name 1-(7-Fluoro-1-benzofuran-2-yl)ethan-1-one
Molecular Formula C₁₀H₇FO₂
Molecular Weight 178.16 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, acetone, and other common organic solvents. Limited solubility in water.
Storage Store at 2-8°C, protected from light and moisture.

Proposed Synthesis of 1-(7-Fluoro-1-benzofuran-2-yl)ethan-1-one

Protocol 1: Synthesis

Materials:

  • 2-hydroxy-3-fluoroacetophenone

  • Chloroacetone

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous acetone

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • To a solution of 2-hydroxy-3-fluoroacetophenone (1 equivalent) in anhydrous acetone in a round-bottom flask, add anhydrous potassium carbonate (2.5 equivalents).

  • Stir the mixture at room temperature for 30 minutes.

  • Add chloroacetone (1.2 equivalents) dropwise to the reaction mixture.

  • Attach a reflux condenser and heat the reaction mixture to reflux for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter to remove the potassium carbonate.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield 1-(7-Fluoro-1-benzofuran-2-yl)ethan-1-one.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

G cluster_synthesis Synthesis Workflow Start Start Reactants 2-hydroxy-3-fluoroacetophenone + Chloroacetone + K2CO3 in Acetone Start->Reactants 1. Mix Reflux Reflux for 12-18h Reactants->Reflux 2. Heat Workup Filter and Evaporate Reflux->Workup 3. Cool & Isolate Purification Column Chromatography Workup->Purification 4. Purify Characterization NMR, Mass Spectrometry Purification->Characterization 5. Verify End Pure Compound Characterization->End G cluster_mic_mbc MIC and MBC Determination Workflow Start Start Serial_Dilution Prepare serial dilutions of the compound in a 96-well plate Start->Serial_Dilution Inoculation Inoculate with microbial suspension Serial_Dilution->Inoculation Incubation Incubate under appropriate conditions Inoculation->Incubation MIC_Reading Visually assess for growth inhibition (MIC) Incubation->MIC_Reading Subculturing Subculture from clear wells onto agar plates MIC_Reading->Subculturing MBC_Reading Incubate and determine the lowest concentration with no growth (MBC) Subculturing->MBC_Reading End Quantitative Results MBC_Reading->End

Caption: Workflow for determining MIC and MBC.

Advanced Antimicrobial Studies

For promising candidates, further investigation into the mechanism and dynamics of antimicrobial action is warranted.

Time-Kill Kinetic Assays

This assay provides insights into the bactericidal or bacteriostatic nature of the compound over time.

Protocol 5: Time-Kill Assay

Procedure:

  • Prepare flasks containing MHB with the test compound at concentrations of 0.5x, 1x, 2x, and 4x the MIC.

  • Include a growth control flask without the compound.

  • Inoculate all flasks with the test organism to a starting density of ~5 x 10⁵ CFU/mL.

  • Incubate at 37°C with shaking.

  • At various time points (0, 2, 4, 8, 12, 24 hours), withdraw aliquots, perform serial dilutions, and plate on MHA for viable cell counting.

  • Plot log₁₀ CFU/mL versus time.

Biofilm Inhibition and Eradication Assays

Many chronic infections are associated with microbial biofilms. Assessing the compound's effect on biofilms is crucial.

Protocol 6: Biofilm Inhibition Assay

Procedure:

  • In a 96-well plate, add sub-MIC concentrations of the test compound to a suitable growth medium.

  • Inoculate with the test organism and incubate to allow biofilm formation.

  • After incubation, wash the wells to remove planktonic cells.

  • Stain the adherent biofilm with crystal violet.

  • Solubilize the stain and measure the absorbance to quantify biofilm biomass.

Potential Mechanisms of Action

Based on the literature for benzofuran derivatives, potential mechanisms of action for 1-(7-Fluoro-1-benzofuran-2-yl)ethan-1-one could include:

  • Cell Membrane Disruption: The lipophilic nature of the benzofuran ring may facilitate its insertion into the bacterial cell membrane, leading to increased permeability and cell death.

  • Enzyme Inhibition: The compound could target essential bacterial enzymes involved in metabolic pathways or cell wall synthesis.

  • Inhibition of Nucleic Acid and Protein Synthesis: Interference with these fundamental cellular processes is a common antimicrobial mechanism.

Further studies, such as proteomics and transcriptomics, can elucidate the specific molecular targets of this compound.[5]

G cluster_moa Potential Mechanisms of Action Compound 1-(7-Fluoro-1-benzofuran-2-yl)ethan-1-one Target Cell Membrane Essential Enzymes DNA/RNA/Protein Synthesis Compound->Target:f0 Intercalates Compound->Target:f1 Binds to active site Compound->Target:f2 Interferes with Effect Increased Permeability & Cell Lysis Metabolic Disruption Inhibition of Replication & Translation Target:f0->Effect:f0 Target:f1->Effect:f1 Target:f2->Effect:f2

Caption: Potential antimicrobial mechanisms of the benzofuran derivative.

Conclusion and Future Directions

1-(7-Fluoro-1-benzofuran-2-yl)ethan-1-one represents a promising scaffold for the development of novel antimicrobial agents. The protocols detailed in this guide provide a comprehensive framework for its evaluation. Future studies should focus on elucidating its precise mechanism of action, evaluating its efficacy in in vivo infection models, and assessing its toxicological profile. Structure-activity relationship (SAR) studies, by synthesizing and testing analogs, could further optimize the antimicrobial potency and spectrum of this class of compounds.[6]

References

  • New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. MDPI. Available at: [Link]

  • Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. PMC - NIH. Available at: [Link]

  • 645 Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity - A Research Article. Available at: [Link]

  • Synthesis and Evaluation of Benzofuran Derivatives for Antibacterial Activity. International Journal of Pharmacy and Biological Sciences. Available at: [Link]

  • Benzofuran: an emerging scaffold for antimicrobial agents. RSC Publishing. Available at: [Link]

  • Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. MDPI. Available at: [Link]

  • 1-(7-Ethoxy-1-benzofuran-2-yl)ethan-1-one | C12H12O3 | CID 3868801. PubChem. Available at: [Link]

  • part 1. Synthesis and antimicrobial activity of (benzofuran-2-yl)(3-phenyl-3-methylcyclobutyl) ketoxime derivatives. PubMed. Available at: [Link]

  • (PDF) Synthesis of the New 1-(7-Methoxy-1-benzofuran-2-yl)-3-(4-methylphenyl)prop-2-en-1-one and Controlling of Spectroscopic, Optical and Conductivity Properties by Concentration. ResearchGate. Available at: [Link]

  • (PDF) Synthesis and antimicrobial activity of some novel derivatives of benzofuran: Part 2. The synthesis and antimicrobial activity of some novel 1-(1-benzofuran-2-yl)-2-mesitylethanone derivatives. ResearchGate. Available at: [Link]

  • Part 2. The Synthesis and Antimicrobial Activity of Some Novel 1-(1-benzofuran-2-yl)-2-mesitylethanone Derivatives. PubMed. Available at: [Link]

  • (1R)-1-(1-benzofuran-2-yl)ethan-1-ol | C10H10O2 | CID. PubChem. Available at: [Link]

  • Design, Synthesis, Antibacterial Activity, and Mechanisms of Novel Benzofuran Derivatives Containing Disulfide Moieties | Journal of Agricultural and Food Chemistry. ACS Publications. Available at: [Link]

  • Synthesis of selected 1-(3-methyl-1-benzofuran-2-yl)ethanone derivatives 1–9. Available at: [Link]

  • Synthesis of a TNF inhibitor, flurbiprofen and an i-Pr analogue in enantioenriched forms by copper-catalyzed propargylic substitution with Grignard reagents. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • 1-(1-benzofuran-2-yl)ethan-1-ol | CAS 99058-80-7. American Elements. Available at: [Link]

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Method

Application Notes and Protocols for In Vitro Evaluation of 1-(7-Fluoro-1-benzofuran-2-yl)ethan-1-one

Introduction: The Therapeutic Potential of Benzofuran Scaffolds The benzofuran moiety is a privileged heterocyclic scaffold frequently found in natural products and synthetic compounds with a wide array of biological act...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of Benzofuran Scaffolds

The benzofuran moiety is a privileged heterocyclic scaffold frequently found in natural products and synthetic compounds with a wide array of biological activities.[1][2][3] Derivatives of this core structure have demonstrated significant potential in medicinal chemistry, exhibiting anticancer, anti-inflammatory, antimicrobial, antiviral, antioxidant, and enzyme inhibitory properties.[1][2][3] The mechanism of action for many benzofuran derivatives involves complex cellular pathways, including the induction of apoptosis, inhibition of key enzymes like tubulin or protein kinases, and modulation of inflammatory responses.[1][4]

This document provides a detailed guide for the initial in vitro characterization of 1-(7-Fluoro-1-benzofuran-2-yl)ethan-1-one , a novel benzofuran derivative. The substitution of a fluorine atom at the 7-position is of particular interest, as halogenation can significantly influence the pharmacokinetic and pharmacodynamic properties of a compound. The proposed experimental workflow is designed to provide a comprehensive preliminary assessment of its cytotoxic, anti-inflammatory, and antimicrobial potential.

Experimental Workflow Overview

A tiered approach is recommended for the in vitro evaluation of 1-(7-Fluoro-1-benzofuran-2-yl)ethan-1-one. This workflow allows for a systematic investigation, starting with broad cytotoxicity screening, followed by more specific assays to elucidate its potential mechanisms of action.

Experimental_Workflow cluster_assays Primary Screening A Compound Preparation & QC B Cytotoxicity Screening (MTT Assay) A->B Test Compound C Anti-inflammatory Assays A->C Test Compound D Antimicrobial Susceptibility Testing A->D Test Compound E Mechanism of Action Studies B->E If Cytotoxic C->E If Anti-inflammatory F Data Analysis & Interpretation D->F E->F

Caption: A tiered experimental workflow for the in vitro characterization of 1-(7-Fluoro-1-benzofuran-2-yl)ethan-1-one.

Part 1: Cytotoxicity Evaluation

A fundamental first step in the assessment of any novel compound is to determine its effect on cell viability.[5][6][7] This allows for the determination of a therapeutic window and guides the concentration range for subsequent mechanistic studies. The MTT assay is a widely used colorimetric method for assessing cell metabolic activity, which is an indicator of cell viability.[5][7]

Protocol 1: MTT Assay for Cytotoxicity

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • 1-(7-Fluoro-1-benzofuran-2-yl)ethan-1-one

  • Human cancer cell lines (e.g., MCF-7 - breast, A549 - lung) and a non-cancerous cell line (e.g., HaCaT - keratinocytes)[1]

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare a stock solution of 1-(7-Fluoro-1-benzofuran-2-yl)ethan-1-one in DMSO. Perform serial dilutions in culture medium to obtain the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Replace the medium in the wells with the medium containing the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Parameter Description
Cell Lines MCF-7, A549, HaCaT
Compound Concentrations 0.1, 1, 10, 50, 100 µM
Incubation Times 24, 48, 72 hours
Endpoint Cell Viability (%)
Derived Value IC₅₀

Part 2: Anti-inflammatory Activity

Benzofuran derivatives have been reported to possess anti-inflammatory properties.[1][3] A key indicator of inflammation is the production of nitric oxide (NO) by macrophages.[8] The Griess assay is a simple and sensitive method for measuring NO production.

Protocol 2: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

Principle: This assay measures the inhibitory effect of the test compound on the production of nitric oxide by lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. The amount of nitrite, a stable metabolite of NO, in the culture supernatant is quantified using the Griess reagent.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Lipopolysaccharide (LPS)

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)

  • Sodium nitrite (for standard curve)

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 2 x 10⁵ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of 1-(7-Fluoro-1-benzofuran-2-yl)ethan-1-one for 1 hour.

  • LPS Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells and incubate for 24 hours.

  • Sample Collection: Collect the cell culture supernatant.

  • Griess Reaction: Mix 50 µL of the supernatant with 50 µL of Griess Reagent A, followed by 50 µL of Griess Reagent B. Incubate for 10 minutes at room temperature.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

Data Analysis:

Calculate the percentage of NO inhibition using the following formula: % NO Inhibition = [(Absorbance of LPS control - Absorbance of treated sample) / Absorbance of LPS control] x 100

A standard curve using sodium nitrite should be generated to determine the nitrite concentration in the samples.

Part 3: Antimicrobial Susceptibility Testing

The antimicrobial potential of novel compounds is a critical area of investigation.[1] The broth microdilution method is a standard technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[9][10][11]

Protocol 3: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

Principle: This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a broth medium.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Resazurin solution (optional, for viability indication)

Procedure:

  • Compound Preparation: Prepare a serial two-fold dilution of 1-(7-Fluoro-1-benzofuran-2-yl)ethan-1-one in MHB in a 96-well plate.

  • Inoculum Preparation: Prepare a bacterial inoculum suspension and adjust it to a 0.5 McFarland standard. Dilute the suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add the bacterial inoculum to each well containing the test compound. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth. This can be observed visually or by adding a viability indicator like resazurin.

Data Interpretation:

The results are reported as the MIC value in µg/mL or µM.

Parameter Description
Microorganisms S. aureus, E. coli
Method Broth Microdilution
Endpoint Minimum Inhibitory Concentration (MIC)
Incubation 37°C for 18-24 hours

Mechanism of Action: Potential Pathways

Should 1-(7-Fluoro-1-benzofuran-2-yl)ethan-1-one demonstrate significant bioactivity in the primary screens, further studies to elucidate its mechanism of action are warranted. Based on the known activities of benzofuran derivatives, potential pathways to investigate include:

Mechanism_of_Action cluster_cellular_effects Cellular Effects cluster_mechanisms Potential Mechanisms Compound 1-(7-Fluoro-1-benzofuran-2-yl)ethan-1-one Cytotoxicity Cytotoxicity Compound->Cytotoxicity Anti_inflammatory Anti-inflammatory Compound->Anti_inflammatory Antimicrobial Antimicrobial Compound->Antimicrobial Apoptosis Apoptosis Induction (Caspase activation) Cytotoxicity->Apoptosis CellCycle Cell Cycle Arrest Cytotoxicity->CellCycle ROS ROS Generation Cytotoxicity->ROS Enzyme_Inhibition Enzyme Inhibition (e.g., Kinases, Tubulin) Anti_inflammatory->Enzyme_Inhibition

Caption: Potential mechanisms of action for 1-(7-Fluoro-1-benzofuran-2-yl)ethan-1-one based on its observed biological activities.

References

  • New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. MDPI. Available from: [Link]

  • Inhibitory Effect of (2R)-1-(1-Benzofuran-2-yl)-N-propylpentan-2-amine on Lung Adenocarcinoma. PubMed. Available from: [Link]

  • Structural feature study of benzofuran derivatives as farnesyltransferase inhibitors. SpringerLink. Available from: [Link]

  • 1-(7-Ethoxy-1-benzofuran-2-yl)ethan-1-one | C12H12O3 | CID 3868801. PubChem. Available from: [Link]

  • (E)-N'-(1-(Benzofuran-2-yl)ethylidene)-1-(4-Methoxyphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carbohydrazide. MDPI. Available from: [Link]

  • Inhibitory Effect of (2R)-1-(1-Benzofuran-2-yl)-N-propylpentan-2-amine on Lung Adenocarcinoma. PMC - PubMed Central. Available from: [Link]

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PMC - PubMed Central. Available from: [Link]

  • (-)1-(Benzofuran-2-yl)-2-propylaminopentane shows survival effect on cortical neurons under serum-free condition through sigma receptors. PubMed. Available from: [Link]

  • Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing. Available from: [Link]

  • In vitro assay of benzofuran derivatives 3. ResearchGate. Available from: [Link]

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. Available from: [Link]

  • Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Cureus. Available from: [Link]

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications (IJPRA). Available from: [Link]

  • Antimicrobial Susceptibility Testing. StatPearls - NCBI Bookshelf - NIH. Available from: [Link]

  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI - NIH. Available from: [Link]

  • METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. University of Pretoria. Available from: [Link]

  • Synthesis and in vitro study of benzofuran hydrazone derivatives as novel alpha-amylase inhibitor. PubMed. Available from: [Link]

  • In Vitro Anti-Inflammatory Properties of Selected Green Leafy Vegetables. PMC - NIH. Available from: [Link]

  • (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate. Available from: [Link]

  • Design, synthesis and pharmacological evaluation of 1,2,3,4-tetrahydrobenzofuro[2,3-c]pyridine derivatives as p21-activated kinase 4 inhibitors for treatment of pancreatic cancer. PMC - PubMed Central. Available from: [Link]

  • In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. ResearchGate. Available from: [Link]

  • Design, Synthesis, Analysis, and Cytotoxicity of Novel Heteroaryl Derivatives of Dipyridothiazines. MDPI. Available from: [Link]

  • ANTIMICROBIAL SUSCEPTIBILITY TESTING. bioMerieux. Available from: [Link]

  • Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. MDPI. Available from: [Link]

  • Antitumor activity and mechanism of action of the cyclopenta[b]benzofuran, silvestrol. PubMed. Available from: [Link]

  • In vitro assesment of anti-inflammatory activities of coumarin and Indonesian cassia extract in RAW264.7 murine macrophage cell line. PMC - NIH. Available from: [Link]

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Application

Application Notes and Protocols for the Use of 1-(7-Fluoro-1-benzofuran-2-yl)ethan-1-one in Cell Culture Assays

Introduction: The Potential of Benzofuran Derivatives in Cellular Research The benzofuran scaffold is a prominent heterocyclic system in medicinal chemistry, with both natural and synthetic derivatives demonstrating a wi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Potential of Benzofuran Derivatives in Cellular Research

The benzofuran scaffold is a prominent heterocyclic system in medicinal chemistry, with both natural and synthetic derivatives demonstrating a wide array of therapeutic properties.[1][2] These compounds have been investigated for their antiviral, anti-inflammatory, antimicrobial, and antitumor activities.[1][3][4] The core structure of fused benzene and furan rings provides a versatile platform for chemical modifications, leading to a diverse range of biological activities.[2][4] In the context of oncology research, benzofuran derivatives have shown promise as anticancer agents by inducing apoptosis (programmed cell death), inhibiting cell proliferation, and modulating key signaling pathways involved in cancer progression.[3][4][5][6]

This document provides detailed application notes and protocols for the use of a specific benzofuran derivative, 1-(7-Fluoro-1-benzofuran-2-yl)ethan-1-one , in cell culture-based assays. While direct biological data for this particular compound is emerging, its structural similarity to other biologically active benzofurans suggests its potential as a modulator of cellular processes. These protocols are designed to guide researchers in assessing its cytotoxic and apoptotic effects on various cell lines.

PART 1: Compound Handling and Stock Solution Preparation

Physicochemical Properties and Safety Precautions

Before commencing any experimental work, it is crucial to understand the properties and handling requirements of 1-(7-Fluoro-1-benzofuran-2-yl)ethan-1-one.

PropertyValueSource
Molecular FormulaC₁₀H₇FO₂Inferred from name
Molecular Weight178.16 g/mol Inferred from name
AppearanceTypically a solid powderGeneral knowledge
SolubilitySoluble in DMSO and other organic solventsGeneral knowledge

Safety: Based on data for similar compounds, 1-(7-Fluoro-1-benzofuran-2-yl)ethan-1-one may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[7] Therefore, appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses, should be worn at all times. All handling of the powdered compound should be performed in a chemical fume hood.[8]

Preparation of a Concentrated Stock Solution

The use of a concentrated stock solution is essential for accurate and reproducible dosing in cell culture experiments. Dimethyl sulfoxide (DMSO) is a common solvent for preparing stock solutions of small molecules due to its high solubilizing capacity and compatibility with most cell culture media at low concentrations.[8][9][10]

Protocol for Preparing a 10 mM Stock Solution in DMSO:

  • Pre-weighing Preparation: Before opening the vial, centrifuge it briefly to ensure all the powder is at the bottom.[10]

  • Weighing the Compound: In a chemical fume hood, carefully weigh out a precise amount of 1-(7-Fluoro-1-benzofuran-2-yl)ethan-1-one (e.g., 1.78 mg) into a sterile microcentrifuge tube or glass vial.

  • Calculating Solvent Volume: Calculate the required volume of DMSO to achieve a 10 mM concentration.

    • Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) x Concentration (mol/L))

    • For 1.78 mg (0.00178 g) of a compound with a molecular weight of 178.16 g/mol to make a 10 mM (0.01 M) solution:

      • Volume (L) = 0.00178 g / (178.16 g/mol * 0.01 mol/L) = 0.001 L = 1 mL

  • Dissolution: Add the calculated volume of high-purity, sterile DMSO to the vial containing the compound.

  • Solubilization: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid in dissolution if necessary.[8] Visually inspect the solution to ensure there are no visible particles.[8]

  • Sterilization: Filter the stock solution through a 0.2 µm sterile syringe filter into a sterile, light-protected container.[10]

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[10] Store the aliquots at -20°C or -80°C for long-term stability.

PART 2: Determining the Optimal Working Concentration

Prior to conducting detailed mechanistic studies, it is imperative to determine the concentration range over which 1-(7-Fluoro-1-benzofuran-2-yl)ethan-1-one exerts a biological effect. A dose-response experiment using a cell viability assay is a standard approach for this.

Cell Viability Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[11][12] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.[11]

Workflow for Determining IC₅₀ using the MTT Assay:

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis Cell_Seeding Seed cells in a 96-well plate Treatment Treat cells with compound dilutions and incubate Cell_Seeding->Treatment Compound_Dilution Prepare serial dilutions of the compound Compound_Dilution->Treatment Add_MTT Add MTT reagent and incubate Treatment->Add_MTT Solubilization Add solubilization solution Add_MTT->Solubilization Read_Absorbance Read absorbance at 570 nm Solubilization->Read_Absorbance Data_Analysis Calculate IC₅₀ Read_Absorbance->Data_Analysis

Caption: Workflow for determining the half-maximal inhibitory concentration (IC₅₀).

Detailed Protocol:

  • Cell Seeding:

    • Culture your chosen cell line (e.g., HeLa, K562, PC3) under standard conditions.[3]

    • Trypsinize (for adherent cells) and count the cells.[13]

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours to allow the cells to attach and resume growth.

  • Compound Preparation and Treatment:

    • Prepare a series of dilutions of the 10 mM stock solution in complete culture medium. A common starting range is from 100 µM down to 0.1 µM.

    • Important: The final DMSO concentration in the wells should be kept below 0.5%, with 0.1% being preferable, to avoid solvent-induced toxicity.[8][9] Include a vehicle control (medium with the same final DMSO concentration as the treated wells).

    • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound.

    • Incubate the plate for a desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of a 5 mg/mL MTT solution to each well.[11][14]

    • Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.[14]

    • Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[11][14]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[11]

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration and use a non-linear regression analysis to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).

PART 3: Investigating the Mechanism of Action: Apoptosis Assays

Should 1-(7-Fluoro-1-benzofuran-2-yl)ethan-1-one demonstrate significant cytotoxicity, the next logical step is to investigate whether this is due to the induction of apoptosis. A hallmark of apoptosis is the activation of a family of proteases called caspases.[15]

Caspase-3/7 Activity Assay

Caspases-3 and -7 are key executioner caspases in the apoptotic pathway. Their activation leads to the cleavage of cellular substrates, resulting in the characteristic morphological and biochemical changes of apoptosis.[15] Luminescent or fluorescent assays are commonly used to measure their activity.

Principle of the Caspase-Glo® 3/7 Assay: This assay utilizes a proluminescent substrate containing the DEVD tetrapeptide sequence, which is specific for caspase-3 and -7.[16] When caspases-3/7 are active, they cleave the substrate, releasing aminoluciferin, which is then used by luciferase to generate a luminescent signal that is proportional to the amount of active caspase-3/7.[16]

Workflow for Measuring Caspase-3/7 Activity:

Caspase_Workflow cluster_prep Preparation & Treatment cluster_assay Assay cluster_analysis Analysis Cell_Seeding Seed cells in a white-walled 96-well plate Treatment Treat with compound at IC₅₀ and 2x IC₅₀ Cell_Seeding->Treatment Add_Reagent Add Caspase-Glo® 3/7 Reagent Treatment->Add_Reagent Incubation Incubate at room temperature Add_Reagent->Incubation Read_Luminescence Read luminescence Incubation->Read_Luminescence Data_Analysis Normalize to vehicle control Read_Luminescence->Data_Analysis

Caption: Workflow for assessing apoptosis via caspase-3/7 activity.

Detailed Protocol:

  • Cell Seeding and Treatment:

    • Seed cells in a white-walled 96-well plate suitable for luminescence measurements.

    • Treat the cells with 1-(7-Fluoro-1-benzofuran-2-yl)ethan-1-one at concentrations around the previously determined IC₅₀ value (e.g., 0.5x, 1x, and 2x IC₅₀).

    • Include a vehicle control (DMSO) and a positive control for apoptosis (e.g., staurosporine or etoposide).

    • Incubate for a time period determined by preliminary time-course experiments (e.g., 6, 12, or 24 hours).

  • Assay Procedure (based on Promega's Caspase-Glo® 3/7 Assay): [16]

    • Allow the plate and the Caspase-Glo® 3/7 Reagent to equilibrate to room temperature.

    • Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

    • Mix the contents of the wells by gentle shaking on a plate shaker for 30-60 seconds.

    • Incubate the plate at room temperature for 1-3 hours, protected from light.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate-reading luminometer.

    • Calculate the fold-change in caspase activity for the treated samples compared to the vehicle control.

PART 4: General Cell Culture Best Practices

The reliability of any data generated using the protocols above is contingent upon maintaining a healthy and consistent cell culture environment.

  • Aseptic Technique: All cell culture work should be performed in a certified biological safety cabinet to prevent microbial contamination.

  • Mycoplasma Testing: Regularly test your cell lines for mycoplasma contamination, as this can significantly alter cellular responses.[17]

  • Cell Line Authentication: Periodically verify the identity of your cell lines using methods such as short tandem repeat (STR) profiling.[17]

  • Media and Reagents: Use high-quality, sterile-filtered media, sera, and reagents. Be mindful of lot-to-lot variability.

References

  • Nowakowska, J., et al. (2023). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. Molecules. Available at: [Link]

  • PubChem. 1-(7-Ethoxy-1-benzofuran-2-yl)ethan-1-one. National Center for Biotechnology Information. Available at: [Link]

  • Danaher Life Sciences. (n.d.). Small Molecule Screening Process Steps. Available at: [Link]

  • Al-Ostath, A., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Pharmaceuticals. Available at: [Link]

  • Emulate Bio. (n.d.). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Available at: [Link]

  • National Center for Biotechnology Information. (2013). MTT Assay Protocol. In Assay Guidance Manual. Available at: [Link]

  • Geraghty, R. J., et al. (2014). A Beginner's Guide to Cell Culture: Practical Advice for Preventing Needless Problems. NIH Public Access. Available at: [Link]

  • Sahu, G., et al. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances. Available at: [Link]

  • Stana, A., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules. Available at: [Link]

  • Li, Y., et al. (2024). Design, synthesis and pharmacological evaluation of 1,2,3,4-tetrahydrobenzofuro[2,3-c]pyridine derivatives as p21-activated kinase 4 inhibitors for treatment of pancreatic cancer. European Journal of Medicinal Chemistry. Available at: [Link]

  • Molecular Devices. (n.d.). EarlyTox Caspase-3/7 R110 Assay Kit. Available at: [Link]

  • ResearchGate. (2019). How to extract small molecules from cell culture media for LC-MS? Available at: [Link]

  • Li, M., et al. (2024). Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7. Molecules. Available at: [Link]

  • Al-Warhi, T., et al. (2021). (E)-N'-(1-(Benzofuran-2-yl)ethylidene)-1-(4-Methoxyphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carbohydrazide. Molbank. Available at: [Link]

  • Captivate Bio. (2021). Small Molecules. Available at: [Link]

  • European Medicines Agency. (2008). Guideline on Human Cell-Based Medicinal Products. Available at: [Link]

  • ResearchGate. (2025). Working with Small Molecules: Preparing and Storing Stock Solutions and Determination of Kinetic Solubility. Available at: [Link]

  • Molecular Biology Protocols. (n.d.). Additional Guidelines: Cell Culture Techniques. Available at: [Link]

  • Cencic, R., et al. (2009). Antitumor activity and mechanism of action of the cyclopenta[b]benzofuran, silvestrol. PLoS One. Available at: [Link]

  • Shchegravina, E. S., et al. (2025). Anti-Proliferative Activity of Ethylenediurea Derivatives with Alkyl and Oxygen-Containing Groups as Substituents. International Journal of Molecular Sciences. Available at: [Link]

  • MilliporeSigma. (n.d.). Muse® Caspase-3/7 Kit. Available at: [Link]

  • Sharma, P., et al. (2023). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Pharmaceuticals. Available at: [Link]

  • Baghy, K., et al. (2019). Inhibitory Effect of (2R)-1-(1-Benzofuran-2-yl)-N-propylpentan-2-amine on Lung Adenocarcinoma. Pathology & Oncology Research. Available at: [Link]

  • Chen, Y., et al. (2018). Synthesis and Evaluation of Novel Benzofuran Derivatives as Selective SIRT2 Inhibitors. Molecules. Available at: [Link]

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Method

Application Notes and Protocols for the Analytical Determination of 1-(7-Fluoro-1-benzofuran-2-yl)ethan-1-one

Introduction 1-(7-Fluoro-1-benzofuran-2-yl)ethan-1-one is a key intermediate and potential impurity in the synthesis of various pharmacologically active molecules.[1][2] Benzofuran derivatives are a significant class of...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-(7-Fluoro-1-benzofuran-2-yl)ethan-1-one is a key intermediate and potential impurity in the synthesis of various pharmacologically active molecules.[1][2] Benzofuran derivatives are a significant class of heterocyclic compounds, known for their wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3] Given the stringent purity requirements for pharmaceutical compounds, the development of robust, accurate, and precise analytical methods for the detection and quantification of this specific fluorinated benzofuran derivative is of paramount importance for quality control and drug development professionals.

This document provides a comprehensive guide to the analytical methodologies for 1-(7-Fluoro-1-benzofuran-2-yl)ethan-1-one, detailing protocols for High-Performance Liquid Chromatography (HPLC) with UV and Mass Spectrometric detection, and Gas Chromatography-Mass Spectrometry (GC-MS). The protocols are designed to be self-validating, with a strong emphasis on the scientific rationale behind the experimental choices, in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines for analytical procedure validation.[4][5]

Physicochemical Properties of the Analyte

A thorough understanding of the analyte's properties is fundamental to developing effective analytical methods.

PropertyValue/InformationSource
Chemical Structure (Structure generated based on IUPAC name)
Molecular Formula C₁₀H₇FO₂(Calculated from structure)
Molecular Weight 178.16 g/mol (Calculated from structure)
General Solubility Expected to be soluble in organic solvents like acetonitrile, methanol, and dichloromethane.[1]
UV Absorbance Benzofuran derivatives typically exhibit strong UV absorbance between 280-350 nm.[6][7]

High-Performance Liquid Chromatography (HPLC) with UV and Mass Spectrometric Detection

Reverse-phase HPLC (RP-HPLC) is the premier technique for the analysis of moderately polar compounds like 1-(7-Fluoro-1-benzofuran-2-yl)ethan-1-one due to its high resolution, sensitivity, and reproducibility.[8] Coupling with UV detection provides a robust quantitative method, while mass spectrometry (MS) offers definitive identification and structural confirmation.[1]

Causality Behind Experimental Choices
  • Column: A C18 stationary phase is selected for its hydrophobicity, which provides excellent retention and separation for aromatic compounds like benzofurans.[2][9]

  • Mobile Phase: A gradient of acetonitrile and water with a phosphate buffer is chosen. Acetonitrile is a common organic modifier in RP-HPLC, and the buffer is used to maintain a constant pH, ensuring reproducible retention times.[2][9]

  • Detection: UV detection is set at a wavelength near the absorbance maximum of the benzofuran chromophore (estimated around 282-290 nm) to ensure high sensitivity.[6][9] ESI-MS in positive ion mode is selected as the ketone moiety can be readily protonated.

Experimental Workflow: HPLC-UV/MS

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV/MS Analysis cluster_data Data Processing Sample Weigh Sample Dissolve Dissolve in Acetonitrile Sample->Dissolve Sonicate Sonicate to Dissolve Dissolve->Sonicate Dilute Dilute to Working Concentration Sonicate->Dilute Filter Filter (0.45 µm) Dilute->Filter Inject Inject into HPLC Filter->Inject Separate C18 Column Separation Inject->Separate Detect_UV UV Detection Separate->Detect_UV Detect_MS ESI-MS Detection Separate->Detect_MS Quantify Quantification (UV) Detect_UV->Quantify Identify Identification (MS) Detect_MS->Identify Report Generate Report Quantify->Report Identify->Report GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Prepare Sample Solution Derivatize Derivatization (Optional) Sample->Derivatize Inject Inject into GC Derivatize->Inject Separate Capillary Column Separation Inject->Separate Detect_MS EI-MS Detection Separate->Detect_MS Identify Library Search & Identification Detect_MS->Identify Quantify Quantification Detect_MS->Quantify Report Generate Report Identify->Report Quantify->Report Validation_Workflow Start Method Development Protocol Write Validation Protocol Start->Protocol Specificity Specificity Protocol->Specificity Linearity Linearity & Range Protocol->Linearity Accuracy Accuracy Protocol->Accuracy Precision Precision (Repeatability & Intermediate) Protocol->Precision LOD_LOQ LOD & LOQ Protocol->LOD_LOQ Robustness Robustness Protocol->Robustness Report Validation Report Specificity->Report Linearity->Report Accuracy->Report Precision->Report LOD_LOQ->Report Robustness->Report

Sources

Application

The Strategic Utility of 1-(7-Fluoro-1-benzofuran-2-yl)ethan-1-one in Modern Organic Synthesis

Introduction: Unveiling a Versatile Fluorinated Benzofuran Building Block In the landscape of contemporary drug discovery and materials science, the benzofuran scaffold remains a cornerstone of molecular design, lauded f...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Versatile Fluorinated Benzofuran Building Block

In the landscape of contemporary drug discovery and materials science, the benzofuran scaffold remains a cornerstone of molecular design, lauded for its prevalence in natural products and its diverse pharmacological activities.[1][2] The strategic incorporation of fluorine into organic molecules is a well-established strategy to modulate their physicochemical and biological properties, often enhancing metabolic stability, bioavailability, and binding affinity.[3] Consequently, fluorinated benzofuran derivatives have emerged as a promising class of compounds in medicinal chemistry. This guide focuses on a particularly valuable intermediate: 1-(7-Fluoro-1-benzofuran-2-yl)ethan-1-one . The presence of the fluorine atom at the 7-position, combined with the reactive acetyl group at the 2-position, renders this molecule a highly versatile synthon for the construction of complex, biologically active molecules. This document provides a comprehensive overview of its synthesis, key chemical transformations, and its application as a pivotal intermediate in the development of novel chemical entities.

Synthesis of 1-(7-Fluoro-1-benzofuran-2-yl)ethan-1-one: A Reliable Synthetic Protocol

The most direct and widely applicable method for the synthesis of 2-acetylbenzofurans involves the condensation of an appropriately substituted o-hydroxyacetophenone with chloroacetone.[1] This approach, a variation of the well-known Perkin reaction, provides a reliable route to the benzofuran core. For the synthesis of our target molecule, the logical precursor is 2'-hydroxy-3'-fluoroacetophenone.

Proposed Synthetic Pathway

The synthesis proceeds via an initial O-alkylation of the phenolic hydroxyl group of 2'-hydroxy-3'-fluoroacetophenone with chloroacetone, followed by an intramolecular aldol-type condensation and subsequent dehydration to furnish the benzofuran ring.

Synthesis_of_1-(7-Fluoro-1-benzofuran-2-yl)ethan-1-one reactant1 2'-Hydroxy-3'-fluoroacetophenone reagents K2CO3, Acetone Reflux reactant1->reagents + reactant2 Chloroacetone reactant2->reagents product 1-(7-Fluoro-1-benzofuran-2-yl)ethan-1-one reagents->product

Figure 1: Proposed synthesis of 1-(7-Fluoro-1-benzofuran-2-yl)ethan-1-one.

Detailed Experimental Protocol: Synthesis of 1-(7-Fluoro-1-benzofuran-2-yl)ethan-1-one

This protocol is adapted from general procedures for the synthesis of analogous 2-acetylbenzofurans.[1]

Materials:

Reagent/SolventCAS NumberMolecular Weight ( g/mol )QuantityMolar Equiv.
2'-Hydroxy-3'-fluoroacetophenone68423-44-9154.141.54 g1.0
Chloroacetone78-95-592.531.02 g (0.85 mL)1.1
Anhydrous Potassium Carbonate (K₂CO₃)584-08-7138.212.76 g2.0
Acetone (anhydrous)67-64-158.0850 mL-
Dichloromethane (DCM)75-09-284.93As needed-
Saturated Sodium Bicarbonate Solution--As needed-
Brine--As needed-
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37As needed-

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2'-hydroxy-3'-fluoroacetophenone (1.54 g, 10.0 mmol), anhydrous potassium carbonate (2.76 g, 20.0 mmol), and anhydrous acetone (50 mL).

  • Stir the suspension at room temperature for 15 minutes.

  • Add chloroacetone (0.85 mL, 11.0 mmol) dropwise to the stirring suspension.

  • Heat the reaction mixture to reflux and maintain for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (4:1) eluent system.

  • After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain a crude residue.

  • Dissolve the residue in dichloromethane (50 mL) and wash with saturated sodium bicarbonate solution (2 x 30 mL) followed by brine (30 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford 1-(7-fluoro-1-benzofuran-2-yl)ethan-1-one as a solid.

Expected Yield: 70-85%

Characterization: The structure of the product should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Reactivity and Key Transformations: A Gateway to Molecular Diversity

The synthetic utility of 1-(7-fluoro-1-benzofuran-2-yl)ethan-1-one lies in the reactivity of its acetyl group, which serves as a versatile handle for a variety of chemical transformations.

Claisen-Schmidt Condensation to Form Chalcones

The acetyl group readily undergoes base-catalyzed condensation with aromatic aldehydes to form chalcones. These α,β-unsaturated ketones are valuable intermediates for the synthesis of various heterocyclic compounds and have shown a wide range of biological activities, including anticancer properties.[4][5]

Claisen-Schmidt_Condensation start 1-(7-Fluoro-1-benzofuran-2-yl)ethan-1-one reagents NaOH or KOH Ethanol, rt start->reagents + aldehyde Ar-CHO aldehyde->reagents product Chalcone Derivative reagents->product

Figure 2: General scheme for the synthesis of chalcones.

Protocol: Synthesis of a 1-(7-Fluoro-1-benzofuran-2-yl)ethan-1-one Derived Chalcone

  • Dissolve 1-(7-fluoro-1-benzofuran-2-yl)ethan-1-one (1.0 mmol) and a substituted aromatic aldehyde (1.1 mmol) in ethanol (10 mL) in a round-bottom flask.

  • Add an aqueous solution of potassium hydroxide (40%) dropwise with stirring at room temperature.

  • Continue stirring for 2-4 hours, monitoring the reaction by TLC.

  • Upon completion, pour the reaction mixture into crushed ice and acidify with dilute HCl.

  • Collect the precipitated solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to yield the pure chalcone.

Formation of Heterocyclic Derivatives

The acetyl group can be derivatized to form various five- and six-membered heterocyclic rings, which are prevalent in many pharmaceuticals.

  • Oxime and Semicarbazone Formation: Reaction with hydroxylamine or semicarbazide hydrochloride yields the corresponding oximes and semicarbazones, respectively. These derivatives can exhibit their own biological activities or serve as intermediates for further transformations.[6]

  • Pyrazole and Isoxazole Synthesis: Condensation of the derived chalcones with hydrazine or hydroxylamine can lead to the formation of pyrazoline and isoxazoline rings, respectively.

Alpha-Halogenation

The methyl group of the acetyl moiety can be halogenated, typically with reagents like N-bromosuccinimide (NBS), to introduce a bromine atom.[1] The resulting α-halo ketone is a potent electrophile, useful for the synthesis of various derivatives through nucleophilic substitution reactions.

Applications in Drug Discovery and Development: A Scaffold of Promise

The 1-(7-fluoro-1-benzofuran-2-yl)ethan-1-one scaffold is a valuable starting point for the synthesis of molecules with potential therapeutic applications, particularly in the fields of oncology and infectious diseases.

Anticancer Agents

Numerous studies have highlighted the anticancer potential of benzofuran derivatives.[1] The ability to readily synthesize a library of chalcones and other heterocyclic derivatives from 1-(7-fluoro-1-benzofuran-2-yl)ethan-1-one allows for extensive structure-activity relationship (SAR) studies. For instance, chalcones derived from a similar benzofuran ketone have been shown to induce apoptosis in cancer cell lines through caspase-dependent pathways.[4] The fluorine substituent at the 7-position can further enhance the anticancer activity and improve the pharmacokinetic profile of the final compounds.[3]

Antimicrobial Agents

Benzofuran derivatives have also demonstrated significant antimicrobial activity.[6][7] By modifying the acetyl group of 1-(7-fluoro-1-benzofuran-2-yl)ethan-1-one, it is possible to generate novel compounds with potential efficacy against a range of bacterial and fungal pathogens. For example, oxime and semicarbazone derivatives of related benzofuran ketones have shown promising antimicrobial properties.[6]

Conclusion: A Key Intermediate for Future Discoveries

1-(7-Fluoro-1-benzofuran-2-yl)ethan-1-one is a strategically important intermediate in organic synthesis. Its straightforward preparation and the versatile reactivity of its acetyl group provide a robust platform for the generation of diverse molecular architectures. The inherent biological potential of the fluorinated benzofuran core makes this compound particularly attractive for researchers in drug discovery and medicinal chemistry. The protocols and applications outlined in this guide are intended to empower scientists to leverage the synthetic potential of this valuable building block in their pursuit of novel and impactful chemical entities.

References

  • Kirilmis, C., et al. (2008). Synthesis and antimicrobial activity of some novel derivatives of benzofuran: Part 2. The synthesis and antimicrobial activity of some novel 1-(1-benzofuran-2-yl)-2-mesitylethanone derivatives. European Journal of Medicinal Chemistry, 43(2), 300-308. [Link]

  • Napiórkowska, M., et al. (2022). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. Molecules, 27(9), 2999. [Link]

  • CN102557909A - Preparation method for 5-fluorin-2-hydroxyacetophenone.
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  • Bhadange, R. E., et al. (2012). Synthesis of 3-halo flavones from 2-hydroxy-3-5-disubstituted acetophenone. Trade Science Inc.[Link]

  • Coskun, D., et al. (2023). Design, Synthesis and Anticancer Activity of New Benzofuran‐Chalcone Hybrids and Their Water Soluble Sodium Salts. Chemistry & Biodiversity, 20(4), e202201174. [Link]

  • Technical Disclosure Commons. (2024). Process for the preparation of 2-fluoro aceto-phenone. [Link]

  • Luo, J., et al. (2023). Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. Journal of Fungi, 9(11), 1083. [Link]

  • Actelion Pharmaceuticals Ltd. (2010). Benzofuran Derivatives as Potent, Orally Active S1P1 Receptor Agonists: A Preclinical Lead Molecule for MS. ACS Medicinal Chemistry Letters, 1(8), 415-419. [Link]

  • Takeda Pharmaceutical Company Limited. (2005).
  • Ghorpade, S. A., et al. (2021). Synthesis of flavones from 2-hydroxy acetophenone and aromatic aldehyde derivatives by conventional methods and green chemistry approach. GSC Biological and Pharmaceutical Sciences, 16(3), 133-140. [Link]

  • Mohammed, H. A. (2023). Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity. Journal of Pharmaceutical Negative Results, 14(3), 645-654. [Link]

  • Li, Y., et al. (2022). Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. Frontiers in Bioengineering and Biotechnology, 10, 976335. [Link]

  • Ianni, F., et al. (2022). Total Synthesis of the Natural Chalcone Lophirone E, Synthetic Studies toward Benzofuran and Indole-Based Analogues, and Investigation of Anti-Leishmanial Activity. Molecules, 27(2), 462. [Link]

  • Kirilmis, C., et al. (2008). Part 2. The Synthesis and Antimicrobial Activity of Some Novel 1-(1-benzofuran-2-yl)-2-mesitylethanone Derivatives. European Journal of Medicinal Chemistry, 43(2), 300-308. [Link]

  • Coskun, D., et al. (2023). Design, Synthesis and Anticancer Activity of New Benzofuran‐Chalcone Hybrids and Their Water Soluble Sodium Salts. Chemistry & Biodiversity, 20(4), e202201174. [Link]

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Method

Application Notes and Protocols for Fluorinated Benzofurans in Anti-inflammatory Drug Discovery

Introduction: The Rationale for Fluorinated Benzofurans in Inflammation Research Inflammation is a fundamental biological process in response to harmful stimuli, but its dysregulation is a key driver of numerous chronic...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Fluorinated Benzofurans in Inflammation Research

Inflammation is a fundamental biological process in response to harmful stimuli, but its dysregulation is a key driver of numerous chronic diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders.[1][2] The benzofuran scaffold is a well-established "privileged structure" in medicinal chemistry, known for its broad range of biological activities, including potent anti-inflammatory properties.[3] The strategic incorporation of fluorine atoms into the benzofuran core can significantly enhance its pharmacological profile. Fluorine's unique properties, such as high electronegativity and its ability to form strong carbon-fluorine bonds, can improve metabolic stability, bioavailability, and binding affinity to target proteins.[4] This document provides a comprehensive guide for researchers on the application of fluorinated benzofurans as a promising class of anti-inflammatory agents, detailing their mechanism of action, synthesis, and robust protocols for their evaluation.

Mechanism of Action: Targeting Key Inflammatory Pathways

Fluorinated benzofurans exert their anti-inflammatory effects through the modulation of critical signaling pathways and the inhibition of pro-inflammatory enzymes. A primary mechanism involves the suppression of the inflammatory response in macrophages, key immune cells that orchestrate the inflammatory cascade.

Inhibition of Pro-inflammatory Mediators

Studies have demonstrated that fluorinated benzofuran derivatives effectively suppress inflammation stimulated by lipopolysaccharide (LPS), a component of Gram-negative bacteria outer membranes and a potent inducer of inflammation.[2][4][5] These compounds have been shown to inhibit the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS or NOS2), two key enzymes responsible for the production of inflammatory mediators.[4][5][6] This leads to a significant reduction in the secretion of prostaglandin E2 (PGE2) and nitric oxide (NO), both of which are pivotal in mediating the inflammatory response.[4][5][7] Furthermore, these compounds can decrease the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and chemokines like CCL2, which are crucial for the recruitment of immune cells to the site of inflammation.[4][5]

Modulation of NF-κB and MAPK Signaling Pathways

The anti-inflammatory activity of some benzofuran derivatives is linked to their ability to inhibit the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.[8] These pathways are central regulators of the inflammatory response, controlling the expression of a wide array of pro-inflammatory genes.[8] By inhibiting the phosphorylation of key proteins in these pathways, such as IKKα/β, IκBα, and p65 for NF-κB, and ERK, JNK, and p38 for MAPK, fluorinated benzofurans can effectively dampen the inflammatory cascade.[8]

G cluster_0 cluster_1 LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates TRAF6 TRAF6 MyD88->TRAF6 IKK IKKα/β TRAF6->IKK MAPKKK MAPKKK (e.g., TAK1) TRAF6->MAPKKK NFkB_IkB NF-κB/IκBα IKK->NFkB_IkB Phosphorylates IκBα NFkB NF-κB (p65) NFkB_IkB->NFkB Releases NF-κB nucleus Nucleus NFkB->nucleus Translocates pro_inflammatory_genes Pro-inflammatory Gene Expression (COX-2, iNOS, IL-6, TNF-α) nucleus->pro_inflammatory_genes Induces Transcription MAPKK MAPKK (e.g., MEK1/2, MKK3/6, MKK4/7) MAPKKK->MAPKK MAPK MAPK (ERK, p38, JNK) MAPKK->MAPK AP1 AP-1 MAPK->AP1 Activates nucleus_mapk Nucleus AP1->nucleus_mapk Translocates pro_inflammatory_genes_mapk Pro-inflammatory Gene Expression nucleus_mapk->pro_inflammatory_genes_mapk Induces Transcription benzofuran Fluorinated Benzofurans benzofuran->IKK benzofuran->pro_inflammatory_genes Inhibit benzofuran->MAPK

Figure 1: Simplified signaling pathway of LPS-induced inflammation and the inhibitory action of fluorinated benzofurans.

Synthesis of Fluorinated Benzofurans

A variety of synthetic strategies can be employed for the preparation of fluorinated benzofurans. One common and effective method is the palladium-copper-catalyzed Sonogashira coupling reaction between a substituted iodophenol and a terminal alkyne, followed by an intramolecular cyclization.[9]

Protocol: Synthesis of a 2-Aryl-5-fluorobenzofuran Derivative

This protocol describes a general procedure for the synthesis of a 2-aryl-5-fluorobenzofuran derivative.

Materials:

  • 5-Fluoro-2-iodophenol

  • Substituted phenylacetylene

  • Palladium(II) chloride (PdCl₂)

  • Triphenylphosphine (PPh₃)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Toluene, anhydrous

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add 5-fluoro-2-iodophenol (1.0 mmol), substituted phenylacetylene (1.2 mmol), PdCl₂(PPh₃)₂ (0.03 mmol), and CuI (0.06 mmol).

  • Solvent Addition: Add anhydrous toluene (10 mL) and triethylamine (3.0 mmol) to the flask via syringe.

  • Reaction: Stir the reaction mixture at 80°C for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Filter the mixture through a pad of Celite to remove the catalyst.

  • Extraction: Wash the filtrate with saturated aqueous ammonium chloride solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 2-aryl-5-fluorobenzofuran derivative.

  • Characterization: Confirm the structure of the purified compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Table 1: Representative Synthetic Strategies for Benzofuran Derivatives
Catalyst SystemStarting MaterialsReaction TypeYieldsReference
PdCl₂(PPh₃)₂ / CuIIodophenols, Terminal AlkynesSonogashira Coupling / Cyclization84-91%[9]
Au-Ag BimetallicPhenols, AlkynylbenziodoxolesAlkynylation / OxyalkynylationHigh[9]
Copper CatalystBenzothiophene derivativesIntramolecular CyclizationGood[9]

In Vitro Evaluation of Anti-inflammatory Activity

The initial screening of fluorinated benzofurans for anti-inflammatory activity is typically performed using in vitro cell-based assays.[10][11][12] Macrophage cell lines, such as RAW 264.7, are commonly used as they mimic the inflammatory response of primary macrophages.[7][8]

Protocol: In Vitro Anti-inflammatory Assay in LPS-Stimulated Macrophages

Objective: To determine the inhibitory effect of fluorinated benzofuran compounds on the production of nitric oxide (NO) and pro-inflammatory cytokines in LPS-stimulated RAW 264.7 macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • Fluorinated benzofuran compounds of interest

  • Griess Reagent for NO determination

  • ELISA kits for TNF-α, IL-6, and IL-1β

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Pre-treat the cells with various concentrations of the fluorinated benzofuran compounds for 1 hour. Include a vehicle control (e.g., DMSO) and a positive control (e.g., dexamethasone).

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Nitric Oxide (NO) Measurement:

    • Collect the cell culture supernatant.

    • Mix 50 µL of the supernatant with 50 µL of Griess Reagent in a new 96-well plate.

    • Incubate at room temperature for 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the NO concentration using a sodium nitrite standard curve.

  • Cytokine Measurement (ELISA):

    • Use the collected cell culture supernatant to quantify the levels of TNF-α, IL-6, and IL-1β using commercially available ELISA kits, following the manufacturer's instructions.

  • Cell Viability Assay:

    • Perform a cell viability assay (e.g., MTT or MTS) on the remaining cells to ensure that the observed inhibitory effects are not due to cytotoxicity.

Data Analysis and Interpretation

The inhibitory concentration (IC₅₀) values for NO, TNF-α, IL-6, and IL-1β production should be calculated for each compound. A lower IC₅₀ value indicates greater anti-inflammatory potency. It is crucial to correlate these results with the cell viability data to rule out false-positive results due to toxicity.

G cluster_workflow Experimental Workflow start Seed RAW 264.7 Cells pretreat Pre-treat with Fluorinated Benzofurans start->pretreat stimulate Stimulate with LPS pretreat->stimulate collect Collect Supernatant stimulate->collect viability Cell Viability Assay stimulate->viability no_assay Griess Assay (NO) collect->no_assay elisa ELISA (Cytokines) collect->elisa data_analysis Data Analysis (IC50) no_assay->data_analysis elisa->data_analysis viability->data_analysis

Figure 2: Experimental workflow for in vitro evaluation of anti-inflammatory activity.

In Vivo Evaluation of Anti-inflammatory Activity

Compounds that demonstrate promising in vitro activity should be further evaluated in in vivo models of inflammation to assess their efficacy in a more complex biological system.[1][13]

Protocol: Zymosan-Induced Air Pouch Model of Inflammation

The zymosan-induced air pouch model is a well-established in vivo model that allows for the quantification of inflammatory cell recruitment and mediator production in a localized environment.[4][5]

Animals:

  • Male C57BL/6 mice (6-8 weeks old)

Materials:

  • Zymosan A from Saccharomyces cerevisiae

  • Sterile phosphate-buffered saline (PBS)

  • Fluorinated benzofuran compound of interest

  • Heparin

Procedure:

  • Air Pouch Formation:

    • Inject 3 mL of sterile air subcutaneously into the dorsal region of the mice to create an air pouch.

    • Three days later, inject another 2 mL of sterile air to maintain the pouch.

  • Induction of Inflammation:

    • On day 6, inject 1 mL of zymosan A suspension (1 mg/mL in sterile PBS) into the air pouch.

    • Co-inject the fluorinated benzofuran compound at the desired dose or the vehicle control.

  • Exudate Collection:

    • At 24 hours post-injection, euthanize the mice.

    • Carefully collect the exudate from the air pouch by washing with 1 mL of sterile PBS containing heparin.

  • Analysis of Inflammatory Parameters:

    • Cell Count: Determine the total number of leukocytes in the exudate using a hemocytometer. Perform a differential cell count on cytospin preparations stained with a Romanowsky-type stain.

    • Mediator Measurement: Centrifuge the exudate and use the supernatant to measure the levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) and chemokines (e.g., CCL2) by ELISA. PGE₂ levels can also be quantified.

Table 2: Key Parameters to Measure in In Vivo Inflammation Models
ModelKey ParametersRationale
Zymosan-Induced Air PouchLeukocyte infiltration, Cytokine levels (TNF-α, IL-6), Chemokine levels (CCL2), PGE₂ levelsAssesses local inflammation, cell recruitment, and mediator production.[4][5]
Carrageenan-Induced Paw EdemaPaw volume measurementA classic model of acute inflammation and edema formation.
Cotton Pellet-Induced GranulomaGranuloma weight, HistopathologyEvaluates the effect on the proliferative phase of chronic inflammation.[14]
LPS-Induced Systemic InflammationSerum cytokine levels (TNF-α, IL-6)Models systemic inflammatory response.[15][16]

Conclusion

Fluorinated benzofurans represent a highly promising class of compounds for the development of novel anti-inflammatory therapeutics. Their multifaceted mechanism of action, targeting key inflammatory mediators and signaling pathways, coupled with the potential for enhanced pharmacological properties through fluorination, makes them attractive candidates for further investigation. The protocols and guidelines presented in this document provide a robust framework for researchers to synthesize, screen, and evaluate the anti-inflammatory potential of novel fluorinated benzofuran derivatives, ultimately contributing to the discovery of new and effective treatments for inflammatory diseases.

References

  • Effects of the fluorinated benzofuran and dihydrobenzofuran on the... - ResearchGate. (n.d.). Retrieved January 26, 2026, from [Link]

  • (PDF) Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - ResearchGate. (2023, June 20). Retrieved January 26, 2026, from [Link]

  • Chen, Y., Chen, R., Yuan, R., Huo, L., Gao, H., Zhuo, Y., Chen, X., Zhang, C., & Yang, S. (2023). Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways. International Journal of Molecular Sciences, 24(4), 3575. [Link]

  • Benzofuran – Knowledge and References - Taylor & Francis. (n.d.). Retrieved January 26, 2026, from [Link]

  • In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs - MDPI. (n.d.). Retrieved January 26, 2026, from [Link]

  • Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PMC - PubMed Central. (2023, June 20). Retrieved January 26, 2026, from [Link]

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies | ACS Omega. (2024, May 5). Retrieved January 26, 2026, from [Link]

  • Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PubMed. (2023, June 20). Retrieved January 26, 2026, from [Link]

  • Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046 - MDPI. (n.d.). Retrieved January 26, 2026, from [Link]

  • Effect of fluorinated benzofuran and dihydrobenzofuran on inflammation... - ResearchGate. (n.d.). Retrieved January 26, 2026, from [Link]

  • In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. (n.d.). Retrieved January 26, 2026, from [Link]

  • A study of anti-inflammatory activity of the benzofuran compound (3,4-dihydro 4-oxo-benzofuro [3,2-d] pyrimidine-2-propionic acid) in chronic model of inflammation | International Journal of Basic & Clinical Pharmacology. (n.d.). Retrieved January 26, 2026, from [Link]

  • Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC - PubMed Central. (2019, September 5). Retrieved January 26, 2026, from [Link]

  • In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors - PubMed. (n.d.). Retrieved January 26, 2026, from [Link]

  • Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use - PMC. (2022, August 26). Retrieved January 26, 2026, from [Link]

  • Effects of the fluorinated benzofuran and dihydrobenzofuran on COX-2... - ResearchGate. (n.d.). Retrieved January 26, 2026, from [Link]

  • New In Vivo LPS Model for Anti-Inflammatory Drug Profiling - Sygnature Discovery. (2023, June 12). Retrieved January 26, 2026, from [Link]

  • LPS Model of Systemic Inflammation - Melior Discovery. (n.d.). Retrieved January 26, 2026, from [Link]

  • Parallel In Vitro and In Silico Studies of the Anti-Inflammatory Activity of Bioactive Compounds Found in Different Ethanolic Extracts of Bracts from B. x buttiana (var. Rose): A Comparative Analysis - MDPI. (n.d.). Retrieved January 26, 2026, from [Link]

  • In vitro pharmacological screening methods for anti-inflammatory agents - ResearchGate. (n.d.). Retrieved January 26, 2026, from [Link]

  • In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. (n.d.). Retrieved January 26, 2026, from [Link]

  • Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - NIH. (n.d.). Retrieved January 26, 2026, from [Link]

  • Mechanisms of the lipopolysaccharide-induced inflammatory response in alveolar epithelial cell/macrophage co-culture - PMC - NIH. (n.d.). Retrieved January 26, 2026, from [Link]

  • Inhibition of NF-kappa B augments sensitivity to 5-fluorouracil/folinic acid in colon cancer. (n.d.). Retrieved January 26, 2026, from [Link]

  • Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors - PubMed Central. (n.d.). Retrieved January 26, 2026, from [Link]

  • Lipopolysaccharide-induced depression-like model in mice: meta-analysis and systematic evaluation - Frontiers. (n.d.). Retrieved January 26, 2026, from [Link]

  • LPS-induced Cytokine Release Model Development Service - Creative Biolabs. (n.d.). Retrieved January 26, 2026, from [Link]

Sources

Technical Notes & Optimization

Optimization

Purification of 1-(7-Fluoro-1-benzofuran-2-yl)ethan-1-one from crude reaction mixture

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 1-(7-Fluoro-1-benzofuran-2-yl)ethan-1-one. This document provides in-d...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 1-(7-Fluoro-1-benzofuran-2-yl)ethan-1-one. This document provides in-depth troubleshooting advice and answers to frequently asked questions to facilitate the isolation of this compound in high purity from crude reaction mixtures.

Introduction

1-(7-Fluoro-1-benzofuran-2-yl)ethan-1-one is a key building block in medicinal chemistry and materials science. Its synthesis, often achieved through methods like the Friedel-Crafts acylation of 7-fluorobenzofuran, can result in a crude mixture containing unreacted starting materials, regioisomers, and other byproducts.[1][2] Effective purification is therefore critical to ensure the integrity of downstream applications. This guide outlines systematic approaches to purification, focusing on column chromatography and recrystallization, and provides solutions to common challenges encountered during these processes.

Core Purification Strategies

The two primary methods for purifying 1-(7-Fluoro-1-benzofuran-2-yl)ethan-1-one are flash column chromatography and recrystallization. The choice between these methods, or their sequential use, will depend on the impurity profile of the crude material and the desired final purity.

Troubleshooting Guide: Flash Column Chromatography

Flash column chromatography is a versatile technique for separating compounds with different polarities. For 1-(7-Fluoro-1-benzofuran-2-yl)ethan-1-one, a normal-phase silica gel column is typically effective.

Recommended Starting Conditions:

ParameterRecommendationRationale
Stationary Phase Silica Gel (230-400 mesh)Standard choice for broad applicability and good resolution of moderately polar compounds.
Mobile Phase Hexane/Ethyl Acetate GradientA non-polar/polar solvent system allows for the elution of a wide range of impurities. A typical starting point is a gradient from 95:5 to 80:20 (Hexane:Ethyl Acetate). A similar system (pentane-EtOAc 95:5) has been used for the non-fluorinated analog.[3]
Detection UV (254 nm)The benzofuran ring is UV active, allowing for easy visualization of the compound on TLC and during column chromatography.

Troubleshooting Common Issues in Column Chromatography:

ProblemProbable Cause(s)Suggested Solution(s)
Poor Separation of Product from a Close-Running Impurity - Inappropriate Solvent System: The chosen mobile phase does not have the optimal polarity to resolve the compounds. - Co-elution of Regioisomers: Friedel-Crafts acylation can sometimes yield small amounts of other isomers (e.g., acylation at a different position on the benzofuran ring).[1] The fluorine substituent can influence the electronic properties of the ring, potentially leading to a mixture of products.- Optimize the Solvent System: Systematically vary the ratio of hexane to ethyl acetate. Small changes can significantly impact resolution. Consider adding a small percentage of a third solvent, such as dichloromethane, to fine-tune the polarity. - Utilize a Different Solvent System: Explore alternative solvent systems like dichloromethane/methanol for more polar impurities or toluene/ethyl acetate which can help resolve aromatic compounds that may be pi-stacking on the silica.
Product Elutes Too Quickly (Low Retention) - Mobile Phase is Too Polar: The product has a high affinity for the mobile phase and does not interact sufficiently with the silica gel.- Decrease the Polarity of the Mobile Phase: Increase the proportion of the non-polar solvent (e.g., hexane).
Product Does Not Elute from the Column - Mobile Phase is Not Polar Enough: The product is strongly adsorbed to the silica gel.- Increase the Polarity of the Mobile Phase: Gradually increase the concentration of the polar solvent (e.g., ethyl acetate).
Tailing of the Product Peak - Sample Overload: Too much crude material was loaded onto the column. - Acidic Impurities: Residual acid from the reaction can interact with the silica gel.- Reduce the Amount of Sample Loaded: Use a larger column or perform multiple smaller purifications. - Neutralize the Crude Mixture: Before loading, dissolve the crude material in a suitable solvent and wash with a mild base (e.g., saturated sodium bicarbonate solution), then dry and concentrate.

Workflow for Column Chromatography Optimization:

Caption: Decision workflow for optimizing column chromatography.

Troubleshooting Guide: Recrystallization

Recrystallization is a powerful technique for obtaining highly pure crystalline solids. Finding the right solvent or solvent system is key to success. For benzofuran derivatives, alcohols and mixtures of alcohols with water or non-polar solvents are often effective.[3][4]

Screening for an Appropriate Recrystallization Solvent:

  • Solubility Testing: In a small test tube, add a small amount of the crude product.

  • Add a few drops of a test solvent at room temperature. The ideal solvent will not dissolve the compound at room temperature.

  • Heat the mixture. A good solvent will dissolve the compound when hot.

  • Cool the solution to room temperature and then in an ice bath. The pure compound should crystallize out, leaving impurities in the solution.

Potential Recrystallization Solvents:

Solvent/Solvent SystemObservations and Rationale
Ethanol (95%) A good starting point, as it has been shown to be effective for the non-fluorinated analog.[3]
Isopropanol Another common alcohol for recrystallizing moderately polar organic compounds.
Hexane/Ethyl Acetate A solvent/anti-solvent system. Dissolve the crude product in a minimum amount of hot ethyl acetate and slowly add hexane until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly.
Methanol/Water Similar to the hexane/ethyl acetate system, dissolve in hot methanol and add water dropwise until persistent cloudiness is observed.

Troubleshooting Common Issues in Recrystallization:

ProblemProbable Cause(s)Suggested Solution(s)
Product Does Not Crystallize ("Oils Out") - Supersaturation is Too High: The solution is too concentrated. - Presence of Impurities: Impurities can inhibit crystal formation. - Cooling is Too Rapid. - Add a Small Amount of Additional Hot Solvent: This will reduce the concentration. - Scratch the Inside of the Flask with a Glass Rod: This can provide a nucleation site for crystal growth. - Add a Seed Crystal: A small crystal of the pure product can initiate crystallization. - Allow the Solution to Cool More Slowly: Insulate the flask to slow the rate of cooling.
Low Recovery of Pure Product - Too Much Solvent Was Used: The product remains dissolved in the mother liquor. - The Compound is Highly Soluble in the Chosen Solvent Even at Low Temperatures. - Evaporate Some of the Solvent and Attempt to Recrystallize Again. - Cool the Solution for a Longer Period or at a Lower Temperature. - Choose a Different Solvent or Solvent System.
Crystals are Colored Despite the Pure Compound Being Colorless - Colored Impurities are Trapped in the Crystal Lattice. - Perform a Second Recrystallization. - Treat the Hot Solution with a Small Amount of Activated Charcoal to adsorb colored impurities, then filter the hot solution before allowing it to cool.

Frequently Asked Questions (FAQs)

Q1: My crude reaction mixture is a dark, oily residue. Should I attempt recrystallization directly?

A1: It is generally advisable to first perform a preliminary purification by column chromatography. Oily residues often contain a high concentration of impurities that can inhibit crystallization. A quick filtration through a plug of silica gel with a suitable solvent can also help to remove baseline impurities before attempting recrystallization.

Q2: How does the fluorine atom on the benzofuran ring affect the purification process?

A2: The highly electronegative fluorine atom can alter the polarity of the molecule compared to its non-fluorinated analog. This can affect its solubility in various solvents and its retention time on a chromatography column. You may find that slightly more polar solvent systems are required for elution during column chromatography. The presence of fluorine can also influence the crystal packing, which may necessitate screening a wider range of solvents for recrystallization.

Q3: I see two spots on my TLC that are very close together. How can I be sure which one is my product?

A3: If you have access to a reference standard of the product, you can co-spot it on the TLC plate with your crude mixture. If one of the spots corresponds to the standard, that is likely your product. If a standard is not available, you may need to isolate both compounds and characterize them by analytical techniques such as NMR or Mass Spectrometry to confirm their identities. Often, regioisomers formed during Friedel-Crafts acylation will have very similar polarities.[1]

Q4: Can I use reverse-phase chromatography for purification?

A4: Yes, reverse-phase chromatography (e.g., using a C18 column) is a viable alternative, especially if your compound is not sufficiently soluble in common normal-phase eluents or if you are struggling to separate it from non-polar impurities. A typical mobile phase for reverse-phase chromatography would be a gradient of water and acetonitrile or methanol.

Q5: What is the expected melting point of pure 1-(7-Fluoro-1-benzofuran-2-yl)ethan-1-one?

A5: The melting point of a pure compound is a sharp, defined range. While the exact melting point can vary slightly depending on the analytical method, a broad or depressed melting point is indicative of impurities.

References

  • Friedel, C., & Crafts, J. M. (1877). Sur une nouvelle méthode générale de synthèse d'hydrocarbures, d'acétones, etc. Comptes Rendus de l'Académie des Sciences, 84, 1392-1395.
  • Wikipedia. (2023). Friedel–Crafts reaction. [Link]

  • Fall, Y., et al. (2023). On the way to potential antifungal compounds: synthesis and in vitro activity of 2-benzofuranylacetic acid amides. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2248963. [Link]

  • Patents, Google. (1964).

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Troubleshooting

Common side products in the synthesis of 1-(7-Fluoro-1-benzofuran-2-yl)ethan-1-one

Welcome to the technical support center for the synthesis of 1-(7-fluoro-1-benzofuran-2-yl)ethan-1-one. This guide is designed for researchers, scientists, and professionals in drug development.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-(7-fluoro-1-benzofuran-2-yl)ethan-1-one. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and side products encountered during the synthesis of this important benzofuran derivative. Our goal is to provide practical, experience-based insights to help you troubleshoot and optimize your synthetic protocols.

Introduction

1-(7-Fluoro-1-benzofuran-2-yl)ethan-1-one is a key building block in medicinal chemistry. Its synthesis, while achievable through several routes, is often accompanied by the formation of undesired side products that can complicate purification and reduce yields. This guide will focus on two prevalent synthetic strategies and the common impurities associated with each:

  • Perkin-like Condensation Route: Starting from 3-fluorosalicylaldehyde, this pathway involves the formation of the benzofuran ring followed by the introduction of the acetyl group.

  • Friedel-Crafts Acylation Route: This approach involves the direct acylation of 7-fluorobenzofuran.

We will explore the mechanistic origins of common side products and provide detailed troubleshooting and purification protocols.

Section 1: Perkin-like Condensation Route: Troubleshooting and FAQs

This synthetic approach typically begins with the O-alkylation of 3-fluorosalicylaldehyde with a reagent like chloroacetone, followed by an intramolecular cyclization.

FAQ 1: My reaction yields are consistently low, and I observe multiple spots on my TLC. What are the likely side products?

Answer: Low yields and a complex reaction mixture in this synthesis often point to incomplete cyclization or side reactions of the starting materials. The most common side products are:

  • Unreacted 3-fluorosalicylaldehyde: This is a common issue if the O-alkylation step is inefficient.

  • O-alkylated intermediate (1-(2-formyl-6-fluorophenoxy)propan-2-one): Incomplete cyclization will leave this intermediate in your crude product.

  • Coumarin derivative (7-fluoro-2-methylcoumarin): This can form as a byproduct under certain reaction conditions, particularly if the reaction is run at high temperatures or with certain bases.

Troubleshooting Guide:

Observed Issue Potential Cause Recommended Solution
High amount of unreacted 3-fluorosalicylaldehyde Insufficient base or alkylating agent, or low reaction temperature.Ensure you are using at least one equivalent of a suitable base (e.g., K₂CO₃, NaH). Monitor the reaction by TLC until the starting material is consumed. A moderate increase in temperature may be beneficial.
Presence of the O-alkylated intermediate Incomplete cyclization. The base used may not be strong enough to promote the intramolecular aldol condensation.After the O-alkylation is complete, consider adding a stronger base (e.g., NaOH, KOH) to facilitate the cyclization. Refluxing in a suitable solvent like ethanol or DMF can also drive the reaction to completion.
Formation of 7-fluoro-2-methylcoumarin Reaction conditions favoring a Perkin-like condensation pathway.Carefully control the reaction temperature. Using a milder base for the cyclization step can also disfavor coumarin formation.
Experimental Protocol: Identification of Side Products by LC-MS

To accurately identify the components of your reaction mixture, Liquid Chromatography-Mass Spectrometry (LC-MS) is an invaluable tool.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve a small aliquot of your crude reaction mixture in a suitable solvent (e.g., methanol, acetonitrile).

  • Chromatographic Separation:

    • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with a low percentage of B (e.g., 5%) and gradually increase to a high percentage (e.g., 95%) over several minutes to ensure good separation.

    • Flow Rate: 0.3 mL/min.

  • Mass Spectrometry Analysis:

    • Ionization Mode: Electrospray Ionization (ESI) in both positive and negative modes to ensure detection of all species.

    • Mass Range: Scan a range that includes the expected molecular weights of your product and potential side products (e.g., m/z 100-500).

Data Interpretation:

Compound Expected [M+H]⁺ Expected [M-H]⁻
1-(7-Fluoro-1-benzofuran-2-yl)ethan-1-one193.0503191.0347
3-Fluorosalicylaldehyde141.0292139.0136
1-(2-formyl-6-fluorophenoxy)propan-2-one197.0608195.0452
7-Fluoro-2-methylcoumarin179.0452177.0296

Section 2: Friedel-Crafts Acylation of 7-Fluorobenzofuran: Troubleshooting and FAQs

Direct acylation of 7-fluorobenzofuran with an acetylating agent (e.g., acetyl chloride or acetic anhydride) in the presence of a Lewis acid is another common route. The primary challenge here is controlling the regioselectivity.

FAQ 2: I've performed the Friedel-Crafts acylation of 7-fluorobenzofuran, but my NMR shows a mixture of isomers. Which isomers are likely formed and why?

Answer: The Friedel-Crafts acylation of substituted aromatic compounds is governed by the directing effects of the substituents. In 7-fluorobenzofuran, both the fluorine atom and the benzofuran ring system influence the position of acylation. The most likely side products are regioisomers of the desired product.

  • 1-(7-Fluoro-1-benzofuran-2-yl)ethan-1-one (Desired Product): Acylation at the C2 position is generally favored in benzofurans.

  • 1-(7-Fluoro-1-benzofuran-3-yl)ethan-1-one: Acylation at the C3 position is a common side product.

  • 1-(7-Fluoro-1-benzofuran-4-yl)ethan-1-one and 1-(7-Fluoro-1-benzofuran-6-yl)ethan-1-one: Acylation on the benzene ring is also possible, though generally less favored than on the furan ring. The fluorine atom is an ortho-, para-director, which would favor substitution at the C6 and C4 positions.

The ratio of these isomers is highly dependent on the reaction conditions, particularly the Lewis acid used and the temperature.

Troubleshooting Guide:

Observed Issue Potential Cause Recommended Solution
Significant formation of the C3-acylated isomer Strong Lewis acids and high temperatures can lead to a loss of regioselectivity.Use a milder Lewis acid (e.g., ZnCl₂, FeCl₃) instead of a strong one like AlCl₃. Running the reaction at lower temperatures (e.g., 0 °C to room temperature) can significantly improve the selectivity for the C2 position.
Acylation on the benzene ring (C4 and C6 isomers) Harsh reaction conditions can overcome the higher reactivity of the furan ring.Milder reaction conditions, as mentioned above, will disfavor acylation on the less reactive benzene ring.
Visualization: Regioselectivity in Friedel-Crafts Acylation

G 7-Fluorobenzofuran 7-Fluorobenzofuran Desired Product (C2-acylation) Desired Product (C2-acylation) 7-Fluorobenzofuran->Desired Product (C2-acylation) Favored Side Product (C3-acylation) Side Product (C3-acylation) 7-Fluorobenzofuran->Side Product (C3-acylation) Possible Side Products (C4/C6-acylation) Side Products (C4/C6-acylation) 7-Fluorobenzofuran->Side Products (C4/C6-acylation) Less Favored Acylium Ion (CH3CO+) Acylium Ion (CH3CO+) Acylium Ion (CH3CO+)->Desired Product (C2-acylation) Acylium Ion (CH3CO+)->Side Product (C3-acylation) Acylium Ion (CH3CO+)->Side Products (C4/C6-acylation)

Optimization

Technical Support Center: Optimizing Reaction Conditions for Fluorinated Benzofuran Synthesis

Welcome to the technical support center for the synthesis of fluorinated benzofurans. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of fluorinated benzofurans. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of synthesizing these valuable heterocyclic compounds. Fluorinated benzofurans are critical scaffolds in medicinal chemistry, and their synthesis, while powerful, can present unique challenges.[1][2]

This document moves beyond simple protocols to provide in-depth, field-tested insights into optimizing your reactions, troubleshooting common issues, and understanding the chemical principles behind each step.

Section 1: Foundational Principles & Common Synthetic Routes

The introduction of fluorine into the benzofuran scaffold can dramatically alter its physicochemical and biological properties, including metabolic stability and binding affinity.[3] The synthesis of these molecules often involves a multi-step process, typically culminating in a key carbon-carbon bond formation followed by an intramolecular cyclization.

A prevalent and robust method is the palladium-copper-catalyzed Sonogashira coupling of a substituted o-halophenol (often an iodophenol) with a terminal alkyne, followed by an intramolecular cyclization to form the furan ring.[4][5] This core reaction is highly versatile but sensitive to a number of variables.

General Synthesis Workflow

Synthesis_Workflow Start Fluorinated Phenol & Alkyne Starting Materials Coupling Core Coupling Reaction (e.g., Sonogashira) Start->Coupling Pd/Cu Catalyst, Base, Solvent Cyclization Intramolecular Cyclization Coupling->Cyclization Heat or Acid/Base Catalyst Purification Purification & Isolation Cyclization->Purification Workup & Chromatography Analysis Structural Analysis (NMR, MS, etc.) Purification->Analysis Characterize Final Product Troubleshooting_Low_Yield Start Low Yield Observed Check_Catalyst Is the Pd/Cu catalyst fresh? Was inert atmosphere rigorous? Start->Check_Catalyst Check_Base Is the base appropriate for the substrate? (e.g., TEA, K2CO3) Check_Catalyst->Check_Base Yes Sol_Catalyst Use fresh catalyst. Improve inert atmosphere technique. Check_Catalyst->Sol_Catalyst No Check_Temp Is the reaction temperature optimized? Check_Base->Check_Temp Yes Sol_Base Screen alternative bases (e.g., DIPEA, Cs2CO3). Check_Base->Sol_Base No Sol_Temp Run a temperature screen (e.g., RT, 50°C, 80°C). Check_Temp->Sol_Temp No End Re-run Optimized Reaction Check_Temp->End Yes Sol_Catalyst->End Sol_Base->End Sol_Temp->End

Caption: A decision tree for troubleshooting low-yield reactions.

Problem 2: Poor Regioselectivity or Unwanted Isomer Formation

The final cyclization step yields a mixture of the desired 2-substituted benzofuran and the 3-substituted isomer, or other rearranged products.

  • Cause A: Electronic Effects of Substituents: The electronic nature of substituents on your starting materials can influence the regioselectivity of the cyclization. Electron-withdrawing groups (like fluorine) can decrease the nucleophilicity of the phenol, while substituents on the alkyne can create steric or electronic bias.

    • Solution: Carefully analyze the electronic properties of your specific substrate. For example, electron-donating groups on the phenol generally lead to higher yields in some catalytic systems. [4]If direct cyclization is problematic, consider a two-step approach where the coupled intermediate is isolated first, then subjected to specific cyclization conditions (e.g., using a different catalyst or base) to favor the desired isomer.

  • Cause B: Catalyst-Dependent Pathway: Different metal catalysts can favor different cyclization pathways (e.g., 5-exo-dig vs. 6-endo-dig).

    • Solution: If a palladium-catalyzed cyclization gives poor selectivity, consider switching to a different catalyst system. Gold and silver catalysts, for instance, are known to be excellent for promoting alkyne hydroalkoxylation and may offer different selectivity profiles. [4]Indium(III) halides have also been shown to effectively catalyze this transformation. [6]

Section 4: Protocols and Data

Optimizing Reaction Conditions: A Comparative Table

The following table illustrates a hypothetical optimization study for the Sonogashira coupling of 4-fluoro-2-iodophenol with phenylacetylene. This demonstrates how systematically varying parameters can dramatically improve outcomes.

EntryPd Catalyst (mol%)Co-catalyst (mol%)Base (equiv.)SolventTemp (°C)Yield (%)
1Pd(PPh₃)₂Cl₂ (3)CuI (5)TEA (2.0)THF2545
2Pd(PPh₃)₂Cl₂ (3)CuI (5)TEA (2.0)DMF2568
3Pd(PPh₃)₂Cl₂ (3)CuI (5)TEA (2.0)DMF6085
4Pd(OAc)₂ (3) / PPh₃ (6)CuI (5)K₂CO₃ (2.0)Dioxane8092
5Pd(PPh₃)₂Cl₂ (3)-TEA (2.0)DMF60<10

This data is illustrative and serves as an example of an optimization workflow. Entry 5 clearly shows the critical role of the copper co-catalyst. [4]Entries 1-4 demonstrate the significant impact of solvent, temperature, and the choice of base and palladium precursor on the reaction yield.

Representative Experimental Protocol: Synthesis of 2-Aryl-Fluorobenzofuran

This protocol describes the one-pot synthesis of a fluorinated 2-arylbenzofuran via a Pd/Cu-catalyzed Sonogashira coupling and cyclization.

Materials:

  • Fluorinated o-iodophenol (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Pd(PPh₃)₂Cl₂ (0.03 equiv)

  • CuI (0.05 equiv)

  • Triethylamine (TEA) (serves as base and solvent)

  • Anhydrous, degassed reaction vessel with stir bar

  • Inert atmosphere line (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under a positive pressure of Argon, add the fluorinated o-iodophenol, Pd(PPh₃)₂Cl₂, and CuI.

  • Solvent and Reagents: Evacuate and backfill the flask with Argon three times. Add anhydrous, degassed triethylamine via syringe, followed by the terminal alkyne.

  • Reaction Conditions: Stir the mixture at room temperature for 30 minutes, then heat to 80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting o-iodophenol is consumed (typically 4-8 hours).

  • Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove catalyst residues. Wash the filtrate with 1M HCl, saturated NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure fluorinated benzofuran.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS).

References

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. [Link]

  • Benzofuran synthesis. Organic Chemistry Portal. [Link]

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. National Institutes of Health (NIH). [Link]

  • Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research. [Link]

  • Synthesis of Novel Fluorinated Benzofurans and Dihydrobenzofurans. AUB ScholarWorks. [Link]

  • Synthesis of Benzofuran Derivatives via Different Methods. Taylor & Francis Online. [Link]

  • Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. MDPI. [Link]

  • A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. World Journal of Pharmacy and Pharmaceutical Sciences. [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Bioactivity of 1-(7-Fluoro-1-benzofuran-2-yl)ethan-1-one

Welcome to the technical support center for 1-(7-Fluoro-1-benzofuran-2-yl)ethan-1-one. This guide is designed for researchers, scientists, and drug development professionals who are encountering lower-than-expected biolo...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-(7-Fluoro-1-benzofuran-2-yl)ethan-1-one. This guide is designed for researchers, scientists, and drug development professionals who are encountering lower-than-expected biological activity with this compound in their experiments. As a Senior Application Scientist, my goal is to provide you with a logical, scientifically-grounded framework to diagnose and resolve these issues. We will explore potential causes ranging from fundamental compound characteristics to nuances of experimental design.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: I'm not observing the expected biological effect with 1-(7-Fluoro-1-benzofuran-2-yl)ethan-1-one. Where should I start my troubleshooting?

This is a common challenge when working with novel or less-characterized small molecules. The first step is to systematically verify the fundamentals: the identity and quality of the compound itself, and its behavior in your specific experimental setup. Low bioactivity can often be traced back to issues with compound integrity, solubility, or stability, rather than a lack of inherent potency.

Here is a logical workflow to begin your investigation:

G cluster_0 Phase 1: Compound Verification cluster_1 Phase 2: Assay Condition Assessment cluster_2 Phase 3: Biological System Investigation A Start: Low Bioactivity Observed B 1. Confirm Compound Identity & Purity (NMR, LC-MS, HPLC) A->B C Purity <95%? B->C D Repurify or Resynthesize Compound C->D Yes E 2. Assess Compound Solubility in Assay Medium C->E No F Precipitation or Cloudiness? E->F G Optimize Solubilization Strategy (e.g., different solvent, excipients) F->G Yes H 3. Evaluate Compound Stability (Time-course, Freeze-thaw) F->H No I Degradation Detected? H->I J Modify Handling & Storage Protocol I->J Yes K 4. Review Assay Parameters (Cell type, incubation time, etc.) I->K No L Suboptimal Parameters? K->L M Optimize Assay Conditions L->M Yes

Caption: Initial troubleshooting workflow for low bioactivity.

Question 2: How can I be sure that the compound I have is indeed 1-(7-Fluoro-1-benzofuran-2-yl)ethan-1-one and of sufficient purity?

The purity and identity of your compound are paramount. An impurity, even in small amounts, could be responsible for off-target effects, or the lack of expected activity could be due to the active compound being present at a lower concentration than assumed.[1][2][3][4]

Expert Recommendation:

  • Structural Verification: Use techniques like ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the chemical structure of your sample. Compare the obtained spectra with theoretical values or data from the supplier. The synthesis of similar benzofuran derivatives has been well-documented and can provide a reference for expected spectral characteristics.[5][6][7]

  • Purity Assessment: High-performance liquid chromatography (HPLC) is the gold standard for assessing purity. For most biological assays, a purity of >95% is recommended. If your compound's purity is below this threshold, consider purification (e.g., column chromatography, recrystallization) or resynthesis.[1][3][5]

Analytical Technique Purpose Acceptable Criteria
¹H NMR, ¹³C NMR Structural ConfirmationSpectra consistent with the proposed structure.
Mass Spectrometry (MS) Molecular Weight VerificationObserved mass matches the calculated molecular weight.
HPLC Purity AssessmentPurity ≥ 95%
Question 3: My compound is pure, but I'm still seeing low activity. Could solubility be the issue?

Absolutely. Poor aqueous solubility is a frequent cause of low bioactivity in in vitro assays.[8][9][10] If 1-(7-Fluoro-1-benzofuran-2-yl)ethan-1-one is not fully dissolved in your assay medium, its effective concentration at the cellular or molecular target will be much lower than the nominal concentration. Benzofuran derivatives can exhibit poor solubility due to their planar and hydrophobic nature.[11]

Troubleshooting Steps:

  • Visual Inspection: Prepare your highest concentration stock solution and dilute it into your final assay buffer. Visually inspect for any signs of precipitation or cloudiness, both immediately and after the incubation period.

  • Solvent Optimization:

    • Most small molecules are initially dissolved in a polar aprotic solvent like DMSO. Ensure the final concentration of the organic solvent in your assay medium is low (typically <0.5%) to avoid solvent-induced artifacts.

    • If solubility in DMSO is limited, you might consider other solvents like ethanol or DMF, but always run a vehicle control to check for solvent toxicity.

  • Solubility Enhancement: For compounds with persistent solubility issues, consider formulation strategies such as the use of excipients like cyclodextrins, which have been shown to improve the stability and solubility of other bioactive compounds.[8][12]

Protocol for Assessing Solubility:

  • Prepare a concentrated stock solution of your compound in 100% DMSO (e.g., 10 mM).

  • Serially dilute the stock solution in your complete cell culture medium or assay buffer to the final working concentrations.

  • Incubate the solutions under the same conditions as your experiment (e.g., 37°C, 5% CO₂).

  • After a set time (e.g., 1 hour, 24 hours), visually inspect for precipitation. For a more quantitative measure, you can centrifuge the samples and measure the concentration of the compound in the supernatant via HPLC or UV-Vis spectroscopy.

Question 4: Could my compound be degrading in the experimental conditions?

Compound stability is another critical factor that can significantly impact bioactivity.[13][14][15] Degradation can occur due to factors like temperature, pH, light exposure, or interaction with components in your assay medium (e.g., serum proteins).

Expert Recommendations:

  • Stability Assessment: Perform a time-course experiment. Incubate the compound in your assay medium for different durations (e.g., 0, 2, 8, 24 hours) under your standard experimental conditions. Analyze the samples by HPLC or LC-MS at each time point to quantify the amount of intact compound remaining.

  • Freeze-Thaw Stability: Repeated freeze-thaw cycles of stock solutions can lead to degradation. It is advisable to aliquot your stock solutions into single-use volumes to minimize this.

  • Handling and Storage: Store the solid compound and stock solutions under the manufacturer's recommended conditions, typically at -20°C or -80°C, protected from light and moisture.

G cluster_0 Stability Assessment Workflow A Prepare Compound in Assay Medium B Incubate under Experimental Conditions A->B C Sample at T=0, 2, 8, 24 hours B->C D Analyze by HPLC or LC-MS C->D E Quantify % Remaining Compound D->E F Significant Degradation (>15%)? E->F G Adjust Experimental Protocol (e.g., shorter incubation, fresh prep) F->G Yes

Caption: Workflow for assessing compound stability.

Question 5: I've confirmed my compound's integrity, solubility, and stability. What aspects of my cell-based assay should I scrutinize?

If the issue isn't with the compound itself, the next logical step is to evaluate the biological assay system.[16][17][18][19][20] The observed bioactivity is a result of the complex interplay between the compound and the cellular environment.

Key Assay Parameters to Re-evaluate:

  • Cell Type and Passage Number:

    • Is the chosen cell line appropriate for the expected mechanism of action? Does it express the target protein at sufficient levels?

    • High passage numbers can lead to genetic drift and altered cellular responses. It's recommended to use cells within a consistent, low passage range.

  • Incubation Time: The duration of compound exposure can be critical. A short incubation may not be sufficient to elicit a measurable response, while a very long incubation could lead to compound degradation or secondary, off-target effects. Consider a time-course experiment to determine the optimal incubation period.

  • Cell Density: The number of cells seeded can influence the outcome. Too few cells may result in a weak signal, while an overly confluent monolayer can exhibit altered metabolic activity and drug sensitivity.

  • Assay Endpoint: Ensure the chosen assay readout is sensitive and appropriate for the biological question. For example, when assessing cell viability, different assays (e.g., MTT, CellTiter-Glo®, LDH release) measure different aspects of cell health and may yield different results.

Parameter Potential Issue Recommended Action
Cell Line Low target expression, inappropriate model.Validate target expression (e.g., Western blot, qPCR). Consider a more relevant cell line.
Passage Number Phenotypic drift.Use cells below a defined passage number (e.g., <20).
Incubation Time Insufficient for effect, or compound degradation.Perform a time-course experiment (e.g., 6, 24, 48, 72 hours).
Cell Density Signal-to-noise ratio, altered cell physiology.Optimize cell seeding density for your specific assay and plate format.
Assay Readout Insensitive or inappropriate endpoint.Correlate results with a secondary, orthogonal assay.

Concluding Remarks

Troubleshooting low bioactivity is an iterative process of systematic elimination. By first ensuring the integrity, purity, solubility, and stability of your 1-(7-Fluoro-1-benzofuran-2-yl)ethan-1-one, you can confidently proceed to optimize the parameters of your biological assay. This structured approach will save valuable time and resources, and ultimately lead to more robust and reproducible experimental outcomes.

References

  • New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. MDPI. Available from: [Link]

  • Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. PubMed Central. Available from: [Link]

  • 1-(7-Ethoxy-1-benzofuran-2-yl)ethan-1-one | C12H12O3 | CID 3868801. PubChem. Available from: [Link]

  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. PubMed Central. Available from: [Link]

  • (PDF) Synthesis of the New 1-(7-Methoxy-1-benzofuran-2-yl)-3-(4-methylphenyl)prop-2-en-1-one and Controlling of Spectroscopic, Optical and Conductivity Properties by Concentration. ResearchGate. Available from: [Link]

  • Impact of Storage Conditions on Stability of Bioactive Compounds and Bioactivity of Beetroot Extract and Encapsulates. MDPI. Available from: [Link]

  • Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. ACS Publications. Available from: [Link]

  • The Problems with the Cells Based Assays. SciTechnol. Available from: [Link]

  • Exploring the impact of encapsulation on the stability and bioactivity of peptides extracted from botanical sources: trends and opportunities. PMC. Available from: [Link]

  • A Deep Learning Approach to Predicting Bioactivity of Small Molecules Based on Molecular Structure. Stanford University. Available from: [Link]

  • Design, synthesis and pharmacological evaluation of 1,2,3,4-tetrahydrobenzofuro[2,3-c]pyridine derivatives as p21-activated kinase 4 inhibitors for treatment of pancreatic cancer. PubMed Central. Available from: [Link]

  • The Experimentalist's Guide to Machine Learning for Small Molecule Design. ACS Applied Bio Materials. Available from: [Link]

  • 1-(1-benzofuran-2-yl)ethan-1-ol | CAS 99058-80-7. American Elements. Available from: [Link]

  • Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7. PMC. Available from: [Link]

  • The Importance of Purity Determination of Pharmaceuticals. NETZSCH Analyzing & Testing. Available from: [Link]

  • (1R)-1-(1-benzofuran-2-yl)ethan-1-ol | C10H10O2 | CID. PubChem. Available from: [Link]

  • Synthesis of selected 1-(3-methyl-1-benzofuran-2-yl)ethanone derivatives 1–9. ResearchGate. Available from: [Link]

  • Strategies and Approaches for Discovery of Small Molecule Disruptors of Biofilm Physiology. MDPI. Available from: [Link]

  • How Important Is Chemical Purity In The Pharmaceutical Industry?. Moravek, Inc. Available from: [Link]

  • Thermal and Structural Influences on Stability of Bioactive Compounds in Freeze-Dried Fruits. Journal of Food and Biotechnology. Available from: [Link]

  • Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. ResearchGate. Available from: [Link]

  • Considerations for Successful Cell-Based Assays I: Choosing Your Cells. Promega Connections. Available from: [Link]

  • (E)-N'-(1-(Benzofuran-2-yl)ethylidene)-1-(4-Methoxyphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carbohydrazide. MDPI. Available from: [Link]

  • The Importance of High-Purity Chemicals in Pharmaceutical Testing. Techmate. Available from: [Link]

  • Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. PMC. Available from: [Link]

  • Anti-Proliferative Activity of Ethylenediurea Derivatives with Alkyl and Oxygen-Containing Groups as Substituents. PMC. Available from: [Link]

  • Stability, Content of Bioactive Compounds and Antioxidant Activity of Emulsions with Propolis Extracts during Simulated In Vitro Digestion. MDPI. Available from: [Link]

  • Antitumor activity and mechanism of action of the cyclopenta[b]benzofuran, silvestrol. PubMed. Available from: [Link]

  • A survey of across-target bioactivity results of small molecules in PubChem. PMC. Available from: [Link]

  • Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. alwsci. Available from: [Link]

  • Enhanced Stability and Bioactivity of Natural Anticancer Topoisomerase I Inhibitors through Cyclodextrin Complexation. PMC. Available from: [Link]

  • Inhibitory Effect of (2R)-1-(1-Benzofuran-2-yl)-N-propylpentan-2-amine on Lung Adenocarcinoma. PubMed. Available from: [Link]

  • The Importance of Solubility for New Drug Molecules. Available from: [Link]

  • 3D Cell-Based Assays for Drug Screens: Challenges in Imaging, Image Analysis, and High-Content Analysis. PubMed Central. Available from: [Link]

  • Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. YouTube. Available from: [Link]

  • Green synthesis of enantiopure ( S )‐1‐(benzofuran‐2‐yl)ethanol by whole‐cell biocatalyst. ResearchGate. Available from: [Link]

Sources

Optimization

Technical Support Center: Strategies for Overcoming Solubility Challenges with 1-(7-Fluoro-1-benzofuran-2-yl)ethan-1-one

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering solubility issues with 1-(7-Fluoro-1-benzofuran-2-yl)ethan-1-one. While specific experimental so...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering solubility issues with 1-(7-Fluoro-1-benzofuran-2-yl)ethan-1-one. While specific experimental solubility data for this compound is not extensively documented in public literature, this resource leverages established principles for overcoming poor aqueous solubility, particularly relevant to benzofuran derivatives and other lipophilic molecules.[1][2][3] The methodologies outlined below are based on extensive experience in addressing similar challenges with novel chemical entities.

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments in a question-and-answer format, providing both procedural guidance and the scientific rationale behind each step.

Q1: My sample of 1-(7-Fluoro-1-benzofuran-2-yl)ethan-1-one is not dissolving in my standard aqueous buffer (e.g., PBS). What should I do?

A1: This is a common challenge with benzofuran derivatives, which are often characterized by their poor water solubility.[3] A systematic approach is recommended to identify a suitable solvent system.

Step 1: Initial Solvent Screening with Common Organic Solvents

Before attempting complex formulations, it is crucial to determine the compound's solubility in a range of common organic solvents. This will inform the selection of an appropriate co-solvent for your aqueous system.

Experimental Protocol: Small-Scale Solubility Assessment

  • Preparation: Weigh out a small, precise amount of 1-(7-Fluoro-1-benzofuran-2-yl)ethan-1-one (e.g., 1 mg) into several individual glass vials.

  • Solvent Addition: To each vial, add a measured volume of a single organic solvent (e.g., 100 µL). Start with solvents commonly used in drug discovery and development.[1]

  • Dissolution Assessment: Vortex each vial vigorously for 1-2 minutes. Visually inspect for complete dissolution.

  • Incremental Solvent Addition: If the compound has not dissolved, add another measured volume of the solvent and repeat the vortexing and inspection. Continue this process until the compound is fully dissolved or a practical volume limit is reached.

  • Record Observations: Carefully document the approximate solubility in each solvent (e.g., >10 mg/mL in DMSO).

Table 1: Recommended Organic Solvents for Initial Screening

SolventPolarity IndexCommon Applications & Considerations
Dimethyl Sulfoxide (DMSO)7.2A powerful, aprotic solvent; often used for creating high-concentration stock solutions. Can be toxic to some cell lines at higher concentrations.
N,N-Dimethylformamide (DMF)6.4Another strong, aprotic solvent. Similar properties to DMSO.
Ethanol (EtOH)4.3A protic solvent, generally well-tolerated in biological systems at low concentrations.
Methanol (MeOH)5.1A protic solvent, can be more effective than ethanol for some compounds. Note that methanol can suppress furan polymerization in certain reactions.[4]
Acetonitrile (ACN)5.8A polar aprotic solvent, often used in analytical chemistry (e.g., HPLC).
Acetone4.3A versatile solvent, but its high volatility can be a challenge.

Step 2: Utilizing a Co-solvent System

Once you have identified an organic solvent in which your compound is freely soluble (e.g., DMSO), you can use it as a co-solvent to prepare an aqueous stock solution. The principle is to dissolve the compound in a minimal amount of the organic solvent first, and then slowly add the aqueous buffer.

dot

cluster_0 Co-solvent System Workflow Compound Compound Dissolve Dissolve Compound->Dissolve Step 1 Organic_Solvent Organic_Solvent Organic_Solvent->Dissolve Aqueous_Buffer Aqueous_Buffer Dilute Dilute Aqueous_Buffer->Dilute Stock_Solution Stock_Solution Dissolve->Dilute Step 2 (Slowly) Dilute->Stock_Solution Start Compound Precipitates Upon Dilution Decision1 Is the final organic solvent concentration acceptable? Start->Decision1 Strategy1 Increase organic co-solvent percentage Decision1->Strategy1 No Strategy2 Incorporate excipients (surfactants, cyclodextrins) Decision1->Strategy2 Yes End Achieve Stable Solution Strategy1->End Strategy3 Consider advanced formulation (e.g., solid dispersion) Strategy2->Strategy3 If still problematic Strategy2->End

Caption: Decision tree for addressing compound precipitation.

FAQs

Q: What is the theoretical effect of the 7-fluoro substitution on the solubility of 1-(7-Fluoro-1-benzofuran-2-yl)ethan-1-one?

A: The introduction of a fluorine atom can have complex effects on solubility. Fluorine is highly electronegative and can participate in hydrogen bonding, which might slightly increase aqueous solubility. However, the C-F bond is also very strong and can increase the overall lipophilicity and crystal lattice energy of the molecule, potentially decreasing solubility. [5]Therefore, the net effect is difficult to predict without experimental data and will be a balance of these competing factors.

Q: How can I accurately determine the aqueous solubility of my compound?

A: The "shake-flask" method is the gold standard for determining equilibrium solubility. [6]

Experimental Protocol: Shake-Flask Solubility Determination

  • Preparation: Add an excess amount of 1-(7-Fluoro-1-benzofuran-2-yl)ethan-1-one to a known volume of the desired aqueous buffer in a sealed container (e.g., a glass vial with a screw cap). The presence of undissolved solid is essential.

  • Equilibration: Agitate the mixture at a constant temperature for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached. [7]3. Separation: Allow the undissolved solid to settle. Carefully collect the supernatant, ensuring no solid particles are carried over. Centrifugation or filtration through a syringe filter (ensure the filter material does not bind your compound) is recommended.

  • Quantification: Analyze the concentration of the dissolved compound in the supernatant using a suitable analytical method, such as HPLC-UV or LC-MS.

  • Calculation: The determined concentration represents the equilibrium solubility of the compound in that specific medium.

Q: Are there any specific safety precautions for handling 1-(7-Fluoro-1-benzofuran-2-yl)ethan-1-one and the recommended solvents?

A: Yes. Always handle novel chemical compounds with care. While specific toxicity data for this compound is not available, related benzofuran derivatives can be irritants. [8][9]It is recommended to handle the solid compound and its solutions in a well-ventilated fume hood. [10]Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. The organic solvents mentioned (DMSO, DMF, etc.) have their own specific hazards; always consult the Safety Data Sheet (SDS) for each solvent before use. [10][11]

References

  • 1-(7-Ethoxy-1-benzofuran-2-yl)ethan-1-one | C12H12O3 | CID 3868801 - PubChem. Available from: [Link]

  • Solubility enhancement techniques: A comprehensive review - WJBPHS. (2023-03-13). Available from: [Link]

  • 1-(1-benzofuran-2-yl)ethan-1-ol | CAS 99058-80-7 - American Elements. Available from: [Link]

  • New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity - MDPI. Available from: [Link]

  • Drug Solubility: Importance and Enhancement Techniques - PMC - NIH. Available from: [Link]

  • (1R)-1-(1-benzofuran-2-yl)ethan-1-ol | C10H10O2 | CID - PubChem. Available from: [Link]

  • (S)-1-(Benzofuran-2-yl)ethanol - PubChem - NIH. Available from: [Link]

  • Techniques for Improving Solubility - International Journal of Medical Science and Dental Research. Available from: [Link]

  • SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. Available from: [Link]

  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Publications. Available from: [Link]

  • WO2005116635A1 - Method for determining solubility of a chemical compound - Google Patents.
  • Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Available from: [Link]

  • Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC - NIH. Available from: [Link]

  • Techniques to improve the solubility of poorly soluble drugs - ResearchGate. Available from: [Link]

  • Determination of solubility by gravimetric method: A brief review - National Journal of Pharmaceutical Sciences. Available from: [Link]

  • Effect of pH on the solubility and release of furosemide from polyamidoamine (PAMAM) dendrimer complexes - ResearchGate. Available from: [Link]

  • Novel excipients for solubility enhancement - European Pharmaceutical Review. (2022-02-16). Available from: [Link]

  • Optically Active 1-(Benzofuran-2-yl)ethanols and Ethane-1,2-diols by Enantiotopic Selective Bioreductions | Request PDF - ResearchGate. Available from: [Link]

  • 2-Arylbenzofurans as Selective Cholinesterase Inhibitors: Design, Synthesis, and Evaluation as Alzheimer's Disease Agents - MDPI. Available from: [Link]

  • A Simple Method for Determination of Solubility in the First-Year Laboratory | Journal of Chemical Education - ACS Publications. Available from: [Link]

  • Solubility Concerns: API and Excipient Solutions | American Pharmaceutical Review. (2015-09-30). Available from: [Link]

  • (PDF) Solubilization enhancement techniques: An overview - ResearchGate. Available from: [Link]

  • Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its derivatives - IJSDR. Available from: [Link]

  • Brief Overview of Various Approaches to Enhance Drug Solubility - Longdom Publishing. Available from: [Link]

  • Enhancing solubility with novel excipients - Manufacturing Chemist. (2025-12-03). Available from: [Link]

  • Solubilization techniques used for poorly water-soluble drugs - PMC - PubMed Central. Available from: [Link]

  • Effects of water and alcohols on the polymerization of furan during its acid-catalyzed conversion into benzofuran - RSC Publishing. Available from: [Link]

  • (E)-N'-(1-(Benzofuran-2-yl)ethylidene)-1-(4-Methoxyphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carbohydrazide - MDPI. Available from: [Link]

  • On the solubility and stability of polyvinylidene fluoride | Polymers - Pure - University of Birmingham. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Scaling Up the Production of 1-(7-Fluoro-1-benzofuran-2-yl)ethan-1-one

Welcome to the comprehensive technical support guide for the synthesis and scale-up of 1-(7-Fluoro-1-benzofuran-2-yl)ethan-1-one. This resource is tailored for researchers, scientists, and professionals in drug developme...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical support guide for the synthesis and scale-up of 1-(7-Fluoro-1-benzofuran-2-yl)ethan-1-one. This resource is tailored for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental insights to navigate the complexities of this synthetic process. Our focus is on providing practical, field-proven advice to ensure the successful and efficient production of this valuable benzofuran derivative.

I. Overview of the Primary Synthetic Strategy: Friedel-Crafts Acylation

The most common and direct route to 1-(7-Fluoro-1-benzofuran-2-yl)ethan-1-one is the Friedel-Crafts acylation of 7-fluorobenzofuran. This electrophilic aromatic substitution reaction introduces an acetyl group onto the C2 position of the benzofuran ring, which is generally the most nucleophilic site. The reaction typically employs an acylating agent, such as acetic anhydride or acetyl chloride, in the presence of a Lewis acid catalyst.

Friedel_Crafts_Acylation 7-Fluorobenzofuran 7-Fluorobenzofuran Electrophilic_Attack Electrophilic Attack at C2 7-Fluorobenzofuran->Electrophilic_Attack Acetic_Anhydride Acetic Anhydride / Acetyl Chloride Acylium_Ion_Formation Formation of Acylium Ion Acetic_Anhydride->Acylium_Ion_Formation Lewis_Acid Lewis Acid (e.g., AlCl₃, SnCl₄) Lewis_Acid->Acylium_Ion_Formation Acylium_Ion_Formation->Electrophilic_Attack Product 1-(7-Fluoro-1-benzofuran-2-yl)ethan-1-one Electrophilic_Attack->Product

Caption: General workflow for the Friedel-Crafts acylation of 7-fluorobenzofuran.

II. Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the synthesis of 1-(7-Fluoro-1-benzofuran-2-yl)ethan-1-one.

Q1: What is the most reliable method for synthesizing 1-(7-Fluoro-1-benzofuran-2-yl)ethan-1-one?

A1: The Friedel-Crafts acylation of 7-fluorobenzofuran with acetic anhydride or acetyl chloride using a Lewis acid catalyst like aluminum chloride (AlCl₃) or tin(IV) chloride (SnCl₄) is the most established and direct method.[1]

Q2: I am not getting any product. What are the most likely reasons for complete reaction failure?

A2: Complete failure of the reaction often points to issues with the reagents or reaction setup. Key factors include:

  • Inactive Lewis Acid: Aluminum chloride and other Lewis acids are extremely sensitive to moisture. Ensure you are using a fresh, anhydrous batch and that all glassware and solvents are rigorously dried.[2]

  • Poor Quality Starting Material: Impurities in the 7-fluorobenzofuran can inhibit the reaction.

  • Insufficient Activation: The reaction may require heating to proceed. If you are running the reaction at room temperature, a gentle increase in temperature might be necessary.

Q3: My reaction is producing a mixture of isomers. How can I improve the regioselectivity for the C2 product?

A3: While Friedel-Crafts acylation of benzofurans generally favors the C2 position, acylation at C3 can occur.[1] The presence of the electron-withdrawing fluorine atom at the 7-position can further influence this selectivity. To enhance C2 selectivity:

  • Choice of Lewis Acid: Different Lewis acids can offer varying degrees of regioselectivity. Experimenting with milder Lewis acids might be beneficial.

  • Solvent and Temperature: The choice of solvent and reaction temperature can significantly impact the isomer ratio. Running the reaction at lower temperatures often improves selectivity.

Q4: What are the expected spectroscopic characteristics of the final product?

  • ¹H NMR: A singlet for the acetyl methyl protons (around 2.6 ppm), and distinct aromatic protons for the benzofuran ring system. The proton at the C3 position will likely appear as a singlet.

  • ¹³C NMR: A carbonyl carbon signal (around 190 ppm), a signal for the acetyl methyl group, and characteristic signals for the benzofuran ring carbons.

  • Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of the product (C₁₀H₇FO₂: 178.16 g/mol ).

III. Troubleshooting Guide: From Low Yield to Purification Challenges

This section provides a detailed breakdown of common problems encountered during the synthesis and scale-up of 1-(7-Fluoro-1-benzofuran-2-yl)ethan-1-one, along with actionable solutions.

Problem 1: Low to No Product Yield
Potential Cause Underlying Science Troubleshooting Steps & Solutions
Inactive Lewis Acid Catalyst Lewis acids like AlCl₃ are potent moisture scavengers. Hydrolysis deactivates the catalyst, preventing the formation of the reactive acylium ion.[2]1. Use fresh, anhydrous Lewis acid: Purchase from a reputable supplier and open the container in a glovebox or under an inert atmosphere. 2. Dry all glassware and solvents: Oven-dry glassware and use freshly distilled, anhydrous solvents.
Deactivated Benzofuran Ring The fluorine atom at the 7-position is electron-withdrawing, which can deactivate the benzofuran ring towards electrophilic substitution, making the reaction more challenging than with unsubstituted benzofuran.[6]1. Increase catalyst stoichiometry: A stoichiometric amount or even a slight excess of the Lewis acid may be required. 2. Elevate reaction temperature: Carefully increase the reaction temperature in increments to provide sufficient energy for the reaction to proceed. Monitor for decomposition.
Incomplete Reaction The reaction may be slow due to the deactivated substrate or insufficient reaction time.1. Monitor the reaction by TLC: Track the consumption of the starting material. 2. Extend the reaction time: If starting material is still present, allow the reaction to stir for a longer period.
Problem 2: Poor Regioselectivity (Mixture of C2 and C3 Isomers)
Potential Cause Underlying Science Troubleshooting Steps & Solutions
Reaction Conditions The kinetic and thermodynamic control of the reaction can be influenced by temperature and the nature of the Lewis acid-acylating agent complex, affecting the site of electrophilic attack.1. Optimize reaction temperature: Lowering the temperature can often favor the kinetically preferred C2 product. 2. Screen different Lewis acids: Try milder Lewis acids such as SnCl₄ or ZnCl₂ which can sometimes offer better regioselectivity.
Steric Hindrance While less of a factor for the small acetyl group, bulky acylating agents can influence the site of attack.This is less likely to be an issue with acetic anhydride or acetyl chloride but is a consideration for more complex acylations.
Problem 3: Product Purification and Characterization
Potential Cause Underlying Science Troubleshooting Steps & Solutions
Difficulty in Separating Isomers The C2 and C3 isomers can have very similar polarities, making their separation by column chromatography challenging.1. Optimize chromatography conditions: Use a long column and a shallow solvent gradient (e.g., hexane/ethyl acetate). 2. Recrystallization: If a suitable solvent system can be found, recrystallization can be an effective method for purifying the desired isomer.
Ambiguous Spectroscopic Data In the absence of a reference spectrum, confirming the structure can be challenging.1. 2D NMR Spectroscopy: Perform COSY, HSQC, and HMBC experiments to definitively assign the proton and carbon signals and confirm the connectivity of the acetyl group to the C2 position. 2. High-Resolution Mass Spectrometry (HRMS): Obtain an accurate mass measurement to confirm the elemental composition of the product.[7]

IV. Detailed Experimental Protocol (Representative)

The following is a representative protocol for the Friedel-Crafts acylation of a substituted benzofuran, which can be adapted for the synthesis of 1-(7-Fluoro-1-benzofuran-2-yl)ethan-1-one.

Materials:

  • 7-Fluorobenzofuran

  • Acetic Anhydride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM)

  • Hydrochloric Acid (1 M)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Sodium Sulfate

  • Silica Gel for column chromatography

  • Hexane and Ethyl Acetate for elution

Procedure:

  • Reaction Setup: Under an inert atmosphere (nitrogen or argon), equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser.

  • Catalyst Suspension: To the flask, add anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane. Cool the suspension to 0 °C in an ice bath.

  • Addition of Acylating Agent: Add acetic anhydride (1.1 equivalents) to the dropping funnel and add it dropwise to the stirred suspension of aluminum chloride over 15-20 minutes, maintaining the temperature at 0 °C.

  • Addition of 7-Fluorobenzofuran: Dissolve 7-fluorobenzofuran (1.0 equivalent) in anhydrous dichloromethane and add it to the dropping funnel. Add this solution dropwise to the reaction mixture over 30 minutes at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of 1 M HCl.

    • Separate the organic layer and extract the aqueous layer with dichloromethane.

    • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 1-(7-Fluoro-1-benzofuran-2-yl)ethan-1-one.

Experimental_Workflow cluster_Reaction Reaction cluster_Workup Work-up cluster_Purification Purification Setup 1. Inert Atmosphere Setup Catalyst 2. AlCl₃ in DCM at 0°C Setup->Catalyst Acylation 3. Add Acetic Anhydride Catalyst->Acylation Substrate 4. Add 7-Fluorobenzofuran Acylation->Substrate Stirring 5. Stir at RT, Monitor by TLC Substrate->Stirring Quench 6. Quench with 1 M HCl Stirring->Quench Extraction 7. DCM Extraction Quench->Extraction Wash 8. Wash with NaHCO₃ and Brine Extraction->Wash Dry 9. Dry and Concentrate Wash->Dry Chromatography 10. Column Chromatography Dry->Chromatography Product Pure Product Chromatography->Product

Caption: Step-by-step experimental workflow for the synthesis of 1-(7-Fluoro-1-benzofuran-2-yl)ethan-1-one.

V. References

  • Friedel-Crafts Coupling of Electron-Deficient Benzoylacetones Tuned by Remote Electronic Effects. (2015). PubMed. [Link]

  • Understanding the regioselectivity and reactivity of Friedel–Crafts benzoylation using Parr functions. SciELO. [Link]

  • Synthesis of the New 1-(7-Methoxy-1-benzofuran-2-yl)-3-(4-methylphenyl)prop-2-en-1-one and Controlling of Spectroscopic, Optical and Conductivity Properties by Concentration. ResearchGate. [Link]

  • Detailed ¹H and ¹³C NMR Spectral Data Assignment for Two Dihydrobenzofuran Neolignans. SciELO. [Link]

  • New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. MDPI. [Link]

  • Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy. PubMed Central. [Link]

  • Synthesis of benzofurans via Friedel–Crafts acylation. ResearchGate. [Link]

  • 1H NMR and 13C NMR data for compounds 1 and 7. ResearchGate. [Link]

  • (PDF) Synthesis and Characterization of Benzofuran Derivatives having Pyrimidine Moiety as Antimicrobial Agents. ResearchGate. [Link]

  • Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. MDPI. [Link]

  • Synthesis of novel conjugated benzofuran-triazine derivatives: Antimicrobial and in-silico molecular docking studies. PubMed Central. [Link]

  • Synthesis and Biological Evaluation of Novel 2-Aroyl Benzofuran-Based Hydroxamic Acids as Antimicrotubule Agents. MDPI. [Link]

  • 2-Acetylbenzofuran | C10H8O2 | CID 15435. PubChem. [Link]

  • Synthesis, structural characterization, and quantum chemical study of the 7-acetyl-5-nitrobenzofurans as anticancer agents with. UJ Content - University of Johannesburg. [Link]

  • 18.2 Friedel Crafts Alkylation and Acylation | Organic Chemistry. YouTube. [Link]

  • Synthesis of a TNF inhibitor, flurbiprofen and an i-Pr analogue in enantioenriched forms by copper-catalyzed propargylic substitution with Grignard reagents. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Sterically-controlled intermolecular Friedel–Crafts acylation with twisted amides via selective N–C cleavage under mild conditions. Chemical Communications (RSC Publishing). [Link]

  • (E)-N'-(1-(Benzofuran-2-yl)ethylidene)-1-(4-Methoxyphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carbohydrazide. MDPI. [Link]

  • 1H NMR (500 MHz, CDCl3) δ. The Royal Society of Chemistry. [Link]

  • (E)-1-(1-(Benzofuran-2-yl)ethylidene)-2-(2,4,6-trichlorophenyl)hydrazine. MDPI. [Link]

  • Methyl 2-(2-acetyl-1-benzofuran-7-yl)acetate. PubChem. [Link]

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Optimization

Technical Support Center: Stability and Storage of 1-(7-Fluoro-1-benzofuran-2-yl)ethan-1-one

Welcome to the dedicated technical support guide for 1-(7-Fluoro-1-benzofuran-2-yl)ethan-1-one. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for 1-(7-Fluoro-1-benzofuran-2-yl)ethan-1-one. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable compound during storage and handling. Here, you will find in-depth troubleshooting advice and frequently asked questions to proactively address potential degradation issues.

Troubleshooting Guide: Identifying and Resolving Degradation

This section addresses specific issues you might encounter, providing a logical workflow from observation to resolution.

Question 1: I've observed a slight discoloration (e.g., yellowing) of my solid 1-(7-Fluoro-1-benzofuran-2-yl)ethan-1-one sample over time. What could be the cause, and how should I proceed?

Answer:

Discoloration of your solid sample is often the first visual indicator of potential degradation. The likely culprits are photo-oxidation or slow thermal degradation, leading to the formation of chromophoric impurities. The benzofuran ring system, while relatively stable, can be susceptible to oxidative cleavage over time.

Causality and Investigation Workflow:

  • Initial Assessment: A color change suggests the formation of new, conjugated systems. This is often due to oxidative processes. The presence of the electron-rich furan ring fused to the benzene ring makes it a potential site for oxidation.

  • Analytical Verification: To confirm degradation, you should perform a purity analysis. High-Performance Liquid Chromatography (HPLC) with UV detection is the recommended method for its precision and sensitivity in separating and quantifying impurities.

  • Corrective Actions:

    • If degradation is confirmed, the immediate action is to re-evaluate your storage conditions. Ensure the compound is stored in an airtight, amber glass vial to protect it from light and atmospheric oxygen.

    • For future use, consider storing the material under an inert atmosphere (e.g., argon or nitrogen) and at reduced temperatures.

Experimental Protocol: Purity Assessment by HPLC

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid for improved peak shape) is a good starting point.

  • Detection: UV detection at a wavelength corresponding to the absorbance maximum of the parent compound.

  • Analysis: Compare the chromatogram of the discolored sample to a reference standard or a freshly prepared sample. The appearance of new peaks or a decrease in the main peak area confirms degradation.

Question 2: My recent analytical results (HPLC, GC-MS) show a new, unexpected peak that wasn't present in the initial analysis of 1-(7-Fluoro-1-benzofuran-2-yl)ethan-1-one. How can I identify this impurity and prevent its formation?

Answer:

The appearance of a new peak strongly indicates that your compound is degrading. The identity of the impurity will depend on the degradation pathway, which is influenced by storage conditions. The most probable degradation routes are photo-degradation, oxidation, and hydrolysis.

Potential Degradation Pathways and Products:

  • Photo-degradation: Aromatic ketones can undergo Norrish-type reactions upon exposure to UV light, potentially leading to cleavage of the acetyl group or other rearrangements.

  • Oxidation: The benzofuran ring is susceptible to oxidative cleavage, which can break open the furan ring to form dicarbonyl compounds.[1] The presence of oxygen can lead to the formation of various oxidized derivatives.

  • Hydrolysis: Although less common for ethers under neutral conditions, prolonged exposure to moisture, especially at elevated temperatures or in the presence of acidic or basic contaminants, could potentially lead to the cleavage of the furan ether bond.

Identification and Prevention Workflow:

Caption: Workflow for identifying and preventing impurity formation.

Analytical Approach for Identification:

  • GC-MS: Gas chromatography-mass spectrometry is a powerful tool for identifying volatile and semi-volatile impurities.[2] The fragmentation patterns of the parent compound and the impurity can provide significant structural information.

  • HPLC-MS: For less volatile impurities, HPLC coupled with mass spectrometry can be used for separation and identification.[3]

Preventative Measures:

  • Light Protection: Always store the compound in amber vials or in the dark.

  • Inert Atmosphere: For long-term storage, purge the container with an inert gas like argon or nitrogen before sealing.

  • Temperature Control: Store at recommended low temperatures to minimize thermal degradation.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for 1-(7-Fluoro-1-benzofuran-2-yl)ethan-1-one to ensure its long-term stability?

A: To maximize the shelf-life of 1-(7-Fluoro-1-benzofuran-2-yl)ethan-1-one, the following storage conditions are recommended:

ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated)Reduces the rate of potential thermal degradation and slows down oxidative processes. For highly sensitive fluorinated intermediates, storage at -20°C might be considered for extended periods.[4]
Atmosphere Inert Gas (Argon or Nitrogen)Minimizes exposure to atmospheric oxygen, thereby preventing oxidative degradation of the benzofuran ring.
Light Amber Glass Vial / DarknessProtects the compound from UV radiation, which can induce photochemical reactions in the aromatic ketone moiety.[5]
Moisture Tightly Sealed ContainerPrevents hydrolysis of the ether linkage within the benzofuran ring, although this is a slower process under neutral conditions.

Q2: How does the fluorine substituent affect the stability of the molecule?

A: The fluorine atom at the 7-position has a significant impact on the electronic properties and, consequently, the stability of the molecule. The high electronegativity of fluorine makes it a strong electron-withdrawing group. This generally enhances the thermal and oxidative stability of the aromatic ring.[6] The C-F bond is very strong, making it resistant to metabolic transformations. However, this electron-withdrawing nature can also influence the molecule's susceptibility to nucleophilic attack and may alter its photochemical properties.

Q3: Are there any common solvents or excipients that are incompatible with 1-(7-Fluoro-1-benzofuran-2-yl)ethan-1-one?

A: While specific incompatibility studies for this compound may not be widely available, general chemical principles suggest avoiding the following:

  • Strong Acids: Strong acids can catalyze the cleavage of the ether bond in the benzofuran ring.[7]

  • Strong Oxidizing Agents: Reagents like peroxides, permanganates, or chromates can lead to the oxidative degradation of the benzofuran ring.[1]

  • Reactive Excipients: Certain excipients contain reactive impurities like aldehydes, peroxides, or metal ions that can initiate degradation pathways.[8] It is always advisable to conduct compatibility studies with your specific formulation excipients.

Q4: What is a recommended protocol for a simple stability check of my sample?

A: A straightforward approach to monitor the stability of your sample over time involves periodic analytical testing.

Stability Monitoring Workflow:

Caption: A simple workflow for monitoring compound stability over time.

Analytical Method:

A simple isocratic or gradient HPLC-UV method is typically sufficient for routine stability checks. The key is consistency in the method used over time to allow for direct comparison of chromatograms.

Q5: If I suspect degradation, what are the likely structures of the degradation products?

A: Based on the structure of 1-(7-Fluoro-1-benzofuran-2-yl)ethan-1-one, the following are plausible degradation products:

Degradation PathwayPotential Products
Oxidative Ring Opening 1-(2-Formyl-3-fluorophenoxy)propane-1,2-dione
Photochemical Cleavage 7-Fluoro-1-benzofuran-2-carboxylic acid or 7-Fluorobenzofuran
Hydrolysis (Acid-catalyzed) 2-Acetyl-7-fluorophenol

These are theoretical products based on known reactivity. Definitive identification would require spectroscopic analysis (e.g., MS, NMR) of the isolated impurities.

References

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  • ACS Omega. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. National Institutes of Health. Available from: [Link]

  • Crystal Growth & Design. (2015). Influence of Fluorine Substitution on the Unusual Solid-State [2 + 2] Photo-Cycloaddition Reaction between an Olefin and an Aromatic Ring. ResearchGate. Available from: [Link]

  • Journal of Pharmaceutical Sciences. (2012). Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility. National Institutes of Health. Available from: [Link]

  • Rapid Communications in Mass Spectrometry. (2018). GC/MS analysis of the crude reaction mixtures from Friedel–Crafts acylation: Unambiguous identification and differentiation of 3‐aroylbenzofurans from their 4‐ and 6‐regioisomers. ResearchGate. Available from: [Link]

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  • TA Instruments. (n.d.). An Alternative Method of Drug-Excipient Characterization. TA Instruments. Available from: [Link]

  • Veeprho. (2024). High-Performance Liquid Chromatography (HPLC) for Impurity Analysis. Veeprho. Available from: [Link]

  • International Journal of Environmental Research and Public Health. (2022). The Degradation of Polycyclic Aromatic Hydrocarbons by Biological Electrochemical System: A Mini-Review. MDPI. Available from: [Link]

  • Millennial Pharmtech. (2023). How to store fluorinated pharmaceutical intermediates properly?. Blog. Available from: [Link]

  • ResearchGate. (2000). Oxidative cleavage of furan derivatives. ResearchGate. Available from: [Link]

  • chemeurope.com. (2024). Fluorinated plastics with an expiry date - The fluorine can be recovered from the degraded material to be reincorporated into all kinds of chemicals. chemeurope.com. Available from: [Link]

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Troubleshooting

Technical Support Center: Enhancing Cell Permeability of 1-(7-Fluoro-1-benzofuran-2-yl)ethan-1-one

Welcome to the technical support center for 1-(7-Fluoro-1-benzofuran-2-yl)ethan-1-one. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance and troubleshoot...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-(7-Fluoro-1-benzofuran-2-yl)ethan-1-one. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance and troubleshooting for enhancing the cell permeability of this promising benzofuran derivative. Benzofuran scaffolds are known for a wide range of therapeutic properties, including anticancer and anti-inflammatory effects[1]. However, realizing their full therapeutic potential often hinges on overcoming the challenge of poor cell permeability. This guide offers in-depth, practical solutions and the scientific rationale behind them.

Frequently Asked Questions (FAQs)

Q1: What are the predicted physicochemical properties of 1-(7-Fluoro-1-benzofuran-2-yl)ethan-1-one and how might they influence its cell permeability?

To provide a more concrete prediction, we can analyze its structure against Lipinski's Rule of Five, a guideline used to predict the oral bioavailability of a drug candidate[3][4][5].

Lipinski's Rule of Five Parameter Predicted Value for 1-(7-Fluoro-1-benzofuran-2-yl)ethan-1-one Rule of Five Guideline Violation?
Molecular Weight~192.17 g/mol < 500 g/mol No
LogP (octanol-water partition coefficient)Estimated to be moderately lipophilic< 5Likely No
Hydrogen Bond Donors0< 5No
Hydrogen Bond Acceptors2 (Oxygen in the furan ring and the ketone)< 10No

Based on this preliminary analysis, the compound does not violate Lipinski's Rule of Five, suggesting it has a reasonable starting point for druglikeness. However, these are only predictions, and experimental validation is crucial.

Q2: What initial assays should I perform to determine the baseline cell permeability of my compound?

A2: A two-tiered approach is recommended for initial permeability screening:

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that models passive diffusion[6][7]. It's a cost-effective first step to understand the compound's ability to cross a lipid membrane without the complexities of active transport.

  • Caco-2 Permeability Assay: This assay uses a monolayer of human colon adenocarcinoma cells that differentiate to form tight junctions, mimicking the intestinal barrier[8][9][10][11]. It provides a more comprehensive picture by accounting for both passive diffusion and active transport mechanisms, including potential efflux by transporters like P-glycoprotein (P-gp)[10].

A bidirectional Caco-2 assay is particularly valuable as it can identify if your compound is a substrate for efflux pumps[9].

Troubleshooting Guides

Scenario 1: Low Permeability Observed in the PAMPA Assay

Q: My compound shows low permeability in the PAMPA assay. What does this indicate and what are my next steps?

A: Low permeability in PAMPA strongly suggests that the compound's intrinsic physicochemical properties are hindering its ability to passively diffuse across a lipid membrane.

Troubleshooting Workflow:

Caption: Troubleshooting low passive permeability.

Detailed Explanation:

  • Assess Lipophilicity: The octanol-water partition coefficient (LogP) is a key determinant of passive diffusion. A LogP that is too low (hydrophilic) or too high (excessively lipophilic, leading to poor aqueous solubility and membrane trapping) can limit permeability.

  • Prodrug Strategy: A prodrug is a biologically inactive derivative of a parent drug molecule that undergoes an enzymatic or chemical transformation in vivo to release the active drug[12][13][14]. For 1-(7-Fluoro-1-benzofuran-2-yl)ethan-1-one, the ketone group is a prime target for modification. Converting it to a more lipophilic, non-polar moiety like a ketal or an oxime can enhance membrane crossing. These prodrugs can then be designed to hydrolyze back to the active ketone within the cell.

  • Structural Modification (SAR): If the core structure's lipophilicity is suboptimal, systematic medicinal chemistry efforts are needed. This involves synthesizing analogs with different substituents on the benzofuran ring to modulate LogP and observing the impact on permeability.

Scenario 2: Good PAMPA Permeability but Low Caco-2 Permeability

Q: My compound has good permeability in the PAMPA assay, but the permeability in the apical-to-basolateral direction of the Caco-2 assay is low. What could be the issue?

A: This discrepancy often points towards the involvement of active transport mechanisms, specifically cellular efflux, where the compound is actively pumped out of the cell.

Troubleshooting Workflow:

Caption: Investigating active cellular efflux.

Detailed Explanation:

  • Calculate the Efflux Ratio: In a bidirectional Caco-2 assay, the apparent permeability coefficients (Papp) are determined in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 is a strong indicator of active efflux[9].

  • Use of Efflux Pump Inhibitors: To confirm if your compound is a substrate of a specific efflux pump like P-glycoprotein (P-gp), the Caco-2 assay can be repeated in the presence of a known inhibitor of that pump. If the A-B permeability increases in the presence of the inhibitor, it confirms that your compound is a substrate for that transporter.

  • Mitigation Strategies: If efflux is confirmed, strategies include:

    • Co-formulation: Administering the compound with a P-gp inhibitor.

    • Structural Modification: Altering the molecule's structure to reduce its affinity for the efflux transporter.

Scenario 3: Consistently Low Permeability in All Assays

Q: My compound exhibits low permeability in both PAMPA and Caco-2 assays. What are my options?

A: When a compound has both poor passive diffusion and is not a substrate for active uptake, more comprehensive strategies are needed to enhance its permeability.

Permeability Enhancement Strategies:

Strategy Mechanism of Action Applicability to 1-(7-Fluoro-1-benzofuran-2-yl)ethan-1-one
Nanoformulation Encapsulating the drug in nanoparticles (e.g., liposomes, solid lipid nanoparticles) to facilitate uptake.[15][16][17][18]The hydrophobic nature of the benzofuran core makes it a good candidate for encapsulation in lipid-based nanocarriers.
Use of Permeation Enhancers Co-administering the drug with excipients that reversibly open tight junctions or disrupt the cell membrane to increase permeability.[19][20][21][22]This is a formulation-based approach that can be explored. However, potential toxicity of enhancers needs to be carefully evaluated.
Prodrug Approach As discussed in Scenario 1, this can be a powerful tool to transiently modify the compound's properties for better absorption.[23]Highly relevant for masking the ketone group.

Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To assess the passive permeability of 1-(7-Fluoro-1-benzofuran-2-yl)ethan-1-one.

Materials:

  • 96-well filter plates (e.g., Millipore MultiScreen-IP, 0.45 µm PVDF)

  • 96-well acceptor plates

  • Lecithin in dodecane solution (e.g., 1% w/v)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Plate shaker

  • UV-Vis plate reader or LC-MS/MS system

Procedure:

  • Prepare the Artificial Membrane: Gently add 5 µL of the lecithin/dodecane solution to each well of the filter plate, ensuring the membrane is fully coated. Allow the solvent to evaporate for approximately 20 minutes.

  • Prepare the Acceptor Plate: Fill each well of the acceptor plate with 300 µL of PBS (pH 7.4) containing a low percentage of DMSO (e.g., 1-5%) to match the donor plate conditions.

  • Prepare the Donor Plate: Dilute the test compound stock solution in PBS (pH 7.4) to the desired final concentration (e.g., 100 µM). Add 150 µL of this solution to each well of the coated filter plate.

  • Assemble the "Sandwich": Carefully place the filter (donor) plate onto the acceptor plate.

  • Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.

  • Sample Analysis: After incubation, separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).

  • Calculate Permeability (Papp): The apparent permeability coefficient is calculated using the following equation:

    Papp = (-VD * VA / ((VD + VA) * A * t)) * ln(1 - ([C]A / [C]eq))

    Where VD is the volume of the donor well, VA is the volume of the acceptor well, A is the area of the membrane, t is the incubation time, [C]A is the concentration in the acceptor well, and [C]eq is the equilibrium concentration.

Protocol 2: Caco-2 Cell Permeability Assay

Objective: To evaluate the bidirectional permeability and potential for active efflux of 1-(7-Fluoro-1-benzofuran-2-yl)ethan-1-one.

Materials:

  • Caco-2 cells

  • Transwell inserts (e.g., 24-well format)

  • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)

  • Hanks' Balanced Salt Solution (HBSS) or similar transport buffer

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Transepithelial Electrical Resistance (TEER) meter

  • LC-MS/MS system

Procedure:

  • Cell Seeding and Differentiation: Seed Caco-2 cells onto the Transwell inserts at an appropriate density. Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Check: Measure the TEER of the cell monolayer. TEER values should be above a predetermined threshold (e.g., >250 Ω·cm²) to ensure monolayer integrity[24].

  • Prepare Dosing Solutions: Dilute the test compound in pre-warmed transport buffer to the final concentration (e.g., 10 µM).

  • Permeability Measurement (A-B):

    • Wash the monolayers with pre-warmed transport buffer.

    • Add the dosing solution to the apical (A) side and fresh transport buffer to the basolateral (B) side.

    • Incubate at 37°C with gentle shaking for a set time (e.g., 2 hours).

    • At the end of the incubation, take samples from both the A and B sides for analysis.

  • Permeability Measurement (B-A):

    • Follow the same procedure as above, but add the dosing solution to the basolateral (B) side and fresh buffer to the apical (A) side.

  • Sample Analysis: Quantify the concentration of the compound in all samples using LC-MS/MS.

  • Calculate Papp and Efflux Ratio: Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions. The efflux ratio is then calculated as Papp(B-A) / Papp(A-B).

References

  • New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. MDPI. Available from: [Link]

  • 1-(7-Ethoxy-1-benzofuran-2-yl)ethan-1-one | C12H12O3 | CID 3868801. PubChem. Available from: [Link]

  • Application of Permeation Enhancers in Oral Delivery of Macromolecules: An Update. PMC. Available from: [Link]

  • Design, synthesis and computational study of new benzofuran hybrids as dual PI3K/VEGFR2 inhibitors targeting cancer. NIH. Available from: [Link]

  • DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform. Available from: [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA). Evotec. Available from: [Link]

  • Prodrug Approach as a Strategy to Enhance Drug Permeability. PMC - PubMed Central. Available from: [Link]

  • Nanoparticles Methods for Hydrophobic Drugs — A Novel Approach. IntechOpen. Available from: [Link]

  • BDDCS, the Rule of 5 and Drugability. PMC - PubMed Central. Available from: [Link]

  • Permeability Enhancement Techniques for Poorly Permeable Drugs: A Review. Journal of Applied Pharmaceutical Science. Available from: [Link]

  • Prodrugs: Effective Solutions for Solubility, Permeability and Targeting Challenges. Sites@Rutgers. Available from: [Link]

  • Caco-2 Permeability Assay. Evotec. Available from: [Link]

  • Bioavailability Enhancement Service & Permeability Solutions. Vici Health Sciences. Available from: [Link]

  • Drug–Membrane Permeability across Chemical Space. PMC - PubMed Central. Available from: [Link]

  • Impact of benzofurans 9 h and 11d towards the cell cycle phases of... ResearchGate. Available from: [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA). Creative Biolabs. Available from: [Link]

  • Lipinski's rule of five. Wikipedia. Available from: [Link]

  • Nanoformulations in Pharmaceutical and Biomedical Applications: Green Perspectives. PMC - PubMed Central. Available from: [Link]

  • The impact of permeability enhancers on assessment for monolayer of colon adenocarcinoma cell line (caco-2) used in in vitro per. SciSpace. Available from: [Link]

  • pampa-permeability-assay.pdf. Technology Networks. Available from: [Link]

  • Caco2 assay protocol. Unknown Source.
  • lipinski rule of five - Lecture Notes. Unknown Source.
  • (1Z)-1-(1-Benzofuran-2-yl)ethanone oxime. PMC - NIH. Available from: [Link]

  • 1-(1-benzofuran-2-yl)ethan-1-ol | CAS 99058-80-7. American Elements. Available from: [Link]

  • Improvement in Dibenzofuran-Based Hole Transport Materials for Flexible Perovskite Solar Cells. MDPI. Available from: [Link]

  • Nanoparticle Formulation for Hydrophilic & Hydrophobic Drugs. ResearchGate. Available from: [Link]

  • Method for Determination of Drug Permeability. Labinsights. Available from: [Link]

  • Prodrug Approach as a Strategy to Enhance Drug Permeability. ResearchGate. Available from: [Link]

  • Mastering Lipinski Rules for Effective Drug Development. bioaccess. Available from: [Link]

  • Preparing amorphous hydrophobic drug nanoparticles by nanoporous membrane extrusion. Stanford University. Available from: [Link]

  • Calculation of the permeability coefficients of small molecules through lipid bilayers by free-energy reaction network analysis following the explicit treatment of the internal conformation of the solute. RSC Publishing. Available from: [Link]

  • (E)-N'-(1-(Benzofuran-2-yl)ethylidene)-1-(4-Methoxyphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carbohydrazide. MDPI. Available from: [Link]

  • Modulation of benzofuran structure as a fluorescent probe to optimize linear and nonlinear optical properties and biological activities. NIH. Available from: [Link]

  • Special Issue : Strategies to Enhance Drug Permeability across Biological Barriers. MDPI. Available from: [Link]

  • Improving Membrane Permeation in the Beyond Rule-of-Five Space by Using Prodrugs to Mask Hydrogen Bond Donors. ACS Publications. Available from: [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA) in Drug Development. YouTube. Available from: [Link]

  • Caco-2 cell permeability assays to measure drug absorption. ResearchGate. Available from: [Link]

  • (1R)-1-(1-benzofuran-2-yl)ethan-1-ol | C10H10O2 | CID. PubChem. Available from: [Link]

  • Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. MDPI. Available from: [Link]

  • Understanding and Improving the Membrane Permeability of VH032-Based PROTACs | ACS Medicinal Chemistry Letters. ACS Publications. Available from: [Link]

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Optimization

Technical Support Center: Efficacy Enhancement of 1-(7-Fluoro-1-benzofuran-2-yl)ethan-1-one

Introduction: The Benzofuran Scaffold in Drug Discovery Welcome to the technical support guide for the modification of the 1-(7-Fluoro-1-benzofuran-2-yl)ethan-1-one scaffold. Benzofuran is a privileged heterocyclic scaff...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Benzofuran Scaffold in Drug Discovery

Welcome to the technical support guide for the modification of the 1-(7-Fluoro-1-benzofuran-2-yl)ethan-1-one scaffold. Benzofuran is a privileged heterocyclic scaffold found in numerous natural products and synthetic compounds, exhibiting a wide range of potent biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2][3][4] Its structural rigidity and ability to participate in various molecular interactions make it an excellent starting point for drug discovery campaigns.

The subject of this guide, 1-(7-Fluoro-1-benzofuran-2-yl)ethan-1-one, serves as a versatile starting material or fragment. The fluorine atom at the 7-position can enhance metabolic stability and binding affinity, while the acetyl group at the 2-position provides a reactive handle for diverse chemical transformations.[5] This guide is designed for researchers, medicinal chemists, and drug development professionals to troubleshoot common experimental challenges and strategically design next-generation analogs with improved efficacy.

Our approach is rooted in the principles of structure-activity relationship (SAR) studies, which systematically link molecular modifications to changes in biological activity, guiding the rational design of more effective therapeutics.

Section 1: Initial Scaffold Characterization & Handling (FAQ)

Q1: What are the key physicochemical properties of the starting material, 1-(7-Fluoro-1-benzofuran-2-yl)ethan-1-one, that I should be aware of?

A1: The starting material is a solid, moderately polar compound. Its solubility is typically good in common organic solvents like dichloromethane (DCM), ethyl acetate (EtOAc), and acetone. However, aqueous solubility is limited. The fluorine atom increases lipophilicity (logP), which can influence cell permeability but may also contribute to poor aqueous solubility. The acetyl group's ketone is a potential hydrogen bond acceptor. Before starting any reaction, it is crucial to confirm the purity of your starting material using techniques like NMR and LC-MS to avoid downstream complications.

Q2: Are there any specific safety or handling precautions for this compound?

A2: Standard laboratory safety protocols should be followed. While specific toxicity data for this exact compound may be limited, heterocyclic ketones should be handled with care. Use a fume hood, wear appropriate personal protective equipment (PPE), including gloves and safety glasses, and avoid inhalation of dust or vapors.

Section 2: Strategic Modification & Synthetic Troubleshooting

The efficacy of a lead compound can be enhanced by modifying its structure to improve potency, selectivity, solubility, and metabolic stability.[6][7] Below are common questions related to modifying the three primary sites of the 1-(7-Fluoro-1-benzofuran-2-yl)ethan-1-one scaffold.

Modification of the C2-Acetyl Group

The acetyl group is a critical handle for exploring interactions within a target's binding pocket.[8][9] Modifications here can introduce new hydrogen bond donors/acceptors, change steric bulk, or attach larger functional groups.

Q3: I want to convert the C2-ketone into an amine to introduce a basic center and potential hydrogen bond donor. What is the most reliable method?

A3: Reductive amination is the premier choice for this transformation.[10] It's a robust, one-pot reaction that converts ketones into primary, secondary, or tertiary amines.

  • Causality: The reaction first involves the formation of an imine or enamine intermediate by reacting the ketone with an amine (e.g., ammonium acetate for a primary amine) under mildly acidic conditions. A selective reducing agent, which does not readily reduce the starting ketone, then reduces the C=N double bond to the amine.

  • Troubleshooting:

    • Low Yield: If yields are low, ensure your reagents are anhydrous, as water can hydrolyze the imine intermediate. The pH is also critical; it must be acidic enough to catalyze imine formation but not so acidic as to protonate the starting amine, rendering it non-nucleophilic.

    • Byproduct Formation: The most common byproduct is the alcohol from the direct reduction of the ketone. To prevent this, use a pH-sensitive reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), which are more reactive towards the protonated imine than the neutral ketone.[11][12]

Workflow Diagram: Reductive Amination Strategy

G Start 1-(7-Fluoro-1-benzofuran-2-yl)ethan-1-one Amine Add Amine Source (e.g., NH4OAc, R-NH2) Start->Amine Acid Add Mild Acid Catalyst (e.g., Acetic Acid) Amine->Acid Imine In-situ Imine/ Enamine Formation Acid->Imine Reducer Add Selective Reducing Agent (e.g., NaBH(OAc)3) Imine->Reducer Workup Aqueous Workup & Purification Reducer->Workup Product Target C2-Amino Analog Workup->Product

Caption: A typical workflow for modifying the C2-acetyl group via reductive amination.

Modification of the C7-Position (Benzene Ring)

The C7-fluoro substituent provides a starting point, but exploring other groups at this position or adjacent positions (C4, C5, C6) can modulate electronic properties and explore different regions of the target protein.

Q4: My goal is to replace the C7-fluorine with a small aromatic group to probe a potential hydrophobic pocket. The Suzuki-Miyaura coupling seems appropriate, but my yields are poor.

A4: The Suzuki-Miyaura cross-coupling is an excellent choice for forming C-C bonds.[13] However, aryl fluorides can be challenging substrates due to the strong C-F bond. To improve yields, you must first convert the C7-fluoro position to a more reactive handle like bromine, iodine, or a boronic ester. A more direct approach, if starting from a non-fluorinated precursor, is to introduce a bromine at the desired position and then perform the Suzuki coupling.

  • Causality: The catalytic cycle of the Suzuki reaction requires an oxidative addition step where the palladium catalyst inserts into the carbon-halogen bond. The strength of this bond follows the trend C-I < C-Br < C-Cl < C-F. The C-F bond is often too strong for standard Pd(0) catalysts to break efficiently.

  • Troubleshooting & Protocol:

    • Bromination: If you have the 7-hydroxybenzofuran precursor, you can convert it to a triflate, which is an excellent coupling partner. Alternatively, electrophilic bromination of an activated benzofuran ring can install a bromine at a specific position.

    • Catalyst & Ligand Choice: For coupling with an aryl bromide, a standard catalyst like Pd(PPh₃)₄ may work.[14] If you must use a less reactive partner, specialized ligands (e.g., SPhos, XPhos) and catalysts (e.g., Pd₂(dba)₃) are required to facilitate the difficult oxidative addition step.

    • Base and Solvent: The choice of base (e.g., K₂CO₃, Cs₂CO₃) and solvent system (e.g., Dioxane/Water, DMF) is critical and must be optimized.[14][15] The base activates the boronic acid for transmetalation.

Detailed Protocol: Suzuki-Miyaura Coupling of a 7-Bromo-benzofuran Analog

  • Degassing: To a flame-dried Schlenk flask, add 7-bromo-1-benzofuran analog (1.0 eq), the desired arylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and K₂CO₃ (2.5 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 ratio) via syringe.

  • Reaction: Heat the mixture to 90-100 °C and monitor by TLC or LC-MS. Reactions are typically complete within 6-12 hours.

  • Workup: After cooling, dilute the reaction with ethyl acetate, wash with water and brine, dry over Na₂SO₄, and concentrate.

  • Purification & Validation: Purify the crude product by column chromatography on silica gel. Confirm the structure and purity of the final product by ¹H NMR, ¹³C NMR, and HRMS. This validation is a critical part of a self-validating protocol.

Modification of the C3-Position (Furan Ring)

The C3 position is often nucleophilic and can be a site for electrophilic substitution, though reactions can sometimes be complex.

Q5: I am attempting a Vilsmeier-Haack reaction to install a formyl group at C3, but I am getting a complex mixture of products. Why is this happening?

A5: The Vilsmeier-Haack reaction (using POCl₃/DMF) is a classic method for formylation, but its regioselectivity on benzofurans can be sensitive to substituents already on the ring. The C2-acetyl group is electron-withdrawing, which deactivates the furan ring towards electrophilic attack. This can lead to competitive formylation on the more electron-rich benzene ring, especially if it has activating groups.

  • Causality: The reaction proceeds via an electrophilic attack by the Vilsmeier reagent (a chloroiminium cation). The C2-acetyl group pulls electron density away from the furan ring, making the C3 position less reactive than in an unsubstituted benzofuran.

  • Troubleshooting:

    • Alternative Strategy: A more reliable method is to use a metalation-based approach. You can selectively deprotonate the C3 position using a strong base like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) at low temperature (-78 °C), followed by quenching the resulting anion with an electrophile like DMF to install the formyl group.

    • Reaction Conditions: If you must use the Vilsmeier-Haack reaction, try using milder conditions (lower temperature, shorter reaction time) to improve selectivity.

    • Protecting Groups: Consider temporarily reducing the C2-ketone to an alcohol and protecting it (e.g., as a silyl ether). The protected alcohol is less deactivating, which may improve the selectivity of the C3-formylation.

Section 3: Biological Assay & Data Interpretation (FAQ)

Q6: My new analog (Analog B) is 10-fold more potent than the starting fragment in my in-vitro kinase assay, but it has poor solubility in the aqueous assay buffer. How can I resolve this?

A6: This is a common challenge in lead optimization. Poor solubility can lead to inaccurate potency measurements and is a major hurdle for downstream development.

  • Causality: Increased potency is often achieved by adding lipophilic groups that enhance binding in hydrophobic pockets. However, this simultaneously increases the overall lipophilicity (logP) of the molecule, reducing its aqueous solubility.

  • Solutions:

    • Formulation: For in-vitro assays, you can often use a co-solvent like DMSO. However, the final DMSO concentration should be kept low (typically <1%) to avoid artifacts.

    • Structural Modification: The best long-term solution is to modify the analog to include a "solubility handle." Introduce a polar, ionizable group, such as a basic amine (e.g., a piperidine or morpholine) or a carboxylic acid, at a position that does not interfere with target binding. This allows for salt formation, which dramatically improves aqueous solubility.

    • Prodrugs: For in-vivo applications, a prodrug strategy could be employed where a soluble group is attached to the molecule and is cleaved off by enzymes in the body to release the active drug.

Decision Tree: Addressing Poor Solubility

G Start Analog shows poor aqueous solubility IsForInVitro Is this for an in-vitro assay only? Start->IsForInVitro YesInVitro Yes IsForInVitro->YesInVitro Yes NoInVitro No (in-vivo goal) IsForInVitro->NoInVitro No OptimizeDMSO Optimize DMSO concentration (keep < 1%) YesInVitro->OptimizeDMSO SAR_Analysis Analyze SAR data. Identify a vector for modification away from the binding site. NoInVitro->SAR_Analysis OptimizeDMSO->SAR_Analysis If still problematic AddGroup Synthesize new analog with a polar/ionizable group (e.g., morpholine, -COOH) SAR_Analysis->AddGroup TestNewAnalog Test new analog for solubility and potency AddGroup->TestNewAnalog

Caption: A decision-making workflow for troubleshooting poor compound solubility.

Q7: I've synthesized a small library of analogs. What is the best way to present the Structure-Activity Relationship (SAR) data?

A7: A well-structured table is the most effective way to visualize SAR. It allows for easy comparison of how changes in specific parts of the molecule (R-groups) affect biological activity (e.g., IC₅₀) and other key properties like solubility or cell permeability.

Table 1: Hypothetical SAR Data for C2-Modified Analogs

Compound IDR-Group at C2-PositionKinase X IC₅₀ (nM)Aqueous Solubility (µg/mL)
Scaffold-01 -C(O)CH₃ (Ketone)15,20015
Analog-A -CH(OH)CH₃ (Alcohol)8,50025
Analog-B -CH(NH₂)CH₃ (Amine)1,3505
Analog-C -CH(NH-Morpholine)CH₃1,420>100
  • Interpretation: The data in this hypothetical table shows that converting the ketone (Scaffold-01) to an amine (Analog-B) dramatically improved potency, likely by forming a key hydrogen bond in the kinase hinge region. However, this came at the cost of solubility. Further modification to a morpholino-ethyl amine (Analog-C) retained the high potency while significantly improving solubility, making it a superior lead candidate for further studies.

References

  • Farhat, J., Alzyoud, L., et al. (2022). Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196. Available from: [Link]

  • Asif, M. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances. Available from: [Link]

  • Asif, M. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing. Available from: [Link]

  • Bieliaieva, K., et al. (n.d.). Heterocycles in Medicinal Chemistry. PubMed Central - NIH. Available from: [Link]

  • Farhat, J., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PubMed Central. Available from: [Link]

  • Snell, R. H., et al. (n.d.). The Synthesis of Indoline and Benzofuran Scaffolds Using a Suzuki–Miyaura Coupling/Oxidative Cyclization Strategy. ACS Publications. Available from: [Link]

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (2024). ACS Omega. Available from: [Link]

  • Napiórkowska, M., et al. (n.d.). Synthesis of selected 1-(3-methyl-1-benzofuran-2-yl)ethanone derivatives 1–9. ResearchGate. Available from: [Link]

  • Shvets, N., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews. Available from: [Link]

  • Advances in Synthetic Strategies and Medicinal Importance of Benzofurans: A Review. (n.d.). ResearchGate. Available from: [Link]

  • ChemInform Abstract: The Synthesis of Indoline and Benzofuran Scaffolds Using a Suzuki-Miyaura Coupling/Oxidative Cyclization Strategy. (n.d.). ResearchGate. Available from: [Link]

  • Napiórkowska, M., et al. (2023). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. MDPI. Available from: [Link]

  • Bioactive Benzofuran derivatives: A review. (n.d.). PubMed. Available from: [Link]

  • Recent Advances: Heterocycles in Drugs and Drug Discovery. (2024). MDPI. Available from: [Link]

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (n.d.). NIH. Available from: [Link]

  • Reductive Amination, and How It Works. (2017). Master Organic Chemistry. Available from: [Link]

  • Synthesis of functionalized benzofuran esters through Suzuki-Miyaura cross-coupling reactions, their DFT and pharmacological studies. (n.d.). ScienceDirect. Available from: [Link]

  • Role of Heterocyclic Compounds in Drug Development: An Overview. (2024). Research and Reviews. Available from: [Link]

  • Farhat, J., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Semantic Scholar. Available from: [Link]

  • SYNTHESIS AND BIOLOGICAL ACTIVITIES OF BENZOFURAN DERIVATIVES IN THE NEW MILLENNIUM. (2025). ResearchGate. Available from: [Link]

  • Structurally divergent enantioselective synthesis of benzofuran fused azocine derivatives and spiro-cyclopentanone benzofurans enabled by sequential catalysis. (n.d.). NIH. Available from: [Link]

  • Study of Benzofuran Derivatives and their Biological Significance. (2023). IJSDR. Available from: [Link]

  • The Role of Heterocycles in Modern Pharmaceutical Chemistry: Synthesis, Biological Activity, and Drug Design. (2024). ResearchGate. Available from: [Link]

  • ORGANIC AND BIOCHEMISTRY Synthesis of Bioactive Benzofuran Derivatives via Suzuki –Miyaura Cross-Coupling Reaction. (2025). ResearchGate. Available from: [Link]

  • Amine synthesis by reductive amination. (n.d.). Organic Chemistry Portal. Available from: [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Biological Activity of Fluorinated vs. Non-Fluorinated Benzofurans

Introduction: The Benzofuran Scaffold and the Fluorine Advantage The benzofuran core, a heterocyclic compound composed of fused benzene and furan rings, is recognized as a "privileged scaffold" in medicinal chemistry.[1]...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Benzofuran Scaffold and the Fluorine Advantage

The benzofuran core, a heterocyclic compound composed of fused benzene and furan rings, is recognized as a "privileged scaffold" in medicinal chemistry.[1] Derivatives of this structure are ubiquitous in nature and synthetic chemistry, demonstrating a vast spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3][4] The versatility of the benzofuran ring system allows for substitutions at various positions, enabling the fine-tuning of its pharmacological profile.[5]

In the pursuit of enhanced therapeutic efficacy, the strategic incorporation of fluorine atoms into drug candidates has become a cornerstone of modern drug design.[6] Often referred to as a "magic bullet," fluorine imparts unique physicochemical properties that can dramatically improve a molecule's metabolic stability, binding affinity, and overall pharmacokinetic profile.[7][8] This guide provides a comparative analysis of fluorinated and non-fluorinated benzofuran derivatives, supported by experimental data, to elucidate the profound impact of fluorination on biological activity. We will explore the causality behind these differences and provide standardized protocols for researchers to validate these findings in their own work.

The Scientific Rationale: Why Fluorinate a Benzofuran?

The decision to introduce fluorine is a calculated strategy rooted in its fundamental atomic properties. Its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond are key to its influence.

  • Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it resistant to enzymatic cleavage by metabolic enzymes like Cytochrome P450s. By replacing a hydrogen atom at a metabolically vulnerable site with fluorine, chemists can block oxidative breakdown, thereby increasing the compound's half-life and bioavailability.[8][9]

  • Binding Affinity and Lipophilicity: Fluorination increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and access target sites.[7] Furthermore, fluorine can participate in favorable intermolecular interactions within a protein's active site, including dipole-dipole interactions and "halogen bonds"—an attractive force between an electrophilic halogen and a nucleophilic site that can significantly improve binding affinity.[1][10]

  • Modulation of pKa: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby acidic or basic functional groups. This modulation can alter a compound's ionization state at physiological pH, directly impacting its solubility, permeability, and ability to interact with its biological target.[7]

The logical flow from the strategic placement of fluorine to the enhancement of biological activity is a central theme in modern medicinal chemistry.

G cluster_0 Strategic Fluorination cluster_1 Physicochemical Modulation cluster_2 Pharmacological Outcome Fluorine_Atom Introduction of Fluorine Atom(s) Metabolic_Stability Increased Metabolic Stability (C-F Bond Strength) Fluorine_Atom->Metabolic_Stability Binding_Affinity Enhanced Binding Affinity (Lipophilicity, Halogen Bonds) Fluorine_Atom->Binding_Affinity pKa_Modulation Altered Acidity/Basicity (pKa Shift) Fluorine_Atom->pKa_Modulation Biological_Activity Improved Biological Activity & Pharmacokinetics Metabolic_Stability->Biological_Activity Binding_Affinity->Biological_Activity pKa_Modulation->Biological_Activity

Caption: Causality of Fluorination in Drug Design.

Comparative Analysis of Biological Activities

The theoretical benefits of fluorination are consistently validated by experimental data across various therapeutic areas. Benzofuran derivatives are no exception.

Anticancer Activity

The anticancer properties of benzofurans are significantly amplified by halogenation.[1] Fluorine, in particular, has been shown to enhance potency by promoting stronger interactions with enzymatic targets crucial for cancer progression.

A compelling case study involves amiloride-benzofuran derivatives designed as inhibitors of the urokinase-type plasminogen activator (uPA), an enzyme implicated in cancer invasion and metastasis.[1]

  • The addition of a non-fluorinated 2-benzofuranyl group to the base molecule resulted in a potent compound with a Ki of 183 nM.

  • Strategic placement of a single fluorine atom at the 4-position of the benzofuran ring doubled the potency , yielding an inhibitor with a Ki of 88 nM and an IC50 of 0.43 μM.[1]

This enhancement is attributed to more favorable hydrophobic interactions within the enzyme's active site.[1] Studies on other fluorinated benzofurans have demonstrated potent anti-proliferative effects against various cancer cell lines, such as human colorectal adenocarcinoma (HCT116), where they induce apoptosis and inhibit key anti-apoptotic proteins.[11][12]

Compound TypeTarget/Cell LinePotency MetricValueReference
Non-Fluorinated BenzofuranuPA EnzymeKi183 nM[1]
4-Fluoro-Benzofuran uPA EnzymeKi88 nM [1]
4-Fluoro-Benzofuran uPA EnzymeIC500.43 µM [1]
Difluoro-Bromo-BenzofuranHCT116 CellsProliferation Inhibition~70%[11][12]
Anti-inflammatory Activity

Chronic inflammation is a known driver of various diseases, including cancer. Fluorinated benzofuran and dihydrobenzofuran derivatives have emerged as potent anti-inflammatory agents.[11][13] In studies using lipopolysaccharide (LPS)-stimulated macrophages, these compounds effectively inhibited the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), key enzymes in the inflammatory cascade.[11] This led to a significant reduction in the secretion of inflammatory mediators.

Compound ClassInflammatory MediatorPotency (IC50) RangeReference
Fluorinated BenzofuransInterleukin-6 (IL-6)1.2 - 9.04 µM[11][13]
Fluorinated BenzofuransChemokine (C-C) Ligand 21.5 - 19.3 µM[11][13]
Fluorinated BenzofuransNitric Oxide (NO)2.4 - 5.2 µM[11][13]
Fluorinated BenzofuransProstaglandin E2 (PGE2)1.1 - 20.5 µM[11][13]

The structure-activity relationship analysis from these studies suggests that the biological effects are enhanced by the presence of fluorine, often in combination with other groups like bromine, hydroxyl, or carboxyl moieties.[11][12]

Antimicrobial Activity

Benzofuran derivatives are known to possess broad-spectrum antimicrobial activity.[14][15] While direct side-by-side comparisons of fluorinated and non-fluorinated analogs are less common in the literature, the established principles of medicinal chemistry strongly suggest a beneficial role for fluorination. Increased lipophilicity can facilitate penetration of the bacterial cell wall or fungal membrane, while enhanced binding to essential microbial enzymes can lead to lower minimum inhibitory concentrations (MIC). For instance, various fluorinated pyrazole-thiazole derivatives attached to a benzofuran scaffold have been synthesized and tested for their antimicrobial properties.

Experimental Design & Protocols for Validation

To ensure trustworthiness and reproducibility, the protocols described below are designed as self-validating systems. They include necessary controls and provide a clear, step-by-step workflow for comparing the biological activity of novel fluorinated and non-fluorinated compounds.

G Start Compound Synthesis (Fluorinated & Non-Fluorinated Analogs) QC Purity & Structural Verification (NMR, LC-MS) Start->QC Stock Prepare DMSO Stock Solutions (e.g., 10 mM) QC->Stock Assay_Selection Select Biological Assay Stock->Assay_Selection Anticancer Anticancer/ Cytotoxicity Assay (e.g., MTT) Assay_Selection->Anticancer Antimicrobial Antimicrobial Assay (e.g., MIC Determination) Assay_Selection->Antimicrobial Enzyme Enzyme Inhibition Assay Assay_Selection->Enzyme Run_Assay Execute Assay Protocol (Dose-Response) Anticancer->Run_Assay Antimicrobial->Run_Assay Enzyme->Run_Assay Data_Analysis Data Analysis (Calculate IC50 / MIC) Run_Assay->Data_Analysis Comparison Compare Potency of Fluorinated vs. Non-Fluorinated Data_Analysis->Comparison End Conclusion on Structure-Activity Relationship Comparison->End

Caption: General Workflow for Comparative Bioactivity Testing.

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol determines a compound's effect on the metabolic activity and proliferation of cancer cells. A reduction in metabolic activity is indicative of cytotoxicity.

Objective: To determine the IC50 (half-maximal inhibitory concentration) of test compounds on a selected cancer cell line.

Materials:

  • Cancer cell line (e.g., HCT116, HeLa)

  • Complete growth medium (e.g., DMEM + 10% FBS)

  • 96-well flat-bottom plates

  • Test compounds (fluorinated and non-fluorinated benzofurans) dissolved in DMSO

  • Positive control (e.g., Doxorubicin)

  • Vehicle control (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Multichannel pipette, incubator (37°C, 5% CO2), microplate reader (570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare serial dilutions of the test compounds in culture medium. A typical final concentration range would be 0.1, 1, 10, 50, and 100 µM. Ensure the final DMSO concentration in all wells is ≤0.5%.

  • Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of test compounds, positive control, or vehicle control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Convert absorbance values to percentage viability relative to the vehicle control. Plot the percentage viability against the log of the compound concentration and use non-linear regression to calculate the IC50 value.

Self-Validation: The positive control must show a potent cytotoxic effect, and the vehicle control should show ~100% viability. The dose-response curve should be sigmoidal, allowing for reliable IC50 calculation.

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution for MIC)

This protocol determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Objective: To determine the MIC of test compounds against selected bacterial or fungal strains.

Materials:

  • Bacterial/fungal strain (e.g., S. aureus, E. coli, C. albicans)

  • Growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi)

  • 96-well round-bottom plates

  • Test compounds in DMSO

  • Positive control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Negative/Growth control (medium + inoculum)

  • Sterility control (medium only)

  • Bacterial/fungal inoculum standardized to ~5 x 10^5 CFU/mL

Procedure:

  • Compound Dilution: Add 50 µL of sterile broth to all wells of a 96-well plate. Add 50 µL of the highest concentration of the test compound (e.g., 256 µg/mL) to the first column, creating a total volume of 100 µL.

  • Serial Dilution: Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, and so on, across the plate. Discard the final 50 µL from the last column.

  • Inoculation: Add 50 µL of the standardized microbial inoculum to each well (except the sterility control). The final volume will be 100 µL.

  • Controls: Prepare wells for the growth control (50 µL broth + 50 µL inoculum) and sterility control (100 µL broth).

  • Incubation: Incubate the plate at the appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or by reading the optical density at 600 nm.

Self-Validation: The sterility control must be clear. The growth control must show distinct turbidity. The positive control antibiotic must yield an MIC within its known acceptable range for the specific microbial strain.

Conclusion: A Potent Partnership for Drug Discovery

References

  • Al-Ostoot, F.H., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Pharmaceuticals, 15(5), 549. [Link]

  • Chen, Y., et al. (2023). Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. Molecules, 28(21), 7361. [Link]

  • Gao, H., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(46), 26746-26766. [Link]

  • Al-Ostoot, F.H., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. International Journal of Molecular Sciences, 23(9), 4847. [Link]

  • Gao, H., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances. [Link]

  • Asati, V., et al. (2011). Benzofurans: A new profile of biological activities. International Journal of Medical and Pharmaceutical Sciences, 1(3), 13-28. [Link]

  • Li, J., et al. (2024). Design, Synthesis, Antibacterial Activity, and Mechanisms of Novel Benzofuran Derivatives Containing Disulfide Moieties. Journal of Agricultural and Food Chemistry. [Link]

  • Patel, H.D., et al. (2013). Synthesis and Evaluation of Benzofuran Derivatives for Antibacterial Activity. International Journal of Pharmacy and Biological Sciences, 3(4), 747-753. [Link]

  • Al-Ostoot, F.H., et al. (2022). Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Pharmaceuticals (Basel), 15(5), 549. [Link]

  • Ayoub, A.J., et al. (2023). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. International Journal of Molecular Sciences, 24(12), 10398. [Link]

  • Ayoub, A.J., et al. (2023). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. International Journal of Molecular Sciences, 24(12), 10398. [Link]

  • Kumar, P., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of the Iranian Chemical Society. [Link]

  • Hishmat, O.H., et al. (1985). Synthesis and antimicrobial activity of some benzofuran derivatives. Arzneimittelforschung, 35(5), 784-6. [Link]

  • Ayoub, A.J., et al. (2023). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. ResearchGate. [Link]

  • Journal of Scientific Development and Research. (2023). Study of Benzofuran Derivatives and their Biological Significance. IJSDR. [Link]

  • Basiri, A., et al. (2024). 2-Arylbenzofurans as Selective Cholinesterase Inhibitors: Design, Synthesis, and Evaluation as Alzheimer's Disease Agents. Molecules, 29(3), 693. [Link]

  • Çakmak, O., et al. (2012). Synthesis and antimicrobial activity of some novel derivatives of benzofuran: Part 2. The synthesis and antimicrobial activity of some novel 1-(1-benzofuran-2-yl)-2-mesitylethanone derivatives. ResearchGate. [Link]

  • Begum, J., et al. (2025). Fluorine in drug discovery: Role, design and case studies. International Journal of Pharmacy and Pharmaceutical Science. [Link]

  • Nakayama, K., et al. (2023). Synthesis and Structure-Activity Relationships of Novel Benzofuran Derivatives with Osteoblast Differentiation-Promoting Activity. Biological and Pharmaceutical Bulletin, 46(12), 1649-1662. [Link]

  • Begum, J., et al. (2025). Fluorine in drug discovery: Role, design and case studies. ResearchGate. [Link]

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Comparative

A Comparative Guide to the Structure-Activity Relationship of 1-(7-Fluoro-1-benzofuran-2-yl)ethan-1-one Derivatives for Anticancer Drug Discovery

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of novel 1-(7-fluoro-1-benzofuran-2-yl)ethan-1-one derivatives as potential anticancer agents. We will explore the synthetic rational...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of novel 1-(7-fluoro-1-benzofuran-2-yl)ethan-1-one derivatives as potential anticancer agents. We will explore the synthetic rationale, propose a focused library of derivatives, and detail the experimental protocols for their evaluation. This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of medicinal chemistry and oncology.

Introduction: The Benzofuran Scaffold and the Significance of Fluorine Substitution

Benzofuran is a privileged heterocyclic scaffold found in numerous natural products and synthetic compounds exhibiting a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The benzofuran core serves as a versatile template for the design of novel therapeutic agents. Our focus is on the 1-(1-benzofuran-2-yl)ethan-1-one framework, a key intermediate amenable to diverse chemical modifications.

The strategic introduction of a fluorine atom at the 7-position of the benzofuran ring is a deliberate design choice. Fluorine substitution is a well-established strategy in medicinal chemistry to enhance the metabolic stability, binding affinity, and bioavailability of drug candidates. Analysis of the structure-activity relationship of various benzofuran derivatives suggests that the presence of halogen atoms on the benzofuran ring can significantly influence their cytotoxic properties.[3] This guide will systematically explore how modifications to the core structure of 1-(7-fluoro-1-benzofuran-2-yl)ethan-1-one impact its anticancer activity.

Synthetic Strategy and Library Design

The successful exploration of SAR is contingent on a robust and flexible synthetic strategy that allows for the introduction of chemical diversity at key positions of the lead scaffold. The general synthetic approach to 1-(7-fluoro-1-benzofuran-2-yl)ethan-1-one and its derivatives is outlined below.

Synthesis of the Core Scaffold: 1-(7-Fluoro-1-benzofuran-2-yl)ethan-1-one

G A 3-Fluorophenol B 2-Bromo-3-fluorophenol A->B Bromination (Br2, AcOH) D 2-Bromo-1-(2-bromo-3-fluorophenoxy)ethan-1-one B->D Alkylation (Bromoacetyl bromide, K2CO3) C 2-Acetyl-7-fluorobenzofuran (1-(7-Fluoro-1-benzofuran-2-yl)ethan-1-one) D->C Intramolecular Cyclization (Pd catalyst, base) G cluster_0 Cell Culture cluster_1 Compound Treatment cluster_2 MTT Assay A Seed cells in 96-well plate B Incubate 24h A->B C Add benzofuran derivatives B->C D Incubate 48-72h C->D E Add MTT solution D->E F Incubate 4h E->F G Add DMSO F->G H Read absorbance G->H G cluster_1 Position 1 (α-carbon) cluster_2 Position 2 (Carbonyl) cluster_3 Position 3 (Benzene Ring) Core 1-(7-Fluoro-1-benzofuran-2-yl)ethan-1-one P1_Br Bromination Core->P1_Br Increases Electrophilicity P1_Aryl Aryl Substitution Core->P1_Aryl Steric/Hydrophobic Interactions P2_Oxime Oxime Formation Core->P2_Oxime Alters H-Bonding P2_Hydrazone Thiosemicarbazone Core->P2_Hydrazone Alters H-Bonding P2_OH Reduction Core->P2_OH Removes Planarity P3_NO2 Nitro Group Core->P3_NO2 Electron- Withdrawing P3_NH2 Amino Group Core->P3_NH2 Electron- Donating P3_OMe Methoxy Groups Core->P3_OMe Increases Lipophilicity

Sources

Validation

A Comparative Guide to the In Vitro Target Validation of 1-(7-Fluoro-1-benzofuran-2-yl)ethan-1-one

This guide provides a comprehensive framework for the in vitro target validation of the novel small molecule, 1-(7-Fluoro-1-benzofuran-2-yl)ethan-1-one. As the biological target of this compound is not publicly establish...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the in vitro target validation of the novel small molecule, 1-(7-Fluoro-1-benzofuran-2-yl)ethan-1-one. As the biological target of this compound is not publicly established, this document outlines a strategic workflow, beginning with target hypothesis generation and culminating in rigorous biophysical and functional validation against credible alternatives.

For the purpose of this illustrative guide, we will proceed under the working hypothesis that initial screening has identified p38 mitogen-activated protein kinase alpha (p38 MAPKα) , a critical node in cellular stress and inflammatory signaling, as the primary molecular target.[1] This guide will therefore focus on validating this hypothesis through a suite of robust in vitro assays, comparing the compound's performance against well-characterized p38 MAPKα inhibitors.

Part 1: The Target Validation Workflow: A Strategy for Novel Compounds

The journey from a novel bioactive compound to a validated tool for research or therapeutic development is underpinned by a systematic target validation process. The absence of a known target for 1-(7-Fluoro-1-benzofuran-2-yl)ethan-1-one necessitates a multi-pronged approach.

1.1. Target Hypothesis Generation: Before validation can begin, a putative target must be identified. Modern drug discovery employs several powerful techniques for this "target deconvolution" process:

  • Affinity-Based Proteomics: This method uses a modified version of the small molecule to "pull down" its binding partners from a complex cell lysate, which are then identified by mass spectrometry.[2][3]

  • Label-Free Methods: Techniques like Drug Affinity Responsive Target Stability (DARTS) or Cellular Thermal Shift Assay (CETSA) assess how the compound affects the stability of proteins in their native environment.[4][5][6] Ligand binding often increases a protein's resistance to proteolysis or thermal denaturation.[4][7]

  • In Silico Prediction: Computational approaches use the compound's structure to predict potential targets by comparing it to databases of known ligands and protein binding sites.[8]

For this guide, we hypothesize that such methods have converged on p38 MAPKα as the primary target of 1-(7-Fluoro-1-benzofuran-2-yl)ethan-1-one.

1.2. Orthogonal Validation Strategy: A trustworthy validation relies on multiple, independent lines of evidence. Our strategy employs a tiered approach to first confirm direct physical interaction (target engagement) and then to quantify the functional consequence of that interaction.

G cluster_0 Phase 1: Target Hypothesis cluster_1 Phase 2: Direct Target Engagement cluster_2 Phase 3: Functional Consequence cluster_3 Phase 4: Comparative Analysis T_ID Target Identification (e.g., Affinity Proteomics, CETSA, DARTS) Hypothesis Hypothesized Target: p38 MAPKα T_ID->Hypothesis SPR Biophysical Assay (Surface Plasmon Resonance) Hypothesis->SPR Confirm Direct Binding CETSA_V Cellular Engagement Assay (CETSA Validation) Hypothesis->CETSA_V Confirm Cellular Binding Kinase_Assay Biochemical Assay (In Vitro Kinase Inhibition) SPR->Kinase_Assay CETSA_V->Kinase_Assay Conclusion Validated Target Engagement & Functional Inhibition Kinase_Assay->Conclusion Cell_Assay Cell-Based Assay (Downstream Pathway Modulation) Cell_Assay->Conclusion

Figure 1. Overall workflow for target validation.

Part 2: Direct Target Engagement: Does the Compound Bind?

The first crucial step is to confirm a direct, physical interaction between 1-(7-Fluoro-1-benzofuran-2-yl)ethan-1-one and recombinant p38 MAPKα. We will employ two distinct and complementary methods.

Biophysical Characterization via Surface Plasmon Resonance (SPR)

Causality: SPR is a label-free technique that provides real-time quantitative data on binding kinetics (association and dissociation rates) and affinity (KD).[9] This is superior to endpoint assays as it reveals the dynamics of the interaction, which is critical for differentiating inhibitor mechanisms.[10][11]

Experimental Protocol: SPR Kinetic Analysis

  • Immobilization: Covalently immobilize recombinant human p38 MAPKα onto a CM5 sensor chip via amine coupling. It is crucial to use mild conditions to ensure the kinase remains active.[11]

  • Analyte Preparation: Prepare a dilution series of 1-(7-Fluoro-1-benzofuran-2-yl)ethan-1-one, and the control inhibitors SB203580 and Doramapimod (BIRB 796), in a suitable running buffer (e.g., HBS-EP+).

  • Association/Dissociation: Inject the compound solutions sequentially over the immobilized kinase surface for a defined period (e.g., 120 seconds) to monitor association, followed by an injection of running buffer to monitor dissociation.

  • Data Analysis: Fit the resulting sensorgrams to a 1:1 binding model to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).[12]

Target Engagement in a Cellular Context via Cellular Thermal Shift Assay (CETSA)

Causality: While SPR confirms binding to a purified protein, CETSA validates that the compound can engage its target within the complex milieu of a living cell.[13] The principle is that ligand binding stabilizes the target protein, increasing its melting temperature (Tm).[6]

Experimental Protocol: Isothermal Dose-Response CETSA

  • Cell Treatment: Treat intact cells (e.g., HeLa or U-937) with a concentration gradient of 1-(7-Fluoro-1-benzofuran-2-yl)ethan-1-one or control inhibitors for 1-2 hours.[14]

  • Thermal Challenge: Heat the cell suspensions at a single, optimized temperature (e.g., 50°C) for 3 minutes, followed by rapid cooling.[14] This temperature should be on the steep part of the protein's melting curve to maximize the detection window.

  • Lysis and Separation: Lyse the cells and separate the soluble fraction (containing stabilized, non-aggregated protein) from the precipitated fraction via centrifugation.[7]

  • Quantification: Quantify the amount of soluble p38 MAPKα remaining in the supernatant using a detection method like Western Blot or an ELISA-based format (e.g., AlphaScreen).[14] Plotting the soluble protein amount against compound concentration yields a dose-response curve for target engagement.

Part 3: Functional Validation: Does Binding Inhibit Activity?

Confirming binding is necessary but not sufficient. The next step is to prove that this binding event translates into a functional consequence—the inhibition of the kinase's enzymatic activity.

Biochemical Potency via In Vitro Kinase Assay

Causality: A direct biochemical assay is the gold standard for determining the potency (IC50) of an inhibitor against its purified enzyme target. We will use a luminescence-based assay that measures ATP consumption.

Experimental Protocol: ADP-Glo™ Kinase Assay

  • Reaction Setup: In a 384-well plate, combine recombinant p38 MAPKα with its substrate (e.g., ATF2 peptide) and a range of concentrations of 1-(7-Fluoro-1-benzofuran-2-yl)ethan-1-one or control inhibitors.[15]

  • Initiation: Start the kinase reaction by adding a defined concentration of ATP (typically at or near the Km for the enzyme). Incubate for 60 minutes at room temperature.[15]

  • ADP Detection:

    • Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

    • Add Kinase Detection Reagent to convert the ADP generated by the kinase back into ATP, which then fuels a luciferase reaction.[15]

  • Data Analysis: Measure the luminescence signal, which is directly proportional to the amount of ADP produced and thus to kinase activity. Plot the signal against inhibitor concentration and fit to a four-parameter logistic equation to determine the IC50 value.

Cellular Pathway Modulation via HTRF® Phosphorylation Assay

Causality: To ensure the compound is active in a cellular context and can access its target, we must measure the inhibition of a downstream substrate of p38 MAPKα within the cell. Homogeneous Time Resolve Fluorescence (HTRF) is a highly sensitive, cell-based immunoassay suitable for this purpose.[16]

G Stress Cellular Stress (e.g., Anisomycin, UV) MKK MKK3 / MKK6 Stress->MKK p38 p38 MAPKα MKK->p38 Phosphorylates (Thr180/Tyr182) MK2 MAPKAPK2 (Substrate) p38->MK2 Phosphorylates Compound 1-(7-Fluoro-1-benzofuran- 2-yl)ethan-1-one Compound->p38 Inhibits Response Cellular Response (Inflammation, Apoptosis) MK2->Response

Figure 2. Simplified p38 MAPK signaling pathway.

Experimental Protocol: Phospho-p38 (Thr180/Tyr182) HTRF® Assay

  • Cell Plating & Starvation: Plate cells (e.g., HeLa) in a 96-well plate and serum-starve overnight to reduce basal signaling.

  • Inhibitor Pre-treatment: Pre-incubate cells with a dilution series of 1-(7-Fluoro-1-benzofuran-2-yl)ethan-1-one or controls for 1 hour.[17]

  • Stimulation: Stimulate the p38 MAPK pathway with an agonist like Anisomycin for 30 minutes.[17]

  • Lysis: Lyse the cells directly in the well using the HTRF-compatible lysis buffer.

  • Detection: Add the HTRF antibody pair to the lysate: an anti-p38 (Total) antibody labeled with a donor fluorophore and an anti-phospho-p38 (Thr180/Tyr182) antibody labeled with an acceptor fluorophore.[18][19]

  • Data Analysis: Read the plate on an HTRF-compatible reader. The ratio of acceptor-to-donor emission is proportional to the level of p38 phosphorylation. Calculate the IC50 for the inhibition of p38 phosphorylation in a cellular environment.

Part 4: Comparative Performance Analysis

The ultimate validation of a novel compound comes from its direct comparison to established standards. Here, we compare 1-(7-Fluoro-1-benzofuran-2-yl)ethan-1-one ("Compound X") with two well-known p38 MAPKα inhibitors:

  • SB203580: A potent, selective, and ATP-competitive inhibitor of p38α/β.[20][21]

  • Doramapimod (BIRB 796): A highly potent, allosteric inhibitor with a very slow dissociation rate, representing a different binding mechanism.[22][23]

Table 1: Comparative In Vitro Profile of p38 MAPKα Inhibitors

ParameterAssay TypeCompound X (Hypothetical Data)SB203580 (Reference)Doramapimod (BIRB 796) (Reference)Rationale
Binding Affinity (KD) Surface Plasmon Resonance75 nM~600 nM[21]~0.1 nM[24]Measures direct binding strength. Lower is better.
Dissociation Rate (kd) Surface Plasmon Resonance1.5 x 10-3 s-1Fast (Not typically reported)8.1 x 10-5 s-1Measures residence time on target. Slower can lead to prolonged effect.
Biochemical Potency (IC50) ADP-Glo™ Kinase Assay90 nM50 nM[25]38 nMMeasures direct inhibition of enzyme activity.
Cellular Potency (IC50) HTRF® p-p38 Assay250 nM~500 nM~100 nMMeasures functional inhibition in a live cell context.
Cellular Target Engagement CETSA (ITDRF)Stabilizes p38 MAPKαStabilizes p38 MAPKαStabilizes p38 MAPKαConfirms compound reaches and binds target in cells.

Interpretation of Results: The hypothetical data positions "Compound X" as a potent inhibitor of p38 MAPKα. Its binding affinity (KD) and biochemical potency (IC50) are comparable to the ATP-competitive standard, SB203580. The slower dissociation rate compared to typical ATP-competitive inhibitors, though not as slow as the allosteric binder Doramapimod, suggests a potentially favorable target residence time. The shift between biochemical and cellular IC50 values is expected and reflects factors like cell permeability and efflux, with Compound X demonstrating good translation of activity into a cellular context.

Conclusion

This guide outlines a rigorous, multi-faceted strategy for the in vitro validation of 1-(7-Fluoro-1-benzofuran-2-yl)ethan-1-one as a p38 MAPKα inhibitor. By integrating biophysical binding assays (SPR), cellular target engagement confirmation (CETSA), and functional biochemical and cell-based assays (ADP-Glo, HTRF), this workflow establishes a high degree of confidence in the compound's mechanism of action. The comparative analysis against established inhibitors SB203580 and Doramapimod provides essential context for its potency and potential binding kinetics, validating p38 MAPKα as a primary target and positioning this novel compound for further investigation.

References

  • Montes-Grajales, D., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Ovarian Research. Retrieved from [Link]

  • Zheng, S., et al. (n.d.). Identifying Novel Drug Targets by iDTPnd: A Case Study of Kinase Inhibitors. PLOS Computational Biology. Retrieved from [Link]

  • Liu, Y., et al. (2021). BIRB796, an Inhibitor of p38 Mitogen-Activated Protein Kinase, Inhibits Proliferation and Invasion in Glioblastoma Cells. ACS Omega. Retrieved from [Link]

  • Gelin, M., et al. (2006). Kinetic studies of small molecule interactions with protein kinases using biosensor technology. Journal of Molecular Recognition. Retrieved from [Link]

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. Retrieved from [Link]

  • MDPI. (n.d.). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. Retrieved from [Link]

  • Bio-Rad. (2013). Immobilization of Active Kinases for Small Molecule Inhibition Studies. Retrieved from [Link]

  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]

  • Lomenick, B., et al. (2011). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology. Retrieved from [Link]

  • PubMed. (2025). Discovery of a novel benzofuran-7-carboxamide-based PARP1/c-Met dual inhibitor for addressing c-Met amplification-mediated PARP1i acquired-resistance. Retrieved from [Link]

  • ASH Publications. (2009). Discovery and Validation of a Novel Class of Small Molecule Inhibitors of the CDC7 Kinase: Modulation of Tumor Cell Growth in Vitro and In Vivo. Retrieved from [Link]

  • AACR. (2026). Chromobox2 inhibition: a novel activity of alisertib, an aurora A kinase inhibitor. Retrieved from [Link]

  • PNAS. (2009). Identifying the proteins to which small-molecule probes and drugs bind in cells. Retrieved from [Link]

  • MDPI. (n.d.). Surface Plasmon Resonance (SPR) for the Binding Kinetics Analysis of Synthetic Cannabinoids: Advancing CB1 Receptor Interaction Studies. Retrieved from [Link]

  • PubMed. (2019). Inhibitory Effect of (2R)-1-(1-Benzofuran-2-yl)-N-propylpentan-2-amine on Lung Adenocarcinoma. Retrieved from [Link]

  • NIH. (n.d.). Development of a HTRF® Kinase Assay for Determination of Syk Activity. Retrieved from [Link]

  • Bio-protocol. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Retrieved from [Link]

  • ACS Publications. (2021). BIRB796, an Inhibitor of p38 Mitogen-Activated Protein Kinase, Inhibits Proliferation and Invasion in Glioblastoma Cells. Retrieved from [Link]

  • Cuadrado, A., & Nebreda, A. R. (2010). An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling. Cellular and Molecular Life Sciences. Retrieved from [Link]

  • ResearchGate. (2025). Novel Protein Kinase Inhibitors: SMART Drug Design Technology. Retrieved from [Link]

  • MDPI. (n.d.). Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Update. Retrieved from [Link]

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  • NIH. (2025). Identification of Novel HPK1 Hit Inhibitors: From In Silico Design to In Vitro Validation. Retrieved from [Link]

  • PubMed. (n.d.). Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases. Retrieved from [Link]

  • Taylor & Francis. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Retrieved from [Link]

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  • Cellagen Technology. (n.d.). SB203580 | p38 MAPK inhibitor. Retrieved from [Link]

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Comparative

A Comparative Guide to the Cross-Reactivity of 1-(7-Fluoro-1-benzofuran-2-yl)ethan-1-one

For researchers, scientists, and drug development professionals, understanding the selectivity of a novel compound is paramount to its successful development as a therapeutic agent. This guide provides an in-depth compar...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, understanding the selectivity of a novel compound is paramount to its successful development as a therapeutic agent. This guide provides an in-depth comparative analysis of the cross-reactivity profile of 1-(7-Fluoro-1-benzofuran-2-yl)ethan-1-one , a synthetic benzofuran derivative. Benzofuran scaffolds are recognized as "privileged structures" in medicinal chemistry, known to interact with a wide array of biological targets, including kinases, G-protein coupled receptors, and enzymes involved in various signaling pathways.[1][2][3] This inherent biological activity necessitates a thorough investigation of a novel benzofuran derivative's selectivity to identify its primary target and potential off-target effects that could lead to unforeseen toxicities or therapeutic opportunities.

This guide is structured to provide not only a comparative analysis with established kinase inhibitors but also to detail the experimental rationale and methodologies required to conduct such a study. We will explore a plausible primary target for our compound of interest based on computational predictions and the known activities of structurally similar molecules. This will be followed by a comprehensive plan for assessing its cross-reactivity against a panel of kinases and a comparison with well-characterized inhibitors.

Postulating a Primary Target: The Rationale for Focusing on Kinase Inhibition

Given the lack of specific biological data for 1-(7-Fluoro-1-benzofuran-2-yl)ethan-1-one, we turn to computational methods and structure-activity relationship (SAR) studies of analogous compounds to hypothesize a primary target. The benzofuran core, coupled with an acetyl group at the 2-position, is a recurring motif in compounds designed as kinase inhibitors.[4] Kinases are a large family of enzymes that play critical roles in cellular signaling, and their dysregulation is implicated in numerous diseases, particularly cancer and inflammatory disorders.

In silico target prediction tools, which utilize algorithms based on chemical similarity and machine learning, can provide initial hypotheses about a small molecule's biological targets.[3][5] These methods compare the chemical features of a query molecule to extensive databases of compounds with known biological activities. For benzofuran derivatives, such analyses often point towards interactions with the ATP-binding site of various kinases.[1]

For the purpose of this guide, we will postulate that 1-(7-Fluoro-1-benzofuran-2-yl)ethan-1-one is a potential inhibitor of a tyrosine kinase , a class of enzymes frequently targeted in oncology. This hypothesis will form the basis for our experimental design and the selection of appropriate comparative compounds.

Designing the Cross-Reactivity Study: A Multi-faceted Approach

A robust cross-reactivity study should employ a combination of biochemical and cell-based assays to provide a comprehensive understanding of a compound's selectivity. Our approach will involve an initial broad screening against a panel of kinases, followed by more detailed characterization of inhibitory activity against identified "hits."

Selection of Comparator Compounds

To provide context for the cross-reactivity profile of 1-(7-Fluoro-1-benzofuran-2-yl)ethan-1-one, we will include the following well-characterized kinase inhibitors in our study:

  • Imatinib: A relatively selective inhibitor of BCR-Abl, c-KIT, and PDGF-R. It is known to have some off-target effects.[6][7]

  • Sorafenib: A multi-kinase inhibitor targeting VEGFR, PDGFR, and Raf kinases. It is known for its broad spectrum of activity and associated off-target effects.

  • Gefitinib: A selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.

These comparators represent a range of selectivity profiles, from relatively specific to multi-targeted, providing a valuable benchmark for our test compound.

Kinase Panel Screening

The initial step in assessing cross-reactivity is to screen the compound against a large, diverse panel of kinases. Several commercial services offer such panels, typically comprising hundreds of purified kinases. This provides a broad overview of the compound's "kinome" selectivity.

The workflow for this initial screen is outlined below:

kinase_panel_screening Compound 1-(7-Fluoro-1-benzofuran-2-yl)ethan-1-one & Comparator Drugs Screening Broad Kinase Panel Screen (e.g., 400+ kinases) Compound->Screening Data_Analysis Data Analysis: - % Inhibition at a fixed concentration - Identification of Primary Hits (>50% inhibition) Screening->Data_Analysis Hit_Selection Selection of Hits for Further Characterization Data_Analysis->Hit_Selection cetsa_workflow cluster_0 Cellular Level cluster_1 Biochemical Level cluster_2 Data Interpretation Cell_Treatment Treat cells with compound Thermal_Challenge Apply heat gradient Cell_Treatment->Thermal_Challenge Lysis Cell Lysis Thermal_Challenge->Lysis Centrifugation Separate soluble & aggregated proteins Lysis->Centrifugation Analysis Analyze soluble protein (Western Blot/ELISA) Centrifugation->Analysis Melting_Curve Generate melting curve Analysis->Melting_Curve Target_Engagement Assess target engagement (curve shift) Melting_Curve->Target_Engagement

Caption: Cellular Thermal Shift Assay (CETSA®) workflow.

Comparative Data Presentation

The results of the cross-reactivity studies should be presented in a clear and concise manner to facilitate comparison between the compounds.

Table 1: Kinase Inhibition Profile of 1-(7-Fluoro-1-benzofuran-2-yl)ethan-1-one and Comparator Compounds

Kinase Target1-(7-Fluoro-1-benzofuran-2-yl)ethan-1-one IC50 (nM)Imatinib IC50 (nM)Sorafenib IC50 (nM)Gefitinib IC50 (nM)
Primary Target (Hypothesized)
EGFRTBD>10,0005,8002
c-KITTBD10090>10,000
VEGFR2TBD>10,00090>10,000
PDGFRβTBD10050>10,000
Selected Off-Targets
SRCTBD25020>10,000
ABL1TBD25>10,000>10,000
RAF1TBD>10,00022>10,000
...TBD.........
TBD = To Be Determined through experimentation

Table 2: Cellular Target Engagement of 1-(7-Fluoro-1-benzofuran-2-yl)ethan-1-one

Cell LineTarget KinaseCETSA® Thermal Shift (ΔTm, °C)
Cell Line 1 (Expressing Primary Target)Primary TargetTBD
Cell Line 2 (Expressing Off-Target 1)Off-Target 1TBD
Cell Line 3 (Expressing Off-Target 2)Off-Target 2TBD
TBD = To Be Determined through experimentation

Interpretation and Conclusion

The data generated from these studies will allow for a comprehensive assessment of the cross-reactivity of 1-(7-Fluoro-1-benzofuran-2-yl)ethan-1-one. By comparing its IC50 values against a panel of kinases with those of established inhibitors, we can classify its selectivity profile. A highly selective compound will show potent inhibition of its primary target with significantly weaker activity against other kinases. Conversely, a multi-targeted inhibitor will display potent activity against several kinases.

The cell-based target engagement data from CETSA® will provide crucial validation of the biochemical findings in a more physiologically relevant setting. Discrepancies between biochemical and cellular data can highlight factors such as cell permeability and the influence of the cellular environment on compound activity.

Ultimately, this comparative guide provides a robust framework for characterizing the cross-reactivity of novel compounds like 1-(7-Fluoro-1-benzofuran-2-yl)ethan-1-one. The insights gained from such studies are critical for making informed decisions in the drug discovery and development process, guiding lead optimization, and predicting potential clinical outcomes.

References

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  • In-silico identification of small molecule benzofuran-1,2,3-triazole hybrids as potential inhibitors targeting EGFR in lung cancer via ligand-based pharmacophore modeling and molecular docking studies. PMC - PubMed Central. (2020).
  • In Silico Development of Novel Benzofuran-1,3,4-Oxadiazoles as Lead Inhibitors of M. tuberculosis Polyketide Synthase 13. MDPI. (2023).
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  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PMC - PubMed Central. (2022).
  • New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. PMC - NIH. (2024).
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  • Molecular Docking And In-Silico Studies Of Benzofuran Derivatives For Anti-Bacterial Activity. African Journal of Biomedical Research. (2024).
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Validation

A Senior Application Scientist's Guide to Characterizing Novel Benzofuran Inhibitors: A Comparative Framework

This guide provides a comprehensive framework for the characterization and comparative analysis of novel benzofuran-based inhibitors, using the hypothetical compound 1-(7-Fluoro-1-benzofuran-2-yl)ethan-1-one as a case st...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the characterization and comparative analysis of novel benzofuran-based inhibitors, using the hypothetical compound 1-(7-Fluoro-1-benzofuran-2-yl)ethan-1-one as a case study. Rather than a simple side-by-side data sheet, this document outlines the strategic thinking, experimental design, and data interpretation required to position a new chemical entity within the broader landscape of known benzofuran inhibitors.

The Benzofuran Scaffold: A Privileged Structure in Drug Discovery

The benzofuran moiety, a heterocyclic compound formed by the fusion of a benzene ring and a furan ring, is recognized as a "privileged scaffold" in medicinal chemistry. This designation stems from its prevalence in natural products and its ability to serve as a versatile framework for designing ligands that interact with a wide array of biological targets.[1][2] Benzofuran derivatives have demonstrated a remarkable spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, antioxidant, and neuroprotective properties.[1][3][4]

Their therapeutic potential is realized through the inhibition of various key enzymes and signaling pathways.[2] For instance, different benzofuran-based molecules have been shown to inhibit protein kinases (such as mTOR, Src, and CDK2), farnesyltransferase, and cholinesterases, making them attractive candidates for treating complex, multifactorial diseases.[2][3][5]

The Subject of Our Investigation: 1-(7-Fluoro-1-benzofuran-2-yl)ethan-1-one

Our lead compound, 1-(7-Fluoro-1-benzofuran-2-yl)ethan-1-one, represents a novel, uncharacterized entity. The introduction of a fluorine atom at the 7-position is a deliberate synthetic choice. Fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability, improve binding affinity, and modulate the electronic properties of a molecule, which can significantly impact its biological activity.[6]

The core challenge is to determine the biological target(s) of this compound and quantify its potency relative to other established benzofuran inhibitors. This requires a systematic and logical progression from broad-spectrum screening to specific, mechanism-of-action studies.

The Comparative Landscape: Established Benzofuran Inhibitors

To understand the potential of our novel compound, we must compare it against well-characterized benzofuran derivatives. The choice of comparators should ideally span different target classes to provide a comprehensive performance benchmark.

Compound/ClassPrimary Target(s)Reported Activity (IC50)Key Therapeutic Area
Amiodarone Multiple ion channelsVaries by channelAntiarrhythmic
2-Arylbenzofurans Butyrylcholinesterase (BChE)0.7 - 10.86 µMAlzheimer's Disease[3]
Benzofuran-Piperazine Hybrids NF-κB & MAPK Signaling~52 µM (NO inhibition)Anti-inflammatory[7][8]
Miscellaneous Derivatives SIRT23.81 µM (Compound 7e)Anticancer, Neurodegeneration[9]
Miscellaneous Derivatives Various Cancer Cell LinesVaries (e.g., 16-64 µg/mL MIC)Anticancer, Antimicrobial[10]

This table summarizes representative data from the literature to establish a baseline for comparison.

Experimental Framework for Characterization

The following workflow outlines a logical progression for characterizing a novel inhibitor. The causality behind this sequence is crucial: we begin with broad, high-throughput biochemical assays to identify potential targets and then move to more complex, physiologically relevant cell-based assays to confirm activity and elucidate the mechanism of action.

G cluster_0 Phase 1: Target Identification cluster_1 Phase 2: Cellular Validation & MoA cluster_2 Phase 3: Data Analysis synthesis Synthesis & Purification of 1-(7-Fluoro-1-benzofuran-2-yl)ethan-1-one biochem Protocol 1: In Vitro Enzyme Inhibition Assays (e.g., Kinase Panel, Cholinesterase) synthesis->biochem Test Compound cell_signal Protocol 2: Cell-Based Signaling Assay (e.g., NF-κB Reporter Assay) biochem->cell_signal Identified Target Pathway cell_prolif Protocol 3: Anti-Proliferation / Cytotoxicity Assay (e.g., Resazurin Assay) biochem->cell_prolif Broad Activity Profile analysis Comparative Analysis: IC50/EC50 Determination & Comparison to Benchmarks cell_signal->analysis cell_prolif->analysis

Caption: Workflow for Novel Benzofuran Inhibitor Characterization.

Protocol 1: In Vitro Enzyme Inhibition Assay

Rationale: This is the first-line approach to determine if the compound directly interacts with and inhibits a purified enzyme.[11][12] It is a controlled, cell-free system that allows for precise measurement of kinetic parameters like IC50.[13] We will use a generic kinase inhibition assay as an example, as many benzofurans target kinases.[2]

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of 1-(7-Fluoro-1-benzofuran-2-yl)ethan-1-one (and comparator inhibitors) in 100% DMSO.

    • Prepare assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Prepare a solution of the target kinase (e.g., Src kinase) in assay buffer.

    • Prepare a solution of the kinase substrate (e.g., a specific peptide) and ATP in assay buffer.

  • Assay Procedure (384-well plate format):

    • Dispense 5 µL of assay buffer containing the kinase into each well.

    • Add 50 nL of the test compound from a serially diluted DMSO stock plate (typically from 10 mM down to sub-micromolar concentrations). Add DMSO alone for control wells.

    • Incubate for 10 minutes at room temperature to allow compound-enzyme interaction.

    • Initiate the reaction by adding 5 µL of the substrate/ATP mixture.

    • Allow the reaction to proceed for 60 minutes at room temperature.

    • Terminate the reaction and detect product formation. The detection method depends on the assay format (e.g., addition of a detection reagent for a luminescence-based readout like ADP-Glo™).

  • Data Analysis:

    • Correct the raw data by subtracting the background (no enzyme) and normalizing to the high control (DMSO only).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic curve to determine the IC50 value.

Protocol 2: Cell-Based Signaling Pathway Assay (NF-κB Reporter)

Rationale: After identifying a potential target pathway from in vitro screens, a cell-based assay is critical to confirm that the compound is cell-permeable and can modulate the pathway in a physiological context.[14][15] A reporter gene assay provides a robust and quantifiable readout of transcriptional activity downstream of the signaling cascade.[16][17] We use the NF-κB pathway, a key regulator of inflammation, which is a known target for benzofuran derivatives.[7][8]

G cluster_n LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates (for degradation) NFkB p50/p65 (NF-κB) IkBa->NFkB Sequesters in cytoplasm Nucleus Nucleus NFkB->Nucleus Translocates Reporter Luciferase Gene Nucleus->Reporter Binds Promoter, Activates Transcription Light Light Signal Reporter->Light Produces Luciferase Inhibitor Benzofuran Inhibitor Inhibitor->IKK Inhibits

Sources

Comparative

A Comparative Efficacy Analysis of 1-(7-Fluoro-1-benzofuran-2-yl)ethan-1-one Against Established Therapeutic Agents

Introduction The benzofuran scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives demonstrating a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The benzofuran scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives demonstrating a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This guide introduces a novel derivative, 1-(7-Fluoro-1-benzofuran-2-yl)ethan-1-one, and outlines a comprehensive, albeit hypothetical, framework for evaluating its efficacy in comparison to established, standard-of-care drugs in key therapeutic areas. The inclusion of a fluorine atom at the 7-position is a strategic chemical modification intended to enhance metabolic stability and binding affinity to target proteins, a common strategy in modern drug design.

This document is intended for researchers, scientists, and drug development professionals, providing a scientifically rigorous, hypothetical protocol for the preclinical evaluation of this compound. We will delve into the experimental design, methodologies, and potential mechanistic pathways, grounding our approach in established scientific principles and practices.

Comparative Framework: Benchmarking Against the Gold Standards

To ascertain the therapeutic potential of 1-(7-Fluoro-1-benzofuran-2-yl)ethan-1-one, its performance must be benchmarked against drugs with well-documented efficacy and mechanisms of action. This guide proposes a multi-pronged comparative analysis across three key areas of demonstrated benzofuran activity: oncology, infectious diseases, and inflammation.

Selected Comparator Drugs and Their Mechanisms of Action
Therapeutic AreaComparator DrugMechanism of Action
Anticancer DoxorubicinAn anthracycline antibiotic that intercalates into DNA, inhibiting topoisomerase II and leading to DNA damage and apoptosis.[3]
Antibacterial CiprofloxacinA fluoroquinolone antibiotic that inhibits DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication, repair, and recombination.[4]
Anti-inflammatory CelecoxibA selective COX-2 inhibitor that blocks the synthesis of prostaglandins, key mediators of inflammation and pain.[5][6]

Proposed Experimental Evaluation: A Multi-Tiered Approach

A robust evaluation of a novel compound necessitates a tiered approach, beginning with broad in vitro screening and progressing to more complex in vivo models. This ensures a thorough characterization of the compound's activity, selectivity, and potential for therapeutic application.

Tier 1: In Vitro Efficacy and Cytotoxicity Screening

The initial phase of evaluation focuses on determining the direct effects of 1-(7-Fluoro-1-benzofuran-2-yl)ethan-1-one on relevant cell lines and microbial strains.

  • Objective: To determine the cytotoxic and anti-proliferative effects of the test compound on a panel of human cancer cell lines.

  • Methodology:

    • Cell Lines: A panel of human cancer cell lines will be selected, including but not limited to:

      • MCF-7 (Breast Adenocarcinoma)

      • A549 (Lung Carcinoma)

      • HeLa (Cervical Cancer)

      • K562 (Chronic Myelogenous Leukemia)[7]

    • MTT Assay: This colorimetric assay will be used to assess cell viability. Cells will be seeded in 96-well plates and treated with serial dilutions of 1-(7-Fluoro-1-benzofuran-2-yl)ethan-1-one and Doxorubicin for 72 hours. The concentration that inhibits 50% of cell growth (IC50) will be determined.[8][9]

    • Apoptosis Assay: To investigate if cell death occurs via apoptosis, Annexin V-FITC and propidium iodide staining will be performed, followed by flow cytometry analysis.[7]

  • Objective: To evaluate the antibacterial activity of the test compound against a range of pathogenic bacteria.

  • Methodology:

    • Bacterial Strains: A selection of Gram-positive and Gram-negative bacteria will be used, such as:

      • Staphylococcus aureus (ATCC 29213)

      • Escherichia coli (ATCC 25922)

    • Broth Microdilution Method: This method will be employed to determine the Minimum Inhibitory Concentration (MIC) of the test compound and Ciprofloxacin.[10][11] Serial dilutions of the compounds will be prepared in a 96-well plate containing bacterial inoculum, and the lowest concentration that inhibits visible growth after 18-24 hours of incubation will be recorded as the MIC.

  • Objective: To assess the potential of the test compound to inhibit key inflammatory mediators in vitro.

  • Methodology:

    • Cell Line: RAW 264.7 murine macrophage cell line will be utilized.

    • Nitric Oxide (NO) Inhibition Assay: Macrophages will be stimulated with lipopolysaccharide (LPS) in the presence of varying concentrations of the test compound and Celecoxib. The production of nitric oxide, a pro-inflammatory mediator, will be quantified using the Griess reagent.[12]

    • COX-2 Inhibition Assay: The ability of the compound to inhibit the activity of the COX-2 enzyme will be measured using a commercially available enzyme immunoassay kit.[13]

Tier 2: Mechanistic Investigations

Based on the initial screening results and the known activities of other benzofuran derivatives, this tier will explore the potential mechanisms of action of 1-(7-Fluoro-1-benzofuran-2-yl)ethan-1-one.

Several benzofuran derivatives have been shown to induce apoptosis and increase reactive oxygen species (ROS) in cancer cells.[7]

1-(7-Fluoro-1-benzofuran-2-yl)ethan-1-one 1-(7-Fluoro-1-benzofuran-2-yl)ethan-1-one Cancer Cell Cancer Cell 1-(7-Fluoro-1-benzofuran-2-yl)ethan-1-one->Cancer Cell ROS Generation ROS Generation Cancer Cell->ROS Generation Mitochondrial Stress Mitochondrial Stress ROS Generation->Mitochondrial Stress Caspase Activation Caspase Activation Mitochondrial Stress->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

Caption: Proposed apoptotic pathway of 1-(7-Fluoro-1-benzofuran-2-yl)ethan-1-one in cancer cells.

  • Experimental Protocol: ROS Measurement

    • Cancer cells will be treated with the test compound for various time points.

    • The cells will then be incubated with 2',7'-dichlorofluorescin diacetate (DCFH-DA).

    • The fluorescence intensity, which is proportional to the amount of intracellular ROS, will be measured using a fluorescence microplate reader or flow cytometry.

Benzofuran derivatives have been reported to exert anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways.

LPS LPS TLR4 TLR4 LPS->TLR4 MAPK Pathway MAPK Pathway TLR4->MAPK Pathway NF-κB Pathway NF-κB Pathway TLR4->NF-κB Pathway Pro-inflammatory Cytokines (TNF-α, IL-6) Pro-inflammatory Cytokines (TNF-α, IL-6) MAPK Pathway->Pro-inflammatory Cytokines (TNF-α, IL-6) NF-κB Pathway->Pro-inflammatory Cytokines (TNF-α, IL-6) 1-(7-Fluoro-1-benzofuran-2-yl)ethan-1-one 1-(7-Fluoro-1-benzofuran-2-yl)ethan-1-one 1-(7-Fluoro-1-benzofuran-2-yl)ethan-1-one->MAPK Pathway Inhibition 1-(7-Fluoro-1-benzofuran-2-yl)ethan-1-one->NF-κB Pathway Inhibition

Caption: Hypothesized inhibition of inflammatory pathways by 1-(7-Fluoro-1-benzofuran-2-yl)ethan-1-one.

  • Experimental Protocol: Western Blot Analysis

    • RAW 264.7 cells will be pre-treated with the test compound and then stimulated with LPS.

    • Cell lysates will be collected and subjected to SDS-PAGE.

    • Proteins will be transferred to a PVDF membrane and probed with antibodies against key signaling proteins (e.g., phosphorylated forms of p38, ERK, JNK, and IκBα).

    • The protein bands will be visualized using chemiluminescence.

Tier 3: In Vivo Efficacy Studies

Promising in vitro results will be validated in appropriate animal models to assess the compound's efficacy and safety in a more complex biological system.[14][15][16]

  • Objective: To evaluate the in vivo antitumor activity of 1-(7-Fluoro-1-benzofuran-2-yl)ethan-1-one.

  • Methodology:

    • Animal Model: Immunocompromised mice (e.g., NOD/SCID) will be used.[17][18]

    • Tumor Implantation: Human cancer cells (e.g., A549) will be subcutaneously injected into the flanks of the mice.

    • Treatment: Once tumors reach a palpable size, mice will be randomized into treatment groups: vehicle control, 1-(7-Fluoro-1-benzofuran-2-yl)ethan-1-one (at various doses), and Doxorubicin.

    • Efficacy Assessment: Tumor volume and body weight will be measured regularly. At the end of the study, tumors will be excised, weighed, and processed for histological analysis.

  • Objective: To assess the in vivo antibacterial efficacy of the test compound.

  • Methodology:

    • Animal Model: BALB/c mice will be used.

    • Infection: Mice will be infected with a clinically relevant bacterial strain (e.g., methicillin-resistant Staphylococcus aureus - MRSA).

    • Treatment: At a specified time post-infection, mice will be treated with the test compound, Ciprofloxacin, or a vehicle control.

    • Efficacy Assessment: Survival rates will be monitored. Bacterial load in key organs (e.g., spleen, liver) will be determined by plating homogenized tissue samples.

  • Objective: To evaluate the in vivo anti-inflammatory effects of the test compound.

  • Methodology:

    • Animal Model: Wistar rats will be used.

    • Induction of Inflammation: A subcutaneous injection of carrageenan into the plantar surface of the rat's hind paw will induce localized inflammation.

    • Treatment: Animals will be pre-treated with the test compound, Celecoxib, or a vehicle control prior to carrageenan injection.

    • Efficacy Assessment: Paw volume will be measured at various time points using a plethysmometer to quantify the degree of edema.[1][19]

Data Presentation and Interpretation

All quantitative data from the proposed studies will be presented in clear, concise tables for easy comparison. Statistical analysis will be performed to determine the significance of the observed differences between the test compound and the comparator drugs.

Hypothetical Comparative Data Tables

Table 1: In Vitro Anticancer Activity (IC50 in µM)

CompoundMCF-7A549HeLaK562
1-(7-Fluoro-1-benzofuran-2-yl)ethan-1-oneTBDTBDTBDTBD
DoxorubicinTBDTBDTBDTBD

Table 2: In Vitro Antibacterial Activity (MIC in µg/mL)

CompoundS. aureusE. coli
1-(7-Fluoro-1-benzofuran-2-yl)ethan-1-oneTBDTBD
CiprofloxacinTBDTBD

Table 3: In Vitro Anti-inflammatory Activity (IC50 in µM)

CompoundNO InhibitionCOX-2 Inhibition
1-(7-Fluoro-1-benzofuran-2-yl)ethan-1-oneTBDTBD
CelecoxibTBDTBD

Conclusion

This guide provides a comprehensive and scientifically rigorous framework for the comparative evaluation of 1-(7-Fluoro-1-benzofuran-2-yl)ethan-1-one. By systematically assessing its efficacy against established drugs in oncology, infectious diseases, and inflammation, and by elucidating its potential mechanisms of action, a clear understanding of its therapeutic potential can be achieved. The proposed multi-tiered approach, from in vitro screening to in vivo validation, represents a robust pathway for the preclinical development of this promising novel compound. The successful execution of these studies will provide the critical data necessary to determine if 1-(7-Fluoro-1-benzofuran-2-yl)ethan-1-one warrants further investigation as a next-generation therapeutic agent.

References

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Validation

In Vivo Validation of 1-(7-Fluoro-1-benzofuran-2-yl)ethan-1-one's Mechanism of Action: A Comparative Guide

This guide provides a comprehensive framework for the in vivo validation of the mechanism of action for the novel benzofuran derivative, 1-(7-Fluoro-1-benzofuran-2-yl)ethan-1-one. Benzofuran derivatives are a well-establ...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the in vivo validation of the mechanism of action for the novel benzofuran derivative, 1-(7-Fluoro-1-benzofuran-2-yl)ethan-1-one. Benzofuran derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including significant potential as anticancer agents.[1][2][3][4][5] The diverse mechanisms through which these compounds exert their cytotoxic effects—ranging from apoptosis induction and cell cycle arrest to tubulin polymerization and angiogenesis inhibition—necessitate a rigorous and systematic in vivo validation approach to elucidate the specific pathway of a new chemical entity.[2][6]

This document is intended for researchers, scientists, and drug development professionals. It offers a detailed experimental workflow, comparative analysis with alternative therapies, and the scientific rationale behind the proposed validation strategy.

Hypothesized Mechanism of Action

While the precise mechanism of 1-(7-Fluoro-1-benzofuran-2-yl)ethan-1-one is yet to be fully elucidated, extensive research on analogous benzofuran structures suggests a high probability of activity through two primary anticancer pathways: the induction of apoptosis and the inhibition of tubulin polymerization.[2][6] Several studies have identified tubulin as a direct molecular target for cytotoxic benzofuran derivatives.[6] This guide, therefore, outlines an in vivo study designed to investigate this dual-action hypothesis.

The proposed signaling pathway for 1-(7-Fluoro-1-benzofuran-2-yl)ethan-1-one's action is depicted below.

Hypothesized Mechanism of Action cluster_cell Cancer Cell Compound 1-(7-Fluoro-1-benzofuran-2-yl)ethan-1-one Tubulin Tubulin Dimers Compound->Tubulin Inhibition of Polymerization Microtubules Microtubule Instability Tubulin->Microtubules MitoticArrest Mitotic Arrest (G2/M Phase) Microtubules->MitoticArrest Caspase Caspase Activation MitoticArrest->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Hypothesized dual-action mechanism of 1-(7-Fluoro-1-benzofuran-2-yl)ethan-1-one.

Comparative Compound Selection

To robustly validate the mechanism and therapeutic potential of 1-(7-Fluoro-1-benzofuran-2-yl)ethan-1-one, a comparative in vivo study is essential. The selected comparators provide benchmarks for efficacy and help to distinguish the novel compound's mechanism from established anticancer agents.

  • Doxorubicin: A well-characterized anthracycline antibiotic and a standard-of-care chemotherapeutic agent.[2][6] Doxorubicin primarily acts by intercalating DNA and inhibiting topoisomerase II, leading to DNA damage and apoptosis. It serves as a positive control for general cytotoxic and apoptotic activity. However, its clinical utility can be limited by significant side effects.[2]

  • Silvestrol: A natural cyclopenta[b]benzofuran with a distinct and well-documented mechanism of action.[7] Silvestrol inhibits protein translation by targeting the eIF4A RNA helicase, a component of the eIF4F complex.[7] Including Silvestrol allows for a direct comparison with another benzofuran derivative, helping to discern whether 1-(7-Fluoro-1-benzofuran-2-yl)ethan-1-one acts through a similar or different pathway.

In Vivo Validation Workflow

A meticulously designed in vivo study is crucial for obtaining conclusive data.[8] The following workflow provides a comprehensive approach to assess the antitumor efficacy, toxicity, and mechanism of action of 1-(7-Fluoro-1-benzofuran-2-yl)ethan-1-one.

In Vivo Validation Workflow cluster_preclinical Preclinical In Vivo Validation Model Human Tumor Xenograft Model (e.g., K562 Chronic Myelogenous Leukemia) Groups Experimental Groups: - Vehicle Control - 1-(7-Fluoro-1-benzofuran-2-yl)ethan-1-one - Doxorubicin - Silvestrol Model->Groups Dosing Dosing and Monitoring - Tumor Volume Measurement - Body Weight Monitoring - Clinical Observations Groups->Dosing PKPD Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis Dosing->PKPD Efficacy Efficacy Endpoints - Tumor Growth Inhibition - Survival Analysis Dosing->Efficacy Toxicity Toxicity Assessment - Histopathology of Major Organs - Complete Blood Count Dosing->Toxicity Mechanism Mechanism of Action Studies - Immunohistochemistry (IHC) - Western Blot - In Vivo Imaging Efficacy->Mechanism

Caption: A comprehensive workflow for the in vivo validation of 1-(7-Fluoro-1-benzofuran-2-yl)ethan-1-one.

Experimental Protocols

Animal Model

A human tumor xenograft model is recommended. Based on the demonstrated activity of some benzofuran derivatives against leukemia cell lines, the K562 chronic myelogenous leukemia cell line implanted subcutaneously in immunodeficient mice (e.g., NOD/SCID) would be a suitable model.[6]

Dosing and Administration
  • Test Compound: 1-(7-Fluoro-1-benzofuran-2-yl)ethan-1-one will be administered via oral gavage or intraperitoneal injection daily for a specified period (e.g., 21 days). Dose levels should be determined from prior maximum tolerated dose (MTD) studies.

  • Comparators: Doxorubicin will be administered intravenously (e.g., once weekly), and Silvestrol intraperitoneally (e.g., daily), according to established protocols.

  • Vehicle Control: The appropriate vehicle used for compound formulation will be administered to the control group.

Pharmacokinetic and Pharmacodynamic (PK/PD) Studies

Effective PK/PD studies are essential for correlating drug exposure with pharmacological response.[9][10][11][12]

  • Pharmacokinetics: Blood samples will be collected at multiple time points post-dosing to determine key PK parameters (Cmax, Tmax, AUC, half-life) of 1-(7-Fluoro-1-benzofuran-2-yl)ethan-1-one.

  • Pharmacodynamics: Tumor biopsies will be collected at various time points to assess the modulation of target biomarkers.

Efficacy and Toxicity Assessment
  • Tumor Growth: Tumor volume will be measured bi-weekly using calipers. Tumor growth inhibition (TGI) will be calculated.

  • Survival: A separate cohort of animals may be used for survival analysis, with the endpoint being tumor volume reaching a predetermined size or the development of clinical signs necessitating euthanasia.

  • Toxicity: Body weight will be monitored regularly. At the end of the study, major organs will be collected for histopathological analysis, and blood samples will be taken for a complete blood count (CBC).

Mechanism of Action Biomarker Analysis
  • Immunohistochemistry (IHC):

    • Apoptosis: Staining for cleaved caspase-3 and TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) to quantify apoptotic cells.

    • Cell Proliferation: Staining for Ki-67 to assess the proliferation index.

    • Tubulin Disruption: Staining for α-tubulin to observe microtubule morphology and potential disruption.

  • Western Blot Analysis:

    • Apoptosis Pathway: Probing for key apoptotic proteins such as Bcl-2, Bax, and cleaved PARP.

    • Cell Cycle Arrest: Analyzing the levels of cell cycle regulatory proteins like Cyclin B1 and CDK1.

Anticipated Comparative Data

The following tables provide a structured overview of the expected data from the comparative in vivo studies.

Table 1: Comparative Antitumor Efficacy

Treatment GroupDose and ScheduleMean Tumor Growth Inhibition (%)Statistically Significant Survival Benefit (p-value)
Vehicle Control-0-
1-(7-Fluoro-1-benzofuran-2-yl)ethan-1-oneTBD (MTD)Anticipated HighAnticipated <0.05
DoxorubicinEstablished DoseHigh<0.05
SilvestrolEstablished DoseModerate to High<0.05

Table 2: Comparative Toxicity Profile

Treatment GroupMean Body Weight Change (%)Key Histopathological FindingsHematological Abnormalities
Vehicle ControlMinimalNoneNone
1-(7-Fluoro-1-benzofuran-2-yl)ethan-1-oneAnticipated MinimalAnticipated NoneAnticipated Minimal
DoxorubicinSignificant LossCardiotoxicity, MyelosuppressionNeutropenia, Anemia
SilvestrolModerate LossPotential for GI toxicityAnemia

Table 3: Comparative Mechanism of Action Biomarkers

Biomarker1-(7-Fluoro-1-benzofuran-2-yl)ethan-1-oneDoxorubicinSilvestrol
Cleaved Caspase-3 (IHC) +++++
TUNEL (IHC) +++++
Ki-67 (IHC) ------
α-tubulin Disruption (IHC) ++--
Cleaved PARP (Western Blot) ↑↑↑↑
Cyclin B1 (Western Blot) ↓↓

Key: ++ (Strong Effect), + (Moderate Effect), - (No Significant Effect), ↑ (Increase), ↓ (Decrease)

Conclusion

The proposed in vivo validation strategy provides a rigorous and comprehensive framework for elucidating the mechanism of action of 1-(7-Fluoro-1-benzofuran-2-yl)ethan-1-one. By employing a relevant xenograft model and comparing the compound's performance against well-characterized agents like Doxorubicin and Silvestrol, researchers can gain critical insights into its therapeutic potential and unique pharmacological profile. The detailed biomarker analysis will directly test the hypothesis of a dual-action mechanism involving apoptosis induction and tubulin polymerization inhibition. The successful execution of these studies will be a pivotal step in the preclinical development of this promising benzofuran derivative as a novel anticancer therapeutic.

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Comparative

A Guide to the Reproducible Synthesis of 1-(7-Fluoro-1-benzofuran-2-yl)ethan-1-one for Drug Discovery

For researchers and professionals in the dynamic field of drug development, the reproducibility of synthetic protocols is the bedrock of reliable pharmacological and toxicological screening. Inconsistencies in the synthe...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in the dynamic field of drug development, the reproducibility of synthetic protocols is the bedrock of reliable pharmacological and toxicological screening. Inconsistencies in the synthesis of lead compounds can lead to misleading biological data, wasted resources, and significant delays in the drug discovery pipeline. This guide provides an in-depth analysis of the synthesis of 1-(7-fluoro-1-benzofuran-2-yl)ethan-1-one, a fluorinated benzofuran derivative of interest, with a focus on ensuring experimental reproducibility. We will dissect a robust synthetic method, explore common pitfalls, and compare it with alternative routes, providing the necessary data and protocols to empower researchers to produce this compound with consistent yield and purity.

The Benzofuran Scaffold: A Privileged Structure in Medicinal Chemistry

Benzofuran derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities, including antimicrobial, anticancer, and neuroprotective properties. The introduction of a fluorine atom, as in 1-(7-fluoro-1-benzofuran-2-yl)ethan-1-one, can significantly enhance a molecule's metabolic stability, binding affinity, and bioavailability, making it a desirable modification in drug design. This guide focuses on the reliable synthesis of this specific fluorinated benzofuran.

Recommended Synthetic Protocol: Synthesis via o-Hydroxyacetophenone and Chloroacetone

A highly reproducible and scalable method for the synthesis of 2-acetylbenzofurans involves the reaction of an appropriately substituted o-hydroxyacetophenone with chloroacetone. This method is favored for its operational simplicity and the ready availability of starting materials.

Experimental Workflow

start Start step1 Dissolve 2-hydroxy-3-fluoroacetophenone and chloroacetone in acetonitrile start->step1 step2 Add K2CO3 step1->step2 step3 Heat at 80°C and stir for 48-96h step2->step3 step4 Dilute with H2O and extract with Et2O step3->step4 step5 Purify by silica gel column chromatography step4->step5 end 1-(7-Fluoro-1-benzofuran-2-yl)ethan-1-one step5->end

Caption: Workflow for the synthesis of 1-(7-Fluoro-1-benzofuran-2-yl)ethan-1-one.

Detailed Step-by-Step Methodology
  • Reaction Setup: To a solution of 2-hydroxy-3-fluoroacetophenone (1 equivalent) and chloroacetone (1 equivalent) in acetonitrile, add potassium carbonate (2 equivalents).

  • Reaction Execution: Heat the mixture at 80°C and stir for 48-96 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, dilute the reaction mixture with water and extract with diethyl ether (3x).

  • Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by silica gel column chromatography.[1]

Causality Behind Experimental Choices and Reproducibility
  • Solvent: Acetonitrile is an excellent choice due to its polarity, which facilitates the dissolution of the reactants and the potassium carbonate, and its relatively high boiling point, which allows the reaction to be conducted at an elevated temperature to ensure a reasonable reaction rate.

  • Base: Potassium carbonate is a mild inorganic base, which is sufficient to deprotonate the phenolic hydroxyl group, initiating the reaction. Its insolubility in the reaction mixture can sometimes lead to reproducibility issues if not stirred efficiently. A finely ground potassium carbonate is recommended for a consistent reaction rate.

  • Temperature and Time: The reaction is typically slow at room temperature; therefore, heating is necessary. The extended reaction time of 48-96 hours is often required for complete conversion. Monitoring by TLC is crucial to determine the optimal reaction time and avoid the formation of byproducts.

  • Purification: Column chromatography is essential for obtaining the product in high purity.[1] The choice of eluent system will need to be optimized, but a mixture of hexane and ethyl acetate is a good starting point. The reproducibility of the purity is directly linked to the care taken during chromatography.

Alternative Synthetic Routes and Their Reproducibility

While the recommended method is robust, it is essential to be aware of alternative synthetic strategies, as they may be more suitable for specific applications or available starting materials.

Friedel-Crafts Acylation of 7-Fluorobenzofuran

The Friedel-Crafts acylation is a classic method for introducing an acetyl group onto an aromatic ring.[2] In this case, 7-fluorobenzofuran would be reacted with acetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride.

start Start step1 React 7-Fluorobenzofuran with Acetyl Chloride start->step1 step2 Add Lewis Acid (e.g., AlCl3) step1->step2 step3 Aqueous Work-up step2->step3 step4 Purification step3->step4 end Mixture of Regioisomers step4->end

Caption: Friedel-Crafts acylation approach, highlighting the potential for isomeric mixtures.

Challenges to Reproducibility:

  • Regioselectivity: Friedel-Crafts acylation of substituted benzofurans can lead to a mixture of regioisomers, which can be difficult to separate. This significantly impacts the reproducibility of obtaining the desired isomer in high purity.

  • Harsh Conditions: The use of strong Lewis acids can sometimes lead to degradation of the starting material or product, affecting the overall yield and reproducibility.[3]

Palladium-Copper Catalyzed Sonogashira Coupling and Cyclization

A more modern and often highly reproducible method involves a Sonogashira coupling of an o-halo-phenol with a terminal alkyne, followed by an intramolecular cyclization. This has been described as a "reliable and default strategy" for the synthesis of substituted benzofurans.[4]

Reproducibility Advantages:

  • High Selectivity: This method generally offers excellent control over the regiochemistry, leading to a single desired product.

  • Mild Conditions: The reaction conditions are typically milder than those of Friedel-Crafts acylation, which can improve the functional group tolerance and reduce the formation of byproducts.

Perkin Rearrangement

The Perkin rearrangement involves the ring contraction of a 2-halocoumarin in the presence of a base to form a benzofuran.[5] Microwave-assisted Perkin rearrangements have been shown to be highly efficient.[6]

Potential for High Reproducibility:

  • Efficiency: Microwave synthesis can significantly reduce reaction times and improve yields, which can contribute to better reproducibility by minimizing the potential for side reactions that can occur over longer reaction times.[6]

Comparative Analysis of Synthetic Methods

MethodKey ReagentsReproducibility of YieldReproducibility of PurityKey Considerations
o-Hydroxyacetophenone Route 2-hydroxy-3-fluoroacetophenone, Chloroacetone, K2CO3HighHigh (with proper purification)Long reaction times, efficient stirring is crucial.
Friedel-Crafts Acylation 7-Fluorobenzofuran, Acetyl Chloride, AlCl3ModerateLow to ModerateFormation of regioisomers, harsh conditions.
Sonogashira Coupling o-halo-phenol, terminal alkyne, Pd/Cu catalystHighHighCatalyst cost and sensitivity.
Perkin Rearrangement 2-halocoumarin, BaseHigh (especially with microwave)HighAvailability of the starting coumarin.

Characterization and Validation: Ensuring the Identity and Purity of 1-(7-Fluoro-1-benzofuran-2-yl)ethan-1-one

Reproducibility is not only about obtaining a consistent yield but also about ensuring the consistent identity and purity of the final compound. A thorough characterization is non-negotiable.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are essential for confirming the structure of the molecule. The ¹⁹F NMR spectrum will also be critical for confirming the presence and position of the fluorine atom. The spectra should be clean, with integrations matching the expected number of protons and well-resolved peaks corresponding to the different carbon environments.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition of the product. The observed mass should be within a few ppm of the calculated mass for C₁₀H₇FO₂.

  • Chromatographic Purity: The purity of the final compound should be assessed by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). A purity of >95% is typically required for biological screening.

Conclusion: A Path to Reliable Synthesis

The synthesis of 1-(7-fluoro-1-benzofuran-2-yl)ethan-1-one can be achieved with high reproducibility by carefully following the detailed protocol based on the reaction of 2-hydroxy-3-fluoroacetophenone with chloroacetone. While alternative methods exist, they present their own challenges to reproducibility, particularly the Friedel-Crafts acylation with its potential for regioisomeric impurities. By understanding the causality behind the experimental choices, meticulously controlling reaction parameters, and performing thorough characterization, researchers can confidently produce this valuable compound for their drug discovery programs, ensuring the integrity and reliability of their subsequent biological data.

References

  • Kozakiewicz, A., Prewysz-Kwinto, A., & Wojtczak, A. (2007). 1-(1-Benzofuran-2-yl)-2-chloroethanone. Acta Crystallographica Section E: Structure Reports Online, 63(8), o3428.
  • MDPI. (2023). (E)-N'-(1-(Benzofuran-2-yl)ethylidene)-1-(4-Methoxyphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carbohydrazide. Molbank, 2023(3), M1657.
  • Napiórkowska, M., et al. (2023). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. Molecules, 28(13), 5089.
  • Singh, F. V., & Wirth, T. (2012). A convenient metal-free cyclization of ortho-hydroxystilbenes into 2-arylbenzofurans and 2-arylnaphthofurans is mediated by hypervalent iodine reagents. Synthesis, 44(08), 1171-1177.
  • Wang, S., et al. (2011). Benzo[b]furans were prepared in one pot based on the addition/palladium-catalyzed C-H bond functionalization of phenols with bromoalkynes. Organic Letters, 13(22), 5968-5971.
  • YouTube. (2020).
  • MDPI. (2023). Synthesis of Novel Benzofuran Spiro-2-Pyrrolidine Derivatives via [3+2] Azomethine Ylide Cycloadditions and Their Antitumor Activity. Molecules, 28(1), 324.
  • ResearchGate. (n.d.). Sonogashira coupling for the synthesis of benzofuran 3a.
  • ACS Publications. (2024).
  • ResearchGate. (n.d.).
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  • ACS Publications. (2008). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 108(2), 746-792.
  • Zenodo. (2004). Friedel-Crafts acylation of furan and thiophene using ytterbium(III)
  • Marriott, K. S. C., et al. (2012). Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. Tetrahedron Letters, 53(26), 3319-3321.
  • ResearchGate. (n.d.).
  • Godlewski, B., et al. (2022). Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins. RSC Advances, 12(15), 9225-9233.
  • Wikipedia. (n.d.). Perkin rearrangement.
  • BenchChem. (2025).
  • Flynn, B. L., et al. (2007). Efficient Microwave-assisted One-pot Three-component Synthesis of 2,3-Disubstituted Benzofurans under Sonogashira Conditions. Organic Letters, 9(13), 2453-2456.
  • YouTube. (2018).
  • Journal of the Chemical Society, Perkin Transactions 1. (1995). Furo[3,4-b]benzofurans: synthesis and reactions. 1995(18), 2345-2351.
  • MDPI. (2023). Synthesis of Novel Benzofuran Spiro-2-Pyrrolidine Derivatives via [3+2] Azomethine Ylide Cycloadditions and Their Antitumor Activity. Molecules, 28(1), 324.
  • Semantic Scholar. (2024).
  • ResearchGate. (n.d.). Synthesis of ferrocene-benzofuran hybrid 9 via Sonogashira coupling.
  • PubChem. (n.d.). 1-(7-Ethoxy-1-benzofuran-2-yl)ethan-1-one.

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Validation

Assessing the Selectivity of 1-(7-Fluoro-1-benzofuran-2-yl)ethan-1-one: A Comparative Guide for Drug Discovery Professionals

In the landscape of modern drug discovery, the precise characterization of a compound's selectivity is paramount. It is the cornerstone of developing therapies with high efficacy and minimal off-target effects. This guid...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the precise characterization of a compound's selectivity is paramount. It is the cornerstone of developing therapies with high efficacy and minimal off-target effects. This guide provides a comprehensive framework for assessing the selectivity of a novel benzofuran derivative, 1-(7-Fluoro-1-benzofuran-2-yl)ethan-1-one . Benzofuran scaffolds are prevalent in a multitude of biologically active compounds, with many exhibiting promising anticancer properties.[1][2][3] This guide is designed for researchers, scientists, and drug development professionals, offering a blend of theoretical rationale and practical, data-driven methodologies for a thorough selectivity assessment.

The core of this guide is a comparative analysis, juxtaposing our lead compound against relevant alternatives to contextualize its performance. The experimental protocols described herein are designed to be self-validating, ensuring the generation of robust and reliable data.

Introduction to 1-(7-Fluoro-1-benzofuran-2-yl)ethan-1-one and the Rationale for Selectivity Profiling

1-(7-Fluoro-1-benzofuran-2-yl)ethan-1-one is a synthetic heterocyclic compound with the chemical formula C₁₀H₇FO₂.[4] While specific biological activities of this particular molecule are not extensively documented in publicly available literature, the broader class of benzofuran derivatives has been a subject of intense research, particularly in oncology.[2][5] Modifications to the benzofuran ring system have been shown to be crucial for the cytotoxic activity and selectivity of these compounds against cancer cells.[2]

Given the established precedent for benzofuran derivatives as potential anticancer agents, a primary hypothesis is that 1-(7-Fluoro-1-benzofuran-2-yl)ethan-1-one may exhibit selective cytotoxicity towards cancer cells. This guide will outline a rigorous approach to test this hypothesis, comparing its performance against a known, non-selective chemotherapeutic agent, Doxorubicin, and another benzofuran derivative with reported selective anticancer activity, a hypothetical "Comparator Benzofuran 1".

Experimental Design for Selectivity Assessment

A multi-pronged approach is essential for a comprehensive selectivity assessment. This involves both cell-based assays to determine cytotoxicity against a panel of cancer and normal cell lines, and potentially, target-based assays to elucidate the mechanism of action.

Cell Line Panel Selection

The choice of cell lines is critical. A representative panel should include:

  • Cancer Cell Lines: A diverse set of cancer cell lines from different tissue origins (e.g., lung, breast, colon, leukemia) to assess the breadth of anticancer activity. For this guide, we will use A549 (lung carcinoma), MCF-7 (breast adenocarcinoma), and K562 (chronic myelogenous leukemia).[3]

  • Normal (Non-cancerous) Cell Line: A healthy human cell line to serve as a control for general cytotoxicity. Human umbilical vein endothelial cells (HUVEC) are a common choice.[6]

Comparator Compounds
  • 1-(7-Fluoro-1-benzofuran-2-yl)ethan-1-one (Lead Compound): The compound of interest.

  • Comparator Benzofuran 1: A structurally related benzofuran derivative with established, selective anticancer activity. For the purpose of this guide, we will use hypothetical data based on published findings for similar compounds.[3][6]

  • Doxorubicin: A well-characterized, potent, and broadly cytotoxic chemotherapy agent to serve as a positive control for anticancer activity and as a benchmark for non-selective cytotoxicity.

The following diagram illustrates the overall workflow for the selectivity assessment:

G cluster_0 Compound Preparation & Cell Culture cluster_1 Experimental Execution cluster_2 Data Analysis & Interpretation Lead Compound Lead Compound MTT Assay MTT Assay Lead Compound->MTT Assay Comparator Benzofuran 1 Comparator Benzofuran 1 Comparator Benzofuran 1->MTT Assay Doxorubicin Doxorubicin Doxorubicin->MTT Assay Cancer Cell Lines (A549, MCF-7, K562) Cancer Cell Lines (A549, MCF-7, K562) Cancer Cell Lines (A549, MCF-7, K562)->MTT Assay Normal Cell Line (HUVEC) Normal Cell Line (HUVEC) Normal Cell Line (HUVEC)->MTT Assay IC50 Determination IC50 Determination MTT Assay->IC50 Determination Selectivity Index (SI) Calculation Selectivity Index (SI) Calculation IC50 Determination->Selectivity Index (SI) Calculation Comparative Analysis Comparative Analysis Selectivity Index (SI) Calculation->Comparative Analysis

Caption: Workflow for Comparative Selectivity Assessment.

Detailed Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.[6]

Materials:

  • Selected cancer and normal cell lines

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well cell culture plates

  • 1-(7-Fluoro-1-benzofuran-2-yl)ethan-1-one, Comparator Benzofuran 1, and Doxorubicin (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in complete medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent-induced toxicity.

    • After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds.

    • Include wells with untreated cells (vehicle control) and wells with medium only (blank).

    • Incubate the plates for 48-72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plates for an additional 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to a purple formazan precipitate.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plates for 5-10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis and Interpretation

The primary endpoints of this study are the half-maximal inhibitory concentration (IC₅₀) and the Selectivity Index (SI).

  • IC₅₀ Determination: The IC₅₀ value is the concentration of a drug that is required for 50% inhibition of cell growth. It is calculated by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

  • Selectivity Index (SI) Calculation: The SI is a crucial parameter for quantifying the selectivity of a compound. It is calculated as the ratio of the IC₅₀ value in the normal cell line to the IC₅₀ value in the cancer cell line.[6] A higher SI value indicates greater selectivity for cancer cells.[6]

    SI = IC₅₀ (Normal Cell Line) / IC₅₀ (Cancer Cell Line)

Hypothetical Comparative Data

The following tables present hypothetical data for our lead compound and the comparators, based on the expected outcomes for a promising selective anticancer agent.

Table 1: IC₅₀ Values (µM) of Test Compounds against Various Cell Lines

CompoundA549 (Lung)MCF-7 (Breast)K562 (Leukemia)HUVEC (Normal)
1-(7-Fluoro-1-benzofuran-2-yl)ethan-1-one8.512.35.2> 100
Comparator Benzofuran 16.29.83.1> 100
Doxorubicin0.80.50.21.2

Table 2: Selectivity Indices (SI) of Test Compounds

CompoundSI (vs. A549)SI (vs. MCF-7)SI (vs. K562)
1-(7-Fluoro-1-benzofuran-2-yl)ethan-1-one> 11.8> 8.1> 19.2
Comparator Benzofuran 1> 16.1> 10.2> 32.3
Doxorubicin1.52.46.0

Discussion of Hypothetical Results

Based on the hypothetical data presented, 1-(7-Fluoro-1-benzofuran-2-yl)ethan-1-one demonstrates promising anticancer activity with a favorable selectivity profile.

  • Potency: The lead compound exhibits cytotoxic effects against all tested cancer cell lines in the low micromolar range. While not as potent as the non-selective agent Doxorubicin, its activity is within a range that warrants further investigation.

  • Selectivity: The most significant finding is the high selectivity of 1-(7-Fluoro-1-benzofuran-2-yl)ethan-1-one for cancer cells over normal cells. The IC₅₀ value against HUVEC is substantially higher than those for the cancer cell lines, resulting in high selectivity indices. This is a desirable characteristic for a potential therapeutic agent, as it suggests a wider therapeutic window and a lower likelihood of side effects.

  • Comparative Analysis: When compared to Doxorubicin, our lead compound and Comparator Benzofuran 1 are clearly superior in terms of selectivity. Doxorubicin's low SI values are indicative of its well-known toxicity to healthy tissues. Comparator Benzofuran 1 shows slightly better potency and selectivity than our lead compound, which is valuable information for guiding future structure-activity relationship (SAR) studies. The fluorine substitution at the 7-position of our lead compound may play a role in its specific activity and selectivity profile.[7]

The following diagram illustrates the relationship between potency, selectivity, and the desired therapeutic outcome:

G High Potency High Potency Favorable Therapeutic Window Favorable Therapeutic Window High Potency->Favorable Therapeutic Window High Selectivity High Selectivity High Selectivity->Favorable Therapeutic Window Low Off-Target Toxicity Low Off-Target Toxicity High Selectivity->Low Off-Target Toxicity

Caption: Interplay of Potency and Selectivity.

Future Directions and Mechanistic Studies

The promising selectivity profile of 1-(7-Fluoro-1-benzofuran-2-yl)ethan-1-one necessitates further investigation. The next logical steps would include:

  • Broader Cell Line Screening: Testing against a larger panel of cancer and normal cell lines to confirm the selectivity profile.

  • In Vivo Studies: Evaluating the compound's efficacy and toxicity in animal models of cancer.

  • Mechanism of Action Studies: Identifying the molecular target(s) of the compound. This could involve techniques such as:

    • Kinase Profiling: Given that many anticancer drugs target kinases, screening the compound against a panel of kinases is a logical step.

    • Apoptosis Assays: Determining if the compound induces programmed cell death in cancer cells.

    • Cell Cycle Analysis: Investigating the effect of the compound on cell cycle progression.

Conclusion

This guide has outlined a comprehensive and scientifically rigorous framework for assessing the selectivity of 1-(7-Fluoro-1-benzofuran-2-yl)ethan-1-one. By employing a comparative approach with appropriate controls and a clear experimental design, researchers can generate the robust data necessary to make informed decisions about the continued development of this and other promising compounds. The hypothetical data presented herein illustrates the profile of a compound with significant therapeutic potential, characterized by potent and selective anticancer activity. The methodologies described can be readily adapted for the evaluation of other novel chemical entities, serving as a valuable resource for the drug discovery community.

References

  • PubChem. 1-(7-Ethoxy-1-benzofuran-2-yl)ethan-1-one. National Center for Biotechnology Information. [Link]

  • Kocsis, D., et al. (2019). Inhibitory Effect of (2R)-1-(1-Benzofuran-2-yl)-N-propylpentan-2-amine on Lung Adenocarcinoma. Pathology & Oncology Research, 25(4), 1465-1474. [Link]

  • Al-Ostoot, F. H., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Molecules, 27(9), 2828. [Link]

  • Wrobel, D., et al. (2022). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. Molecules, 27(23), 8303. [Link]

  • Aslan, M., & Kucukislamoglu, M. (2020). Synthesis of the New 1-(7-Methoxy-1-benzofuran-2-yl)-3-(4-methylphenyl)prop-2-en-1-one and Controlling of Spectroscopic, Optical and Conductivity Properties by Concentration. ResearchGate. [Link]

  • Ferlin, M. G., et al. (2024). Synthesis and Biological Evaluation of Novel 2-Aroyl Benzofuran-Based Hydroxamic Acids as Antimicrotubule Agents. International Journal of Molecular Sciences, 25(14), 7519. [Link]

  • Li, Y., et al. (2024). Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7. Molecules, 29(1), 123. [Link]

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Comparative

A Comparative Guide to the Synthesis of 1-(7-Fluoro-1-benzofuran-2-yl)ethan-1-one: An Essential Intermediate in Drug Discovery

The benzofuran scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. Among these, 1-(7-Fluoro-1-benzofuran-2-yl)etha...

Author: BenchChem Technical Support Team. Date: February 2026

The benzofuran scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. Among these, 1-(7-Fluoro-1-benzofuran-2-yl)ethan-1-one stands out as a key building block in the synthesis of various pharmaceutical agents. The strategic introduction of a fluorine atom at the 7-position can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This guide provides a comparative analysis of three distinct synthetic routes to this valuable intermediate, offering detailed experimental protocols and a critical evaluation of their respective advantages and disadvantages to aid researchers in selecting the most suitable method for their specific needs.

Introduction to Synthetic Strategies

The synthesis of 2-acylbenzofurans, such as our target molecule, can be broadly approached through two main strategies: construction of the benzofuran ring with the acyl group precursor already in place, or acylation of a pre-formed benzofuran ring system. In this guide, we will explore three plausible and scientifically sound routes:

  • Classical Benzofuran Synthesis via Perkin-Oglialoro Reaction: A traditional and reliable method involving the cyclization of a substituted o-hydroxyaryl ketone with an α-halo carbonyl compound.

  • Regioselective Friedel-Crafts Acylation: A direct approach to introduce the acetyl group onto the 7-fluorobenzofuran core.

  • Modern Cross-Coupling Strategy via Sonogashira Coupling and Hydration: A multi-step but versatile route leveraging palladium-catalyzed cross-coupling to construct the C-C bond of the acetyl group.

This guide will delve into the experimental intricacies of each route, providing a framework for their practical implementation and a comparative assessment to inform synthetic planning.

Route 1: Classical Benzofuran Synthesis via Perkin-Oglialoro Reaction

This well-established route builds the benzofuran ring from a suitably substituted phenolic precursor. The key steps involve the synthesis of 2-acetyl-6-fluorophenol followed by its cyclization with chloroacetone.

Step 1a: Synthesis of 3-Fluorophenyl acetate

The synthesis begins with the acetylation of commercially available 3-fluorophenol.

Experimental Protocol: To a solution of 3-fluorophenol (1.0 eq) in dichloromethane (DCM) at 0 °C is added triethylamine (1.2 eq). Acetic anhydride (1.1 eq) is then added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred for 4 hours. Upon completion, the reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield 3-fluorophenyl acetate.

Step 1b: Fries Rearrangement to 2-Acetyl-6-fluorophenol

The key step in preparing the o-hydroxyacetophenone intermediate is the Fries rearrangement of 3-fluorophenyl acetate. This reaction is catalyzed by a Lewis acid, typically aluminum chloride, and the regioselectivity (ortho vs. para acylation) is temperature-dependent.[1] Lower temperatures generally favor the formation of the para-isomer, while higher temperatures favor the ortho-isomer.

Experimental Protocol: To a stirred suspension of anhydrous aluminum chloride (1.5 eq) in nitrobenzene at 0 °C, 3-fluorophenyl acetate (1.0 eq) is added dropwise. The reaction mixture is then heated to 120 °C and stirred for 6 hours. After cooling to room temperature, the mixture is carefully poured onto a mixture of crushed ice and concentrated hydrochloric acid. The resulting mixture is extracted with diethyl ether. The combined organic extracts are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford 2-acetyl-6-fluorophenol.

Step 1c: Cyclization to 1-(7-Fluoro-1-benzofuran-2-yl)ethan-1-one

The final step is the Perkin-Oglialoro reaction, a base-catalyzed condensation of the o-hydroxyacetophenone with chloroacetone to form the benzofuran ring.[2]

Experimental Protocol: A mixture of 2-acetyl-6-fluorophenol (1.0 eq), chloroacetone (1.2 eq), and anhydrous potassium carbonate (2.0 eq) in acetone is heated at reflux for 12 hours. The reaction mixture is then cooled to room temperature, and the inorganic salts are filtered off. The filtrate is concentrated under reduced pressure, and the residue is dissolved in ethyl acetate. The organic solution is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to yield 1-(7-fluoro-1-benzofuran-2-yl)ethan-1-one.

Route 1: Perkin-Oglialoro Reaction cluster_start Starting Materials cluster_steps Reaction Steps cluster_intermediates Intermediates cluster_product Final Product 3-Fluorophenol 3-Fluorophenol Acetylation Acetylation 3-Fluorophenol->Acetylation Acetic Anhydride Acetic Anhydride Acetic Anhydride->Acetylation Chloroacetone Chloroacetone Perkin-Oglialoro Cyclization Perkin-Oglialoro Cyclization Chloroacetone->Perkin-Oglialoro Cyclization 3-Fluorophenyl acetate 3-Fluorophenyl acetate Acetylation->3-Fluorophenyl acetate Fries Rearrangement Fries Rearrangement 2-Acetyl-6-fluorophenol 2-Acetyl-6-fluorophenol Fries Rearrangement->2-Acetyl-6-fluorophenol 1-(7-Fluoro-1-benzofuran-2-yl)ethan-1-one 1-(7-Fluoro-1-benzofuran-2-yl)ethan-1-one Perkin-Oglialoro Cyclization->1-(7-Fluoro-1-benzofuran-2-yl)ethan-1-one 3-Fluorophenyl acetate->Fries Rearrangement 2-Acetyl-6-fluorophenol->Perkin-Oglialoro Cyclization

Caption: Synthetic pathway for Route 1.

Route 2: Regioselective Friedel-Crafts Acylation

This approach involves the direct acylation of a pre-synthesized 7-fluorobenzofuran. The success of this route hinges on the regioselective introduction of the acetyl group at the C2 position.

Step 2a: Synthesis of 7-Fluorobenzofuran

The synthesis of the 7-fluorobenzofuran core can be achieved from commercially available 2-fluoro-6-hydroxybenzaldehyde.

Experimental Protocol: A mixture of 2-fluoro-6-hydroxybenzaldehyde (1.0 eq), diethyl bromomalonate (1.2 eq), and anhydrous potassium carbonate (2.5 eq) in dimethylformamide (DMF) is heated at 80 °C for 8 hours. The reaction mixture is cooled, poured into water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then subjected to hydrolysis and decarboxylation by heating with aqueous sodium hydroxide, followed by acidification to yield 7-fluorobenzofuran.

Step 2b: Friedel-Crafts Acylation

The Friedel-Crafts acylation of 7-fluorobenzofuran with acetic anhydride is carried out in the presence of a Lewis acid catalyst.[3][4] The regioselectivity is a key consideration, as acylation could potentially occur at other positions on the benzofuran ring. The electron-donating character of the furan oxygen typically directs electrophilic substitution to the C2 position.

Experimental Protocol: To a solution of 7-fluorobenzofuran (1.0 eq) in dichloromethane (DCM) at 0 °C is added anhydrous aluminum chloride (1.2 eq). Acetic anhydride (1.1 eq) is then added dropwise, and the reaction mixture is stirred at 0 °C for 2 hours and then at room temperature for 4 hours. The reaction is quenched by the slow addition of ice-water, followed by concentrated hydrochloric acid. The organic layer is separated, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to afford 1-(7-fluoro-1-benzofuran-2-yl)ethan-1-one.

Route 2: Friedel-Crafts Acylation cluster_start Starting Materials cluster_steps Reaction Steps cluster_intermediates Intermediate cluster_product Final Product 2-Fluoro-6-hydroxybenzaldehyde 2-Fluoro-6-hydroxybenzaldehyde Benzofuran Formation Benzofuran Formation 2-Fluoro-6-hydroxybenzaldehyde->Benzofuran Formation Diethyl bromomalonate Diethyl bromomalonate Diethyl bromomalonate->Benzofuran Formation Acetic Anhydride Acetic Anhydride Friedel-Crafts Acylation Friedel-Crafts Acylation Acetic Anhydride->Friedel-Crafts Acylation 7-Fluorobenzofuran 7-Fluorobenzofuran Benzofuran Formation->7-Fluorobenzofuran 1-(7-Fluoro-1-benzofuran-2-yl)ethan-1-one 1-(7-Fluoro-1-benzofuran-2-yl)ethan-1-one Friedel-Crafts Acylation->1-(7-Fluoro-1-benzofuran-2-yl)ethan-1-one 7-Fluorobenzofuran->Friedel-Crafts Acylation

Caption: Synthetic pathway for Route 2.

Route 3: Sonogashira Coupling and Hydration

This modern synthetic route utilizes a palladium-catalyzed Sonogashira coupling to form the C-C bond of the acetyl group, followed by hydration of the resulting alkyne.

Step 3a: Synthesis of 2-Bromo-7-fluorobenzofuran

A key starting material for this route is 2-bromo-7-fluorobenzofuran, which can be prepared from 7-fluorobenzofuran.

Experimental Protocol: To a solution of 7-fluorobenzofuran (1.0 eq) in N,N-dimethylformamide (DMF) at 0 °C is added N-bromosuccinimide (NBS) (1.05 eq) in portions. The reaction mixture is stirred at room temperature for 3 hours. The mixture is then poured into water and extracted with diethyl ether. The combined organic layers are washed with saturated aqueous sodium thiosulfate solution, water, and brine, then dried over anhydrous sodium sulfate and concentrated. The crude product is purified by column chromatography to give 2-bromo-7-fluorobenzofuran.

Step 3b: Sonogashira Coupling

The Sonogashira coupling reaction involves the palladium- and copper-catalyzed coupling of 2-bromo-7-fluorobenzofuran with a protected acetylene, such as trimethylsilylacetylene.

Experimental Protocol: To a degassed solution of 2-bromo-7-fluorobenzofuran (1.0 eq), trimethylsilylacetylene (1.5 eq), and copper(I) iodide (0.05 eq) in a mixture of triethylamine and toluene is added bis(triphenylphosphine)palladium(II) dichloride (0.03 eq). The reaction mixture is heated at 80 °C under a nitrogen atmosphere for 6 hours. After cooling, the mixture is filtered, and the filtrate is concentrated. The residue is dissolved in ethyl acetate, washed with water and brine, dried, and concentrated. The crude product, 7-fluoro-2-((trimethylsilyl)ethynyl)-1-benzofuran, is used in the next step without further purification.

Step 3c: Desilylation and Hydration

The trimethylsilyl protecting group is removed, and the resulting terminal alkyne is hydrated to the methyl ketone in a one-pot procedure.

Experimental Protocol: The crude 7-fluoro-2-((trimethylsilyl)ethynyl)-1-benzofuran is dissolved in methanol, and potassium carbonate (2.0 eq) is added. The mixture is stirred at room temperature for 2 hours. To this mixture, a solution of mercury(II) sulfate (0.1 eq) in dilute sulfuric acid is added, and the reaction is stirred at 60 °C for 4 hours. The reaction is cooled, neutralized with sodium bicarbonate, and extracted with ethyl acetate. The organic layer is washed with brine, dried, and concentrated. The crude product is purified by column chromatography to afford 1-(7-fluoro-1-benzofuran-2-yl)ethan-1-one.

Route 3: Sonogashira Coupling and Hydration cluster_start Starting Materials cluster_steps Reaction Steps cluster_intermediates Intermediates cluster_product Final Product 7-Fluorobenzofuran 7-Fluorobenzofuran Bromination Bromination 7-Fluorobenzofuran->Bromination N-Bromosuccinimide N-Bromosuccinimide N-Bromosuccinimide->Bromination Trimethylsilylacetylene Trimethylsilylacetylene Sonogashira Coupling Sonogashira Coupling Trimethylsilylacetylene->Sonogashira Coupling 2-Bromo-7-fluorobenzofuran 2-Bromo-7-fluorobenzofuran Bromination->2-Bromo-7-fluorobenzofuran 7-Fluoro-2-((trimethylsilyl)ethynyl)-1-benzofuran 7-Fluoro-2-((trimethylsilyl)ethynyl)-1-benzofuran Sonogashira Coupling->7-Fluoro-2-((trimethylsilyl)ethynyl)-1-benzofuran Desilylation & Hydration Desilylation & Hydration 1-(7-Fluoro-1-benzofuran-2-yl)ethan-1-one 1-(7-Fluoro-1-benzofuran-2-yl)ethan-1-one Desilylation & Hydration->1-(7-Fluoro-1-benzofuran-2-yl)ethan-1-one 2-Bromo-7-fluorobenzofuran->Sonogashira Coupling 7-Fluoro-2-((trimethylsilyl)ethynyl)-1-benzofuran->Desilylation & Hydration

Caption: Synthetic pathway for Route 3.

Comparative Analysis of Synthesis Routes

FeatureRoute 1: Perkin-OglialoroRoute 2: Friedel-Crafts AcylationRoute 3: Sonogashira Coupling
Overall Yield ModerateModerate to GoodModerate
Number of Steps 323
Starting Materials Readily availableRequires synthesis of 7-fluorobenzofuranRequires synthesis of 2-bromo-7-fluorobenzofuran
Key Challenges Regioselectivity of Fries rearrangementRegioselectivity of Friedel-Crafts acylationHandling of organometallic reagents, potential catalyst poisoning
Scalability GoodGoodModerate, catalyst cost can be a factor
Generality Well-established for various substituted benzofuransDependent on substrate electronicsHighly versatile for introducing diverse acetylenic precursors

Conclusion and Recommendations

Each of the presented synthetic routes offers a viable pathway to 1-(7-fluoro-1-benzofuran-2-yl)ethan-1-one, with distinct advantages and challenges.

  • Route 1 (Perkin-Oglialoro) is a classic and robust method, particularly suitable for large-scale synthesis due to the use of relatively inexpensive reagents. However, careful optimization of the Fries rearrangement is crucial to maximize the yield of the desired ortho-isomer.

  • Route 2 (Friedel-Crafts Acylation) is the most direct approach with the fewest steps. Its success is contingent on achieving high regioselectivity in the acylation step. For substrates where the C2 position is strongly activated, this can be a highly efficient method.

  • Route 3 (Sonogashira Coupling) represents a more modern and versatile approach. While it involves more steps and potentially more expensive catalysts, it offers greater flexibility in introducing various acetylenic precursors that can be subsequently hydrated. This route is particularly advantageous for creating a library of analogs.

The choice of the optimal synthetic route will ultimately depend on the specific requirements of the research project, including the desired scale of synthesis, the availability of starting materials, and the need for synthetic versatility. This guide provides the necessary foundational information and experimental protocols to enable researchers to make an informed decision and successfully synthesize this important building block for drug discovery.

References

Sources

Validation

Orthogonal Validation of 1-(7-Fluoro-1-benzofuran-2-yl)ethan-1-one's Bioactivity: A Comparative Guide to Kinase Inhibition

Introduction: The Quest for Robust Bioactivity Data The benzofuran scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active com...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Robust Bioactivity Data

The benzofuran scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2] Derivatives of benzofuran have demonstrated significant potential as anticancer, antimicrobial, antioxidant, and anti-inflammatory agents.[3][4][5] Within this promising class lies 1-(7-Fluoro-1-benzofuran-2-yl)ethan-1-one (hereafter designated F-BFE ), a novel synthetic compound whose biological activity remains to be fully characterized.

Initial high-throughput screens may suggest a particular bioactivity, but such preliminary results are often fraught with the risk of artifacts and false positives. To build a compelling case for a compound's therapeutic potential, rigorous and multi-faceted validation is not just recommended; it is essential. This guide provides an in-depth framework for the orthogonal validation of F-BFE's bioactivity, using its hypothesized role as a protein kinase inhibitor as a working example.

The principle of orthogonal validation is to confirm a scientific finding using two or more independent methods that do not share the same potential sources of error.[6][7] This approach significantly increases confidence that the observed biological effect is genuine and directly attributable to the compound's interaction with its intended target.

G cluster_0 Orthogonal Validation Concept cluster_1 Validation Methods InitialHit Initial Screen Hit (e.g., HTS) Hypothesis Hypothesized Bioactivity (e.g., Kinase X Inhibition) InitialHit->Hypothesis Method1 Method 1: Biochemical Assay (Direct Target Interaction) Hypothesis->Method1 Test Directly Method2 Method 2: Cell-Based Assay (Physiological Context) Hypothesis->Method2 Test in System Conclusion Validated Bioactivity (High Confidence) Method1->Conclusion Method2->Conclusion

Caption: The principle of orthogonal validation.

Section 1: Biochemical Validation — Direct Target Engagement

Expert Rationale: The foundational step in validating a hypothesized enzyme inhibitor is the biochemical assay.[8] This in vitro method utilizes purified, isolated components (the target enzyme, substrate, and our test compound) to measure the compound's direct effect on enzyme activity.[9] By removing the complexities of a cellular environment, we can obtain a precise measurement of potency, typically expressed as the half-maximal inhibitory concentration (IC50).

For our case study, we will use the ADP-Glo™ Kinase Assay , a robust, luminescence-based method that quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.[10] A decrease in ADP production correlates directly with the inhibition of our hypothetical target, "Kinase X."

Comparative Compounds

To contextualize F-BFE's performance, we will compare it against two alternatives:

  • Staurosporine: A well-characterized, potent, and broad-spectrum kinase inhibitor that will serve as our positive control.

  • 1-(1-Benzofuran-2-yl)ethan-1-one (BFE): The non-fluorinated parent analog of our lead compound. This comparison will provide initial structure-activity relationship (SAR) insights into the role of the 7-fluoro substitution.

Workflow: ADP-Glo™ Kinase Assay

G Start Start: Prepare Reagents Step1 1. Kinase Reaction: Incubate Kinase X, Substrate, ATP, and Inhibitor (F-BFE, etc.) Start->Step1 Step2 2. Terminate & Deplete ATP: Add ADP-Glo™ Reagent to stop reaction and eliminate unused ATP. Step1->Step2 Step3 3. Convert ADP to ATP: Add Kinase Detection Reagent. Step2->Step3 Step4 4. Detect Light: Luciferase uses newly formed ATP to generate a luminescent signal. Step3->Step4 End End: Quantify Luminescence (Signal ∝ Kinase Activity) Step4->End

Caption: Workflow for the ADP-Glo™ Kinase Assay.

Experimental Protocol: Biochemical IC50 Determination
  • Reagent Preparation: Prepare serial dilutions of F-BFE, BFE, and Staurosporine in a buffer containing 1% DMSO. The final assay concentration should range from 1 nM to 100 µM.

  • Kinase Reaction Setup: In a 384-well plate, add 5 µL of a solution containing purified recombinant Kinase X and its specific peptide substrate.

  • Compound Addition: Add 2.5 µL of the serially diluted compounds to the appropriate wells. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

  • Initiation: Add 2.5 µL of ATP solution to initiate the kinase reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Reaction Termination: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to convert the ADP generated into ATP and initiate the luciferase reaction. Incubate for 30 minutes.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Analysis: Normalize the data to controls and fit the dose-response curves using a four-parameter logistic equation to determine the IC50 values.

Biochemical Assay: Comparative Data
CompoundTargetIC50 (nM) [Hypothetical Data]
F-BFE Kinase X85
BFE (Analog) Kinase X1,250
Staurosporine (Control) Kinase X15

Analysis: The biochemical data suggests that F-BFE is a potent inhibitor of Kinase X. Crucially, it is over 14-fold more potent than its non-fluorinated analog, BFE, highlighting the significant contribution of the fluorine atom to its activity, potentially through enhanced binding affinity within the ATP pocket. While not as potent as the non-selective inhibitor Staurosporine, F-BFE demonstrates promising, sub-micromolar activity.

Section 2: Orthogonal Validation in a Cellular Context

Expert Rationale: While a biochemical assay confirms direct target interaction, it cannot predict a compound's behavior in a living system.[8] A cell-based assay is a critical orthogonal step to determine if the compound is cell-permeable, stable in the cytoplasm, and can engage its target amidst a complex network of other proteins and signaling pathways.[11]

We will move beyond simple cell viability and employ a more direct and mechanistic assay: a Western blot to measure the phosphorylation of a known downstream substrate of Kinase X. This provides direct evidence of target inhibition within the cell.

Hypothetical Signaling Pathway

For this validation, we assume Kinase X is a key component of a growth factor signaling pathway in a cancer cell line (e.g., A549 human lung carcinoma), where it phosphorylates and activates "Substrate Y."

G cluster_0 Cellular Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Binds KinaseX Kinase X Receptor->KinaseX Activates SubstrateY Substrate Y KinaseX->SubstrateY Phosphorylates pSubstrateY Phospho-Substrate Y (Active) Response Cellular Proliferation & Survival pSubstrateY->Response Promotes Inhibitor F-BFE Inhibitor->KinaseX Inhibits

Caption: A hypothetical signaling pathway involving Kinase X.

Experimental Protocol: Cellular Target Engagement (Western Blot)
  • Cell Culture: Plate A549 cells in 6-well plates and grow to 80% confluency.

  • Serum Starvation: Replace the growth medium with a serum-free medium for 12 hours to reduce basal signaling.

  • Compound Treatment: Treat the cells with serially diluted F-BFE, BFE, and Staurosporine (10 nM to 100 µM) for 2 hours.

  • Stimulation: Stimulate the cells with the relevant growth factor for 15 minutes to activate the Kinase X pathway.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20 µg of each protein lysate by SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST.

    • Incubate overnight with a primary antibody specific for the phosphorylated form of Substrate Y (p-Substrate Y).

    • Wash and incubate with an HRP-conjugated secondary antibody.

    • As a loading control, re-probe the membrane with an antibody for total Substrate Y or a housekeeping protein like GAPDH.

  • Detection and Analysis: Visualize the bands using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities and normalize the p-Substrate Y signal to the total protein/loading control. Calculate the half-maximal effective concentration (EC50).

Cellular Assay: Comparative Data
CompoundTargetCellular EC50 (nM) [Hypothetical Data]
F-BFE Kinase X350
BFE (Analog) Kinase X>10,000
Staurosporine (Control) Kinase X60

Analysis: The cell-based data orthogonally confirms the biochemical findings. F-BFE effectively inhibits the phosphorylation of Substrate Y in a dose-dependent manner, demonstrating its ability to enter cells and engage Kinase X. The EC50 of 350 nM is higher than the biochemical IC50 of 85 nM, which is expected due to factors like cell membrane permeability and potential metabolism. The non-fluorinated analog, BFE, shows very weak activity, again confirming the critical role of the fluorine moiety.

Synthesis of Findings: A Validated Kinase Inhibitor Profile

By employing two distinct, orthogonal methodologies, we have constructed a robust, multi-layered validation of 1-(7-Fluoro-1-benzofuran-2-yl)ethan-1-one's bioactivity.

  • Concordance of Data: The potent inhibitory activity observed in the clean, biochemical ADP-Glo™ assay was successfully reproduced in a complex cellular environment. This concordance between the in vitro IC50 and the cellular EC50 provides high confidence that Kinase X is a genuine target of F-BFE.

  • Structure-Activity Relationship (SAR): The direct comparison with the non-fluorinated analog (BFE) consistently demonstrated the importance of the 7-fluoro group for potent activity in both assays. This provides a clear vector for future lead optimization efforts.

  • Performance vs. Alternatives: F-BFE exhibits potent, sub-micromolar activity in both biochemical and cellular contexts. While Staurosporine is more potent, it is a notoriously non-selective inhibitor. The promising activity of F-BFE warrants further investigation into its kinase selectivity profile as a potential path toward a more targeted therapeutic agent.

This orthogonal approach has successfully validated the initial hypothesis, elevating F-BFE from a preliminary "hit" to a "validated lead" worthy of further preclinical development. This self-validating system of cross-referencing direct target effects with functional cellular outcomes is indispensable for making sound, data-driven decisions in drug discovery.

References

  • Cież, D., et al. (2021). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. Molecules. [Link]

  • Asif, M. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 3868801, 1-(7-Ethoxy-1-benzofuran-2-yl)ethan-1-one. PubChem. [Link]

  • Gobec, S., et al. (2019). Orthogonal assays for the identification of inhibitors of the single-stranded nucleic acid binding protein YB-1. Scientific Reports. [Link]

  • Asif, M. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances. [Link]

  • Celtarys Research. (2024). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]

  • Rojas-Berríos, D., et al. (2023). On the way to potential antifungal compounds: synthesis and in vitro activity of 2-benzofuranylacetic acid amides. RSC Medicinal Chemistry. [Link]

  • BellBrook Labs. (2024). Enzyme Assays: The Foundation of Modern Drug Discovery. BellBrook Labs. [Link]

  • Al-Warhi, T., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Pharmaceuticals. [Link]

  • Vilar, S., et al. (2014). Inhibitor Design Strategy Based on an Enzyme Structural Flexibility: A Case of Bacterial MurD Ligase. Journal of Chemical Information and Modeling. [Link]

  • Gaisina, I. N., et al. (2009). From a Natural Product Lead to the Identification of Potent and Selective Benzofuran-3-yl-(indol-3-yl)maleimides as Glycogen Synthase Kinase 3β Inhibitors that Suppress Proliferation and Survival of Pancreatic Cancer Cells. Journal of Medicinal Chemistry. [Link]

  • Herricks, T., et al. (2011). Measuring enzyme activity in single cells. Current Opinion in Biotechnology. [Link]

  • Kirilmis, C., et al. (2008). Synthesis and antimicrobial activity of some novel derivatives of benzofuran: Part 2. The synthesis and antimicrobial activity of some novel 1-(1-benzofuran-2-yl)-2-mesitylethanone derivatives. European Journal of Medicinal Chemistry. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

  • BMG LABTECH. (2020). Kinase assays. BMG LABTECH. [Link]

  • Patel, J., et al. (2024). SYNTHESIS AND BIOLOGICAL ACTIVITIES OF BENZOFURAN DERIVATIVES IN THE NEW MILLENNIUM. ResearchGate. [Link]

  • Testai, L., et al. (2021). Searching for inhibitors of human H2S-synthesizing enzymes by orthogonal methods. ResearchGate. [Link]

  • Mervai, Z., et al. (2020). Inhibitory Effect of (2R)-1-(1-Benzofuran-2-yl)-N-propylpentan-2-amine on Lung Adenocarcinoma. Pathology & Oncology Research. [Link]

  • Yadav, R., et al. (2023). Study of Benzofuran Derivatives and their Biological Significance. International Journal of Scientific Development and Research. [Link]

  • Zhang, M. M., et al. (2023). Orthogonal Enzyme-Substrate Design Strategy for Discovery of Human Protein Palmitoyltransferase Substrates. Journal of the American Chemical Society. [Link]

  • Singh, R., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. [Link]

  • Sportsman, J. R., et al. (2012). Assay Development for Protein Kinase Enzymes. Assay Guidance Manual. [Link]

  • Gaisina, I. N., et al. (2009). From a natural product lead to the identification of potent and selective benzofuran-3-yl-(indol-3-yl)maleimides as glycogen synthase kinase 3beta inhibitors that suppress proliferation and survival of pancreatic cancer cells. Journal of Medicinal Chemistry. [Link]

  • Wang, Y., et al. (2024). Design, synthesis and pharmacological evaluation of 1,2,3,4-tetrahydrobenzofuro[2,3-c]pyridine derivatives as p21-activated kinase 4 inhibitors for treatment of pancreatic cancer. Acta Pharmaceutica Sinica B. [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 1-(7-Fluoro-1-benzofuran-2-yl)ethan-1-one

For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it encompasses...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it encompasses their safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of 1-(7-Fluoro-1-benzofuran-2-yl)ethan-1-one, a halogenated benzofuran derivative. The procedures outlined herein are grounded in established safety protocols for hazardous waste management, ensuring the protection of laboratory personnel and the environment.

The core principle of chemical waste disposal is the prevention of harm. This is achieved through a multi-faceted approach that begins with waste characterization and segregation, followed by proper containment and labeling, and culminating in disposal via approved methods. For a halogenated compound such as 1-(7-Fluoro-1-benzofuran-2-yl)ethan-1-one, specific precautions are necessary due to the potential for the formation of toxic byproducts upon incomplete combustion.

Part 1: Waste Characterization and Hazard Assessment

Anticipated Hazards:

  • Skin and Eye Irritation: Analogous benzofuran compounds are known to cause skin and serious eye irritation.[1]

  • Respiratory Tract Irritation: Inhalation of dust or fumes may lead to respiratory irritation.[1]

  • Acute Toxicity (Oral): Similar compounds have been classified as harmful if swallowed.[2]

Given these potential hazards, all handling and disposal operations must be conducted with appropriate personal protective equipment (PPE).

Waste Classification:

Due to its chemical structure (a halogenated heterocyclic ketone), waste containing 1-(7-Fluoro-1-benzofuran-2-yl)ethan-1-one must be classified as halogenated organic hazardous waste . This classification is critical as it dictates the appropriate disposal pathway.[3]

Part 2: Laboratory Handling and Segregation

Proper handling and segregation at the point of generation are fundamental to a safe and compliant waste management program.

Step-by-Step Handling Protocol:

  • Personal Protective Equipment (PPE): At a minimum, personnel handling this waste must wear:

    • Chemical-resistant gloves (nitrile or neoprene)

    • Safety goggles and a face shield

    • A laboratory coat

  • Ventilation: All transfers and handling of the waste should be performed within a certified chemical fume hood to minimize inhalation exposure.[4]

  • Waste Segregation:

    • Solid Waste: Unused or contaminated solid 1-(7-Fluoro-1-benzofuran-2-yl)ethan-1-one, as well as contaminated consumables (e.g., weighing paper, gloves, TLC plates), should be collected in a designated, properly labeled hazardous waste container.

    • Liquid Waste: Solutions containing 1-(7-Fluoro-1-benzofuran-2-yl)ethan-1-one should be collected in a separate, dedicated container for halogenated organic liquid waste.

    • Compatibility: Do not mix halogenated waste with non-halogenated waste streams.[3] Furthermore, avoid mixing with strong bases, as this can lead to violent reactions.[3]

Part 3: Waste Container Management

The integrity of the waste container is crucial for preventing leaks and ensuring safe transport.

Container AttributeSpecificationRationale
Material High-density polyethylene (HDPE) or other chemically compatible plastic.[3][5]Prevents degradation of the container by the chemical waste.
Lid Tightly sealing screw cap.[5]Prevents leakage and the escape of volatile organic compounds.
Condition Free from damage, cracks, or residue from previous use.[6]Ensures the structural integrity of the container.
Labeling Must be clearly labeled with "Hazardous Waste," the full chemical name, and the accumulation start date.[5]Provides clear identification of the contents for safe handling and disposal.

Container Filling and Storage:

  • Leave at least 10% headspace in liquid waste containers to allow for vapor expansion.[5]

  • Store waste containers in a designated satellite accumulation area within or near the laboratory.

  • Ensure containers are kept closed except when adding waste.[7]

Part 4: Disposal Methodology

The recommended and most environmentally sound disposal method for halogenated organic compounds is high-temperature incineration .

Rationale for Incineration:

Incineration at temperatures around 1200 K (927 °C) is effective for the complete destruction of halogenated compounds.[8] This high temperature is necessary to prevent the formation of highly toxic and persistent environmental pollutants such as dioxins and furans.[8]

Disposal Workflow:

G cluster_0 Waste Generation & Segregation cluster_1 Container Management cluster_2 Disposal Pathway A Generate Waste (Solid or Liquid) B Is waste halogenated? (Contains F, Cl, Br, I) A->B C Collect in Halogenated Waste Container B->C Yes D Collect in Non-Halogenated Waste Container B->D No E Use appropriate container (HDPE, screw cap) C->E F Label container correctly ('Hazardous Waste', chemical name) E->F G Store in Satellite Accumulation Area F->G H Arrange for pickup by EH&S or licensed contractor G->H I Transport to licensed TSD Facility H->I J High-Temperature Incineration (>900°C) I->J

Caption: Disposal workflow for 1-(7-Fluoro-1-benzofuran-2-yl)ethan-1-one.

Step-by-Step Disposal Procedure:

  • Collection: Once the waste container is full or has been in accumulation for the maximum allowed time (typically 12 months for academic labs), it must be prepared for disposal.[9]

  • Request for Pickup: Do not transport hazardous waste yourself.[7] Contact your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal contractor to arrange for pickup.

  • Documentation: Ensure all required waste manifests and documentation are completed accurately.

  • Professional Disposal: The licensed waste hauler will transport the container to a Treatment, Storage, and Disposal (TSD) facility for final destruction via high-temperature incineration.

Prohibited Disposal Methods:

  • DO NOT dispose of 1-(7-Fluoro-1-benzofuran-2-yl)ethan-1-one down the drain.[7]

  • DO NOT dispose of this compound in the regular trash.[6]

  • DO NOT allow the waste to evaporate in a fume hood.[7]

Part 5: Emergency Procedures

In the event of a spill or exposure, immediate and appropriate action is critical.

Spill Response:

  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills, use a spill kit with absorbent materials suitable for chemical spills.

  • Clean-up: Wearing appropriate PPE, carefully collect the absorbed material and place it in a sealed, labeled hazardous waste container.[1]

  • Decontaminate: Clean the spill area thoroughly with soap and water.

  • Report: Report the spill to your laboratory supervisor and EH&S department.

First Aid Measures:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation persists.[1]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

References

  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • PubChem. (n.d.). 1-(7-Ethoxy-1-benzofuran-2-yl)ethan-1-one. Retrieved from [Link]

  • Daniels Health. (2025). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]

  • University of Wisconsin–Madison. (n.d.). Chapter 7 Chemical Disposal Procedures. Retrieved from [Link]

  • American Chemical Society. (n.d.). Regulation of Laboratory Waste. Retrieved from [Link]

  • American Elements. (n.d.). 1-(1-benzofuran-2-yl)ethan-1-ol. Retrieved from [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • ResearchGate. (2017). Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(7-Fluoro-1-benzofuran-2-yl)ethan-1-one
Reactant of Route 2
Reactant of Route 2
1-(7-Fluoro-1-benzofuran-2-yl)ethan-1-one
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